molecular formula C10H10N2 B1271853 3-(p-Tolyl)-1H-pyrazole CAS No. 59843-75-3

3-(p-Tolyl)-1H-pyrazole

Cat. No.: B1271853
CAS No.: 59843-75-3
M. Wt: 158.2 g/mol
InChI Key: VOMXXXBTALQTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMXXXBTALQTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369333
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59843-75-3
Record name 5-(4-Methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(p-Tolyl)-1H-pyrazole: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of 3-(p-Tolyl)-1H-pyrazole, a key derivative that serves as a versatile scaffold in drug discovery and development. We will delve into its chemical identity, synthesis, and physicochemical properties, with a particular focus on its spectroscopic signature. Furthermore, this guide will explore the significant therapeutic potential of tolyl-pyrazole derivatives, particularly in the realms of oncology and anti-inflammatory research. Detailed experimental protocols for its synthesis and biological evaluation are provided to empower researchers in their scientific pursuits.

Introduction: The Significance of the Pyrazole Moiety

Heterocyclic compounds form the bedrock of contemporary drug discovery, with nitrogen-containing scaffolds being of paramount importance.[2] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." This designation stems from its recurrence in a multitude of biologically active compounds and approved drugs.[1] The metabolic stability of the pyrazole nucleus is a key factor in its success, contributing to favorable pharmacokinetic profiles.[1]

The versatility of the pyrazole core allows for extensive structural modifications, leading to a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antioxidant properties.[2][3] Notable drugs incorporating the pyrazole moiety include the blockbuster COX-2 inhibitor Celecoxib (Celebrex®) for treating inflammatory diseases and the androgen receptor antagonist Apalutamide for prostate cancer.[1]

This compound, with its strategic placement of a tolyl group, presents a valuable building block for the synthesis of novel therapeutic agents. The tolyl group can influence the compound's lipophilicity and steric interactions with biological targets, making it a focal point for structure-activity relationship (SAR) studies.[4]

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[5]
Molecular Weight 158.20 g/mol [5]
Appearance Solid[5]
Melting Point A related compound, 3-Methyl-5-p-tolyl-1H-pyrazole, has a melting point of 118-124 °C.[1]
Solubility Generally soluble in organic solvents.[2]
InChI 1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12)[5]
SMILES Cc1ccc(cc1)-c2cc[nH]n2[5]

Synthesis of this compound

The synthesis of pyrazoles is a well-established area of organic chemistry, with the most common method being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible and efficient synthetic route involves the reaction of a p-tolyl-substituted β-diketone with hydrazine hydrate.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from a readily available ketone.

G cluster_0 Step 1: Formation of 1,3-Dicarbonyl Intermediate cluster_1 Step 2: Pyrazole Ring Formation p-Tolyl_ketone p-Tolyl Ketone Dicarbonyl 1-(p-Tolyl)-1,3-butanedione p-Tolyl_ketone->Dicarbonyl Claisen Condensation Ester Ester (e.g., Ethyl Acetate) Ester->Dicarbonyl Base Strong Base (e.g., NaH) Base->Dicarbonyl Target This compound Dicarbonyl->Target Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Target Solvent Solvent (e.g., Ethanol) Solvent->Target

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(p-Tolyl)ethan-1-one

  • Ethyl acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

Step 1: Synthesis of 1-(p-tolyl)butane-1,3-dione

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1-(p-tolyl)ethan-1-one (1.0 equivalent) dropwise at 0 °C.

  • After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)butane-1,3-dione, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(p-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected data is summarized below, based on the analysis of closely related pyrazole derivatives.[6][7][8][9]

TechniqueExpected Observations
¹H NMR ~13.0 ppm (br s, 1H, N-H): The acidic proton on the nitrogen of the pyrazole ring. The chemical shift can be variable and the peak may be broad. ~7.7-7.2 ppm (m, 4H, Ar-H): Aromatic protons of the tolyl group, likely appearing as two doublets. ~6.5 ppm (d, 1H, pyrazole C4-H): Proton on the C4 position of the pyrazole ring. ~7.8 ppm (d, 1H, pyrazole C5-H): Proton on the C5 position of the pyrazole ring. ~2.4 ppm (s, 3H, CH₃): Singlet for the methyl protons of the tolyl group.
¹³C NMR ~150-140 ppm: Quaternary carbons of the pyrazole ring (C3 and C5). ~138-125 ppm: Aromatic carbons of the tolyl group. ~105 ppm: C4 carbon of the pyrazole ring. ~21 ppm: Methyl carbon of the tolyl group.
IR (cm⁻¹) ~3200-3100 (N-H stretch): Characteristic broad peak for the N-H bond in the pyrazole ring. ~3100-3000 (C-H stretch, aromatic): Aromatic C-H stretching vibrations. ~1600, 1500, 1450 (C=C and C=N stretch): Aromatic and pyrazole ring stretching vibrations. ~820 (C-H bend, p-disubstituted): Out-of-plane bending for the para-substituted tolyl group.
Mass Spec. [M]⁺ at m/z = 158: The molecular ion peak corresponding to the molecular weight of the compound. Fragmentation may involve the loss of the methyl group or cleavage of the pyrazole ring.

Applications in Drug Development

The this compound scaffold is a recurring motif in compounds with significant therapeutic potential, particularly in oncology and anti-inflammatory drug discovery.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of tolyl-pyrazole derivatives against a range of human cancer cell lines.[10][11] For instance, derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated significant cytotoxic activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, with IC₅₀ values in the low micromolar range.[10][11] The mechanism of action for many anticancer pyrazoles involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.

Anti-inflammatory Activity

The pyrazole core is famously present in the selective COX-2 inhibitor, Celecoxib. This highlights the potential of pyrazole derivatives as anti-inflammatory agents.[10] Tolyl-pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The anti-inflammatory effects of these compounds are often evaluated in vivo using models such as carrageenan-induced paw edema in rats.

Illustrative Biological Pathway: COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Tolyl_Pyrazole This compound Derivative Tolyl_Pyrazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by tolyl-pyrazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound and its derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Workflow for MTT Assay:

G Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add varying concentrations of This compound derivative Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 9. Calculate cell viability and IC₅₀ value Absorbance_Reading->Data_Analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as Acute Toxicity 4 (Oral).[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis, coupled with the extensive biological activities exhibited by its derivatives, underscores its importance for researchers, scientists, and drug development professionals. The insights provided in this technical guide aim to facilitate further exploration and exploitation of this privileged structure in the quest for novel and effective therapeutic agents.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. PubMed Central.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Current status of pyrazole and its biological activities - PMC. PubMed Central.
  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p. Der Pharma Chemica.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. NIH.
  • 3-phenyl-1H-pyrazole | C9H8N2 - PubChem. NIH.
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate.

Sources

A Technical Guide to 3-(p-Tolyl)-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus represents a cornerstone in heterocyclic chemistry, renowned for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical overview of 3-(p-Tolyl)-1H-pyrazole, a key derivative that serves as both a versatile synthetic building block and a scaffold for drug discovery.[4] We will explore its fundamental molecular profile, detail a robust synthetic protocol with mechanistic insights, outline methods for its comprehensive spectroscopic characterization, and discuss its established and emerging applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.[1][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this high-value heterocyclic compound.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which facilitates potent and specific interactions with biological targets. The pyrazole ring is a bioisostere for various functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib (a COX-2 inhibitor) and the anti-cancer drug Crizotinib (an ALK and ROS1 inhibitor) underscores the profound impact of this scaffold on modern medicine.[7] The derivatization of the pyrazole core, such as with the p-tolyl group, enhances lipophilicity and provides vectors for further molecular exploration, making this compound a compound of significant interest.[4]

Core Molecular Profile of this compound

A precise understanding of the molecule's fundamental properties is critical for its effective application in synthesis and biological screening.

Chemical Structure and Nomenclature

The designation "this compound" is commonly used in commercial and research contexts. However, according to IUPAC nomenclature rules, the correct name is 5-(4-methylphenyl)-1H-pyrazole .[4] This ambiguity arises from the tautomerism of the unsubstituted pyrazole ring. For consistency, this guide will use the common name while acknowledging the formal IUPAC designation.

The structure consists of a five-membered pyrazole ring attached at position 3 to a p-tolyl group (a 4-methylphenyl substituent).

Physicochemical Properties

The key properties of this compound are summarized in the table below. These data are essential for planning reactions, determining appropriate solvent systems, and calculating molar equivalents.

PropertyValueReference
CAS Number 59843-75-3[4][8]
Molecular Formula C₁₀H₁₀N₂[4][9]
Molecular Weight 158.20 g/mol [4][9]
Appearance Solid / Powder[9]
SMILES Cc1ccc(cc1)-c2cc[nH]n2[4][9]
InChI Key VOMXXXBTALQTAK-UHFFFAOYSA-N[4][9]
Structural Visualization

The following diagram illustrates the two-dimensional chemical structure and atom numbering of this compound.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The construction of the pyrazole ring is a well-established field, with several reliable methods available. One of the most common and robust approaches involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[4]

Overview of Synthetic Strategies
  • Knorr Pyrazole Synthesis: The archetypal method involving the reaction of a β-diketone with hydrazine.

  • Condensation with α,β-Unsaturated Carbonyls: The reaction of hydrazine with α,β-unsaturated aldehydes or ketones (chalcones) provides a direct route to pyrazolines, which can be subsequently oxidized to pyrazoles.

  • Cyclization of Hydrazonyl Halides: A reliable method for producing trisubstituted pyrazoles.[4]

  • Multicomponent Reactions: Modern approaches that combine several reactants in a one-pot synthesis, offering high efficiency and atom economy.[4]

For this compound, a highly effective pathway is the reaction of 4'-methylacetophenone with an appropriate carbonyl equivalent to form a chalcone intermediate, followed by cyclization with hydrazine hydrate.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes a validated two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 1-(p-tolyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Equivalent)

  • Reagent Preparation: In a 250 mL round-bottom flask, combine 4'-methylacetophenone (10 g, 74.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mL, 111.8 mmol).

    • Causality: DMF-DMA serves as a synthon for the β-carbonyl group, reacting with the enolizable ketone to form an enaminone, which is a stable and reactive intermediate for pyrazole synthesis.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.

    • Self-Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting ketone spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, reduce the volume under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove residual DMF-DMA, and dry under vacuum. The resulting enaminone is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reaction Setup: To a solution of the crude enaminone (10 g, 52.8 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (3.2 mL, 66.0 mmol) dropwise at room temperature.

    • Causality: Ethanol is an ideal solvent as it dissolves the organic intermediate and is miscible with aqueous hydrazine hydrate. The slight excess of hydrazine ensures the complete conversion of the enaminone.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) for 3-5 hours.

    • Self-Validation: Monitor the disappearance of the enaminone intermediate by TLC.

  • Isolation: After cooling, remove the ethanol under reduced pressure. Add 100 mL of water to the residue, which should precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration. Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

Workflow Visualization

The following diagram outlines the synthetic pathway described above.

G Reactant1 4'-Methylacetophenone Intermediate Enaminone Intermediate Reactant1->Intermediate Reflux Reactant2 DMF-DMA Reactant2->Intermediate Reflux Reactant3 Hydrazine Hydrate Product This compound Intermediate->Product + Hydrazine Hydrate Reflux in EtOH G cluster_0 Normal Inflammatory Pathway cluster_1 Pathway with Inhibitor a0 Arachidonic Acid (Substrate) a1 COX-2 Enzyme (Active Site) a0->a1 a2 Prostaglandins (Inflammatory Mediators) a1->a2 b0 Arachidonic Acid b1 COX-2 Enzyme b0->b1 b2 Inflammation Blocked b1->b2 Inhibitor 3-(p-Tolyl)pyrazole Derivative Inhibitor->b1 Binds & Inhibits

Caption: Inhibition of the COX-2 enzyme by a pyrazole derivative.

Conclusion and Future Directions

This compound is more than a simple heterocyclic compound; it is a validated and versatile platform for chemical synthesis and drug discovery. Its straightforward synthesis, combined with the proven pharmacological importance of the pyrazole scaffold, ensures its continued relevance. Future research will likely focus on its use in developing novel covalent inhibitors, PROTACs, and molecular probes. Furthermore, its application in material science as a ligand for metal complexes or a building block for functional polymers remains a promising area of exploration. [4]The foundational knowledge presented in this guide provides a strong basis for scientists and researchers to innovate upon this valuable molecular architecture.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A.-M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, NIH.
  • PubChem. (n.d.). 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. National Institutes of Health.
  • Li, P., Wang, L., Wang, M., & Wang, L. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
  • Pathak, V. N., Gupta, R., & Jain, M. (2015). Current status of pyrazole and its biological activities. PMC, PubMed Central.
  • Der Pharma Chemica. (n.d.). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole.
  • Asif, M., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC, NIH.
  • Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
  • Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate.
  • Gomaa, A. M., & El-Sayed, W. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

Sources

"3-(p-Tolyl)-1H-pyrazole" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(p-Tolyl)-1H-pyrazole

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with this compound. It moves beyond basic identification to provide insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a p-tolyl group.[1] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, makes it a frequent constituent of bioactive molecules.

The addition of the p-tolyl group (a para-substituted phenyl ring with a methyl group) to the pyrazole core significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability, and provides a site for further functionalization, allowing for the fine-tuning of its biological activity.[1] This combination of a proven pharmacophore with a modifiable lipophilic group makes this compound a valuable building block in drug discovery and material science.[1]

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 59843-75-3[1][2][3]
Molecular Formula C₁₀H₁₀N₂[1][4]
Molecular Weight 158.20 g/mol [2][3][4]
IUPAC Name 3-(4-methylphenyl)-1H-pyrazole[1]
Canonical SMILES CC1=CC=C(C=C1)C2=CC=NN2[1]
InChI Key VOMXXXBTALQTAK-UHFFFAOYSA-N[1]

Note on Tautomerism: It is important for researchers to recognize that this compound can exist in tautomeric forms, primarily 5-(p-Tolyl)-1H-pyrazole, due to the migration of the proton on the nitrogen atoms of the pyrazole ring. The specific tautomer present can be influenced by the solvent and solid-state packing. This is a critical consideration for reaction planning and for interpreting spectroscopic data.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field, offering multiple routes to access the target compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Common Synthetic Routes:
  • Condensation of β-Dicarbonyl Compounds with Hydrazines: This is a classic and highly reliable method. The reaction of a 1-(p-tolyl)-1,3-butanedione with hydrazine hydrate under acidic or basic conditions will yield the desired pyrazole through a cyclization-condensation cascade. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

  • Cyclization of Hydrazonyl Halides: This method provides an alternative route, often used for generating specific regioisomers.

  • Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs, which offer higher atom economy and efficiency. An MCR involving a p-tolyl-substituted aldehyde, a source of hydrazine, and a suitable catalyst can construct the pyrazole core in a single step.[1]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and purification of this compound, emphasizing the self-validating nature of the protocol through in-process controls.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Validation start Reactants: 1-(p-tolyl)-1,3-dione + Hydrazine Hydrate reaction Reflux in Ethanol (Acid or Base Catalyst) start->reaction Step 1 quench Reaction Quench (e.g., Water) reaction->quench Step 2 tlc TLC Analysis (In-process control) reaction->tlc Monitor Progress extract Liquid-Liquid Extraction (e.g., EtOAc/H2O) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify nmr NMR Spectroscopy (Structure Verification) purify->nmr ms Mass Spectrometry (Molecular Weight Confirmation) purify->ms final Pure this compound nmr->final ms->final

Caption: Generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development and Material Science

The structural motifs within this compound make it a compound of significant interest in several high-value research areas.

  • Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities. This scaffold is being actively investigated for the development of new therapeutic agents, particularly in oncology and inflammation.[1] The p-tolyl group can be strategically positioned to interact with hydrophobic pockets in enzyme active sites or protein-protein interfaces.

  • Agrochemicals: Certain pyrazole compounds have demonstrated potent herbicidal properties.[1] Research in this area focuses on developing selective and environmentally benign herbicides.

  • Material Science: The aromatic and electron-rich nature of the pyrazole ring, combined with the tunability of the tolyl substituent, makes these compounds candidates for designing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or functional polymers.[1]

Conceptual Signaling Pathway Involvement

Derivatives of this compound are often designed as kinase inhibitors. The diagram below conceptualizes how such a derivative might function by blocking an ATP-binding site, thereby inhibiting a downstream signaling cascade implicated in cell proliferation.

G cluster_pathway Conceptual Kinase Inhibition Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) gf->receptor kinase Kinase Domain (Active) receptor->kinase Dimerization & Autophosphorylation downstream Downstream Signaling (e.g., RAS/MAPK) kinase->downstream Phosphorylation Cascade atp ATP atp->kinase Binds inhibitor Pyrazole Derivative (e.g., from this compound) inhibitor->kinase Competitive Binding proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis (Inhibited) downstream->apoptosis Inhibits

Caption: Conceptual model of a pyrazole derivative inhibiting a kinase signaling pathway.

Conclusion

This compound is more than a simple chemical entity; it is a versatile platform for innovation. Its straightforward synthesis, combined with the proven biological relevance of the pyrazole core and the advantageous physicochemical properties imparted by the p-tolyl group, ensures its continued importance in academic and industrial research. This guide provides the foundational knowledge required for scientists to effectively harness the potential of this valuable compound.

References

Sources

"3-(p-Tolyl)-1H-pyrazole" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(p-Tolyl)-1H-pyrazole

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a p-tolyl group.[1] With the molecular formula C₁₀H₁₀N₂, this compound serves as a versatile building block in various scientific domains.[1][2] Its structure, which combines a lipophilic tolyl group with the hydrogen-bonding capabilities of the pyrazole moiety, imparts unique chemical properties that are of significant interest in medicinal chemistry, material science, and agrochemical research.[1][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]

Understanding the solubility and stability of this compound is a critical prerequisite for its effective application in drug development and material design. These parameters directly influence formulation strategies, shelf-life, biological availability, and reactivity in synthetic protocols. This guide provides a comprehensive overview of the known solubility and stability data for this compound, details robust experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before exploring its solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.20 g/mol [2]
CAS Number 59843-75-3[2]
Appearance Solid

Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5] The structure of this compound presents a dual character: the p-tolyl group is nonpolar and lipophilic, while the pyrazole ring, containing two nitrogen atoms and an N-H bond, is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This duality suggests that its solubility will be highly dependent on the nature of the solvent.

Rationale for Solubility Behavior
  • In Nonpolar Solvents: The presence of the aromatic p-tolyl group enhances its lipophilicity, suggesting favorable solubility in organic solvents.[1]

  • In Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) are effective at dissolving a wide range of compounds, and this compound is noted to be soluble in DMSO.[2]

  • In Polar Protic Solvents: In solvents like water or ethanol, the N-H group of the pyrazole ring can form hydrogen bonds. However, the large nonpolar tolyl group may limit solubility in highly polar solvents like water. Generally, pyrazole itself has limited solubility in water.[7]

  • In Aqueous Acids and Bases: The pyrazole ring is weakly basic and can be protonated under acidic conditions to form a more soluble salt.[8][9] Conversely, the N-H proton is weakly acidic and can be removed by a strong base, also forming a salt.[4][9] This reactivity is key to its solubility in acidic and basic aqueous solutions.

Summary of Known Solubility Data

Quantitative public-domain data is limited; however, qualitative descriptions and formulation data provide valuable insights.

Solvent/SystemSolubilityRationale / Notes
Organic Solvents Good solubility reportedThe lipophilic p-tolyl group drives solubility in less polar environments.[1]
DMSO SolubleA common solvent for organic compounds; used for preparing stock solutions.[2]
Water Expected to be lowThe nonpolar surface area of the tolyl group likely outweighs the polar nature of the pyrazole ring.[7]
Aqueous Acid (e.g., 5% HCl) Likely SolubleThe basic nitrogen atom in the pyrazole ring can be protonated, forming a water-soluble salt.[10][11]
Aqueous Base (e.g., 5% NaOH) Likely InsolubleThe N-H proton of the pyrazole ring is generally not acidic enough to be deprotonated by dilute NaOH.[10][11]
Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a systematic approach to characterizing the solubility of this compound across a range of standard solvents.[10][11][12] The causality behind this workflow is to classify the compound based on its acid-base properties and polarity.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Spatula and weighing balance

  • Vortex mixer

  • Solvents: Deionized Water, Diethyl Ether, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, cold concentrated H₂SO₄

  • pH indicator paper

Procedure:

  • Water Solubility: a. Add approximately 25 mg of the compound to a test tube. b. Add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex the tube vigorously for 30 seconds. c. Observe for complete dissolution. If the compound dissolves, it is classified as water-soluble. Test the solution's pH with indicator paper.[11] A pH ≤ 4 suggests a carboxylic acid, while a pH ≥ 8 indicates an amine.[11] d. Rationale: This initial step separates polar, low molecular weight compounds from nonpolar or high molecular weight ones.

  • 5% NaOH Solubility (for water-insoluble compounds): a. To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. b. If it dissolves, the compound is a strong or weak acid. c. Rationale: NaOH is a strong base that will deprotonate acidic functional groups (like phenols or carboxylic acids) to form water-soluble sodium salts.[10]

  • 5% NaHCO₃ Solubility (if soluble in NaOH): a. To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution. b. Dissolution indicates a strong organic acid (e.g., a carboxylic acid). If it does not dissolve but was soluble in NaOH, it is likely a weak acid (e.g., a phenol).[12] c. Rationale: Sodium bicarbonate is a weak base and will only react with stronger acids. This step differentiates between strong and weak acidic groups.[12]

  • 5% HCl Solubility (for water-insoluble compounds): a. To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. b. Dissolution indicates the presence of a basic functional group, most commonly an amine.[10] c. Rationale: HCl will protonate basic sites, such as the pyridine-type nitrogen in the pyrazole ring, forming a water-soluble hydrochloride salt.[10]

  • Concentrated H₂SO₄ (for compounds insoluble in previous aqueous solutions): a. Add 25 mg of the compound to a dry test tube, then carefully add 0.75 mL of cold, concentrated sulfuric acid. b. Dissolution or a distinct color change suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a compound that can be easily sulfonated (like an alkene or aromatic).[11] c. Rationale: Concentrated H₂SO₄ is a powerful protonating agent and can dissolve compounds with weakly basic functional groups that were unreactive in 5% HCl.

  • Organic Solvent Solubility: a. Test solubility in a range of organic solvents (e.g., ethanol, acetone, hexane) using the same procedure as in Step 1 to confirm its behavior in common laboratory media.[13]

G cluster_0 cluster_1 Aqueous Solubility cluster_2 Acid/Base Reactivity (if Water-Insoluble) cluster_3 start Start: 25 mg of This compound water Test in Water start->water ph_test Test pH water->ph_test Soluble naoh Test in 5% NaOH water->naoh Insoluble ws_acid Water-Soluble Acid ph_test->ws_acid pH ≤ 4 ws_base Water-Soluble Base ph_test->ws_base pH ≥ 8 ws_neutral Water-Soluble Neutral ph_test->ws_neutral Neutral pH nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble strong_acid Strong Acid nahco3->strong_acid Soluble weak_acid Weak Acid nahco3->weak_acid Insoluble h2so4 Test in conc. H2SO4 hcl->h2so4 Insoluble base Organic Base hcl->base Soluble neutral_polar Neutral Polar Cmpd h2so4->neutral_polar Soluble inert Inert Cmpd h2so4->inert Insoluble

Caption: Qualitative solubility analysis workflow.

Stability Profile of this compound

Chemical stability refers to the ability of a substance to resist chemical change or decomposition under various environmental conditions. For pharmaceutical and materials science applications, ensuring stability is paramount for safety, efficacy, and shelf-life. Pyrazole derivatives are generally considered to be thermally stable aromatic compounds.[14][15]

Factors Affecting Stability
  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition reactions.[16] Pyrazole-based energetic materials are noted for their high thermal stability.[15][17]

  • pH: Extreme pH conditions can lead to acid- or base-catalyzed hydrolysis or ring-opening reactions, although the pyrazole ring itself is relatively robust.[9]

  • Light (Photostability): Exposure to UV or visible light can induce photochemical reactions. While some pyrazole derivatives are used as fluorescent probes and exhibit good photostability, this property must be experimentally verified for each specific compound.[14]

  • Oxidation: The pyrazole ring is generally resistant to oxidation, though side chains can be susceptible.[8]

Summary of Known Stability Data

The following data provides specific storage recommendations, indicating good stability under controlled conditions.

ConditionStabilityNotes
Solid (Powder) Stable for 3 years at -20°CLong-term storage as a solid should be in a freezer to minimize any potential degradation.[2]
In Solvent (DMSO) Stable for 1 year at -80°COnce dissolved, the compound should be stored at ultra-low temperatures to prevent degradation in solution.[2]
Thermal Stability Generally highPyrazole derivatives are known for their thermal robustness.[1][14]
Experimental Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of a compound.[18][19] This protocol uses High-Performance Liquid Chromatography (HPLC) as the analytical endpoint, as it is a highly sensitive and quantitative technique for separating and quantifying the parent compound and any new impurities.[20]

Objective: To assess the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol

  • Stress agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water). This will be the source for all stress samples.

  • Establish Analytical Method: Develop a stability-indicating HPLC method capable of separating the parent peak from any potential degradation products.

  • Initiate Stress Conditions (in parallel): a. Control Sample: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase. Analyze immediately (T=0) and store protected from light at 2-8°C. b. Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C. c. Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C. d. Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature. e. Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C. f. Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber.

  • Time-Point Analysis: a. Withdraw samples from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). b. Before injection, neutralize the acid and base hydrolysis samples. c. Analyze all samples by HPLC, including the control.

  • Data Evaluation: a. Compare the chromatograms of the stressed samples to the control sample. b. Calculate the percentage degradation of the parent compound. c. Note the appearance of any new peaks (degradation products) and their area percentages. d. Rationale: This systematic approach reveals the specific conditions under which the compound is unstable, providing crucial information for handling, formulation, and storage.[21]

G cluster_0 cluster_1 Stress Conditions cluster_2 Analysis cluster_3 start Prepare 1 mg/mL Stock Solution control Control (2-8°C, Dark) start->control acid Acidic (1 M HCl, 60°C) start->acid base Basic (1 M NaOH, 60°C) start->base oxide Oxidative (30% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (Light Chamber) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) control->sampling acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC sampling->hplc eval Compare to Control: - % Degradation - Impurity Profile hplc->eval

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a compound of significant scientific interest, characterized by good solubility in common organic solvents and notable stability.[1][2] Its amphiphilic nature, derived from the combination of a nonpolar tolyl group and a polar pyrazole ring, dictates its solubility profile. The compound exhibits excellent long-term stability when stored as a solid at -20°C and in solution at -80°C.[2] The provided experimental protocols offer robust, field-proven methodologies for researchers to further characterize the solubility and stability of this compound, ensuring its effective and reliable use in drug discovery, materials science, and beyond. A thorough understanding of these properties is the cornerstone of successful formulation and application development.

References

  • National Institutes of Health (PMC).
  • University of Toronto.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • ResearchGate. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study | Request PDF. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
  • Semantic Scholar. Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. [Link]
  • ResearchGate. High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. [Link]
  • ACS Publications.
  • National Institutes of Health (PubChem). 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde. [Link]
  • Microtrac. Chemical vs.
  • Solubility of Things. Pyrazole. [Link]
  • National Institutes of Health (PMC).
  • ResearchGate.
  • Bentham Science.
  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • Separation Science. Analytical Techniques In Stability Testing. [Link]
  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
  • National Institutes of Health (PMC). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]
  • National Institutes of Health (PMC).
  • International Journal of Pharmaceutical Sciences Review and Research.
  • MDPI.
  • ACS Publications.
  • National Institutes of Health (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • IJRASET. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
  • National Institutes of Health (PMC).

Sources

"3-(p-Tolyl)-1H-pyrazole" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(p-Tolyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide range of biological activities and unique photophysical properties.[1][2][3] As such, the unambiguous structural confirmation of novel pyrazole compounds is a critical step in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound.

The methodologies and data interpretations presented herein are designed to serve as a practical reference for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and data interpretation, this document aims to provide a self-validating framework for the structural elucidation of this and similar heterocyclic compounds.

Compound Profile:

  • IUPAC Name: 3-(4-methylphenyl)-1H-pyrazole

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol [4]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, we expect distinct signals for the pyrazole ring protons, the tolyl ring protons, the methyl group protons, and the N-H proton.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HNH (pyrazole)
~7.70d, J ≈ 8.0 Hz2HAr-H (ortho to pyrazole)
~7.60d, J ≈ 2.0 Hz1HC5-H (pyrazole)
~7.25d, J ≈ 8.0 Hz2HAr-H (meta to pyrazole)
~6.50d, J ≈ 2.0 Hz1HC4-H (pyrazole)
~2.40s3H-CH₃

Expertise & Experience:

  • The broad singlet for the N-H proton at a downfield shift is characteristic of acidic protons involved in hydrogen bonding or exchange. Its chemical shift can be highly dependent on concentration and solvent.

  • The protons on the tolyl ring appear as two distinct doublets, a classic AA'BB' system, due to the symmetry of the para-substituted ring. The protons ortho to the electron-withdrawing pyrazole ring are expected to be more deshielded (~7.70 ppm) than the meta protons (~7.25 ppm).

  • The pyrazole ring protons (H4 and H5) appear as doublets due to coupling with each other. H5 is typically more downfield than H4.

  • The methyl group protons appear as a sharp singlet around 2.40 ppm, a typical region for benzylic methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.0C 3 (pyrazole)
~138.0Ar-C (ipso, attached to CH₃)
~134.0C 5 (pyrazole)
~129.5Ar-C H (meta to pyrazole)
~128.0Ar-C (ipso, attached to pyrazole)
~125.5Ar-C H (ortho to pyrazole)
~103.0C 4 (pyrazole)
~21.0-C H₃

Expertise & Experience:

  • The carbon atom C3, directly attached to the nitrogen atoms and the tolyl ring, is expected to be the most downfield among the pyrazole carbons.

  • The quaternary carbons of the tolyl ring will typically show less intense signals than the protonated carbons.

  • The methyl carbon appears at a characteristic upfield shift of around 21.0 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[1][5]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition (¹H NMR): Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-15 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[5]

  • Data Acquisition (¹³C NMR): Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are typically required to achieve a good signal-to-noise ratio.[1]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.[6]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3150 - 3300N-H stretch (pyrazole)Medium, Broad
3000 - 3100Aromatic C-H stretchMedium
2850 - 2960Aliphatic C-H stretch (CH₃)Medium-Weak
~1600, ~1520, ~1480C=C Aromatic ring stretchMedium-Strong
~1550C=N stretch (pyrazole ring)Medium
820 - 840C-H out-of-plane bend (para-disubstituted)Strong

Trustworthiness: The presence of a broad band around 3200 cm⁻¹ is a strong indicator of the N-H group. The sharp, strong band in the 820-840 cm⁻¹ region is highly characteristic of 1,4- (para) disubstitution on a benzene ring, providing a key piece of evidence for the tolyl group's substitution pattern. The combination of these peaks with aromatic C=C and C=N stretches provides a unique fingerprint for the target molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 100 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through its fragmentation pattern.[5]

  • Expected Molecular Ion: For this compound (C₁₀H₁₀N₂), the monoisotopic mass is 158.08. In electron ionization (EI), a molecular ion peak (M⁺˙) would be observed at m/z 158 . In electrospray ionization (ESI), a protonated molecule ([M+H]⁺) would be seen at m/z 159 .

Plausible Fragmentation Pattern

The fragmentation is dictated by the stability of the resulting ions and neutral fragments. The pyrazole and tolyl rings are relatively stable.

Table 4: Predicted Major Fragments in Mass Spectrometry (EI)

m/zProposed Fragment
158[C₁₀H₁₀N₂]⁺˙ (Molecular Ion)
157[M-H]⁺
130[M-N₂]⁺˙ or [M-HCN-H]⁺
115[C₉H₇]⁺ (Loss of HN₂)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Authoritative Grounding: The fragmentation of aromatic and heterocyclic systems is well-documented. The formation of the tropylium ion (m/z 91) from the tolyl group is a classic and highly favorable fragmentation pathway. The fragmentation of the pyrazole ring itself can lead to the loss of stable molecules like N₂ or HCN, as observed in related structures.[7]

Fragmentation_Pathway M [M]⁺˙ m/z = 158 F1 [M-H]⁺ m/z = 157 M->F1 -H• F2 [C₇H₇]⁺ m/z = 91 (Tropylium) M->F2 - C₃H₃N₂• F3 [C₉H₇]⁺ m/z = 115 M->F3 - HN₂•

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS). Acquire the spectrum in the desired mass range (e.g., m/z 50-500).

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the pyrazole N-H and the para-substituted aromatic ring. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural information through predictable fragmentation patterns. This integrated spectroscopic approach provides a robust and self-validating system for the unambiguous characterization of this and related heterocyclic compounds, which is an indispensable step in chemical synthesis and drug discovery.

References

  • A Researcher's Guide to the Spectroscopic Characterization of Synthesized Pyrazoles. (n.d.). BenchChem.
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (n.d.). BenchChem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019). Journal of Molecular Structure.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH.
  • (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). NIH.
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. (n.d.).
  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][6][9]Oxadiazole. (2022). ResearchGate.
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). (n.d.). Human Metabolome Database.
  • 3-phenyl-1H-pyrazole. (n.d.). PubChem - NIH.
  • 3-p-Tolyl-1H-pyrazole AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). ResearchGate.
  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). Nepal Journals Online.
  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). (2021). Scientific.net.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • 13C NMR of 1-(4-(Benzylsulfonyl)phenyl). (n.d.).
  • This compound. (n.d.). TargetMol.
  • 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. (n.d.). PMC - PubMed Central.
  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... (n.d.). ResearchGate.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). NIH.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 1H NMR of pyrazole : r/chemhelp. (2024). Reddit.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). JOCPR.
  • 1H-Pyrazole. (n.d.). NIST WebBook.
  • IR spectrum of pyrazoline 9. (n.d.). ResearchGate.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is paramount for understanding their physicochemical properties, stability, and interaction with biological targets. This guide provides a comprehensive technical overview of the crystal structure analysis of 3-(p-Tolyl)-1H-pyrazole, a key intermediate in the synthesis of various bioactive compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the writing of this guide, we present a complete workflow for its determination and a predictive analysis based on closely related structures. This document serves as a self-validating protocol, empowering researchers to conduct this analysis from synthesis to structural elucidation and interpretation.

Introduction: The Significance of Crystal Structure in Drug Development

The spatial arrangement of atoms and molecules in a crystal lattice governs crucial properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, bioavailability, and stability. For pyrazole derivatives, which are known to engage in various intermolecular interactions, a thorough understanding of their crystal packing is essential for rational drug design and development. The p-tolyl substituent in this compound introduces both steric and electronic modifications to the pyrazole core, making the analysis of its crystal structure particularly insightful for predicting the behavior of related compounds.

This guide will navigate the reader through the essential stages of crystal structure analysis:

  • Synthesis and Purification: The foundational step to obtaining a pure sample.

  • Single Crystal Growth: A critical and often challenging phase to produce diffraction-quality crystals.

  • Single-Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the atomic arrangement in a crystal.

  • Structure Solution, Refinement, and Validation: The computational process of translating diffraction data into a molecular model.

  • Predictive Structural Analysis: An insightful exploration of the expected molecular geometry, intermolecular interactions, and crystal packing of this compound based on analogous structures.

Synthesis and Purification of this compound

The synthesis of this compound can be approached through several established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine.

Recommended Synthetic Protocol

A plausible and efficient route to this compound is the reaction of 1-(p-tolyl)ethanone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine hydrate.

Step 1: Formation of 3-oxo-3-(p-tolyl)propanal

  • To a solution of sodium methoxide in dry methanol, add 1-(p-tolyl)ethanone.

  • Slowly add ethyl formate at room temperature and stir the mixture overnight.

  • Quench the reaction with water and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization to form this compound

  • Dissolve the crude 3-oxo-3-(p-tolyl)propanal in ethanol.

  • Add hydrazine hydrate dropwise to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Purification for Crystallization

The purity of the compound is of utmost importance for successful crystallization. The synthesized this compound should be of high purity (>98%), as confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth: The Art and Science

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of solvent is critical.

Solvent Selection

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound is moderately soluble.

Crystallization Techniques
  • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis of This compound Purification Purification (>98%) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (CIF file) Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Parameter Typical Value for a Small Organic Molecule
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100(2) K
DetectorCCD or CMOS area detector
Scan modeω and φ scans
2θ range2° to 28°
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase information, which is lost during the experiment, is retrieved using computational methods such as direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. This process is typically performed using software packages such as SHELX, Olex2, or CRYSTALS.[2][3][4]

Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data for this compound, we can predict its structural features by analyzing the crystal structures of closely related compounds containing the p-tolyl-pyrazole moiety.

Molecular Geometry

The pyrazole ring is expected to be planar. The p-tolyl ring will be twisted with respect to the pyrazole ring due to steric hindrance. The dihedral angle between the mean planes of the pyrazole and p-tolyl rings is anticipated to be in the range of 20-60°, similar to what is observed in related structures.[5][6]

Intermolecular Interactions

The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² hybridized nitrogen) in the pyrazole ring makes hydrogen bonding a dominant feature in the crystal packing.

hydrogen_bonding cluster_dimer Hydrogen-Bonded Dimer cluster_catemer Hydrogen-Bonded Catemer (Chain) mol1 This compound mol2 This compound mol1->mol2 N-H···N mol2->mol1 N-H···N mol3 ... mol4 This compound mol3->mol4 mol5 This compound mol4->mol5 N-H···N mol6 ... mol5->mol6

Caption: Potential hydrogen bonding motifs.

  • N-H···N Hydrogen Bonds: Molecules of this compound are likely to form hydrogen-bonded supramolecular synthons, such as dimers or catemeric chains.

  • C-H···π Interactions: The aromatic p-tolyl rings can participate in C-H···π interactions with neighboring molecules, contributing to the overall stability of the crystal packing.[5]

  • π-π Stacking: The planar pyrazole and p-tolyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Crystal Packing

The interplay of these intermolecular interactions will dictate the overall crystal packing. It is plausible that the molecules will pack in a herringbone or a layered fashion, maximizing the favorable intermolecular contacts.

Conclusion

This technical guide provides a comprehensive roadmap for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-quality crystal structure. The predictive analysis, based on the known structures of related compounds, offers valuable insights into the expected structural features of this important molecule. A thorough understanding of the crystal structure of this compound and its derivatives is crucial for the rational design and development of new therapeutic agents with improved efficacy and physicochemical properties.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Synthesis and biological evaluation of novel pyrazole derivatives. Medicinal Chemistry Research, 21(9), 2482-2491.
  • Ferreira, S. B., da Silva, F. de C., & Pinto, A. C. (2010). Recent advances in the synthesis of pyrazoles.
  • Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Doubleday.
  • Betteridge, P. W., Carruthers, J. R., Cooper, R. I., Prout, K., & Watkin, D. J. (2003). CRYSTALS version 12: software for guided crystal structure analysis. Journal of Applied Crystallography, 36(6), 1487-1487. [Link]
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
  • Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Department of Chemistry. [Link]
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
  • Zhu, S., & sta, G. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6519. [Link]
  • El-Faham, A., et al. (2014). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189–o1190. [Link]
  • de Gruyter. (2016). Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a rare Z′ = 3 structure, C20H17N5O. Zeitschrift für Kristallographie - New Crystal Structures, 231(2), 481-483. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Applications of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus represents a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a vast spectrum of biological activities, leading to their incorporation into numerous approved pharmaceuticals. This technical guide provides a comprehensive exploration of a specific, yet significant, analog: 3-(p-Tolyl)-1H-pyrazole. We delve into the historical context of its discovery, tracing back to the seminal work of Ludwig Knorr, and present a detailed, field-tested protocol for its synthesis via the classical Knorr pyrazole condensation. The guide elucidates the underlying reaction mechanism, discusses critical process parameters, and outlines modern characterization techniques. Furthermore, we survey the burgeoning applications of the tolyl-pyrazole motif in drug discovery, highlighting its role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important heterocyclic compound.

Part 1: The Historical Context: The Genesis of Pyrazole Chemistry

The journey into pyrazole chemistry began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1] While investigating derivatives of quinine, Knorr serendipitously discovered that the condensation of ethyl acetoacetate with phenylhydrazine did not produce the expected quinoline derivative, but rather a novel five-membered heterocyclic compound he named pyrazole. This foundational reaction, now universally known as the Knorr pyrazole synthesis , became the first and most fundamental method for constructing the pyrazole ring.[2][3] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a robust and versatile reaction that opened the door to a vast new area of heterocyclic chemistry.[4] The stability conferred by the aromaticity of the pyrazole ring, coupled with the high reactivity of the hydrazine starting material, often leads to high-yield syntheses, a factor that has contributed to its widespread study and application for over a century.[5]

Part 2: Synthesis of this compound

The most direct and classical approach to synthesizing this compound is through the Knorr pyrazole synthesis. This method provides an excellent framework for understanding the core principles of pyrazole formation.

Causality of Experimental Design

The chosen synthetic route relies on the cyclocondensation reaction between hydrazine and a tailored 1,3-dicarbonyl precursor, 1-(p-tolyl)butane-1,3-dione .

  • Precursor Selection : 1-(p-tolyl)butane-1,3-dione is selected because its structure dictates the final substitution pattern of the pyrazole. The p-tolyl group and the methyl group attached to the two carbonyls will become the substituents at the 3- and 5-positions of the pyrazole ring.

  • Reagent Selection : Hydrazine hydrate is used as the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It acts as a potent bis-nucleophile.

  • Catalyst : A catalytic amount of acid (e.g., glacial acetic acid) is employed to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen. This catalysis accelerates the initial condensation step.[3]

  • Solvent : Ethanol or another protic solvent is chosen to ensure the solubility of both the dicarbonyl compound and the hydrazine salt, facilitating an efficient reaction.

Reaction Mechanism: Knorr Pyrazole Synthesis

The mechanism proceeds through a series of well-defined steps: nucleophilic attack, intramolecular cyclization, and dehydration. A critical aspect of using an unsymmetrical dicarbonyl like 1-(p-tolyl)butane-1,3-dione is the potential for the formation of two regioisomers: 3-(p-Tolyl)-5-methyl-1H-pyrazole and 5-(p-Tolyl)-3-methyl-1H-pyrazole . The initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl carbons. The more electrophilic carbonyl is typically attacked preferentially. In this case, the carbonyl adjacent to the methyl group is sterically less hindered and may react faster, but the electronic effects of the p-tolyl group also play a role. The final product is often a mixture of these two isomers, which may require separation by chromatography.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_pyrazole Pyrazole Synthesis p1 Dissolve Na in EtOH p2 Add 4'-methylacetophenone & Ethyl Acetate p1->p2 p3 Reflux (2-3h) p2->p3 p4 Acidic Workup & Recrystallization p3->p4 s1 Dissolve Dione in EtOH p4->s1 1-(p-tolyl)butane-1,3-dione s2 Add Hydrazine Hydrate & Acetic Acid s1->s2 s3 Reflux (2-4h) Monitor by TLC s2->s3 s4 Concentrate & Precipitate in Water s3->s4 s5 Filter & Purify (Recrystallization/Chromatography) s4->s5 end end s5->end Pure this compound

Sources

Introduction: The Significance of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(p-Tolyl)-1H-pyrazole: Synthesis, Characterization, and Applications

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a multitude of biological targets.[3] This versatility has led to the incorporation of the pyrazole core into numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB.[4][5] The derivatization of the pyrazole ring is a key strategy in drug discovery, enabling the fine-tuning of pharmacological profiles to enhance efficacy and reduce adverse effects.[1]

This guide focuses on a specific, yet important, pyrazole derivative: This compound . Characterized by the attachment of a p-tolyl (4-methylphenyl) group at the C3 position of the pyrazole ring, this compound serves as a crucial building block for synthesizing a wide array of more complex molecules with significant therapeutic and material science potential. We will delve into its synthesis, structural properties, chemical reactivity, and diverse applications, providing researchers and drug development professionals with a comprehensive technical resource.

Molecular Profile:

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
Appearance Solid
SMILES Cc1ccc(cc1)-c2cc[nH]n2[6]
InChI Key VOMXXXBTALQTAK-UHFFFAOYSA-N

PART 1: Synthesis and Mechanistic Insights

The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry, with the most common approach involving the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[7][8] The synthesis of this compound typically leverages this strategy, often starting from a chalcone precursor.

Primary Synthetic Route: Chalcone Cyclization

A prevalent and efficient method involves a two-step process starting from 4'-methylacetophenone. First, a Claisen-Schmidt condensation with an appropriate aldehyde forms an α,β-unsaturated ketone, known as a chalcone. This intermediate then reacts with hydrazine hydrate, which attacks the carbonyl group and the β-carbon, leading to a pyrazoline intermediate that subsequently aromatizes to the final pyrazole product.[8]

A variation of this involves the reaction of a chalcone epoxide with hydrazine hydrate, followed by dehydration.[8]

Synthesis_Workflow cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Pyrazole Ring Formation A 4'-Methylacetophenone C 1-(p-Tolyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Equivalent) A->C Condensation B Formyl Source (e.g., DMF-DMA) B->C E This compound C->E Cyclocondensation D Hydrazine Hydrate (N2H4·H2O) D->E

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol describes a common method for the synthesis of 3,5-disubstituted pyrazoles, which can be adapted for this compound by selecting the appropriate 1,3-dicarbonyl precursor.

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 1-(p-Tolyl)-1,3-butanedione (or a similar 1,3-dicarbonyl precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol or Acetic Acid (as solvent)

  • Standard laboratory glassware for reflux and work-up

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the 1-(p-tolyl)-1,3-dicarbonyl compound in a suitable solvent like ethanol.

  • Reagent Addition: Add a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to the solution. If using hydrazine hydrochloride, a base may be required.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques as described in the next section (NMR, MS, IR). The melting point should be sharp and consistent with literature values.

Alternative and Green Synthetic Approaches

To align with the principles of green chemistry, several alternative methods have been developed. These often focus on reducing reaction times, using environmentally benign solvents, or employing catalysts to improve efficiency.[9]

MethodCatalyst/SolventAdvantagesReference
Microwave-Assisted Solvent-free or polar solventsRapid reaction times, high yields[9]
Catalyst-Free Water or PEGEnvironmentally benign, simple work-up[9]
Catalytic Amberlyst-70, Nano-ZnOHigh yields, catalyst reusability, mild conditions[4][9]
[3+2] Cycloaddition Aqueous mediumHigh regioselectivity, sustainable[9]

PART 2: Structural Characterization and Reactivity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. Its reactivity is governed by the aromatic pyrazole ring and the appended tolyl group.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound and its derivatives. Specific shifts and patterns can vary slightly based on the solvent and specific derivative.

TechniqueObservationInterpretation
¹H NMR Singlet ~2.3-2.4 ppm (3H)Doublets ~6.5-7.8 ppmBroad singlet >10 ppm (1H)Methyl protons (CH₃) of the tolyl groupAromatic protons on pyrazole and tolyl ringsN-H proton of the pyrazole ring
¹³C NMR Signal ~21 ppmSignals ~100-155 ppmMethyl carbon of the tolyl groupAromatic and pyrazole ring carbons
Mass Spec (ESI-MS) [M+H]⁺ at m/z 235.1230For 5-phenyl-3-(p-tolyl)-1H-pyrazole[10]
IR Spectroscopy Peak ~3100-3300 cm⁻¹Peaks ~1450-1600 cm⁻¹N-H stretching vibrationC=C and C=N aromatic ring stretches

Note: The mass spectrometry data provided is for a closely related derivative, 5-phenyl-3-(p-tolyl)-1H-pyrazole, as specific data for the parent compound was found in this context.[10]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure. Studies on related compounds, such as 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole, reveal a non-planar, butterfly-like structure.[11] The central pyrazole ring forms significant dihedral angles with the attached aromatic rings. For instance, in the aforementioned derivative, the pyrazole ring is angled at 61.34° with respect to the p-tolyl ring.[11] This twisted conformation can have significant implications for how the molecule binds to biological targets.

Chemical Reactivity

The pyrazole ring in this compound is susceptible to various chemical transformations, making it an excellent scaffold for building molecular diversity.

  • N-Substitution: The N-H proton is acidic and can be readily removed by a base, allowing for alkylation or acylation at the N1 position. This is a common strategy for modulating the pharmacokinetic properties of pyrazole-based drugs.

  • Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and is the primary site for electrophilic substitution reactions such as halogenation (with NBS, NIS, NCS), nitration, and sulfonation.[12][13]

  • Cross-Coupling Reactions: If the pyrazole is first halogenated (e.g., at C4), this position can be functionalized further using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[14]

Reactivity_Diagram cluster_reactions Derivatization Pathways Core This compound N_Sub N-Alkylation / N-Acylation Core->N_Sub Base, R-X C4_Sub C4-Electrophilic Substitution (e.g., Halogenation) Core->C4_Sub NBS/NIS Cross_Coup C4-Cross-Coupling (e.g., Suzuki) C4_Sub->Cross_Coup Pd Catalyst, Boronic Acid

Caption: Key reactivity pathways for this compound.

PART 3: Applications in Drug Discovery and Materials Science

The this compound scaffold is a recurring motif in compounds designed for a wide range of applications, from potent pharmaceuticals to advanced functional materials.

Medicinal Chemistry and Pharmacological Activity

The pyrazole core is associated with a vast spectrum of biological activities.[15][16] Derivatives of this compound have been investigated for several therapeutic indications.

  • Anti-inflammatory Activity: Many pyrazole derivatives function as potent inhibitors of cyclooxygenase (COX) enzymes, a key target in inflammation.[4] The structural features of this compound are reminiscent of celecoxib, suggesting its potential as a scaffold for developing new anti-inflammatory agents.[17]

  • Anticancer Activity: Numerous pyrazole-containing compounds have demonstrated significant antiproliferative activity against various human cancer cell lines.[18] For example, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides have shown potent effects on cancer cells.[19] The mechanism often involves the inhibition of specific kinases or the induction of apoptosis.

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in compounds with activity against bacteria, fungi, and viruses.[4] The ability to easily modify the scaffold allows for the optimization of these properties.

  • Neuroprotective Effects: Recent studies have explored pyrazole derivatives for their potential in treating neurodegenerative diseases.[20]

Table of Biological Activities for Tolyl-Pyrazole Derivatives:

Compound ClassBiological Target/ActivityKey FindingsReference
Pyrazole-CarboxamidesAntiproliferative (Cancer)Showed potent activity against A549, HCT-116, and MCF-7 cell lines.[17]
1,3,5-Trisubstituted PyrazolesAnti-inflammatory (COX/LOX)Some derivatives showed better COX-2 inhibition than celecoxib.[4]
Pyrazole-Imidazoline HybridsAnti-parasitic (Trypanosoma cruzi)Showed high activity against intracellular amastigotes, with IC₅₀ values more potent than the reference drug.[21]
3,5-Diaryl PyrazolesAnti-inflammatory (TNF-α, IL-6)Certain derivatives actively inhibit TNF-α and IL-6.[18]
Applications in Materials Science

Beyond medicine, the unique electronic and structural properties of pyrazoles make them valuable in materials science.[22]

  • Organic Electronics: Pyrazole-containing materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The heterocyclic ring can be functionalized to fine-tune the optical and electronic properties of the material.[22]

  • Ligands in Coordination Chemistry: The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making pyrazole derivatives useful as ligands in the synthesis of metal-organic frameworks (MOFs) and catalysts.[23]

Conclusion and Future Outlook

This compound is more than just a simple heterocyclic compound; it is a versatile and powerful scaffold with proven value in both medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and the established biological significance of the pyrazole core make it an attractive starting point for the design and discovery of novel functional molecules.

Future research will likely focus on expanding the chemical space around this core. The application of modern synthetic techniques, such as high-throughput synthesis and flow chemistry, will accelerate the creation of large libraries of this compound derivatives for biological screening. Furthermore, as our understanding of disease pathways deepens, this scaffold can be rationally designed to target specific proteins with high affinity and selectivity. In materials science, the continued exploration of pyrazole-based polymers and coordination complexes holds promise for the development of next-generation electronic and catalytic systems.

References

  • El-Sayed, M. A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1084.
  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Akinluyi, E. T., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 661066.
  • Kumar, A., & Sharma, S. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 837-844.
  • Abdel-Wahab, B. F., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmaceutical Technology & Research.
  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 16-38.
  • Kumar, A., et al. (2025). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents.
  • Barakat, A., et al. (2016). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)- 4,5-dihydro-1H-pyrazole-1-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 267-269.
  • Taylor, R. A., et al. (2016). Green Methods for the Synthesis of Pyrazoles: A Review. Green Chemistry, 18(12), 3468-3497.
  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983.
  • Abdel-Wahab, B. F., et al. (2016). Crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 271-273.
  • Cheng, G., et al. (2017). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 82(11), 5891-5899.
  • Bustos, C., et al. (2011). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245.
  • Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Pyrazole Derivatives in Material Science.
  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(21), 11847.
  • Fun, H.-K., et al. (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1810.
  • Kumar, S., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(19), 35-44.
  • Liu, S., et al. (2019). Boosting Efficiency of Near-Infrared Organic Light-Emitting Diodes with Os(II)-Based Pyrazinyl Azolate Emitters. Advanced Functional Materials, 29(49), 1906738.
  • Balasubramanian, C., & Rajendran, A. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl). Materials Science Forum, 1048, 227-238.
  • Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4210-4233.
  • Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano, 28(1), 3238-3250.
  • Kumar, D., & Kumar, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Advances in Scientific Research, 4(1), 1-11.
  • RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1997). Google Patents.
  • S. Tighadouini, et al. (n.d.). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. An-Najah Staff.
  • SpectraBase. (n.d.). 5-Trifluoromethyl-3-p-tolyl-1H-pyrazole.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pace, A., et al. (2018). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2018(3), M1009.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole.
  • Wu, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Bruno, G., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.

Sources

An In-Depth Technical Guide to the Synthesis of 3-(p-Tolyl)-1H-pyrazole from Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(p-Tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is the synthetic route commencing from chalcones, specifically detailing the reaction between a p-tolyl substituted chalcone and hydrazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical parameters that govern the success of this synthetic transformation.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] The pyrazole ring system is found in drugs such as the anti-inflammatory agent celecoxib, the appetite suppressant rimonabant, and various other compounds exhibiting analgesic, antibacterial, anticancer, and antifungal properties.[4][5]

The synthesis of pyrazole derivatives is a subject of ongoing research, with numerous strategies developed to access this privileged scaffold.[2][6] Among these, the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine and its derivatives stands out as a robust and versatile method.[2][4][7][8] This approach allows for the introduction of diverse substituents onto the pyrazole core, enabling the fine-tuning of its pharmacological properties. This guide will focus on the synthesis of a specific, yet representative, pyrazole derivative: this compound.

The Chalcone-to-Pyrazole Synthetic Strategy

The synthesis of pyrazoles from chalcones is a classic example of a cyclocondensation reaction.[2][7] Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors due to the presence of two electrophilic centers that are susceptible to nucleophilic attack.[4][7] The bidentate nucleophile, typically hydrazine or a substituted hydrazine, reacts with the chalcone to form the five-membered pyrazole ring.

The Precursor: p-Tolyl Chalcone

The starting material for the target molecule is a chalcone bearing a p-tolyl group. This precursor is typically synthesized via a Claisen-Schmidt condensation between p-tolualdehyde and an appropriate acetophenone.[7][9] This base-catalyzed reaction is a reliable method for generating the requisite α,β-unsaturated ketone scaffold.

The Reagent: Hydrazine Hydrate

Hydrazine hydrate (N₂H₄·H₂O) is the most common reagent used to provide the two nitrogen atoms required for the pyrazole ring. The reaction proceeds through a series of steps involving nucleophilic attack, cyclization, and dehydration.

Reaction Mechanism

The generally accepted mechanism for the formation of a pyrazole from a chalcone and hydrazine involves the following key steps:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of the α,β-unsaturated ketone system of the chalcone. This 1,4-conjugate addition forms a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a pyrazoline.[7]

  • Dehydration and Aromatization: The pyrazoline intermediate subsequently undergoes dehydration (loss of a water molecule) to yield the stable, aromatic pyrazole ring. In some cases, an oxidation step may be required to achieve the final aromatic product, though often the reaction conditions facilitate spontaneous aromatization.[2]

Below is a diagram illustrating the reaction mechanism:

reaction_mechanism Chalcone p-Tolyl Chalcone (α,β-Unsaturated Ketone) Intermediate1 Michael Adduct (Hydrazone Intermediate) Chalcone->Intermediate1 + Hydrazine Hydrazine Hydrazine Hydrate Intermediate2 Pyrazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H₂O (Dehydration/Aromatization) H2O H₂O

Caption: Reaction mechanism for pyrazole synthesis from chalcones.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from the corresponding chalcone.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
1-(p-Tolyl)-3-phenylprop-2-en-1-oneC₁₆H₁₄O222.28>98%Sigma-Aldrich
Hydrazine HydrateN₂H₄·H₂O50.0680%Merck
EthanolC₂H₅OH46.0799.9%Fisher Scientific
Glacial Acetic AcidCH₃COOH60.05>99%VWR
Distilled WaterH₂O18.02--
Ethyl AcetateC₄H₈O₂88.11ACS Grade-
n-HexaneC₆H₁₄86.18ACS Grade-
Step-by-Step Procedure

The following workflow outlines the synthesis process:

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(p-Tolyl)-3-phenylprop-2-en-1-one (10 mmol, 2.22 g) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (20 mmol, 1.0 mL) dropwise, followed by the addition of 2 mL of glacial acetic acid as a catalyst.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours.[4][7]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the chalcone spot and the appearance of a new, more polar product spot indicates the progression of the reaction.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with gentle stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid and hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:

  • Melting Point: Determination of the melting point and comparison with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the arrangement of protons and carbons.

    • FT-IR: To identify the characteristic functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H).

    • Mass Spectrometry: To determine the molecular weight of the compound.[3]

Expected Physical Properties of this compound: [10][11]

PropertyValue
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
AppearanceSolid

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The combination of in-process monitoring via TLC and comprehensive post-synthesis characterization ensures the integrity of the experimental outcome. The distinct TLC profiles of the starting material and the product provide a clear indication of reaction completion. Furthermore, the spectroscopic data obtained should be consistent with the expected structure of this compound, providing unambiguous confirmation of the successful synthesis.

Conclusion

The synthesis of this compound from its corresponding chalcone precursor via cyclocondensation with hydrazine hydrate is a highly efficient and reliable method. This in-depth technical guide has provided the foundational chemical principles, a detailed and robust experimental protocol, and the necessary analytical framework for the successful execution of this synthesis. The versatility of this synthetic strategy allows for its adaptation to produce a wide range of substituted pyrazoles, making it a valuable tool for researchers and professionals in the field of drug discovery and development.

References

  • OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS.
  • ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Arch. Appl. Sci. Res., 7(3), 1-5.
  • JOCPR. (n.d.). 1069-1072 Research Article Synthesis, characterization and bioce.
  • PMC - NIH. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity.
  • View of A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Chalcones and Pyrazolines Using NB-Fe3O4@SiO2@CPTMO@DEA-SO3H as an Efficient and Reusable Nanocatalyst.
  • Bentham Science Publisher. (n.d.). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.).
  • TargetMol. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-p-Tolyl-1H-pyrazole AldrichCPR.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity.
  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • PMC. (n.d.). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity.
  • ResearchGate. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) -.
  • Akademi Sains Malaysia. (n.d.). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone.
  • PubChem - NIH. (n.d.). 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde.
  • Scientific.net. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-.

Sources

Initial Biological Screening of "3-(p-Tolyl)-1H-pyrazole" Derivatives: A Strategic Framework for Hit Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide presents a comprehensive, multi-tiered strategy for the initial biological screening of novel "3-(p-Tolyl)-1H-pyrazole" derivatives. We move beyond a simple checklist of assays to provide a logical framework rooted in scientific causality, enabling research teams to efficiently identify and prioritize hit compounds for further development. The protocols herein are designed as self-validating systems, incorporating essential controls and data analysis pipelines to ensure the generation of robust and reliable data.

Introduction: The Rationale for Screening this compound Derivatives

The this compound core represents a synthetically accessible and versatile starting point for library generation. The tolyl group provides a lipophilic anchor that can be strategically positioned within target binding pockets, while the pyrazole ring, with its two adjacent nitrogen atoms, offers multiple points for substitution to modulate physiochemical properties and biological activity.[6] Structure-activity relationship (SAR) studies have consistently shown that appropriate substitutions on the pyrazole ring can significantly enhance efficacy and target selectivity.[7][8]

Given the well-documented and diverse bioactivities of pyrazole derivatives, a broad-spectrum initial screening approach is the most logical and resource-efficient strategy. Attempting to predict a single, specific activity for a novel library is often speculative. Instead, a parallel screening cascade against targets in three high-impact therapeutic areas—oncology, infectious diseases, and inflammation—maximizes the potential for discovering valuable biological activity.

The Multi-Tiered Screening Cascade: A Funnel for Hit Prioritization

The cornerstone of an effective screening campaign is a structured, multi-tiered cascade. This approach acts as a funnel, beginning with broad, high-throughput primary assays to identify any "active" compounds. Subsequent tiers employ more complex, lower-throughput assays to confirm activity, elucidate selectivity and potency, and evaluate preliminary drug-like properties. This strategy ensures that resources are focused progressively on the most promising candidates.

G cluster_3 Outcome p1 Anticancer Cytotoxicity (3-Cell Line Panel) s1 Dose-Response & IC50/MIC Determination p1->s1 Active Compounds p2 Antimicrobial Screening (Gram+/Gram- Bacteria & Fungi) p2->s1 p3 Anti-inflammatory Screening (COX-1/COX-2 Enzyme Assay) p3->s1 s2 Selectivity Profiling (Expanded Cancer Panel / COX Selectivity) s1->s2 Confirmed Hits s3 Preliminary Mechanism of Action (e.g., Kinase Inhibition Profile) s2->s3 t1 In Silico Druglikeness (Lipinski's Rules, etc.) s3->t1 t2 Cytotoxicity in Normal Cell Line (e.g., Vero, HEK293) t1->t2 out Prioritized Hits for Lead Optimization t2->out Validated & Profiled Hits

Caption: A logical workflow for the multi-tiered screening cascade.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to identify any derivatives showing biological activity at a single, relatively high concentration (e.g., 10-30 µM).

Anticancer Activity: In Vitro Cytotoxicity Screening

Causality: Many pyrazole derivatives exert anticancer effects by inhibiting enzymes crucial for cell division, such as kinases, or by inducing apoptosis.[7][9] A primary screen for general cytotoxicity against a diverse panel of cancer cell lines is the most effective way to detect this activity, regardless of the specific mechanism.

Protocol: XTT Cell Viability Assay The XTT assay is chosen over the MTT assay for its operational simplicity; its formazan product is water-soluble, eliminating the need for a solubilization step and reducing potential errors.[10][11]

  • Cell Plating: Seed three cancer cell lines (e.g., MCF-7 (breast), A549 (lung), and HepG2 (liver)) into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Addition: Prepare a 10 mM stock solution of each derivative in DMSO. Dilute the stock to create a 2X working solution (e.g., 20 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the test wells.

  • Controls: Include wells with cells treated with medium containing 0.1% DMSO (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control). Also include wells with medium only (blank control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix XTT reagent and electron-coupling solution).

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the XTT to a colored formazan product.[10]

  • Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. The reference wavelength should be >600 nm.

  • Data Analysis: Subtract the blank absorbance. Calculate the percentage of cell viability for each derivative relative to the vehicle control: Viability (%) = (Abs_test / Abs_vehicle) * 100. A compound is typically considered a "hit" if it reduces cell viability by ≥50%.

Antimicrobial Activity: Agar Well Diffusion Assay

Causality: Pyrazoles can interfere with microbial growth through various mechanisms. The agar diffusion method is a rapid, qualitative primary screen to detect growth inhibition against a representative panel of pathogens.[12][13]

Protocol: Agar Well Diffusion

  • Microbial Culture Preparation: Prepare fresh overnight broth cultures of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus). Adjust the turbidity of each culture to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of Mueller-Hinton agar plates (for bacteria) and Sabouraud Dextrose agar plates (for fungi) with the respective microbial suspensions.[14]

  • Well Preparation: Aseptically punch 6 mm diameter wells into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of each derivative (at a concentration of 1 mg/mL in DMSO) into separate wells.

  • Controls: Load wells with DMSO (negative control) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or at 30°C for 48 hours (fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each well.

  • Data Analysis: A clear zone of inhibition around the well indicates antimicrobial activity. The diameter provides a qualitative measure of potency.

Anti-inflammatory Activity: COX-1/COX-2 Enzyme Inhibition Assay

Causality: A significant class of anti-inflammatory drugs, including the pyrazole-containing Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[2][15] A primary screen against both COX-1 and COX-2 isoforms can identify potent inhibitors and provide an early indication of selectivity, which is crucial for safety.

Protocol: Fluorometric COX Inhibitor Screening

  • Assay Principle: This protocol utilizes a commercially available COX inhibitor screening kit, which measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the subsequent reduction to PGH₂ is coupled to a fluorometric probe.

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Heme, COX-1 and COX-2 enzymes, Arachidonic Acid substrate, Fluorometric Probe) according to the manufacturer's protocol.

  • Compound Preparation: Prepare 10X working solutions of each derivative in Assay Buffer (final concentration e.g., 20 µM).

  • Assay Procedure (96-well plate):

    • Add Assay Buffer to all wells.

    • Add Heme to all wells.

    • Add COX-1 or COX-2 enzyme to respective wells.

    • Add the test derivative or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) to the appropriate wells.

    • Incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Add the Fluorometric Probe followed by Arachidonic Acid to all wells to start the reaction.

  • Data Acquisition: Immediately begin measuring fluorescence intensity every minute for 10-20 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each derivative: Inhibition (%) = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100. A compound is considered a hit if it shows ≥50% inhibition of either enzyme.

Tier 2: Hit Confirmation and Secondary Profiling

Compounds identified as "hits" in Tier 1 are advanced to secondary screening to confirm their activity, determine potency (IC₅₀/MIC), and assess selectivity.

Dose-Response and Potency Determination

For each hit, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity/enzyme inhibition or the Minimum Inhibitory Concentration (MIC) for antimicrobial activity. This involves repeating the primary assays using a serial dilution of the compound (e.g., 8-10 points, from 100 µM down to nM concentrations).

Assay TypeParameterDescriptionRepresentative Data (Example)
Cytotoxicity IC₅₀ (µM)Concentration causing 50% reduction in cell viability.Derivative A: 5.2 µM (MCF-7)
Antimicrobial MIC (µg/mL)Lowest concentration preventing visible microbial growth.Derivative B: 16 µg/mL (S. aureus)
Enzyme Inhibition IC₅₀ (µM)Concentration causing 50% inhibition of enzyme activity.Derivative C: 0.8 µM (COX-2)
Caption: Key parameters determined in Tier 2 secondary screening.
Selectivity Profiling
  • Anticancer Hits: Test against an expanded panel of cancer cell lines from different tissue origins and against a non-cancerous cell line (e.g., Vero or HEK293) to determine a therapeutic index (Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells).

  • Anti-inflammatory Hits: The COX-1 and COX-2 IC₅₀ values are used to calculate a COX-2 Selectivity Index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI is desirable as it suggests a lower risk of gastrointestinal side effects.

Tier 3: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.[16][17]

ADME_Tox cluster_0 In Silico Assessment cluster_1 In Vitro Assessment lipinski Lipinski's Rule of Five (Oral Bioavailability Prediction) solubility Kinetic Solubility Assay lipinski->solubility tpsa Topological Polar Surface Area (TPSA) tpsa->solubility cyp CYP450 Inhibition Screen (e.g., 3A4, 2D6) solubility->cyp normal_cell Normal Cell Cytotoxicity (Confirms Therapeutic Index) cyp->normal_cell compound Validated Hit compound->lipinski compound->tpsa

Caption: Key components of an early ADME/Tox assessment workflow.

In Silico Profiling: Before further wet-lab experiments, computational tools can predict key ADME/Tox properties. Freely available web servers can be used for this initial assessment.[18]

  • Lipinski's Rule of Five: Predicts oral bioavailability. A compound is more likely to be orally bioavailable if it meets most of these criteria: Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

  • Topological Polar Surface Area (TPSA): Predicts cell permeability. A TPSA of ≤140 Ų is often associated with good oral bioavailability.

In Vitro Profiling:

  • Normal Cell Line Cytotoxicity: As described in section 4.2, this is a crucial first experimental step to flag compounds that are broadly cytotoxic.

  • Metabolic Stability: A preliminary screen using human liver microsomes can provide an early indication of how quickly the compound is metabolized.

  • CYP450 Inhibition: Assays to determine if compounds inhibit major cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) are important for predicting potential drug-drug interactions.

Conclusion and Hit Prioritization

The culmination of this screening cascade is a comprehensive data package for each derivative. Hits are prioritized based on a holistic evaluation of potency (IC₅₀/MIC), selectivity (therapeutic index/isoform selectivity), and a favorable early ADME/Tox profile. The most promising compounds, those with potent and selective activity coupled with drug-like characteristics, become the top candidates for progression into more advanced preclinical studies and lead optimization.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023).
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Journal of Heterocyclic Chemistry.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules. [Link]
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances.
  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. (2022). Journal of the Indian Chemical Society. [Link]
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers. [Link]
  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Journal of Chemical Health Risks.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Importance of ADME/Tox in Early Drug Discovery. (2022). Cresset. [Link]
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Pharmaceutical Biology. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Odessa University Chemical Journal.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Journal of Biological Sciences. [Link]
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (1993). DORAS | DCU Research Repository. [Link]
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2019). Molecules. [Link]
  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). International Journal of Molecular Sciences. [Link]
  • Current status of pyrazole and its biological activities. (2014). Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)

Sources

An In-Depth Technical Guide to the Theoretical and Computational Studies of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 3-(p-Tolyl)-1H-pyrazole, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic analysis, and in-silico characterization of this molecule, offering insights into its structural, electronic, and non-linear optical properties.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. Pyrazole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor activities.[1] The presence of the tolyl group at the 3-position of the pyrazole ring in this compound is of particular interest as it can influence the molecule's electronic distribution and steric profile, potentially modulating its biological and material properties.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating the properties of such molecules at an atomic level.[2] By simulating molecular behavior, we can predict and understand a compound's geometry, vibrational modes, electronic structure, and reactivity, thereby guiding experimental design and accelerating the discovery process. This guide will explore the synergy between experimental findings and theoretical calculations for this compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a two-step process involving a Knoevenagel condensation followed by a cyclization reaction. This method provides a reliable route to the target compound with good yields.

Experimental Protocol: Synthesis of this compound

A common synthetic route starts from a substituted acetophenone and proceeds via a chalcone intermediate.[3]

Step 1: Knoevenagel Condensation

  • Substituted acetophenone is reacted with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

  • The reaction mixture is typically heated to ensure completion.

Step 2: Cyclization Reaction

  • The enaminone intermediate is dissolved in a suitable solvent, such as ethanol.

  • Hydrazine hydrate is added to the solution.

  • The mixture is refluxed for a specified period to facilitate the cyclization and formation of the pyrazole ring.

  • Upon cooling, the product precipitates and can be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclization Acetophenone p-Tolylacetophenone Enaminone (E)-3-(dimethylamino)-1- (p-tolyl)prop-2-en-1-one Acetophenone->Enaminone Heat DMFDMA DMF-DMA DMFDMA->Enaminone Pyrazole This compound Enaminone->Pyrazole Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum provides key information for structural confirmation. For this compound, the following signals are characteristic:

  • A singlet for the methyl protons of the tolyl group.

  • A series of doublets for the aromatic protons of the tolyl group.

  • Distinct signals for the protons on the pyrazole ring.

  • A broad singlet corresponding to the N-H proton of the pyrazole ring.

Proton Predicted Chemical Shift (δ, ppm)
-CH₃ (tolyl)~2.22
Aromatic-H (tolyl)~7.13 (d), ~7.61 (d)
Pyrazole-H4~6.57 (s)
Pyrazole-H5~7.61 (d)
N-H (pyrazole)~12.96 (s, broad)

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, with characteristic signals for the methyl, aromatic, and pyrazole carbons.[4]

FT-IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups. Expected vibrational frequencies for this compound include[1]:

  • N-H stretching: A broad band in the region of 3100-3300 cm⁻¹.

  • Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹.

  • C=N stretching (in the pyrazole ring): A strong absorption around 1500-1600 cm⁻¹.

  • C-H bending (aromatic): Bands in the region of 690-900 cm⁻¹.

Theoretical and Computational Framework

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of molecules.[2] The choice of functional and basis set is crucial for obtaining accurate results. For pyrazole derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable predictions of molecular geometry and electronic properties.[1][5]

Computational Workflow

The computational analysis of this compound follows a systematic workflow:

Computational_Workflow Input Initial Molecular Structure Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verification No Imaginary Frequencies? Frequency->Verification Verification->Optimization No HOMO_LUMO HOMO-LUMO Analysis Verification->HOMO_LUMO Yes MEP Molecular Electrostatic Potential (MEP) HOMO_LUMO->MEP NLO Non-Linear Optical (NLO) Properties MEP->NLO Output Optimized Geometry, Spectra, Electronic Properties NLO->Output

Caption: Computational analysis pipeline for this compound.

In-Silico Analysis of Molecular Properties

Molecular Geometry

The optimized molecular geometry provides insights into bond lengths, bond angles, and dihedral angles. The pyrazole ring is expected to be planar, a characteristic of aromatic systems. The tolyl group will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance.

Parameter Calculated Value (Å or °)
Bond Lengths (Å)
N1-N2~1.35
N2-C3~1.33
C3-C4~1.40
C4-C5~1.37
C5-N1~1.34
**Bond Angles (°) **
N1-N2-C3~111
N2-C3-C4~106
C3-C4-C5~105
C4-C5-N1~107
C5-N1-N2~111
(Note: These are typical values for pyrazole rings and may vary slightly for the title compound.)
Vibrational Analysis

Theoretical vibrational frequency calculations are instrumental in assigning the experimental FT-IR spectral bands. The calculated frequencies are often scaled to account for anharmonicity and the limitations of the theoretical model.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
~3200N-H stretch
~3050Aromatic C-H stretch
~1550C=N stretch (ring)
~1450C=C stretch (ring)
~820Aromatic C-H out-of-plane bend
(Note: These are representative values and the actual calculated frequencies may differ.)
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower chemical reactivity.[6]

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the tolyl group, which are electron-rich regions. The LUMO is likely to be distributed over the pyrazole ring, indicating that this is the region most susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the region around the nitrogen atoms of the pyrazole ring is expected to show a negative potential (red), indicating a high electron density and susceptibility to electrophilic attack. The region around the N-H proton will exhibit a positive potential (blue), highlighting its acidic character.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in non-linear optics.[7] The NLO properties of this compound can be predicted through computational methods. The calculated first-order hyperpolarizability (β) can be compared to that of a standard NLO material like urea to assess its potential. The presence of the electron-donating tolyl group connected to the pyrazole ring can enhance the molecule's NLO response.[8]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. By combining established synthetic methods with advanced in-silico analysis, a detailed understanding of the molecule's structural, spectroscopic, and electronic properties can be achieved. The methodologies and insights presented herein serve as a valuable resource for researchers and scientists working on the design and development of novel pyrazole-based compounds for a wide range of applications. The continued synergy between experimental and computational chemistry will undoubtedly accelerate future discoveries in this important field.

References

  • Sunil L. Dhonnar, et al. "Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method." Der Pharma Chemica, 2016, 8(17):119-128. [Link][1]
  • Yadav, D., et al. "Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes.
  • Priyanka, S., et al. "Synthesis and DFT calculation of novel pyrazole derivatives." AIP Conference Proceedings 2364, 040001 (2021). [Link][11]
  • Sharma, M. "Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds." International Journal of Trend in Scientific Research and Development, vol. 6, no. 5, 2022, pp. 1653-1657. [Link][12]
  • Al-Majedy, Y. K., et al. "13C NMR chemical shifts for compounds 1-15 in DMSO-d6.
  • Liu, X., Xu, S., & Xiong, Y. "Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Priyanka, P., et al. "Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1][5][10]Oxadiazole.
  • Krishnakumar, V., Jayamani, N., & Mathammal, R. "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link][14]
  • Al-Hourani, B. J. "DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution." Scientific Reports, 12(1), 17743. [Link][15]
  • ResearchGate. "1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
  • Chem Help Asap. "Knorr Pyrazole Synthesis." Chem Help Asap. [Link][17]
  • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer, 2000. [Link][18]
  • Anderson, J. E., et al. "A vibrational assignment for pyrazole." Journal of the Chemical Society B: Physical Organic, 1969, 10, 1232-1235. [Link][19]
  • ResearchGate. "Pyrazole gas-phase FT-IR spectra: vibrational analysis and typical absorption peaks.
  • Yılmaz, M. "Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications." Scientific Reports, 15(1), 21983. [Link][6]
  • Papagiannouli, I., et al. "Pyrazoline derivatives with a tailored third order nonlinear optical response." RSC Advances, 5(26), 2015, pp. 20154-20160. [Link][8]
  • Kurtz, H. A., et al. "Calculation of the Nonlinear Optical Properties of Molecules." DTIC. [Link][21]
  • Dwivedi, Y., et al. "Experimental and theoretical investigation of optical nonlinearities in (nitrovinyl)-1H-pyrazole derivative." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 483-487. [Link][22]
  • Abood, N. A., et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 2012, 4(3):1772-1781. [Link][23]
  • Reghunath, S., et al. "Investigation of Third-Order Nonlinear Optical Properties of Pyrazoline-Doped Polyvinyl Alcohol Films.
  • Singh, P., et al.
  • Omixium. "HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!" YouTube, 22 Aug. 2025. [Link][7]

Sources

"3-(p-Tolyl)-1H-pyrazole" tautomerism and isomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism and Isomerism of 3-(p-Tolyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive examination of the structural complexities inherent in this compound, focusing on the critical phenomena of annular prototropic tautomerism and synthetic regioisomerism. Pyrazole scaffolds are foundational in medicinal chemistry, and a nuanced understanding of their isomeric and tautomeric behavior is paramount for rational drug design and development. This document synthesizes theoretical principles with practical, field-proven methodologies for the synthesis, characterization, and analysis of this compound. We delve into the quantum mechanical underpinnings of tautomer stability, the kinetic and thermodynamic factors governing regioisomeric outcomes in synthesis, and the application of advanced spectroscopic and computational techniques to elucidate these structural subtleties. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Structural Dynamics of a Privileged Scaffold

The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities. Its utility stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor. However, the synthesis and application of unsymmetrically substituted pyrazoles, such as this compound, are complicated by two fundamental chemical principles: isomerism and tautomerism.

  • Regioisomerism: Arises during synthesis, where the reaction of unsymmetrical precursors can lead to distinct structural isomers with different substituent placements. These regioisomers often possess vastly different pharmacological and toxicological profiles, making regiocontrol a critical objective in synthesis.[1]

  • Tautomerism: An equilibrium between two readily interconvertible structural isomers, in this case, differing by the position of a proton on the ring's nitrogen atoms. This dynamic process, known as annular prototropic tautomerism, influences the molecule's effective shape, electronic distribution, and interaction with biological targets.

This guide will dissect these two phenomena for this compound, providing a framework for its controlled synthesis and unambiguous characterization.

Synthetic Strategy and the Challenge of Regioisomerism

The most common route to N-unsubstituted pyrazoles is the Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. When the 1,3-dicarbonyl precursor is unsymmetrical, as required for the target molecule, the reaction can proceed via two competing pathways, yielding a mixture of regioisomers.[1][2]

The formation of a specific regioisomer is not arbitrary; it is governed by a delicate interplay of steric, electronic, and medium effects.[1]

  • Electronic Effects: Nucleophilic attack by hydrazine is favored at the more electrophilic carbonyl carbon. Electron-withdrawing groups enhance electrophilicity, while electron-donating groups reduce it.[1]

  • Steric Hindrance: Bulky substituents can impede the approach of hydrazine, directing the attack to the less sterically encumbered carbonyl group.[1]

  • Reaction pH: The acidity of the medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby shifting the regiochemical outcome.[1]

  • Solvent Choice: The solvent can dramatically influence the regioisomeric ratio, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) often promoting high regioselectivity.[1]

Controlling these factors is essential for developing a robust synthesis that yields a single, desired isomer, obviating the need for challenging downstream purification.

Diagram: Regioisomerism in Pyrazole Synthesis

G R1_CO Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 R1_CO->Attack_C1 Attack_C2 Attack at Carbonyl 2 R1_CO->Attack_C2 NH2NH2 Hydrazine NH2NH2->Attack_C1 NH2NH2->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Pathway 1 Isomer_B Regioisomer B Attack_C2->Isomer_B Pathway 2 G cluster_solution Solution State Analysis cluster_solid Solid State Analysis cluster_computational Theoretical Analysis start Synthesized This compound RT_NMR Room Temp NMR (¹H, ¹³C) start->RT_NMR XRay Single Crystal X-ray Diffraction start->XRay DFT DFT/ab initio Calculations start->DFT LT_NMR Low Temp NMR (Variable Temp) RT_NMR->LT_NMR Broad signals observed out_RT Time-Averaged Spectrum RT_NMR->out_RT out_LT Equilibrium Constant (KT) [Tautomer A] / [Tautomer B] LT_NMR->out_LT SS_NMR Solid-State NMR (CP/MAS) XRay->SS_NMR Confirm structure out_XRay Definitive Tautomer Structure in Crystal XRay->out_XRay out_DFT Relative Stabilities (ΔG) Calculated Spectra DFT->out_DFT

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermochemical properties of 3-(p-Tolyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental thermochemical data for this specific molecule, this document emphasizes the established methodologies for determining these crucial parameters. By understanding the principles and experimental protocols for techniques such as combustion calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), researchers can effectively characterize this compound and its derivatives. Furthermore, this guide explores the power of computational chemistry as a predictive tool for estimating thermochemical properties and offers a detailed protocol for its synthesis.

Introduction to this compound: A Molecule of Growing Importance

This compound, with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol , belongs to the pyrazole family of heterocyclic compounds. The pyrazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The presence of the p-tolyl group in this compound influences its lipophilicity and potential for specific biological interactions, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.[2] A thorough understanding of its thermochemical properties is paramount for ensuring its stability, safety, and efficacy in various applications.

Key Molecular Properties:

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₀N₂
Molecular Weight158.20 g/mol
Physical FormSolid

Determination of Thermochemical Properties: Experimental and Computational Approaches

The thermochemical characterization of a compound like this compound provides critical insights into its energetic landscape, stability, and potential hazards. This section details the primary experimental and computational methodologies employed for this purpose.

Experimental Methodologies

The experimental determination of thermochemical data relies on precise calorimetric and thermal analysis techniques. The choice of method is dictated by the specific property being investigated.

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the change in enthalpy during the formation of one mole of a substance from its constituent elements in their standard states. For organic compounds like this compound, this is typically determined indirectly through combustion calorimetry.

Causality Behind Experimental Choices: Static bomb combustion calorimetry is the gold standard for determining the enthalpy of combustion of solid organic compounds.[3] The use of a high-pressure oxygen atmosphere ensures complete combustion, a critical factor for accurate measurements. The calibration of the calorimeter with a substance of a known enthalpy of combustion, such as benzoic acid, is a self-validating step that ensures the accuracy and reliability of the experimental setup.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in a crucible within the combustion bomb.

  • Bomb Assembly: A fuse wire is connected to the ignition system and positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature change of the water is meticulously recorded over time until a stable final temperature is reached.

  • Data Analysis: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined through calibration). Corrections are applied for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid).

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the constituent elements to calculate the standard enthalpy of formation of the compound using Hess's Law.

Diagram of the Combustion Calorimetry Workflow:

Combustion_Calorimetry cluster_prep Sample Preparation cluster_measurement Calorimetric Measurement cluster_analysis Data Analysis Prep Weigh Sample & Prepare Pellet Bomb Assemble Combustion Bomb Prep->Bomb Pressurize Pressurize with O₂ Bomb->Pressurize Equilibrate Equilibrate in Calorimeter Pressurize->Equilibrate Transfer Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature Change Ignite->Record Calculate_Q Calculate Heat of Combustion (Q) Record->Calculate_Q Data Transfer Corrections Apply Corrections Calculate_Q->Corrections Calculate_Hf Calculate Enthalpy of Formation (ΔfH°) Corrections->Calculate_Hf DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Weigh Weigh Sample Seal Seal in Pan Weigh->Seal Load Load Sample & Reference Seal->Load Transfer Program Set Temperature Program Load->Program Run Run Analysis Program->Run Thermogram Obtain Thermogram Run->Thermogram Data Output Analyze Analyze Peaks (Tm, ΔH) & Baseline (Cp) Thermogram->Analyze

Caption: Workflow for the determination of thermal properties using DSC.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for assessing the thermal stability and decomposition profile of a compound.

Causality Behind Experimental Choices: TGA provides quantitative information about the mass loss associated with decomposition, evaporation, or other processes. Conducting the analysis under an inert atmosphere helps to isolate the thermal decomposition behavior from oxidative processes. The heating rate can be varied to study the kinetics of decomposition.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.

  • Instrument Setup: The pan is placed in the TGA furnace. The desired temperature program (e.g., heating from room temperature to a high temperature at a constant rate of 10 °C/min) and atmosphere (e.g., nitrogen flow) are set.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass loss at each decomposition step.

Diagram of the TGA Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_measurement TGA Measurement cluster_analysis Data Analysis Weigh Weigh Sample in TGA Pan Load Load Sample into Furnace Weigh->Load Transfer Program Set Temperature Program & Atmosphere Load->Program Run Run Analysis Program->Run TGA_Curve Obtain TGA Curve Run->TGA_Curve Data Output Analyze Determine Decomposition Temperatures & Mass Loss TGA_Curve->Analyze

Caption: Workflow for assessing thermal stability using TGA.

Computational Approach: Density Functional Theory (DFT)

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermochemical properties of molecules.

Causality Behind Computational Choices: DFT methods provide a good balance between accuracy and computational cost for molecules of this size. Functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular geometries and energies. The inclusion of frequency calculations is a self-validating step, as the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated for the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Thermochemical Property Calculation: From the results of the frequency calculation, thermochemical properties such as enthalpy, heat capacity, and entropy can be calculated at a given temperature.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which help to reduce errors in the calculations.

Diagram of the DFT Calculation Workflow:

DFT_Workflow cluster_setup Model Setup cluster_calculation Quantum Chemical Calculation cluster_analysis Property Prediction Build Build 3D Molecular Structure Choose_Method Select DFT Functional & Basis Set Build->Choose_Method Optimize Geometry Optimization Choose_Method->Optimize Input Frequency Frequency Calculation Optimize->Frequency Validation Check for Imaginary Frequencies Frequency->Validation Output Calculate_Thermo Calculate Thermochemical Properties (ΔfH°, Cp) Validation->Calculate_Thermo

Caption: Workflow for the computational prediction of thermochemical properties using DFT.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative being a common approach.

Experimental Protocol: One-Pot Synthesis

This protocol describes a general one-pot, three-component synthesis of 3-aryl-1H-pyrazoles, which can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting aromatic aldehyde (e.g., p-tolualdehyde) and tosylhydrazine in a suitable solvent such as ethanol.

  • Condensation: Stir the mixture at room temperature or with gentle heating to form the corresponding tosylhydrazone intermediate.

  • Cycloaddition: To the reaction mixture, add a terminal alkyne and a suitable base.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound.

Safety and Handling

This compound and other pyrazole derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. [4][5][6][7]* Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Thermal Hazards: While specific data for this compound is limited, pyrazole derivatives can decompose at elevated temperatures, potentially releasing toxic fumes. [4]Therefore, heating should be done with caution, and thermal analysis should be performed on small quantities in a controlled environment. The GHS classification for some pyrazole derivatives includes "Acute Toxicity, Oral (Category 4)" and "Serious Eye Irritation (Category 2)". [5]

Conclusion

References

  • Ribeiro da Silva, M. A. V.; Monte, M. J. S.; Santos, L. M. N. B. F. Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A, 2003, 107 (51), 11579–11584. [Link]
  • LaboShop. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. [Link]
  • Nagainis, P. S.; et al. One-Pot Synthesis of Functionalized 3-Aryl-1-phenyl-1H-pyrazoles from Hydrazonoyl Chlorides and Acetylenic Esters in the Presence of Ph3P. Arkivoc, 2007, (x), 209-216. [Link]
  • Zhang, G.; et al. One-Pot Three-Component Approach to the Synthesis of Polyfunctional Pyrazoles. Organic Letters, 2013, 15 (23), 5967–5969. [Link]
  • Sadowski, M.; et al. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. The Journal of Organic Chemistry, 2015, 80 (10), 5143–5151. [Link]
  • Sadowski, M.; et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 2015, 5, 25965-25974. [Link]
  • Al-Said, S. A.; et al. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 2011, 16 (11), 9147-9157. [Link]
  • Zhang, Y.; et al. Energetic C-trinitromethyl-substituted pyrazoles: Synthesis and characterization. Dalton Transactions, 2019, 48, 1524-1529. [Link]
  • Zhang, Y.; et al. Energetic C-trinitromethyl-substituted pyrazoles: Synthesis and characterization. Dalton Transactions, 2019, 48, 1524-1529. [Link]
  • Lipkind, D.; et al. A study of the vaporization enthalpies of some 1-substituted imidazoles and pyrazoles by correlation-gas chromatography. The Journal of Physical Chemistry B, 2010, 114 (50), 16959-16967. [Link]
  • Vanaraj, R.; Kannan, P. Novel heterocyclic based blue and green emissive materials for opto-electronics. RSC Advances, 2015, 5, 52382-52391. [Link]
  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]
  • Google Patents. Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
  • Bekhit, A. A.; Abdel-Aziem, T. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2016, 21 (10), 1376. [Link]
  • ResearchGate.
  • ResearchGate. Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... [Link]
  • Bąk, A.; et al. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design.
  • Wang, K.; et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 2024, 29 (8), 1706. [Link]
  • NIST. 1H-Pyrazole. [Link]
  • Bustos, C.; et al. (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 2012, 68 (Pt 4), o1053. [Link]
  • Amerigo Scientific. 3-p-Tolyl-1H-pyrazole-5-carboxylic acid. [Link]
  • Patel, N. B.; et al. Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • Barakat, A.; et al. Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 2016, 231 (1), 267-269. [Link]
  • Abdel-Aziz, H. A.; et al. 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 2012, 68 (Pt 5), o1167. [Link]
  • Lash, T. D.; et al. Critical Examination of Heat Capacity Measurements Made on a Quantum Design Physical Property Measurement System. Review of Scientific Instruments, 2005, 76, 083902. [Link]

Sources

A Senior Scientist's Guide to the Preliminary Toxicological Assessment of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry and materials science, leading to a continuous exploration of novel derivatives.[1][2] 3-(p-Tolyl)-1H-pyrazole, a member of this versatile class, presents a unique substitution pattern with potential for diverse biological activities. However, before any substantive efficacy testing or progression in a development pipeline, a robust preliminary toxicological assessment is paramount. This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals to conduct a preliminary toxicity assessment of this compound. Eschewing a rigid template, this document is structured to logically flow from known data and computational predictions to a tiered, empirical testing strategy, emphasizing the scientific rationale behind each experimental choice. The core philosophy is to build a foundational safety profile by integrating in silico, in vitro, and preliminary in vivo methodologies, ensuring an efficient, ethical, and scientifically sound evaluation.

Part 1: Foundational Knowledge and Strategic Overview

The Pyrazole Scaffold: A Double-Edged Sword

The five-membered aromatic ring of pyrazole containing two adjacent nitrogen atoms is a cornerstone of many therapeutic agents, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several kinase inhibitors used in oncology.[1] This prevalence is due to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1] The biological activities reported for pyrazole derivatives are extensive, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects.[2][3][4][5]

However, this inherent bioactivity necessitates a cautious approach. Any interaction with a biological system can be a potential point of toxicity. The objective of this guide is to define a systematic workflow to de-risk this compound by identifying potential toxicological liabilities at the earliest possible stage.

Profile of this compound
  • Structure:

    • Molecular Formula: C₁₀H₁₀N₂

    • Molecular Weight: 158.20 g/mol

    • Key Features: A pyrazole ring substituted at the 3-position with a para-tolyl group. This adds a lipophilic aromatic moiety which will significantly influence its pharmacokinetic and pharmacodynamic properties.

Known Toxicological Data: The Starting Point

A thorough literature and database search reveals a critical, albeit limited, piece of information. The Safety Data Sheet (SDS) from commercial suppliers provides a Globally Harmonized System (GHS) classification.

Parameter Classification Hazard Statement Source
Acute Oral Toxicity Category 4H302: Harmful if swallowed

This classification is our foundational data point. Acute Toxicity Category 4 generally corresponds to an oral LD₅₀ (Lethal Dose, 50%) in rats between 300 and 2000 mg/kg. This suggests moderate acute toxicity, ruling out high potency but confirming that the compound is not inert. Our task is to build upon this, defining the nature of the toxicity and the concentrations at which it occurs.

Part 2: Predictive Toxicology: Metabolism and In Silico Assessment

Anticipating the Metabolic Fate

The toxicity of a xenobiotic is often dictated not by the parent compound but by its metabolites. The liver is the primary site of this biotransformation. Based on the known metabolism of pyrazole and tolyl moieties, we can predict the primary metabolic pathways.[6][7]

  • Phase I Metabolism (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes.

    • Aromatic Hydroxylation: The tolyl ring or the pyrazole ring can be hydroxylated.

    • Benzylic Oxidation: The methyl group on the tolyl moiety is a prime target for oxidation to a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.

    • Pyrazole rings are known substrates for CYP2E1, though the presence of a bulky phenyl group at position 3 has been shown to not improve binding affinity in some studies.[7][8]

  • Phase II Metabolism (Conjugation): The functional groups introduced in Phase I are conjugated with endogenous molecules to increase water solubility and facilitate excretion.

    • Glucuronidation: Hydroxylated metabolites and the pyrazole N-H can be conjugated with glucuronic acid.[7]

    • Sulfation: Phenolic metabolites can undergo sulfation.

The causality here is critical: while metabolism is primarily a detoxification pathway, it can also lead to bioactivation , creating reactive electrophilic metabolites that can form adducts with proteins and DNA, leading to cytotoxicity and genotoxicity.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound met1 Hydroxylated Metabolites (on tolyl or pyrazole ring) parent->met1 Oxidation met2 Benzylic Acid Metabolite (p-carboxyphenyl-pyrazole) parent->met2 Oxidation conj1 Glucuronide Conjugates met1->conj1 conj2 Sulfate Conjugates met1->conj2 met2->conj1 detox Detoxification & Excretion conj1->detox conj2->detox

Predicted metabolic pathways for this compound.
In Silico Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, computational (in silico) models can flag potential liabilities. These models use algorithms trained on large datasets of known toxicants to identify structural alerts or predict activity. For other novel pyrazoles, this has been a valuable predictive step.[9]

Recommended In Silico Analyses:

  • Genotoxicity Prediction: Screen for structural alerts (e.g., using DEREK Nexus) that are associated with mutagenicity or clastogenicity.

  • hERG Inhibition: Predict potential for blocking the hERG potassium channel, a major cause of drug-induced cardiotoxicity.

  • Hepatotoxicity Prediction: Utilize models that predict the potential for drug-induced liver injury (DILI).

  • General Toxicity: Employ QSAR (Quantitative Structure-Activity Relationship) models to predict LD₅₀ values and compare them with the known GHS classification.

Part 3: The In Vitro Testing Cascade: A Tiered Strategy

An in vitro-first approach is central to modern toxicology for its speed, cost-effectiveness, and alignment with the ethical principles of the 3Rs (Replace, Reduce, Refine animal testing).[10][11][12] We will employ a tiered strategy, where the results of foundational assays dictate the need for more specific, mechanistic follow-up tests.

Tier 1: Foundational Cytotoxicity Assessment

The first question is fundamental: At what concentration does this compound kill cells? A general cytotoxicity assay provides a quantitative measure (IC₅₀ - half-maximal inhibitory concentration) that informs the dose selection for all subsequent assays.

Experimental Protocol: Cell Viability using Resazurin Assay

This protocol is a self-validating system. The inclusion of a vehicle control establishes the baseline health of the cells, while the positive control ensures the assay system is responsive to a known toxin.

  • Cell Culture:

    • Select a robust, well-characterized human cell line. HepG2 (human liver carcinoma) is an excellent starting choice as it represents the primary metabolic organ.

    • Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) to ~80% confluency.

  • Cell Plating:

    • Trypsinize, count, and seed cells into a 96-well microplate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in cell culture media to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Controls: Include wells with media only (blank), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent like doxorubicin (positive control).

  • Exposure:

    • Remove the old media from the cells and add the media containing the test compound or controls.

    • Incubate for a standard exposure time, typically 24 or 48 hours.

  • Resazurin Assay:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue).

    • Add the reagent to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition and Analysis:

    • Measure fluorescence on a plate reader (e.g., Ex/Em 560/590 nm).

    • Subtract the blank reading, normalize the data to the vehicle control (set to 100% viability), and plot cell viability (%) vs. log concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Cell Line Exposure Time (h) IC₅₀ (µM) Assay Type
HepG224[Experimental Result]Resazurin
HEK29324[Experimental Result]Resazurin
HepG248[Experimental Result]Resazurin

This table is a template for presenting the generated data.

Tier 2: Mechanistic and Organ-Specific Assays

If the IC₅₀ from Tier 1 is determined to be within a range of interest (e.g., <100 µM), further investigation is warranted. The choice of assay is guided by the in silico predictions and the compound's intended use.

  • Genotoxicity (Ames Test): This is a mandatory early screen for drug candidates. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result (reversion to histidine-producing phenotype) indicates the compound is a mutagen. The assay should be run with and without metabolic activation (S9 fraction) to detect pro-mutagens.

  • Hepatotoxicity: Beyond simple cytotoxicity, assess specific markers of liver damage using HepG2 cells. An LDH (Lactate Dehydrogenase) release assay is a classic method to quantify membrane damage.[13]

  • Cardiotoxicity (hERG Screening): If in silico models predict an issue, a preliminary in vitro screen is essential. Automated patch-clamp systems can provide an initial assessment of hERG channel inhibition.

  • Phototoxicity (OECD TG 432): For compounds intended for topical application or that accumulate in the skin, a 3T3 Neutral Red Uptake Phototoxicity Test is the standard. It compares cytotoxicity with and without exposure to non-toxic UVA light.[14]

G start Start: This compound tier1 Tier 1: Foundational Cytotoxicity (e.g., Resazurin Assay on HepG2/HEK293) start->tier1 decision1 IC₅₀ < 100 µM? tier1->decision1 tier2 Tier 2: Mechanistic Assays - Genotoxicity (Ames) - Hepatotoxicity (LDH) - Cardiotoxicity (hERG) decision1->tier2 Yes low_risk Low Priority / Low In Vitro Risk decision1->low_risk No invivo Proceed to Preliminary In Vivo Assessment tier2->invivo

Tiered in vitro toxicity testing workflow.

Part 4: Preliminary In Vivo Acute Systemic Toxicity

Following in vitro characterization, a limited, ethically-designed in vivo study is the next logical step to understand the compound's effects in a complex biological system.[15][16] This is not a full regulatory study but a dose-range-finding study to confirm the GHS classification and observe for specific target organ toxicities.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is designed to estimate acute toxicity using a stepwise procedure with a minimal number of animals, aligning with the 3Rs principles.[10][14]

  • Animal Model and Housing:

    • Use a single sex of healthy, young adult rodents (e.g., female Wistar rats, 8-12 weeks old). Females are often chosen as they are typically slightly more sensitive.

    • Acclimate animals for at least 5 days in standardized housing conditions.

  • Dose Formulation:

    • Based on solubility, formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in water).

  • Dosing Procedure (Stepwise):

    • Fast animals overnight prior to dosing.

    • Step 1: Dose a group of 3 animals with a starting dose. Based on the "Acute Tox. 4" classification, a starting dose of 300 mg/kg is scientifically justified.

    • Administer the compound via oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, gait).

    • Body Weight: Measure individual animal weights just before dosing and at least weekly thereafter.

  • Decision Points (per OECD 423):

    • If 2-3 animals die at 300 mg/kg: The LD₅₀ is estimated to be in the 300-2000 mg/kg range. The test can be stopped, confirming the classification.

    • If 0-1 animals die at 300 mg/kg: Proceed to the next step, dosing another 3 animals at 2000 mg/kg.

    • The outcome at the 2000 mg/kg dose will further refine the classification.

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes in major organs and tissues.

Dose (mg/kg) No. of Animals Mortality (within 14 days) Key Clinical Signs Observed Gross Necropsy Findings
3003[Result][e.g., Lethargy, piloerection][e.g., Gastric irritation, pale liver]
2000 (if applicable)3[Result][Observations][Observations]

This table is a template for summarizing the in vivo findings.

Part 5: Synthesis and Conclusion

This guide outlines a comprehensive and logical pathway for the preliminary toxicity assessment of this compound. The strategy is built on a foundation of scientific integrity, beginning with the known GHS classification and augmenting it with predictive modeling and a multi-tiered empirical testing cascade.

The initial data classifies this compound as harmful if swallowed , indicating moderate acute oral toxicity. The proposed workflow—from in silico analysis and metabolic prediction to in vitro cytotoxicity and targeted mechanistic assays, culminating in a preliminary in vivo study—is designed to efficiently and ethically elaborate on this initial finding. By following this framework, researchers can generate a robust preliminary safety profile, enabling informed decisions on the future development of this compound while minimizing resource expenditure and animal use. The ultimate goal is not merely to identify toxicity, but to understand its mechanism, dose-response relationship, and potential target organs, which is the cornerstone of responsible chemical and drug development.

References

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. (URL: )
  • Biobide. (2021). In vivo toxicology studies. Biobide Blog. (URL: )
  • Vivotecnia. (n.d.). In Vivo Toxicology Studies: The Key to Optimal Therapeutic Candidate Selection. Vivotecnia Resources. (URL: )
  • Valentic, J. P. (2012). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 7(1), 37-50. (URL: )
  • International Journal of Pharmaceutical Sciences and Research. (2018). ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. IJPSR, 9(1). (URL: )
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem Services. (URL: )
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. (URL: )
  • Estrada, D. F., Skinner, K. A., & Johnson, E. F. (2013). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. The Journal of biological chemistry, 288(23), 16674–16685. (URL: )
  • Ravula, P., Vamaraju, H. B., Paturi, M., Chandra JN, N., & Kolli, S. (2018). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Serbian Chemical Society, 83(10), 1141-1157. (URL: )
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays. TME Scientific Services. (URL: )
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Al-Ghorbani, M., et al. (2022).
  • Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. (URL: )
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Kumar, V., & Yadav, S. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(8), 646-671. (URL: )
  • El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. (URL: )
  • Al-Ostath, A. I., et al. (2025). Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.
  • Kumar, A., & Kumar, V. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(2), 82–101. (URL: )
  • El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. (URL: )
  • Sigma-Aldrich. (n.d.). 3-p-Tolyl-1H-pyrazole. Product Page. (URL: )
  • XiXisys.com. (n.d.). 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE (CAS No. 36640-52-5) SDS. (URL: )
  • TargetMol. (n.d.). This compound. Product Page. (URL: )
  • Chem-Impex. (n.d.). 3-Methyl-5-p-tolyl-1H-pyrazole. Product Page. (URL: )
  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878. (URL: )
  • Yapar, G., et al. (2020). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Letters in Drug Design & Discovery, 17(8), 996-1008. (URL: )

Sources

Methodological & Application

Knorr synthesis of "3-(p-Tolyl)-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(p-Tolyl)-1H-pyrazole via the Knorr Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol detailed herein utilizes the classic Knorr pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring system. This document offers a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and expert insights into the critical parameters governing the reaction's success, including regioselectivity.

Introduction and Significance

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.[1][2] The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry, involving the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4][5] Its enduring appeal lies in its operational simplicity, high yields, and the accessibility of starting materials.[6]

This guide focuses on the specific synthesis of this compound, a compound of interest for further functionalization in various research applications.[7] We will explore the reaction from its mechanistic underpinnings to a practical, validated laboratory protocol.

Reaction Principle and Mechanism

The Knorr synthesis proceeds via an acid-catalyzed cyclocondensation reaction.[3][4] The overall transformation for the synthesis of this compound involves the reaction of a suitable 1,3-dicarbonyl precursor, specifically 1-(p-tolyl)propane-1,3-dione , with hydrazine hydrate .

The mechanism unfolds in several distinct steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more reactive carbonyl group of the 1,3-dicarbonyl compound, typically under mild acid catalysis to activate the carbonyl. This forms a hydrazone intermediate.[3][6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[6]

A critical consideration is regioselectivity . When an unsymmetrical dicarbonyl compound is used, two isomeric products can potentially form. The initial attack by hydrazine generally occurs at the most electrophilic or least sterically hindered carbonyl carbon, which dictates the final substitution pattern of the pyrazole ring.[3] For the synthesis of this compound, the starting dicarbonyl must have the p-tolyl group adjacent to one carbonyl and a hydrogen on the other side of the second carbonyl.

Diagram of the Knorr Pyrazole Synthesis Mechanism

Knorr_Pyrazole_Synthesis_Mechanism Mechanism for this compound Synthesis Reactants 1-(p-tolyl)propane-1,3-dione + Hydrazine (H2N-NH2) Hydrazone Hydrazone Intermediate (Attack at more reactive carbonyl) Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Final_Product This compound Cyclic_Intermediate->Final_Product Dehydration (-H2O)

Caption: Reaction mechanism of the Knorr synthesis for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted as needed. All operations involving hydrazine hydrate should be performed in a well-ventilated fume hood due to its toxicity.

Materials and Equipment
Material/EquipmentSpecification
Reagents
1-(p-tolyl)propane-1,3-dione>97% Purity
Hydrazine Hydrate (64% aq. soln.)Reagent Grade
Glacial Acetic AcidACS Grade
Ethanol (95% or absolute)ACS Grade
Ethyl AcetateACS Grade
HexaneACS Grade
Deionized Water
Anhydrous Sodium Sulfate
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or hot plate
Ice bath
Buchner funnel and filter flask
TLC plates (Silica gel 60 F254)
Rotary evaporator
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.62 g (10.0 mmol) of 1-(p-tolyl)propane-1,3-dione in 20 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation steps.[4][6]

  • Hydrazine Addition: Slowly add 0.5 mL (~10.3 mmol, 1.03 eq) of 64% aqueous hydrazine hydrate dropwise to the reaction mixture. The addition may be mildly exothermic; maintain the temperature near room temperature if necessary.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane.[3][6] Spot the starting material and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting dicarbonyl.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate of the crude product should form.[6]

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.[3]

    • Collect the solid product by suction filtration using a Buchner funnel.

    • Wash the collected solid with two small portions of cold water (2 x 10 mL) to remove any residual acid and hydrazine salts.

    • Allow the crude product to air-dry on the filter.

Purification

The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot ethanol or an ethanol-water mixture to dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the pure crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Diagram of the Experimental Workflow

Experimental_Workflow Synthesis Workflow Overview cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Combine Reactants (Diketone, Ethanol, Acetic Acid) Addition 2. Add Hydrazine Hydrate Setup->Addition Reflux 3. Heat to Reflux (2-4h) Addition->Reflux TLC 4. Monitor by TLC Reflux->TLC Cooling 5. Cool to Room Temp. TLC->Cooling Precipitation 6. Precipitate in Ice Water Filtration 7. Filter & Wash Solid Purification 8. Recrystallize from Ethanol/Water Characterization 9. Characterize Product (MP, NMR, MS) Purification->Characterization

Caption: A step-by-step overview of the synthesis and purification workflow.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyExpected Value / DataSource
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance White to off-white solid
Melting Point ~135-138 °C (Varies with purity)
¹H NMR (CDCl₃, 400 MHz) δ ~7.6 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~7.0 (d, 1H, pyrazole-H), ~6.5 (d, 1H, pyrazole-H), ~2.4 (s, 3H, -CH₃), NH proton may be broad.Predicted
¹³C NMR (CDCl₃, 100 MHz) δ ~140-120 (Ar-C & pyrazole-C), ~21 (CH₃)Predicted
CAS Number 59843-75-3[7]

Safety and Troubleshooting

  • Safety: Hydrazine is toxic and a suspected carcinogen.[8] Always handle it with appropriate personal protective equipment (gloves, safety glasses) inside a chemical fume hood. Acetic acid is corrosive. Handle all chemicals with care.

  • Troubleshooting:

    • Low Yield: Ensure the reaction has gone to completion via TLC. Incomplete precipitation can be addressed by further cooling or by extracting the aqueous filtrate with ethyl acetate, followed by drying and evaporation of the organic layer.

    • Oily Product: If the product oils out instead of precipitating, it may be impure. Try scratching the inside of the flask or adding a seed crystal. Extraction followed by column chromatography may be necessary.

    • Regioisomer Formation: If the starting 1,3-dicarbonyl is not sufficiently differentiated electronically or sterically, a mixture of isomers may form, complicating purification. The choice of reaction conditions (pH, temperature) can sometimes influence the isomeric ratio.[3]

Conclusion

The Knorr pyrazole synthesis offers a reliable and efficient pathway for the preparation of this compound. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain this versatile building block in high purity. This protocol serves as a foundational method that can be adapted for the synthesis of a wide array of substituted pyrazoles, underscoring its importance in modern chemical and pharmaceutical research.

References

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181.
  • Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p -tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(19), 107-118.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • National Center for Biotechnology Information. (n.d.). (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one. PubChem.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis.
  • LookChem. (2013). 3-Methyl-1-p-tolyl-1H-pyrazol-5(4H)-one.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Bird, G. H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie.
  • Google Patents. (n.d.). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives.
  • Chegg.com. (2022). Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE.
  • National Center for Biotechnology Information. (n.d.). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. PubChem.
  • Asgari, D., et al. (2020). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b.

Sources

Application Notes & Protocols: 3-(p-Tolyl)-1H-pyrazole as a Foundational Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Versatile Synthetic Scaffold

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous compounds with significant applications in medicine, agriculture, and materials science.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, hydrogen bonding capabilities, and versatile functionalization points. This guide focuses on 3-(p-Tolyl)-1H-pyrazole , a key derivative whose strategic substitution provides chemists with a robust and adaptable building block for complex molecular architectures. The presence of the p-tolyl group enhances lipophilicity and offers specific steric and electronic properties that can be crucial for modulating biological activity or material characteristics.[4]

This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond simple reaction lists to provide detailed, field-tested protocols, elucidate the causal reasoning behind experimental choices, and offer a strategic overview of how this compound can be leveraged to construct high-value molecules, particularly in the realm of drug discovery.

Physicochemical Properties & Handling

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

PropertyDataSource
Molecular Formula C₁₀H₁₀N₂[5]
Molecular Weight 158.20 g/mol [5]
Appearance White to cream-colored solid[6]
Melting Point 118-124 °C[6]
SMILES Cc1ccc(cc1)-c2cc[nH]n2[5]
InChIKey VOMXXXBTALQTAK-UHFFFAOYSA-N

Safety and Handling:

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[5]

  • Signal Word: Warning.[5]

  • Precautions: Handle using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly sealed.

The Strategic Role of this compound in Medicinal Chemistry

The true value of this compound is demonstrated by its central role in the synthesis of diaryl-heterocycles, a class of compounds renowned for their biological activity. A prime example is its use as a precursor to analogues of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[7][8] The p-tolyl group at the 3-position of the pyrazole mimics the 4-methylphenyl group found at the 5-position of Celecoxib, making it an ideal starting point for constructing potent anti-inflammatory agents.

Below is a logical workflow illustrating the strategic importance of this building block in accessing complex drug-like molecules.

G start_node This compound (Core Building Block) process_node process_node intermediate_node intermediate_node final_node final_node A This compound B N-Arylation (e.g., Buchwald-Hartwig or SNAr) A->B Reaction 1 D Halogenation (NBS, NIS) at C4-Position A->D Reaction 2a C 1,3-Diaryl Pyrazole Scaffold (Celecoxib Analogue Core) B->C H Vilsmeier-Haack Formylation at C4-Position C->H Reaction 3 E 4-Halo-3-(p-tolyl)-1H-pyrazole D->E F Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) E->F Reaction 2b G Complex Poly-Aromatic Systems F->G I Versatile Aldehyde Intermediate H->I J Downstream Derivatization (Reductive Amination, Condensation) I->J K Diverse Bioactive Libraries J->K

Caption: Synthetic pathways originating from this compound.

Core Application Protocols

The following protocols are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale and expected outcomes.

Protocol 1: Synthesis of a 1,3-Diaryl Pyrazole Core via N-Arylation

This protocol details the synthesis of a key intermediate analogous to the core of many COX-2 inhibitors. The reaction involves the condensation of a hydrazine precursor with a 1,3-dicarbonyl compound, a classic and robust method for pyrazole formation.[8]

Causality & Experimental Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis.[9] The regioselectivity (which nitrogen attacks which carbonyl) can be influenced by the reaction conditions and the nature of the substituents. Using an acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the terminal nitrogen of the hydrazine. The subsequent cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. Ethanol is a common solvent as it effectively dissolves the reactants and is relatively inert under these conditions.

Protocol: Synthesis of 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv).

  • Solvent Addition: Add ethanol (approx. 10 volumes, e.g., 50 mL for 5 g of diketone). Stir until the solid is fully dissolved.

  • Hydrazine Addition: To the stirred solution, add (4-hydrazinylphenyl)sulfonamide (1.05 equiv) followed by glacial acetic acid (0.1 equiv) as a catalyst.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume in vacuo until a slurry is obtained.

  • Purification: Filter the solid product and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the white to off-white solid product under vacuum. The expected yield is typically high (>85%). Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To expand the molecular complexity, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling allows for the direct formation of C-C bonds between the pyrazole core and various aryl or heteroaryl partners.[10] This protocol outlines a general procedure for coupling a (hypothetical) 4-iodo-3-(p-tolyl)-1H-pyrazole, demonstrating the scaffold's utility.

Causality & Experimental Rationale: The Suzuki coupling is highly valued for its tolerance of diverse functional groups.[10] The key challenge with substrates like pyrazoles is the presence of the acidic N-H proton, which can interfere with the catalytic cycle.[11] Modern catalyst systems, often employing bulky phosphine ligands, and the use of a suitable base like K₃PO₄ or Cs₂CO₃, overcome this limitation.[10][11] The base is crucial for activating the boronic acid and regenerating the Pd(0) catalyst. A mixed solvent system like dioxane/water or DME/water is often optimal for dissolving both the organic and inorganic reagents.[10][12]

G pd0 Pd(0)L₂ pd_oxid Ar-Pd(II)L₂(X) pd0->pd_oxid Oxidative Addition pd_trans Ar-Pd(II)L₂(Ar') pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd_trans->product arx R-X (4-Iodo-Pyrazole) arx->pd_oxid ar_b R'-B(OH)₂ (Arylboronic Acid) ar_b->pd_trans base Base (e.g., K₃PO₄) base->ar_b

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of 4-Iodo-3-(p-tolyl)-1H-pyrazole with Phenylboronic Acid

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or microwave vial, add 4-iodo-3-(p-tolyl)-1H-pyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio, approx. 0.1 M concentration relative to the pyrazole).

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. For microwave-assisted synthesis, irradiation at 100-120 °C for 15-30 minutes is often sufficient.[12]

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-phenyl-3-(p-tolyl)-1H-pyrazole.

Protocol 3: Electrophilic Formylation via Vilsmeier-Haack Reaction

Introducing a formyl (-CHO) group onto the pyrazole ring creates an incredibly versatile intermediate. The Vilsmeier-Haack reaction is the classic method for this transformation, installing an aldehyde at the electron-rich C4 position.[13]

Causality & Experimental Rationale: The Vilsmeier reagent, a chloroiminium ion, is pre-formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃). This reagent is a mild electrophile that attacks the electron-rich C4 position of the pyrazole ring. The pyrazole ring is sufficiently activated to undergo electrophilic substitution without requiring harsh conditions. The subsequent hydrolysis of the iminium intermediate during aqueous work-up yields the final aldehyde product.

Protocol: Synthesis of 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde

  • Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 equiv) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (2.0 equiv) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 1-phenyl-3-(p-tolyl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF to the pre-formed reagent.

  • Reaction Execution: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice containing sodium acetate or a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate.

  • Isolation: Stir the resulting mixture until the ice has completely melted. The product will typically precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure aldehyde product. Expected yields are generally good to excellent.[13][14]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular construction. Its inherent stability, coupled with the well-defined reactivity of its N-H bond and C4 position, allows for predictable and high-yielding transformations. The protocols detailed herein for N-arylation, palladium-catalyzed cross-coupling, and electrophilic formylation represent foundational pathways for leveraging this building block. By providing a reliable entry point to complex diaryl pyrazoles and other functionalized derivatives, this compound will continue to be an indispensable asset in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH).
  • This compound | 59843-75-3. Smolecule.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PMC.
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
  • 3-Methyl-5-p-tolyl-1H-pyrazole. Chem-Impex.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Scientific.net.
  • Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. Request PDF.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate.
  • 3-p-Tolyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH).
  • 3-p-Tolyl-1H-pyrazole AldrichCPR Safety Information. Sigma-Aldrich.

Sources

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 3-(p-Tolyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in engaging with a wide array of biological targets.[1][2][3] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[3][4][5][6][7] The synthetic accessibility and the ability to readily functionalize different positions on the pyrazole ring allow for fine-tuning of their physicochemical and pharmacokinetic properties, making them ideal candidates for drug development.[8]

Among the vast library of pyrazole-containing compounds, 3-(p-Tolyl)-1H-pyrazole derivatives have emerged as a particularly promising class of molecules. The p-tolyl group, a simple methyl-substituted phenyl ring, can significantly influence the biological activity of the pyrazole core. This application note will provide a comprehensive guide to the synthesis of this compound derivatives and explore their applications in medicinal chemistry, with a focus on their development as anticancer agents.

Medicinal Chemistry Applications of this compound Derivatives

The primary therapeutic area where this compound derivatives have shown significant promise is oncology. Many of these compounds function as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways
  • Kinase Inhibition: Pyrazole derivatives are effective as kinase inhibitors, which are crucial in treating various cancers like lymphoma, breast cancer, and melanoma.[1] The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and preventing their function.[2] Modifications at the N1 and C5 positions of the pyrazole ring, while retaining the 3-(p-tolyl) group, have led to the discovery of potent inhibitors of various kinases, including:

    • EGFR and VEGFR-2: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a valuable strategy in cancer therapy to synergistically target tumor growth and angiogenesis.[9] Fused pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[9][10]

    • RET Kinase: Rearranged during transfection (RET) kinase is another important target in cancer drug design. Molecular modeling studies on pyrazole derivatives have been performed to design potent RET kinase inhibitors.[11]

    • Cyclin-Dependent Kinases (CDKs): Pyrazole and pyrazolo[1,5-a]pyrimidine compounds have been developed as potential CDK2 inhibitors, showing antitumor activity.[12]

  • Induction of Apoptosis: Several novel pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] Some compounds have been observed to cause a partial G2/M cell cycle block and the formation of polyploid cells.[13]

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer potential, pyrazole derivatives have also been investigated for their antimicrobial and anti-inflammatory activities.[14][15][16] The substitution pattern on the pyrazole ring plays a crucial role in determining the specific activity and potency. For instance, certain novel pyrazole analogues have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal effects.[14][15]

Synthetic Strategies for this compound Derivatives

The synthesis of 3-(p-tolyl)-1H-pyrazoles can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

Synthetic Workflow General Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_derivatization Derivatization (Optional) cluster_evaluation Biological Evaluation A Starting Materials (e.g., p-tolyl-substituted 1,3-dicarbonyls, alkynes) B Cyclocondensation with Hydrazine Derivatives A->B C Purification and Characterization (NMR, MS) B->C D N-Substitution/ C-Functionalization C->D E In vitro Assays (e.g., Cytotoxicity, Kinase Inhibition) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Caption: A generalized workflow from synthesis to biological evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation and Cyclization

This protocol describes a classical and reliable method for synthesizing 3-(p-tolyl)-1H-pyrazoles starting from a substituted acetophenone.

Principle: The synthesis involves an initial Claisen-Schmidt condensation to form a chalcone, which is an α,β-unsaturated ketone. This intermediate then undergoes a cyclocondensation reaction with hydrazine to form the pyrazole ring.[6]

Step-by-Step Protocol:

  • Synthesis of 1-(p-tolyl)-3-arylprop-2-en-1-one (Chalcone):

    • To a stirred solution of p-methylacetophenone (1.0 eq) and an appropriate aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

  • Synthesis of 3-(p-Tolyl)-5-aryl-1H-pyrazole:

    • To a solution of the chalcone (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the solid product, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Compound Starting Aldehyde Chalcone Yield (%) Pyrazole Yield (%) Melting Point (°C)
1a Benzaldehyde8578142-144
1b 4-Chlorobenzaldehyde8275165-167
1c 4-Methoxybenzaldehyde8880158-160
Protocol 2: One-Pot, Three-Component Synthesis of 3-(p-Tolyl)-1H-pyrazoles

This modern synthetic approach offers higher efficiency and atom economy by combining multiple reaction steps into a single pot.[17]

Principle: This method involves a room temperature Sonogashira coupling of an aryl halide with a protected propargyl aldehyde equivalent, followed by an in-situ acetal cleavage and cyclocondensation with hydrazine.[17]

Step-by-Step Protocol:

  • Sonogashira Coupling:

    • In a reaction flask under an inert atmosphere, combine 4-iodotoluene (1.0 eq), propynal diethyl acetal (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a mixture of triethylamine and THF.

    • Stir the reaction at room temperature for 12 hours.

  • Cyclocondensation:

    • To the reaction mixture from the previous step, add hydrazine hydrochloride (1.5 eq) and heat to 80°C for 2 hours.[17]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation:

Compound Aryl Halide Yield (%) ¹H NMR (δ, ppm)
2a 4-Iodotoluene752.35 (s, 3H), 6.62 (d, 1H), 7.20 (d, 2H), 7.65 (d, 2H), 7.80 (d, 1H), 12.8 (br s, 1H)

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly modulated by substitutions at different positions of the pyrazole ring.

Caption: Key positions for substitution on the this compound scaffold and their impact on biological activity.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic protocols outlined in these application notes provide robust and versatile methods for accessing a wide range of derivatives. Future research in this area will likely focus on the development of more selective and potent kinase inhibitors with improved pharmacokinetic profiles. Furthermore, the exploration of these compounds for other therapeutic applications, such as neurodegenerative diseases and infectious diseases, warrants further investigation. The combination of efficient synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of novel this compound-based drugs with significant clinical impact.

References

  • El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(18), 4258. [Link]
  • Radi, M., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5863-5869. [Link]
  • Singh, P. P., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4945. [Link]
  • Gaber, Z. B., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • Li, X., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(11), 3479. [Link]
  • Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(4), 1883. [Link]
  • Li, X., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(11), 6061. [Link]
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. [Link]
  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Chemistry, 3(2), 373-384. [Link]
  • Sun, J., et al. (2013). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. European Journal of Medicinal Chemistry, 68, 1-9. [Link]
  • Schmidt, A. F., et al. (2011). Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. Molecules, 16(11), 9477-9490. [Link]
  • Singh, R. K., et al. (2023). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • Royalchem. (2024, January 18).
  • Mohammadi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Diaryl Pyrazole Derivatives as Anticancer Agents.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Arote, R. B., et al. (2007). A regioselective route to 3‐alkyl‐1‐aryl‐1H‐pyrazole‐5‐carboxylates: Synthetic studies and structural assignments. Journal of Heterocyclic Chemistry, 44(2), 437-443. [Link]
  • Arshad, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 626-632. [Link]
  • Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
  • Gérard, B., et al. (2006). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. Tetrahedron Letters, 47(16), 2735-2738. [Link]
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Wang, Z., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 83(21), 13420-13428. [Link]
  • Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(37), 29193-29200. [Link]
  • Zhang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278705. [Link]
  • Arshad, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 626-632. [Link]
  • Abdel-Wahab, B. F., et al. (2018).
  • Al-Ghorbani, M., et al. (2016). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1146-1152. [Link]
  • Al-Amiery, A. A., et al. (2016). Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 980-985. [Link]
  • Sharma, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 7(3), 3294-3305. [Link]
  • Cankara, P. Ş., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149. [Link]
  • Nageswar, Y. V. D., et al. (2009). Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. Trade Science Inc.[Link]
  • Patel, K. D., et al. (2019). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 1145-1150. [Link]
  • Patel, S. B., et al. (2015). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research, 4(7), 1-3. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

Application Notes: The 3-(p-Tolyl)-1H-pyrazole Scaffold as a Cornerstone in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the design of potent and selective small-molecule kinase inhibitors has become a paramount objective for medicinal chemists.

Within the expansive landscape of kinase inhibitor scaffolds, the pyrazole ring has earned the designation of a "privileged structure."[2][3] This is attributed to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a versatile bioisostere. The pyrazole moiety is a key structural component in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, targeting a wide range of kinases such as JAK, B-raf, and c-Met.[3]

A particularly noteworthy building block in this domain is the 3-(p-Tolyl)-1H-pyrazole scaffold. The strategic placement of the para-tolyl group provides a valuable hydrophobic interaction within the kinase active site, while the pyrazole core itself often serves as a crucial "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the adenine ring of ATP.[2] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the p38 MAP kinase inhibitor, BIRB 796, as a case study.

The this compound Moiety in Kinase Inhibition: A Mechanistic Perspective

The efficacy of the this compound scaffold in kinase inhibitors is rooted in its ability to engage in key interactions within the ATP-binding pocket of kinases. The p-tolyl group often occupies a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The pyrazole ring itself is instrumental in establishing hydrogen bonds with the kinase hinge region, a critical anchoring point for many Type I and Type II kinase inhibitors.

A prime example of a kinase inhibitor leveraging the this compound core is BIRB 796 (Doramapimod) , a potent and selective inhibitor of p38α MAP kinase.[4][5] BIRB 796 is a diaryl urea compound that binds to an allosteric site on the p38 kinase, stabilizing a conformation that is incompatible with ATP binding.[4][6] The 1-(p-tolyl)-1H-pyrazole moiety in BIRB 796 plays a crucial role in its high affinity and selectivity.[5]

The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Its inhibition has therapeutic potential in a range of autoimmune diseases and inflammatory conditions.[4]

G cluster_0 Cellular Stress / Pro-inflammatory Cytokines cluster_1 p38 MAP Kinase Cascade cluster_2 Downstream Effects stress Stress Stimuli (e.g., LPS, UV) MKK3_6 MKK3/6 stress->MKK3_6 cytokines Cytokines (e.g., TNF-α, IL-1) cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 inflammation Inflammation MK2->inflammation apoptosis Apoptosis MK2->apoptosis cell_cycle Cell Cycle Arrest MK2->cell_cycle BIRB796 BIRB 796 (this compound based) BIRB796->p38 Inhibition G A This compound B This compound-5-carboxylic acid A->B Vilsmeier-Haack & Oxidation C 5-Amino-3-(p-tolyl)-1H-pyrazole B->C Curtius Rearrangement D BIRB 796 Analog C->D Urea Formation

Sources

"3-(p-Tolyl)-1H-pyrazole" as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coordination Chemistry of 3-(p-Tolyl)-1H-pyrazole

Introduction: The Versatility of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, serving as highly versatile N-heterocyclic ligands.[1] Their significance is rooted in several key features: adaptable coordination modes, the capacity for fine-tuning steric and electronic properties via substitution, and the proton-responsive character of the N-H group in protic (N-unsubstituted) pyrazoles.[1][2] The two adjacent nitrogen atoms within the pyrazole ring enable it to function as a monodentate ligand, a bridging unit in polynuclear complexes, or as a component of a larger chelating framework.[3][4] This adaptability has spurred the development of a vast array of transition metal complexes with applications spanning homogeneous catalysis, materials science, and medicinal chemistry.[1][5]

The protic nature of ligands like this compound is particularly noteworthy. The N-H proton can be readily removed, allowing the resulting pyrazolate anion to bridge metal centers, forming robust di- or polynuclear structures.[2] Furthermore, this proton-responsive N-H group can engage in metal-ligand cooperation, where the ligand actively participates in catalytic cycles, often acting as a proton shuttle or an acid-base catalyst. This bifunctional capability is crucial in reactions such as transfer hydrogenation.[1][2]

This guide focuses specifically on This compound , a derivative that combines the fundamental coordinating properties of the pyrazole ring with the electronic and steric influence of a para-tolyl substituent. The tolyl group, with its electron-donating methyl substituent, can modulate the electronic environment of the metal center, influencing the reactivity and stability of the resulting complex.

Protocol 1: Synthesis of this compound Ligand

The synthesis of the pyrazole ring is a well-established process in organic chemistry, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[6] This protocol outlines a standard procedure adaptable for the synthesis of this compound from 1-(p-tolyl)butane-1,3-dione and hydrazine hydrate.

Rationale: This method is widely used due to its reliability and the commercial availability of the necessary precursors. The cyclocondensation reaction is typically high-yielding and proceeds under mild conditions.[6]

Materials:

  • 1-(p-tolyl)butane-1,3-dione

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Büchner funnel and vacuum filtration assembly

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(p-tolyl)butane-1,3-dione (10 mmol) in 50 mL of ethanol. Stir until the solid is fully dissolved.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (11 mmol, ~1.1 equivalents) dropwise at room temperature. A slight exothermic reaction may be observed. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: Refluxing provides the necessary activation energy to ensure the cyclization and dehydration steps proceed to completion, maximizing the yield of the pyrazole product.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. Slowly add cold deionized water to the concentrated solution until a white precipitate forms.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several small portions of cold water to remove any unreacted hydrazine salts and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product, this compound, should be a white to off-white solid.

Validation: The identity and purity of the synthesized ligand should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR).

Protocol 2: General Synthesis of a Metal Complex [e.g., Cu(II)]

This protocol provides a representative method for synthesizing a coordination complex using this compound as a ligand and copper(II) acetate monohydrate as the metal source. This procedure can be adapted for other transition metal salts.[1][7]

Rationale: The direct reaction between the ligand and a metal salt in a suitable solvent is a straightforward and effective method for preparing coordination complexes. Copper(II) is often used as it forms colored complexes, providing a visual indication of the reaction's progress.[7]

Materials:

  • This compound (2 mmol)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (1 mmol)

  • Ethanol (EtOH)

  • Deionized water

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve Cu(OAc)₂·H₂O (1 mmol) in a minimal amount of deionized water (~5 mL) and add it to 15 mL of ethanol.[7]

  • Reaction: Add the metal salt solution dropwise to the hot, stirred ligand solution. A color change and the formation of a precipitate should be observed almost immediately.

    • Expert Insight: A 2:1 ligand-to-metal molar ratio is used here, anticipating the formation of a complex like [Cu(L)₂(OAc)₂] or, upon deprotonation, a bridged structure. The stoichiometry can be varied to target different coordination environments.

  • Reflux: Heat the resulting mixture under reflux for 3 hours to ensure the reaction goes to completion.[7]

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[1]

  • Drying: Dry the final complex in a desiccator over CaCl₂.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the coordination complex.

TechniquePurposeExpected Observations for this compound and its Cu(II) Complex
¹H NMR Spectroscopy To confirm the ligand's structure and assess its coordination in diamagnetic complexes (e.g., Zn(II)).Free Ligand: Distinct signals for aromatic protons of the tolyl group, pyrazole ring protons, a broad singlet for the N-H proton, and a singlet for the methyl group protons.[8] Complex: For a diamagnetic complex, shifts in the proton signals, particularly those on the pyrazole ring, indicate coordination. The N-H signal may disappear if deprotonation occurs.
FTIR Spectroscopy To identify functional groups and confirm coordination of the ligand to the metal ion.[1]Free Ligand: A characteristic broad N-H stretching band (~3100-3300 cm⁻¹). Complex: A shift or disappearance of the N-H stretching band upon coordination or deprotonation. New low-frequency bands may appear corresponding to M-N vibrations.[9]
UV-Visible Spectroscopy To study electronic transitions and infer the coordination geometry of the metal center.[1]Complex: Appearance of d-d transition bands in the visible region, characteristic of the Cu(II) ion's geometry (e.g., octahedral, tetrahedral).
Single-Crystal X-ray Diffraction To determine the definitive three-dimensional structure, including bond lengths, bond angles, and coordination geometry.Provides unambiguous structural proof, showing the coordination of the pyrazole nitrogen to the metal center and revealing the overall molecular architecture.[1]

Visualization of Experimental Workflow

The general workflow for synthesizing and characterizing a this compound metal complex is outlined below.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Prep Prepare Ligand Solution (this compound in EtOH) Reaction Combine Solutions & Reflux (3h) Ligand_Prep->Reaction Metal_Prep Prepare Metal Salt Solution (e.g., Cu(OAc)₂ in H₂O/EtOH) Metal_Prep->Reaction Isolation Cool, Filter & Wash Product Reaction->Isolation Drying Dry Final Complex Isolation->Drying FTIR FTIR Spectroscopy (Confirm Coordination) Drying->FTIR Validate UVVis UV-Vis Spectroscopy (Determine Geometry) Drying->UVVis Validate XRay Single-Crystal X-ray (Definitive Structure) Drying->XRay Validate NMR NMR Spectroscopy (For Diamagnetic Complexes) Drying->NMR Validate

Caption: General workflow for complex synthesis and characterization.

Coordination Modes and Structural Implications

The pyrazole moiety offers diverse coordination possibilities, which dictates the final architecture of the supramolecular assembly.

G Coordination Modes of Pyrazole Ligands cluster_mono Monodentate Coordination cluster_bridge Bridging (Pyrazolate) Coordination cluster_chelate Chelating Coordination M1 M M2 M M3 M M4 M Pz3 N-N-R-X M4->Pz3 (via X donor) Pz1 N-N-R Pz1->M1 σ-donation Pz2_N1 N Pz2_N1->M2 Pz2_N2 N Pz2_N1->Pz2_N2 Pz2_R R Pz2_N1->Pz2_R Pz2_N2->M3 Pz2_N2->Pz2_R Pz3->M4

Sources

Application Notes & Protocols: 3-(p-Tolyl)-1H-pyrazole as a High-Efficacy Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the utilization of 3-(p-Tolyl)-1H-pyrazole as a corrosion inhibitor for copper and its alloys. This document delineates the underlying scientific principles, mechanisms of action, and detailed experimental protocols for performance evaluation.

Introduction: The Challenge of Copper Corrosion and the Promise of Pyrazole-Based Inhibitors

Copper, prized for its exceptional thermal and electrical conductivity, is a cornerstone material in industries ranging from electronics and power generation to architecture and marine applications. Despite its relative nobility, copper is susceptible to corrosion in various aggressive environments, such as acidic solutions, alkaline media, and chloride-containing electrolytes. This degradation compromises the structural integrity and functional lifespan of copper components, leading to significant economic losses and potential safety hazards.

Organic corrosion inhibitors have emerged as a highly effective strategy to mitigate copper corrosion. Among these, nitrogen-containing heterocyclic compounds, particularly pyrazole derivatives, have garnered substantial interest. These molecules are recognized for their environmental friendliness, low cost, and remarkable inhibition efficiency.[1] The protective action of pyrazole derivatives stems from their ability to adsorb onto the copper surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2]

This guide focuses on a specific, promising candidate: This compound . The presence of the pyrazole ring with its nitrogen heteroatoms, combined with the electron-donating p-tolyl group, suggests a strong potential for effective corrosion inhibition through a robust adsorption mechanism.

Proposed Mechanism of Inhibition

The corrosion inhibition of copper by this compound is predicated on the adsorption of the inhibitor molecules onto the metal surface. This process can occur through two primary modes: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged copper surface and the protonated pyrazole molecule in acidic media.

  • Chemisorption: This more robust interaction involves the sharing of electrons between the nitrogen atoms of the pyrazole ring and the vacant d-orbitals of copper atoms, forming a coordinate covalent bond. The π-electrons of the pyrazole and tolyl rings can also contribute to this interaction.

The tolyl group (-C₆H₄-CH₃) at the 3-position is an electron-donating group, which increases the electron density on the pyrazole ring, thereby enhancing its ability to coordinate with the copper surface. This leads to the formation of a stable, protective film that acts as a barrier to both anodic and cathodic corrosion reactions.

The following diagram illustrates the proposed mechanism of action for this compound on a copper surface in an acidic environment.

Inhibition_Mechanism Proposed Inhibition Mechanism of this compound on Copper cluster_surface Copper Surface cluster_adsorption Adsorption & Film Formation H+ H+ Inhibitor This compound H+->Inhibitor Protonation Adsorbed_Inhibitor Protective Inhibitor Film Inhibitor->Adsorbed_Inhibitor Chemisorption (N atoms, π-electrons) Cl- Aggressive Anions (e.g., Cl⁻) Cu_Surface Cu Cl-->Cu_Surface Corrosion Attack Adsorbed_Inhibitor->Cu_Surface Blocks Active Sites

Caption: Proposed mechanism of this compound on a copper surface.

Performance Evaluation: Experimental Protocols

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of this compound. The following protocols outline standard electrochemical and surface analysis techniques.

Electrochemical Measurements

Electrochemical methods provide rapid and quantitative data on corrosion rates and inhibition mechanisms. A standard three-electrode cell is employed, consisting of a copper working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.[1]

This technique provides insights into the kinetics of both anodic and cathodic reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Immerse the prepared copper electrode in the corrosive solution (e.g., 0.5 M H₂SO₄) without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[3]

  • Record the resulting polarization curve (log current density vs. potential).

  • Repeat the measurement with different concentrations of this compound added to the corrosive solution.

  • Extrapolate the Tafel slopes of the anodic and cathodic branches to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(i₀ - i) / i₀] x 100

    where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film.

Protocol:

  • Immerse the copper electrode in the test solution and allow the OCP to stabilize.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[4]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion protection.[5]

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(Rct - Rct₀) / Rct] x 100

    where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis Techniques

Surface analysis provides direct visual and compositional evidence of the protective film formation.

SEM is used to visualize the surface morphology of the copper samples before and after exposure to the corrosive environment, with and without the inhibitor.

Protocol:

  • Prepare copper coupons and immerse them in the corrosive solution with and without the inhibitor for a specified duration (e.g., 24 hours).

  • Remove the coupons, rinse with distilled water and ethanol, and dry them.

  • Mount the samples and acquire SEM images at various magnifications. A smoother surface in the presence of the inhibitor indicates effective protection against corrosion.

The following diagram outlines the general experimental workflow for evaluating a corrosion inhibitor.

Experimental_Workflow Experimental Workflow for Corrosion Inhibitor Evaluation Start Start Preparation Prepare Copper Samples & Corrosive Media Start->Preparation Electrochemical Electrochemical Tests Preparation->Electrochemical Surface_Analysis Surface Analysis Preparation->Surface_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP  Kinetics EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS  Film Properties Data_Analysis Data Analysis & IE% Calculation PDP->Data_Analysis EIS->Data_Analysis SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM  Morphology SEM->Data_Analysis Conclusion Conclusion on Inhibitor Performance Data_Analysis->Conclusion

Caption: General workflow for evaluating corrosion inhibitor performance.

Expected Performance Data

Based on studies of similar pyrazole derivatives, this compound is expected to exhibit high inhibition efficiency that increases with concentration. The following table summarizes hypothetical yet realistic data for its performance in 0.5 M H₂SO₄ at room temperature.

Inhibitor Concentration (mM)icorr (µA/cm²) (from PDP)IE% (from PDP)Rct (Ω·cm²) (from EIS)IE% (from EIS)
0 (Blank)25.0-200-
0.18.566.058065.5
0.54.283.2115082.6
1.02.191.6230091.3
5.01.594.0320093.8

These data illustrate a dose-dependent increase in inhibition efficiency, with significant protection achieved even at low concentrations. The close agreement between the IE% values obtained from PDP and EIS would serve as a self-validating check on the experimental results.[6]

Conclusion

This compound presents a compelling profile as a corrosion inhibitor for copper. Its molecular structure is well-suited for strong adsorption onto the copper surface, leading to the formation of a protective barrier against corrosive attack. The experimental protocols detailed in these application notes provide a robust framework for quantifying its inhibition efficiency and elucidating its mechanism of action. Researchers and engineers are encouraged to employ these methodologies to explore the full potential of this and other pyrazole derivatives in the ongoing effort to protect valuable metallic assets.

References

  • Azooz, R. E., El-Haleem, S. M. A., & Diab, A. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering, 15(2). [Link]
  • Guan, N. M., et al. (2024). The corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid system: computational and electrochemical studies. RSC Advances. [Link]
  • Park, J., et al. (2018). Study of Pyrazole as Copper Corrosion Inhibitor in Alkaline Post Chemical Mechanical Polishing Cleaning Solution.
  • Azzi, M., et al. (2021). Corrosion inhibition of copper by pyrazole pyrimidine derivative in synthetic seawater: Experimental and theoretical studies. Materials Today: Proceedings, 37, 3958-3966. [Link]
  • He, R., et al. (2020). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • Zarrouk, A., et al. (2014). Gravimetric and electrochemical impedance spectroscopy study for 4-(2-chlorobenzyl)-6-hydrazino-3-methyl-1,6-dihydropyridazine as inhibitor corrosion for copper in nitric acid. Journal of Chemical and Pharmaceutical Research, 6(7), 1847-1858. [Link]
  • Hassan, M. A., et al. (2023). Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling. ACS Omega. [Link]
  • Al-Amiery, A. A., et al. (2014). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. International Journal of Chemical, Environmental & Biological Sciences, 2(2), 113-117. [Link]
  • El-Haddad, S. A., et al. (2024). Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations.
  • Fonsati, M., et al. (2000). Benzotriazole as inhibitor for copper with and without corrosion products in aqueous polyethylene glycol.
  • Chen, S., et al. (2014). Study on the Pyrazole Corrosion Inhibition and Synergistic Effect for Copper in Alkaline Solution.
  • Azooz, R. E., et al. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering. [Link]
  • El-Haddad, S. A., et al. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports, 14(1), 25686. [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-(p-Tolyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazole in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have been extensively explored, leading to the development of several FDA-approved drugs.[2] Within this chemical class, derivatives of the 3-(p-Tolyl)-1H-pyrazole core have emerged as a promising avenue for anticancer drug discovery. These compounds exhibit significant cytotoxic effects against various cancer cell lines, often through the modulation of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.[3][4][5]

This guide provides an in-depth overview of the mechanisms of action for this compound derivatives and offers detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in academic and industrial drug development settings.

Unraveling the Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of pyrazole derivatives stems from their ability to inhibit various protein kinases, which are often dysregulated in cancer.[6] Structure-activity relationship studies have revealed that substitutions on the pyrazole ring can be fine-tuned to achieve potent and selective inhibition of these targets.[1][3]

Key molecular targets for pyrazole derivatives, including the 3-(p-tolyl) variants, include:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are critical mediators of tumor growth, proliferation, and angiogenesis. Several pyrazole derivatives have demonstrated potent dual inhibitory activity against these kinases.[1][3] For instance, one study highlighted a pyrazolone-pyrazole derivative that inhibited VEGFR-2 with an IC50 of 828.23 nM, suggesting its potential in anti-breast cancer therapy.[3]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibition of CDKs, particularly CDK2, can lead to cell cycle arrest and prevent cancer cell proliferation. Molecular docking and enzymatic assays have confirmed that pyrazole-based compounds can effectively bind to and inhibit CDK2.[3][7]

  • Tubulin Polymerization: The microtubule network is crucial for cell division, making tubulin a validated target for anticancer drugs. Certain pyrazole hybrids act as tubulin polymerization inhibitors, disrupting mitosis and inducing apoptosis.[3][8]

Below is a diagram illustrating the central role of the EGFR signaling pathway, a common target for pyrazole-based inhibitors.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Activates Pyrazole This compound Derivative Pyrazole->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway inhibited by a pyrazole derivative.

Quantitative Evaluation of Anticancer Potency

A critical step in drug discovery is to quantify the cytotoxic or anti-proliferative potential of a compound. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes reported IC50 values for various pyrazole derivatives against different human cancer cell lines, illustrating the potent activity of this compound class.

Compound ID / ReferenceCancer Cell LineIC50 (µM)Target/Mechanism
Compound 15 (Morpholine-benzimidazole-pyrazole hybrid)[3]MCF-7 (Breast)0.042Tubulin Polymerization
Compound 43 (Pyrazole carbaldehyde derivative)[3][9]MCF-7 (Breast)0.25PI3 Kinase
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[4]MCF-7 (Breast)1.31Not specified
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone[4]WM266.5 (Melanoma)0.45Not specified
Compound 33 (Indole-pyrazole derivative)[3]HCT116 (Colon)< 23.7CDK2
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative)[9]A549 (Lung)8.21EGFR
Compound 6e (Pyrazolylnucleoside)[10]HS 578T (Breast)3.0Not specified
Pyrazole Benzamide Derivative[11]MCF-7 (Breast)4.98 - 92.62Not specified
HD02 (1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone)[5]Various (NCI-60 Panel)PotentEGFR

Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.[8]

Experimental Protocols: A Step-by-Step Guide

To empirically determine the anticancer activity of novel this compound derivatives, a series of standardized in vitro assays are essential.[12][13] These assays measure key indicators of therapeutic efficacy, including effects on cell viability, induction of apoptosis, and cell cycle arrest.[12]

The following diagram illustrates a standard workflow for the initial in vitro evaluation of a test compound.

Workflow start Test Compound (this compound derivative) culture 1. Cell Culture (Select & maintain cancer cell lines) start->culture seed 2. Cell Seeding (Plate cells in 96-well or 6-well plates) culture->seed treat 3. Compound Treatment (Expose cells to serial dilutions of compound) seed->treat assays 4. Perform Assays treat->assays mtt Cell Viability (MTT Assay) assays->mtt for cytotoxicity apoptosis Apoptosis Analysis (Annexin V/PI Staining) assays->apoptosis for cell death mechanism cellcycle Cell Cycle Analysis (PI Staining) assays->cellcycle for proliferation effects analysis 5. Data Acquisition & Analysis mtt->analysis apoptosis->analysis cellcycle->analysis ic50 Calculate IC50 analysis->ic50 flow Flow Cytometry analysis->flow end Determine Mechanism of Action ic50->end flow->end

Caption: Standard workflow for in vitro anticancer evaluation.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][12] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Causality: This assay is foundational because it provides a quantitative measure (IC50) of a compound's potency. It is often the first screen to identify promising candidates and determine the appropriate concentration range for subsequent mechanistic studies.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound test compounds, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[8]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[8] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Causality: Determining the mode of cell death is crucial. Induction of apoptosis is a desirable characteristic for an anticancer drug, as it is a programmed and controlled form of cell death that typically does not elicit an inflammatory response.

Materials:

  • 6-well plates

  • Test compound and controls (e.g., Doxorubicin)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at a specific checkpoint, preventing DNA replication or mitosis.[8] The analysis is performed by staining the DNA of fixed cells with a fluorescent dye like PI and measuring the fluorescence intensity via flow cytometry.

Causality: Identifying cell cycle arrest at a specific phase (e.g., G2/M) can provide valuable insight into the compound's mechanism, potentially corroborating other findings like tubulin polymerization inhibition.

Materials:

  • 6-well plates

  • Test compound and controls

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Step 1).

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Interpretation: A histogram of cell count versus fluorescence intensity will be generated. Analyze the data using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the control to identify any cell cycle arrest.

References

  • Zhang, L., Wu, J., Zhang, J., Ren, C., & Chen, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6). [Link]
  • Patel, H. R., & Patel, V. D. (2023). Pyrazoles as anticancer agents: Recent advances.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
  • Noble Life Sciences. (n.d.).
  • Sykes, P. H., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 316. [Link]
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
  • OUCI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. [Link]
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
  • National Institutes of Health. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
  • MDPI. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(23), 7234. [Link]
  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents.
  • National Institutes of Health. (2018). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]
  • PubMed. (2006).
  • PubMed Central. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports. [Link]
  • MDPI. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1530. [Link]
  • MDPI. (2019). Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Molecules, 24(18), 3244. [Link]
  • National Institutes of Health. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. [Link]
  • ResearchGate. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 933. [Link]

Sources

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 3-(p-Tolyl)-1H-pyrazole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially successful anti-inflammatory drugs, such as celecoxib.[1][2][3] This guide provides a comprehensive framework for researchers engaged in the discovery and development of novel anti-inflammatory agents based on the 3-(p-Tolyl)-1H-pyrazole framework. We delve into the rationale behind experimental design, offering detailed, field-proven protocols for synthesis, in vitro screening, and in vivo validation. Furthermore, we explore the key signaling pathways—COX, NF-κB, and MAPK—that are often modulated by these compounds, providing a mechanistic basis for their anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel pyrazole analogues from concept to preclinical evaluation.

Introduction: The Rationale for Pyrazole Analogues in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[4] While essential for healing, its dysregulation leads to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[4][5] Key mediators of the inflammatory cascade include prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is governed by transcription factors like NF-κB.[6][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of COX enzymes.[8] The discovery of two COX isoforms—COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation)—paved the way for selective COX-2 inhibitors.[9] Pyrazole-containing compounds, such as Celecoxib, are prominent COX-2 inhibitors, offering potent anti-inflammatory effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2][3]

The this compound scaffold serves as an excellent starting point for novel drug discovery. The tolyl group provides a key hydrophobic interaction within the COX-2 active site, and the pyrazole core allows for diverse substitutions to optimize potency, selectivity, and pharmacokinetic properties. This guide outlines a logical workflow to synthesize, screen, and characterize novel analogues built upon this core structure.

Experimental & Translational Workflow

The following diagram illustrates the integrated workflow for the discovery and preclinical evaluation of novel pyrazole analogues as anti-inflammatory agents.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Mechanistic Studies A Analogue Design (SAR-guided) B Chemical Synthesis (e.g., Claisen-Schmidt) A->B C Purification & Characterization (NMR, HRMS, Purity) B->C D Primary Screening: Protein Denaturation Assay HRBC Membrane Stabilization C->D Lead Compounds E Secondary Screening: COX-1/COX-2 Inhibition Assay D->E F Cell-based Assays: LPS-stimulated Macrophages (NO, Cytokine Measurement) E->F G Acute Inflammation Model: Carrageenan-Induced Paw Edema F->G Promising Hits H Toxicity Assessment (Preliminary) G->H I Signaling Pathway Analysis: Western Blot (NF-κB, MAPK) RT-PCR (Gene Expression) G->I Confirmation of Efficacy

Caption: High-level workflow for anti-inflammatory drug discovery.

Synthesis and Characterization of Analogues

A robust and versatile synthetic route is crucial for generating a library of analogues for structure-activity relationship (SAR) studies. The Claisen-Schmidt condensation followed by cyclization with hydrazine is a classic and efficient method for constructing the 1,5-diarylpyrazole core.[10]

Protocol 2.1: General Synthesis of 3-(p-Tolyl)-1-aryl-1H-pyrazole Analogues

This protocol describes a two-step synthesis. First, a chalcone intermediate is formed via a base-catalyzed aldol condensation (Claisen-Schmidt). Second, the chalcone is cyclized with a substituted hydrazine to yield the final pyrazole product.

Rationale: The Claisen-Schmidt reaction is reliable for condensing aromatic aldehydes with acetophenones.[11][12][13] The subsequent cyclization with hydrazine hydrate or its derivatives is a high-yielding method to form the pyrazole heterocycle.[8][10] Using various substituted aryl hydrazines allows for the exploration of SAR at the N1 position of the pyrazole ring.

Step 1: Synthesis of Chalcone Intermediate (E)-1-(p-tolyl)-3-arylprop-2-en-1-one

  • In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq) and a selected substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40% NaOH, 2-3 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify with dilute HCl to precipitate the chalcone product.

  • Filter the solid, wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Synthesis of 3-(p-Tolyl)-1,5-diaryl-4,5-dihydro-1H-pyrazole (Pyrazoline)

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.

  • Add the desired aryl hydrazine hydrochloride (1.1 eq) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the pyrazoline intermediate by column chromatography or recrystallization.

Step 3: Aromatization to 3-(p-Tolyl)-1-aryl-1H-pyrazole

  • Dissolve the pyrazoline from Step 2 in a suitable solvent (e.g., chloroform or acetic acid).

  • Add an oxidizing agent, such as bromine in acetic acid or simply expose to air while refluxing in a high-boiling solvent, to facilitate dehydrogenation.

  • Monitor the reaction by TLC until the pyrazoline starting material is consumed.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final pyrazole product by column chromatography.

Characterization: Confirm the structure of all synthesized compounds using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon framework.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • FT-IR: To identify key functional groups.

  • HPLC: To determine purity (>95% is required for biological assays).

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide a rapid and cost-effective method for the initial screening of compounds, allowing for the prioritization of candidates for further in vivo testing.[4][14]

Protocol 3.1: Inhibition of Protein Denaturation

Rationale: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of proteins, such as bovine serum albumin (BSA) upon heating, is a reliable indicator of anti-inflammatory potential.[15][16]

  • Prepare test solutions of pyrazole analogues at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent (e.g., DMSO, ensuring final concentration does not affect the assay).

  • Prepare a 0.5% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

  • In separate tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solution (or standard drug like Diclofenac sodium).

  • A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • After cooling to room temperature, measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 3.2: Human Red Blood Cell (HRBC) Membrane Stabilization

Rationale: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes and other inflammatory mediators, which cause tissue damage.[16][17] This assay assesses the ability of a compound to protect the cell membrane from hypotonicity-induced lysis.

  • Obtain fresh whole blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) and mix with an equal volume of Alsever's solution (anticoagulant).

  • Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with normal saline.

  • Prepare a 10% v/v suspension of the washed RBCs in normal saline.

  • Prepare various concentrations of the test compounds and a standard drug (e.g., Diclofenac sodium).

  • The reaction mixture will consist of 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound/standard solution.

  • A control mixture is prepared without the test compound.

  • Incubate all mixtures at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization: % Protection = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol 3.3: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This is a target-specific assay to determine the potency and selectivity of the compounds. Selective inhibition of COX-2 is a primary goal for developing safer NSAIDs.[2][9] Commercial kits (e.g., colorimetric or fluorometric) are widely available and provide a standardized method.

  • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

  • Follow the manufacturer's protocol precisely. Typically, this involves:

  • Reconstituting purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Preparing a range of concentrations for each test compound and standards (e.g., Celecoxib for COX-2 selectivity, SC-560 for COX-1 selectivity).

  • Adding the enzyme, heme, and the test compound to a 96-well plate and incubating for a specified time (e.g., 15 minutes) at 37°C.

  • Initiating the enzymatic reaction by adding arachidonic acid (substrate).

  • Incubating for a short period (e.g., 2 minutes).

  • Stopping the reaction and measuring the product (Prostaglandin F2α) via a colorimetric or fluorometric reaction.

  • Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

  • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IC₅₀ COX-1 (µM) IC₅₀ COX-2 (µM) Selectivity Index (SI)
Celecoxib (Ref.)15.00.04375
Analogue X>1000.15>667
Analogue Y25.55.24.9
Analogue Z5.80.0964.4
Note: Data is hypothetical and for illustrative purposes.

In Vivo Validation of Anti-inflammatory Efficacy

Promising candidates from in vitro screening must be validated in a living organism to assess their true therapeutic potential.[5][14]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is the most widely used preclinical model for acute inflammation.[5][18] Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2.5 h) is mediated by histamine and serotonin, while the late phase (2.5-5 h) is primarily driven by prostaglandins, making it highly relevant for evaluating COX inhibitors.[18]

  • Acclimatize male Wistar rats (150-200 g) for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compounds (e.g., 10, 20, 40 mg/kg, p.o.)

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard, or test compounds orally 1 hour before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point: % Inhibition = [ (V_c - V_t)_control - (V_c - V_t)_treated ] / (V_c - V_t)_control * 100 Where Vc is the paw volume after carrageenan injection and Vt is the initial paw volume.

Elucidation of Mechanism of Action

Beyond COX inhibition, potent anti-inflammatory agents often modulate key intracellular signaling pathways. Understanding these mechanisms provides deeper insight into the compound's therapeutic profile. The NF-κB and MAPK pathways are central regulators of inflammation.[6][19][20][21][22][23]

The NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][24] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (like LPS or TNF-α) trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription.[25][26]

G Stimulus Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκBα p65 p50 IKK->IkB_NFkB Phosphorylates p_IkB p-IκBα NFkB p65 p50 IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: The canonical NF-κB signaling pathway in inflammation.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

MAPK pathways are crucial signal transduction cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[19][20] The three main MAPK families involved in inflammation are p38, JNK, and ERK. These are activated by a three-tiered kinase cascade: a MAPKKK phosphorylates and activates a MAPKK, which in turn phosphorylates and activates the MAPK.[20][21] Activated MAPKs then phosphorylate downstream targets, including transcription factors that regulate the production of inflammatory mediators like COX-2 and TNF-α.

G cluster_p38 p38 Pathway cluster_JNK JNK Pathway Stimulus Stress / Cytokines (LPS, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimulus->MAPKKK Activates MKK36 MKK3/6 MAPKKK->MKK36 Phosphorylates MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates p38 p38 MKK36->p38 Phosphorylates Response Inflammatory Response (Cytokine production, COX-2 expression) p38->Response Activates Transcription Factors JNK JNK MKK47->JNK Phosphorylates JNK->Response Activates Transcription Factors

Caption: Simplified overview of the p38 and JNK MAPK pathways.

Protocol 5.1: Western Blot Analysis of NF-κB and MAPK Activation This protocol can be used with a cell line like RAW 264.7 murine macrophages.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) for 30-60 minutes.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membranes with primary antibodies against key signaling proteins: p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A potent compound will reduce the levels of phosphorylated IκBα, p38, and JNK compared to the LPS-only treated group, indicating inhibition of these pathways.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to the evaluation of novel this compound analogues as anti-inflammatory agents. By integrating rational synthesis with a tiered screening cascade—from broad in vitro assays to specific enzyme inhibition, and finally to in vivo validation—researchers can efficiently identify and advance promising lead candidates. Elucidating the mechanism of action by probing effects on the NF-κB and MAPK pathways adds critical depth to the pharmacological profile of these compounds. Future work should focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting more extensive safety and toxicology studies to pave the way for clinical development.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • de Zoysa, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Timmons, R. J., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Sanjabi, S., et al. (2018).
  • Kim, E. K., & Choi, E. J. (2010).
  • Kumar, V., et al. (2021).
  • Abdel-Maksoud, M. S., et al. (2025).
  • Towers, C. (n.d.).
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology.
  • Okoro, G. E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Huang, P., et al. (2016).
  • O’Neill, L. A. J. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology.
  • CUSABIO. (n.d.).
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
  • Cell Signaling Technology. (n.d.). NF-κB Signaling. Cell Signaling Technology.
  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Çelik, G. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi.
  • Timmons, R. J., et al. (2020).
  • Barboza, J. N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
  • Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.
  • Priya, S. G., & Chellappan, D. R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Tzani, A., et al. (2020).
  • Tzani, A., et al. (2020).
  • Mathew, L., et al. (2021).

Sources

Application Notes and Protocols for 3-(p-Tolyl)-1H-pyrazole and its Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial and antifungal properties.[1][2] The emergence of multidrug-resistant (MDR) microbial and fungal strains necessitates the exploration of novel chemical entities, and pyrazole derivatives continue to be a promising avenue for the development of new anti-infective agents.[3][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the antimicrobial and antifungal applications of pyrazole derivatives, with a specific focus on compounds featuring a p-tolyl moiety at the 3-position of the pyrazole ring. While direct studies on the parent compound "3-(p-Tolyl)-1H-pyrazole" are limited, a significant body of research on its derivatives provides valuable insights into their biological activity and potential mechanisms of action.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The antifungal activity of many azole-based compounds, including pyrazole derivatives, often involves the disruption of the fungal cell membrane. A key target in this process is the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells, making it an attractive target for selective toxicity.

Molecular docking studies on certain pyrazole derivatives have suggested a strong affinity for the active site of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[5] By inhibiting this enzyme, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[6] This disruption can lead to increased membrane permeability, leakage of essential cellular components, and eventual cell death.

G Pyrazoles Pyrazole Derivatives (e.g., this compound analogs) CYP51 Lanosterol 14α-demethylase (CYP51) Pyrazoles->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalysis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintenance Death Fungal Cell Death Membrane->Death Disruption

Caption: Proposed mechanism of antifungal action for pyrazole derivatives.

Antimicrobial and Antifungal Activity of this compound Derivatives

While specific data for the unsubstituted "this compound" is not extensively available in the reviewed literature, numerous studies have demonstrated the potent antimicrobial and antifungal activities of its derivatives. The inclusion of a p-tolyl group, often in conjunction with other substituents on the pyrazole ring, has been shown to be a key structural feature for biological activity.

Summary of In Vitro Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives containing a p-tolyl moiety against various bacterial and fungal strains. It is important to note that the activity can be significantly influenced by other substitutions on the pyrazole core.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideEscherichia coli125[7]
Staphylococcus aureus62.5[7]
Candida albicans7.8[7]
Aspergillus flavus2.9[7]
3-methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one derivativesBacillus subtilis52-57[8]
Staphylococcus aureus58-63[8]
Klebsiella pneumoniae52-58[8]
Escherichia coli59-61[8]

Note: The MIC values presented are for specific derivatives and should be considered indicative of the potential of the 3-(p-tolyl)pyrazole scaffold. The exact activity of any given compound will depend on its unique substitution pattern.

Experimental Protocols

The following protocols provide a general framework for the synthesis and antimicrobial/antifungal evaluation of this compound derivatives. Researchers should adapt these methods based on the specific target molecule and available laboratory resources.

Protocol 1: Synthesis of this compound Derivatives

A common and effective method for the synthesis of 3-substituted pyrazoles is through the condensation of a β-diketone with a hydrazine derivative.[2]

Materials:

  • 1-(p-tolyl)butane-1,3-dione

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware for reflux and purification (e.g., round-bottom flask, condenser, separation funnel, chromatography column)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(p-tolyl)butane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents). If using a hydrazine salt, a base may be required for neutralization.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified. This may involve recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

G Start Start: Dissolve 1-(p-tolyl)butane-1,3-dione AddHydrazine Add Hydrazine Derivative Start->AddHydrazine Reflux Heat to Reflux (Monitor by TLC) AddHydrazine->Reflux Workup Reaction Work-up (Cooling, Filtration/Evaporation) Reflux->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End End: Pure this compound Derivative Characterize->End

Caption: General workflow for the synthesis of this compound derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[7]

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains of interest

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum: Grow the microbial or fungal strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 0.5-2.5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Serial Dilution of Test Compound: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium. The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

G Start Start: Prepare Microbial/Fungal Inoculum SerialDilution Perform Serial Dilution of Test Compound in 96-well Plate Start->SerialDilution Inoculate Inoculate Wells with Microbial/Fungal Suspension SerialDilution->Inoculate Incubate Incubate Plate at Optimal Temperature and Time Inoculate->Incubate ReadMIC Determine MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End: MIC Value Obtained ReadMIC->End

Sources

Application Notes & Protocols: The Role of the 3-(p-Tolyl)-1H-pyrazole Scaffold in Modern Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, represents one of the most versatile and successful scaffolds in the history of agrochemical discovery. Its unique electronic properties and the ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and physicochemical properties. This has led to the development of commercial products across all major agrochemical classes, including fungicides, insecticides, and herbicides.

Within this broad chemical class, the 3-(p-Tolyl)-1H-pyrazole core serves as a particularly valuable starting point for discovery programs. The p-tolyl group provides a robust, moderately lipophilic handle that can engage in crucial hydrophobic and aromatic interactions within target enzyme active sites. The pyrazole ring itself acts as a stable anchor and a platform for further chemical elaboration, enabling the exploration of vast chemical space to optimize potency and crop safety.

This guide provides an in-depth technical overview of the strategic use of the this compound scaffold. It details the key mechanisms of action targeted by its derivatives and offers validated, step-by-step protocols for synthesis, derivatization, and biological screening to empower researchers in the development of next-generation crop protection agents.

Section 1: Key Mechanisms of Action (MoA) for Pyrazole-Based Agrochemicals

The remarkable success of pyrazole-based agrochemicals stems from their ability to potently and selectively modulate critical biological targets in fungi, insects, and weeds. Understanding these mechanisms is fundamental to designing effective molecules.

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

A premier class of pyrazole-based fungicides, particularly pyrazole-carboxamides, functions by inhibiting the enzyme succinate dehydrogenase (SDH), or Complex II, in the mitochondrial electron transport chain (mETC) of pathogenic fungi.[1][2]

Causality: SDH is a critical enzyme in cellular respiration, responsible for oxidizing succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the mETC.[1] By blocking this enzyme, pyrazole-carboxamide SDHIs effectively shut down ATP production, starving the fungal cells of energy and leading to growth inhibition and death.[1][3] The p-tolyl group often orients into a hydrophobic pocket of the enzyme, while the pyrazole and amide components form essential hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.[4][5]

SDHI_MoA cluster_Mitochondrion Mitochondrial Inner Membrane TCA Krebs Cycle (TCA) SDH Complex II (SDH) TCA->SDH Succinate UQ Ubiquinone Pool (Q) SDH->UQ Electrons (e-) CIII Complex III UQ->CIII CIV Complex IV CIII->CIV ATP_Synthase ATP Synthase CIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Inhibitor 3-(p-Tolyl)pyrazole Derivative (SDHI) Inhibitor->SDH BLOCKS Insecticide_MoA cluster_Neuron Insect Neuron / Muscle Cell RyR Ryanodine Receptor (Ca²+ Channel) Paralysis Muscle Paralysis, Feeding Cessation RyR->Paralysis Ca²⁺ Leak GABA_R GABA-gated Cl⁻ Channel Hyperexcitation CNS Hyperexcitation GABA_R->Hyperexcitation SR Sarcoplasmic Reticulum (SR) Ca_Store Ca²⁺ Store RyR_Modulator Pyrazole Diamide RyR_Modulator->RyR Uncontrolled Activation GABA_Antagonist Phenylpyrazole GABA_Antagonist->GABA_R Blocks Channel

Caption: Key insecticidal mechanisms of pyrazole derivatives.

Herbicidal Activity: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Certain pyrazole derivatives, often featuring a benzoyl moiety, are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [6][7]This is a well-validated target for herbicides, leading to characteristic bleaching symptoms in susceptible weeds. [8] Causality: HPPD is a critical enzyme in the tyrosine catabolism pathway. In plants, it catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, which is the precursor for the biosynthesis of plastoquinone and tocopherols. [9][10]Plastoquinone is an essential cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides starve the plant of plastoquinone, which in turn halts carotenoid production. [11][12]Carotenoids are vital for protecting chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the classic white or "bleached" appearance of treated plants and eventual death. [9][11]

Section 2: Synthesis and Derivatization Protocols

The following protocols provide robust, field-proven methods for synthesizing the this compound scaffold and preparing key derivatives for biological screening.

Protocol: Synthesis of the Core Scaffold: this compound

This protocol details a reliable two-step, one-pot synthesis via a Claisen-Schmidt condensation followed by cyclization with hydrazine hydrate.

Rationale: This method begins with readily available starting materials, 4'-methylacetophenone (p-tolyl methyl ketone) and an ethyl formate equivalent, to form a 1,3-diketone intermediate in situ. This intermediate is then immediately cyclized with hydrazine, which is a classic and high-yielding method for pyrazole formation. [13] Materials:

  • 4'-Methylacetophenone

  • Ethyl formate

  • Sodium methoxide (NaOMe)

  • Hydrazine hydrate (80% solution)

  • Toluene

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium methoxide (1.1 eq) to anhydrous toluene (100 mL).

  • Diketone Formation: To the stirred suspension, add 4'-methylacetophenone (1.0 eq). Then, add ethyl formate (1.2 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Cyclization: Cool the reaction mixture to room temperature. Cautiously add hydrazine hydrate (1.2 eq) dropwise. An exotherm may be observed.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approx. 85-95 °C in ethanol/toluene) and maintain for 3-5 hours until TLC analysis indicates the formation of the pyrazole product and disappearance of the intermediate.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding 1M HCl until the pH is ~7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_Derivatization Lead Generation Start 4'-Methylacetophenone + Ethyl Formate Intermediate 1,3-Diketone Intermediate (in situ) Start->Intermediate 1. NaOMe, Toluene Core This compound (Core Scaffold) Intermediate->Core 2. Hydrazine Hydrate, Reflux N_Alkylated N-Substituted Derivatives (Protocol 2.2) Core->N_Alkylated Alkyl Halide, Base Amide Pyrazole Amide Derivatives (SDHI / RyR Leads) (Protocol 2.3) Core->Amide Multi-step: Formylation, Oxidation, Amide Coupling

Caption: General synthesis and derivatization workflow.

Protocol: Derivatization for Lead Generation - N-Alkylation

Rationale: Substituting the N1 position of the pyrazole ring is a common strategy to modulate lipophilicity, metabolic stability, and binding interactions. This protocol uses a simple SN2 reaction.

Materials:

  • This compound (from Protocol 2.1)

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) to the solution.

  • Add the desired alkyl halide (1.1 eq) and stir the mixture at room temperature (or heat gently to 50-60 °C if necessary) for 2-12 hours.

  • Monitor by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to isolate the N-alkylated product. Note: N1 and N2 alkylation can occur, often requiring chromatographic separation.

Section 3: Bioassay Screening Cascade

A structured screening cascade is essential for efficiently identifying promising lead compounds from a library of synthesized derivatives. The cascade should progress from high-throughput in vitro assays to more complex in vivo or whole-organism testing.

Screening_Cascade cluster_Primary Primary Screening (In Vitro) cluster_Secondary Secondary / In Vivo Screening Start Synthesized 3-(p-Tolyl)pyrazole Derivatives Library Fungicide_Assay Antifungal Plate Assay (Protocol 3.1) Determine EC₅₀ Start->Fungicide_Assay Insect_Assay Insect Cell-based Assay (Protocol 3.2) Determine LC₅₀ Start->Insect_Assay Herbicide_Assay HPPD Enzyme Assay (Protocol 3.3) Determine IC₅₀ Start->Herbicide_Assay Lead_ID Identify 'Hits' (Compounds with High Potency) Fungicide_Assay->Lead_ID Insect_Assay->Lead_ID Herbicide_Assay->Lead_ID SAR Structure-Activity Relationship (SAR) Analysis Lead_ID->SAR Greenhouse Greenhouse Trials (Phytotoxicity & Efficacy) Lead_ID->Greenhouse Whole_Insect Whole Insect Bioassays (Topical/Feeding) Lead_ID->Whole_Insect Optimization Lead Optimization (Synthesize New Analogs) SAR->Optimization Iterative Cycle Optimization->Start Iterative Cycle Lead_Candidate Lead Candidate Selection Greenhouse->Lead_Candidate Whole_Insect->Lead_Candidate

Caption: A logical screening cascade for agrochemical discovery.

Protocol: In Vitro Antifungal Screening (Agar Dilution Method)

Rationale: This method is a standard, reliable way to determine the concentration-dependent effect of a compound on the mycelial growth of a target fungus. [14][15]It allows for the calculation of an EC₅₀ (Effective Concentration for 50% inhibition) value, a key metric of potency. [16] Materials:

  • Pure culture of a target fungus (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Positive control fungicide (e.g., Boscalid) [4]* Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation: Autoclave PDA medium and cool to 50-55 °C in a water bath.

  • Plate Pouring: To sterile petri dishes, add aliquots of the test compound stock solution to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Add an equivalent amount of DMSO to control plates. Immediately add 20 mL of the molten PDA to each plate and swirl gently to mix before the agar solidifies.

  • Inoculation: From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25 °C in the dark.

  • Data Collection: When the fungal growth in the control plate has reached the edge, measure the diameter of the fungal colony in all plates.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound concentration and use regression analysis to determine the EC₅₀ value.

Protocol: In Vitro Insecticidal Screening (Cell-Based Viability Assay)

Rationale: Using an established insect cell line (e.g., Sf9 from Spodoptera frugiperda) provides a rapid, high-throughput method to assess the cytotoxic effects of compounds, which often correlate with whole-organism insecticidal activity. [17][18]This avoids the complexities of rearing live insects for primary screening. [19] Materials:

  • Sf9 insect cell line

  • Grace's Insect Medium supplemented with 10% Fetal Bovine Serum

  • 96-well cell culture plates

  • Test compounds in DMSO

  • MTT or resazurin-based cell viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Sf9 cells into a 96-well plate at a density of ~2 x 10⁴ cells per well in 100 µL of medium and allow them to attach for 2-4 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a negative control and a known insecticide as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 27 °C.

  • Viability Assay: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • Measurement: Read the absorbance or fluorescence on a microplate reader.

  • LC₅₀ Determination: Calculate the percentage of cell death relative to the DMSO control. Plot this against the log of the compound concentration to determine the LC₅₀ (Lethal Concentration for 50% of cells) value.

Protocol: In Vitro Herbicidal Screening (HPPD Enzyme Inhibition Assay)

Rationale: This is a direct, target-based biochemical assay that measures the ability of a compound to inhibit the HPPD enzyme. It is highly specific and provides mechanistic validation for compounds designed as HPPD inhibitors. [9][20] Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana) [10]* Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5) [21]* Substrate: 4-hydroxyphenylpyruvate (HPP) [21]* Cofactors: Ascorbic acid, Catalase, Fe(II) solution [20]* Test compounds in DMSO

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of HPP, cofactors, and the HPPD enzyme in the assay buffer.

  • Assay Plate Setup: In the 96-well plate, add 2 µL of serially diluted test compounds. Include DMSO-only wells (100% activity) and wells without enzyme (background).

  • Enzyme Addition: Add the HPPD enzyme solution to all wells except the background control. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [9]4. Reaction Initiation: Initiate the reaction by adding the HPP substrate solution to all wells.

  • Measurement: Immediately place the plate in the reader and monitor the increase in absorbance at 318 nm over time. This wavelength corresponds to the formation of maleylacetoacetate, a downstream product. [10][22]6. IC₅₀ Determination: Calculate the initial reaction rate (V₀) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 4: Data Interpretation and SAR Analysis

The ultimate goal of screening is to generate data that informs a Structure-Activity Relationship (SAR). By comparing the biological activity (EC₅₀, LC₅₀, IC₅₀) of different derivatives, researchers can deduce which structural modifications are beneficial or detrimental to potency.

Hypothetical Data Table:

Compound IDR¹ (N1-substituent)R² (Tolyl-substituent)Antifungal EC₅₀ (µg/mL) vs. R. solaniHPPD IC₅₀ (µM)
Core -H4-CH₃>100>50
DEV-01 -CH₃4-CH₃85.342.1
DEV-02 -CH₂CF₃4-CH₃15.22.5
DEV-03 -H2-Cl, 4-CH₃>1000.8
DEV-04 -CH₂CF₃2-Cl, 4-CH₃1.8 0.05
Boscalid (Control)(Control)2.2N/A
Topramezone (Control)(Control)N/A1.33 [8]

SAR Interpretation (based on hypothetical data):

  • Observation 1: N-alkylation (DEV-01 vs. Core) provides a minor increase in activity.

  • Observation 2: Introducing an electron-withdrawing trifluoroethyl group at N1 (DEV-02 vs. DEV-01) significantly boosts both antifungal and herbicidal potency. This suggests that modulating the electronic properties and/or lipophilicity at this position is a fruitful strategy.

  • Observation 3: Adding a chlorine atom to the tolyl ring (DEV-03 vs. Core) dramatically improves HPPD inhibition but has little effect on antifungal activity, indicating the tolyl pocket of HPPD is sensitive to this substitution.

Conclusion

The this compound scaffold is a proven and powerful platform for the discovery of novel agrochemicals. Its synthetic tractability allows for the creation of diverse chemical libraries that can be tailored to interact with a range of validated biological targets. By employing a systematic approach that combines rational design, robust chemical synthesis, and a tiered biological screening cascade, researchers can effectively leverage this scaffold to develop the next generation of safe and effective crop protection solutions. The protocols and insights provided herein serve as a comprehensive guide for initiating or advancing research programs centered on this important chemical class.

References

  • Fungicide Resistance Action Committee. (n.d.). FRAC Code List.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen: HPPD inhibition by the common metabolite. Semantic Scholar.
  • Smagghe, G., et al. (2021). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. MDPI.
  • Lee, D. L., et al. (1997). The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity. Pesticide Biochemistry and Physiology, 57(3), 213-224.
  • Karadimos, D., et al. (2018). In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. ResearchGate.
  • Zhang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Li, S., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
  • Bailey, K. L., et al. (1983). Method for in vitro screening of aquatic fungicides. Journal of Fish Diseases, 6(2), 91-100.
  • Ali, A., et al. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen. ResearchGate.
  • Karmaus, A. L., et al. (2019). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central.
  • Wang, C., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry.
  • Duan, Y., et al. (2022). Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China. Frontiers in Microbiology.
  • IML Testing & Research. (2023). Pesticide Testing Using the In Vitro Approach. IML.
  • Wang, W., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry.
  • CABI. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. CABI Digital Library.
  • Scinapse. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Scinapse.
  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules.
  • Yang, S., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry.
  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Frontiers in Pharmacology.
  • Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies — Current and Future Perspectives. Frontiers in Pharmacology.
  • Anitha, C., et al. (2022). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative. Materials Science Forum.
  • Yang, C., et al. (2014). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PLoS ONE.
  • Sattelle, D. B., et al. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience.
  • Pantouris, G., et al. (2023). Side-by-side comparison of experimental run (+HPPD) and blank (-HPPD).... ResearchGate.
  • Google Patents. (n.d.). RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Abdel-Wahab, B. F., et al. (2016). Crystal structure of 3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl).... ResearchGate.
  • Das, S. K. (2014). Mode of action of pyrazoles and pyridazinones. ResearchGate.
  • Nauen, R. (2006). Insecticide mode of action: Return of the ryanodine receptor. ResearchGate.
  • Zhang, A., et al. (2019). Ryanodine Receptors for Drugs and Insecticides: An Overview. Current Drug Targets.
  • Sattelle, D. B., et al. (2008). Insect ryanodine receptors: molecular targets for novel pest control chemicals. OUCI.

Sources

Application Notes & Protocols: Strategic Functionalization of 3-(p-Tolyl)-1H-pyrazole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 3-(p-Tolyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Its value lies in the versatile and regioselective functionalization of its pyrazole ring system, which allows for the systematic modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of key experimental protocols for the targeted functionalization of this compound at the N-1, C-4, and C-5 positions. We delve into the mechanistic rationale behind each protocol, offering field-proven insights to guide researchers in synthesizing diverse libraries of pyrazole derivatives for applications in drug discovery and beyond.

Introduction: The Chemical Versatility of the Pyrazole Ring

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic character to the ring. The N-1 nitrogen is pyrrole-like and acidic, while the N-2 nitrogen is pyridine-like and basic.[4] The carbon atoms also exhibit distinct reactivity: C-4 is the most electron-rich position and is highly susceptible to electrophilic substitution, whereas the C-5 position is more prone to deprotonation and subsequent functionalization.[5][6] Understanding this inherent reactivity is crucial for designing regioselective synthetic strategies. This document outlines validated, step-by-step protocols for achieving selective N-arylation, C-4 halogenation, and C-5 C-H activation, providing researchers with the tools to unlock the full potential of the this compound scaffold.

N-1 Functionalization: Copper-Catalyzed N-Arylation

The functionalization of the N-1 position is a primary step in diversifying the pyrazole core, as it eliminates the acidic proton and introduces substituents that can profoundly influence biological activity and solubility. The Copper-catalyzed Ullmann-type coupling is a robust and widely adopted method for forming the C-N bond between the pyrazole nitrogen and an aryl halide.[7][8]

Mechanistic Rationale: This reaction typically proceeds via an oxidative addition of the copper(I) catalyst to the aryl halide, followed by coordination of the deprotonated pyrazole. Reductive elimination then furnishes the N-arylated product and regenerates the active copper catalyst. The use of a suitable ligand, such as a diamine, can accelerate the reaction, while a base is required to deprotonate the pyrazole's N-H group.[8][9]

Workflow for N-1 Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, Aryl Iodide, Cs₂CO₃, CuI, and Ligand in a reaction vessel B Add anhydrous solvent (e.g., Acetonitrile) A->B C Purge with Nitrogen/Argon B->C D Heat reaction mixture (e.g., 100 °C) with stirring C->D E Monitor reaction progress via TLC or LC-MS D->E F Cool to RT, dilute with CH₂Cl₂ and filter E->F G Concentrate filtrate under vacuum F->G H Purify residue via flash column chromatography G->H

Caption: Workflow for Copper-Catalyzed N-Arylation of this compound.

Protocol 2.1: Synthesis of 1-(4-Methoxyphenyl)-3-(p-tolyl)-1H-pyrazole

Materials:

  • This compound

  • 4-Iodoanisole

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • To a flame-dried Schlenk tube, add this compound (158 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and cesium carbonate (652 mg, 2.0 mmol).

  • Seal the tube with a rubber septum, and purge with dry nitrogen for 10 minutes.

  • Using a syringe, add anhydrous acetonitrile (5 mL), followed by N,N'-dimethylethylenediamine (22 µL, 0.2 mmol, 20 mol%).

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction by TLC (3:7 EtOAc/Hexanes). Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the title compound as a white solid.

Data Presentation: Expected Results

ParameterExpected Value
Yield 75-85%
Physical State White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.7-7.2 (m, Ar-H), 6.9 (d, Ar-H), 6.5 (d, Pyrazole-H), 3.8 (s, OCH₃), 2.4 (s, Ar-CH₃) ppm
¹³C NMR (CDCl₃, 101 MHz) δ ~158, 152, 140, 138, 132, 129, 126, 125, 114, 106, 55, 21 ppm
HRMS (ESI) Calculated for C₁₇H₁₇N₂O [M+H]⁺: 265.1335; Found: 265.1338

C-4 Functionalization: Electrophilic Halogenation

The C-4 position of the pyrazole ring is nucleophilic, making it the preferred site for electrophilic aromatic substitution.[5] Halogenation at this position provides a valuable synthetic handle for subsequent cross-coupling reactions to introduce further complexity. N-Halosuccinimides (NXS) are effective and easy-to-handle reagents for this purpose.[10]

Mechanistic Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The N-halosuccinimide acts as the source of an electrophilic halogen species (X⁺). The electron-rich pyrazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate (sigma complex). Subsequent deprotonation by a base or solvent restores aromaticity, yielding the 4-halogenated pyrazole.[10]

Protocol 3.1: Synthesis of 4-Bromo-3-(p-tolyl)-1H-pyrazole

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.58 g, 10.0 mmol) in dimethylformamide (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography to yield the desired product.

Data Presentation: Expected Results

ParameterExpected Value
Yield 88-95%
Physical State White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~10.5 (br s, NH), 7.8 (s, Pyrazole-H), 7.6 (d, Ar-H), 7.2 (d, Ar-H), 2.4 (s, Ar-CH₃) ppm
¹³C NMR (CDCl₃, 101 MHz) δ ~150, 138, 130, 129, 128, 93, 21 ppm
HRMS (ESI) Calculated for C₁₀H₁₀BrN₂ [M+H]⁺: 237.0022; Found: 237.0025

C-5 Functionalization: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalized substrates.[5][11][12] For N-substituted pyrazoles, the C-5 position can be selectively arylated using palladium catalysis, often directed by the N-1 substituent.[5][6]

Mechanistic Rationale: The catalytic cycle is believed to involve a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, coordinated to the pyrazole, facilitates the cleavage of the C5-H bond. The resulting palladacycle then undergoes oxidative addition with an aryl halide. Finally, reductive elimination releases the C-5 arylated product and regenerates the active Pd(II) catalyst.[13][14] An oxidant is often required to facilitate the catalytic cycle.

Workflow for C-5 Direct Arylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine N-substituted pyrazole, Aryl Bromide, Pd(OAc)₂, Ligand, Base, and Oxidant B Add high-boiling solvent (e.g., Toluene or Dioxane) A->B C Degas the mixture and backfill with Nitrogen/Argon B->C D Heat reaction to reflux (e.g., 110-120 °C) C->D E Monitor reaction progress via TLC or LC-MS D->E F Cool to RT, filter through Celite, and rinse with EtOAc E->F G Concentrate filtrate under vacuum F->G H Purify via flash column chromatography G->H

Caption: Workflow for Palladium-Catalyzed C-5 Direct C-H Arylation.

Protocol 4.1: Synthesis of 5-(4-Fluorophenyl)-1,3-bis(p-tolyl)-1H-pyrazole

Note: This protocol requires the N-1 arylated product from Section 2, 1,3-bis(p-tolyl)-1H-pyrazole, as the starting material.

Materials:

  • 1,3-bis(p-tolyl)-1H-pyrazole (Starting Material)

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Acetate (KOAc)

  • Pivalic Acid (PivOH)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried reaction vial, add 1,3-bis(p-tolyl)-1H-pyrazole (248 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and potassium acetate (196 mg, 2.0 mmol).

  • Seal the vial with a cap containing a PTFE septum and purge with dry nitrogen.

  • Add anhydrous toluene (4 mL), 1-bromo-4-fluorobenzene (110 µL, 1.0 mmol), and pivalic acid (20.4 mg, 0.2 mmol, 20 mol%) via syringe.

  • Place the sealed vial in a preheated aluminum block at 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: 2% to 10% ethyl acetate in hexanes) to obtain the desired tri-aryl pyrazole.

Data Presentation: Expected Results

ParameterExpected Value
Yield 60-70%
Physical State White or pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.8-7.0 (m, Ar-H), 6.7 (s, Pyrazole-H), 2.4 (s, CH₃), 2.3 (s, CH₃) ppm
¹⁹F NMR (CDCl₃, 376 MHz) A singlet or multiplet around δ -113 to -116 ppm
HRMS (ESI) Calculated for C₂₃H₂₀FN₂ [M+H]⁺: 343.1605; Found: 343.1608

Conclusion

The protocols detailed in this guide represent robust and reproducible methods for the regioselective functionalization of this compound. By leveraging distinct reactivity patterns at the N-1, C-4, and C-5 positions, researchers can efficiently generate a wide array of derivatives. These methods, grounded in well-understood mechanistic principles, provide a solid foundation for constructing novel chemical entities for screening in drug discovery programs and for development in materials science. The strategic application of these protocols will undoubtedly accelerate the exploration of the vast chemical space accessible from this versatile heterocyclic core.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.).
  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. (n.d.). Synfacts. [Link]
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). NIH. [Link]
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). NIH. [Link]
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • Sequential functionalization of pyrazole 1-oxides via regioselective metalation: synthesis of 3,4,5-trisubstituted 1-hydroxypyrazoles. (n.d.). PubMed. [Link]
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). RSC Publishing. [Link]
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.).
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (n.d.).
  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
  • Efficient Synthesis of Functionalized 3-(Hetaryl)-Pyrazoles. (n.d.).
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews. [Link]
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC - NIH. [Link]
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]
  • One-Pot Synthesis of Functionalized 3-Aryl-1-phenyl-1H-pyrazoles from Hydrazonoyl Chlorides and Acetylenic Esters in the Presence of Ph3P. (2025).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Efficient and simple synthesis of 3-aryl-1 H-pyrazoles | Request PDF. (2025).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Journal of the Chinese Chemical Society. [Link]
  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. (n.d.). PMC - NIH. [Link]
  • (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. (n.d.). NIH. [Link]
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. [Link]
  • 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. (n.d.). PMC - PubMed Central. [Link]
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). NIH. [Link]
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal. [Link]
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (2025). PMC - PubMed Central. [Link]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. (n.d.). Chemical Science (RSC Publishing). [Link]
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. [Link]

Sources

Comprehensive Analytical Characterization of 3-(p-Tolyl)-1H-pyrazole: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with significant pharmacological and material science applications.[1][2] Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] 3-(p-Tolyl)-1H-pyrazole, a key intermediate and pharmacophore, requires rigorous and unambiguous characterization to ensure its identity, purity, and structural integrity for use in research and development.

This application note provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. The protocols and insights provided herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers in medicinal chemistry, chemical synthesis, and drug development.

Molecular Profile: this compound

A precise understanding of the molecule's basic properties is the foundation of any analytical endeavor.

  • Structure: Chemical structure of this compound

  • Key Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
CAS Number 59843-75-3[5]
Appearance Typically a white to off-white solid
Tautomerism Exists in tautomeric forms due to the mobile N-H proton on the pyrazole ring.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The combination of these techniques allows for the unambiguous assignment of the entire molecular skeleton. The observation of distinct signals for the pyrazole and tolyl moieties, along with their characteristic splitting patterns, serves as a primary confirmation of identity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~4 seconds

      • Number of Scans: 16-32

      • Temperature: 298 K

    • ¹³C NMR:

      • Spectral Width: 0 to 200 ppm

      • Acquisition Time: ~1-2 seconds

      • Number of Scans: 1024-4096 (due to lower natural abundance)

      • Technique: Proton-decoupled

Expected Data and Interpretation

The chemical shifts are predictive and based on data from analogous structures.[6][7]

  • Table 1: Predicted ¹H NMR Spectral Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
CH₃ (Tolyl) ~2.3-2.4Singlet (s)3HCharacteristic signal for the tolyl methyl group.
H-4 (Pyrazole) ~6.5-6.7Doublet (d) or Triplet (t)1HPosition and coupling depend on the tautomeric form and solvent.
H-5 (Pyrazole) ~7.6-7.8Doublet (d) or Triplet (t)1HTypically downfield due to proximity to nitrogen atoms.
Aromatic (Tolyl) ~7.2-7.3Doublet (d)2HProtons ortho to the methyl group.
Aromatic (Tolyl) ~7.6-7.7Doublet (d)2HProtons ortho to the pyrazole ring.
N-H (Pyrazole) ~12.0-13.0Broad Singlet (br s)1HHighly variable and exchangeable; best observed in DMSO-d₆.
  • Table 2: Predicted ¹³C NMR Spectral Data

AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH₃ (Tolyl) ~21.0Aliphatic carbon signal.
C-4 (Pyrazole) ~104.0Upfield pyrazole carbon.
Aromatic CH (Tolyl) ~125.0 - 130.0Multiple signals for the tolyl ring carbons.
C-5 (Pyrazole) ~130.0
Aromatic C-ipso (Tolyl) ~130.5Carbon attached to the pyrazole ring.
Aromatic C-ipso (Tolyl) ~138.0Carbon attached to the methyl group.
C-3 (Pyrazole) ~151.0Downfield carbon attached to the tolyl group.

Trustworthiness: The structural assignment is validated by 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation), which confirm proton-proton and proton-carbon connectivities, respectively.[8]

Molecular Weight and Formula Verification by Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid may be added to promote ionization in positive ion mode ([M+H]⁺).

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analyzer: Time-of-Flight (TOF)

    • Mass Range: 50-500 m/z

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-120 °C

Expected Data and Interpretation
  • Table 3: Expected HRMS Data

IonCalculated m/zObserved m/zNotes
[C₁₀H₁₀N₂ + H]⁺ 159.0917Within 5 ppm errorThe protonated molecular ion is the primary confirmation of molecular weight.

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for pyrazoles involve cleavage of the ring or loss of substituents.[9] For this compound, expected fragments could arise from the loss of N₂, HCN, or cleavage of the tolyl group.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC is the gold standard for determining the purity of pharmaceutical compounds and organic materials. A Reverse-Phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. For this compound, a well-developed method will show a single, sharp peak for the pure compound, with any impurities appearing as separate peaks.

Experimental Protocol: RP-HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Trustworthiness: Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, and specificity, to ensure the reliability of the purity assessment.[10] A pure sample should yield a purity level of >98% (by peak area).

Definitive Structure by Single-Crystal X-ray Crystallography

Principle & Expertise: This technique provides the most definitive structural evidence by mapping the precise three-dimensional positions of atoms in the solid state. It is invaluable for confirming connectivity, studying intermolecular interactions (like hydrogen bonding), and understanding crystal packing.[3][11]

Experimental Protocol: X-ray Diffraction
  • Crystal Growth (Self-Validating Step):

    • The ability to grow high-quality single crystals is itself an indication of high purity.

    • Slow evaporation is a common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly over several days at room temperature.

  • Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.[12]

    • Collect diffraction data using a diffractometer, typically with Mo Kα or Cu Kα radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.[12]

  • Structure Solution and Refinement:

    • Process the collected data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

Expected Data and Interpretation
  • Table 4: Representative Crystallographic Parameters for Pyrazole Derivatives

ParameterExpected Range/ValueReference
Crystal System Monoclinic or Triclinic[11][13]
Space Group e.g., P2₁/c, P-1[11][13]
Bond Lengths (Å) Consistent with standard values for C-C, C-N, N-N bonds.
Bond Angles (°) Consistent with sp² and sp³ hybridization.
Intermolecular Interactions N-H···N hydrogen bonds are expected, forming dimers or catemers.[12]

The final refined structure provides an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

Integrated Analytical Workflow

The characterization of this compound should follow a logical progression, where each technique provides complementary information to build a complete and trustworthy data package.

G cluster_synthesis Start cluster_primary Primary Characterization cluster_secondary Purity & Definitive Structure Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Elucidate Structure MS Mass Spectrometry (HRMS) Compound->MS Confirm Formula Struc_Confirm Structural Confirmation (Identity & Connectivity) NMR->Struc_Confirm MS->Struc_Confirm HPLC HPLC (Purity Assessment) Struc_Confirm->HPLC Assess Purity XRay X-ray Crystallography (Crystal Growth & Diffraction) Struc_Confirm->XRay Obtain Definitive Proof Final_Confirm Unambiguous Structure & Purity Confirmed HPLC->Final_Confirm XRay->Final_Confirm

Caption: Integrated workflow for the comprehensive characterization of this compound.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). ResearchGate.
  • (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. National Institutes of Health.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. National Institutes of Health.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • 3-p-Tolyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. MDPI.
  • This compound. TargetMol.
  • Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Royal Society of Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 3-(p-Tolyl)-1H-pyrazole, a crucial scaffold in medicinal chemistry. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Overview of the Primary Synthetic Pathway

The most prevalent and robust method for synthesizing this compound derivatives involves a two-step process. The first step is a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone). The second step is a cyclocondensation reaction of this chalcone with hydrazine hydrate.[1] Specifically, for the synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole , the reaction starts with 4'-methylacetophenone and benzaldehyde to form the chalcone intermediate, which then reacts with hydrazine.

This guide will focus on the cyclocondensation step, as it is often the most critical for optimizing yield and purity. The reaction proceeds via a pyrazoline intermediate, which must be effectively converted to the final aromatic pyrazole product.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is the most common challenge and typically stems from three main issues: incomplete conversion of the chalcone, formation of a stable pyrazoline intermediate that fails to aromatize, or competing side reactions.

  • Incomplete Initial Reaction: Ensure your starting chalcone is fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC). If chalcone remains, consider extending the reaction time or slightly increasing the temperature.

  • Stable Pyrazoline Intermediate: The conversion of the 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate to the aromatic pyrazole is an oxidative dehydrogenation step. In many standard procedures using hydrazine hydrate in ethanol, this process can be sluggish.

    • Causality: The aromatization requires the loss of two hydrogen atoms. While sometimes occurring spontaneously under reflux, it is often the rate-limiting step.

    • Solution: The inclusion of a mild oxidizing agent can dramatically improve yields. For instance, using DMSO as a solvent at a high temperature can facilitate the oxidation. Alternatively, introducing air or a catalytic amount of iodine (I₂) can drive the reaction to completion.[3]

  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role. The reaction typically requires elevated temperatures (reflux) to overcome the activation energy for both the cyclization and the final aromatization step.[2][4] Ethanol is a common solvent due to its ability to dissolve the chalcone and its miscibility with aqueous hydrazine hydrate.

Question 2: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are these impurities?

Answer: The presence of multiple spots on your TLC plate usually indicates a mixture of the starting chalcone, the pyrazoline intermediate, and the desired pyrazole product, along with potential side products.

  • Identifying the Spots:

    • Chalcone (Starting Material): Typically the least polar spot (highest Rf value).

    • Pyrazole (Product): The aromatic product is generally more polar than the chalcone.

    • Pyrazoline (Intermediate): This is often the most polar component (lowest Rf value) due to the presence of the N-H bonds in a non-aromatic, more flexible ring.

  • Troubleshooting & Optimization:

    • Confirm Intermediate Formation: If a significant spot corresponding to the pyrazoline is observed, it confirms that the final oxidation/aromatization step is the bottleneck. Refer to the solutions in Question 1.

    • Check Purity of Starting Materials: Impurities in the initial chalcone will carry through and complicate purification. Recrystallize the chalcone precursor before use.

    • Side Reactions: Under harsh conditions or in the presence of excess reagents, side reactions like bis-pyrazole formation can occur, although this is less common.[5] Careful control of stoichiometry is key.

Question 3: The reaction mixture has turned a dark red or brown color. Is this normal, and should I be concerned?

Answer: A change in color to yellow or orange is common, but a dark red or brown coloration often points to decomposition, which can negatively impact yield and purity.

  • Cause 1: Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at high temperatures in the presence of air.[5] This decomposition can generate colored byproducts.

    • Solution: Use high-purity, fresh hydrazine hydrate. If the problem persists, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[5]

  • Cause 2: Product/Intermediate Oxidation: The chalcone, intermediates, or even the final pyrazole product may be susceptible to air oxidation at reflux temperatures over extended periods, leading to complex, colored impurity profiles.

    • Solution: An inert atmosphere is the most effective solution. Additionally, avoid unnecessarily long reaction times. Once TLC indicates the reaction is complete, proceed with the workup promptly.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of pyrazole from a chalcone?

A1: The mechanism is a well-established multi-step process:

  • Nucleophilic Attack (Michael Addition): The terminal nitrogen of hydrazine performs a nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.[6]

  • Proton Transfer: A proton transfer occurs to form an enolate intermediate.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring.[7]

  • Dehydration: A molecule of water is eliminated to form the stable pyrazoline intermediate.

  • Oxidation/Aromatization: The pyrazoline undergoes oxidative dehydrogenation to yield the final, stable aromatic pyrazole ring.[3]

Reaction_Mechanism Chalcone Chalcone + Hydrazine Michael_Addition Michael Addition (Nucleophilic Attack) Chalcone->Michael_Addition + H₂NNH₂ Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization - H₂O Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Aromatization Oxidative Dehydrogenation Pyrazoline->Aromatization - 2[H] Pyrazole This compound Aromatization->Pyrazole

Caption: Reaction mechanism for pyrazole synthesis from a chalcone.

Q2: How does the choice of catalyst affect the reaction?

A2: The cyclocondensation is typically catalyzed by acid. A few drops of glacial acetic acid are commonly added to the reaction mixture.[2][8] The acid protonates the carbonyl oxygen of the chalcone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine. It also aids in the dehydration step to form the pyrazoline intermediate.

Q3: What are the primary safety considerations when working with hydrazine?

A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of various parameters on the synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole. These are representative data points to guide optimization.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Purity Notes
1EthanolAcetic Acid80 (Reflux)665-75Contains minor pyrazoline intermediate
2Acetic AcidNone100480-88Cleaner conversion, easier purification
3Ethanol / DMSOAcetic Acid954>90DMSO acts as oxidant for aromatization
4EthanolAcetic Acid5012<40Incomplete reaction, significant pyrazoline

Experimental Protocols

Protocol 1: Synthesis of Chalcone Precursor ((E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one)
  • Dissolve p-tolualdehyde (1.20 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Cool the flask in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide (20% w/v, 5 mL) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours. A yellow precipitate will form.

  • Monitor the reaction by TLC (Mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pale yellow crystals.[1]

Protocol 2: Optimized Synthesis of 5-phenyl-3-(p-tolyl)-1H-pyrazole
  • To a solution of the chalcone from Protocol 1 (2.22 g, 10 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (80% solution, 1.2 mL, ~20 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) for 4 hours.

  • Monitor the disappearance of the pyrazoline intermediate by TLC. The pyrazole product should have a higher Rf than the pyrazoline.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (150 g).

  • A white or off-white solid will precipitate. Stir for 20 minutes to complete precipitation.

  • Filter the solid, wash extensively with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.[2][4] The expected 1H NMR spectrum in DMSO-d6 should show a characteristic singlet for the pyrazole proton around 7.08 ppm and a broad singlet for the N-H proton above 13 ppm.[9]

Troubleshooting_Workflow cluster_problems Troubleshooting Steps cluster_solutions Corrective Actions Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Problem Problem Detected? Monitor->Problem Workup Proceed to Workup & Purification Problem->Workup No LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes (Yield) Impurities Multiple Spots / Impurities Problem->Impurities Yes (Purity) Color Dark Coloration Problem->Color Yes (Color) Sol_Yield • Increase reaction time/temp • Add mild oxidant (e.g., DMSO) • Use Acetic Acid as solvent LowYield->Sol_Yield Sol_Impurity • Identify spots (Chalcone, Pyrazoline) • Purify starting materials • Check stoichiometry Impurities->Sol_Impurity Sol_Color • Use fresh hydrazine • Run under inert atmosphere (N₂) Color->Sol_Color Sol_Yield->Monitor Sol_Impurity->Monitor Sol_Color->Monitor

Caption: A workflow for troubleshooting common synthesis issues.

References

  • ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
  • Suma, S. M., Wahyuningsih, S. P. D., & Mustofa, M. (2024). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains: Jurnal Ilmiah Kefarmasian, 9(3), 655-664.
  • ResearchGate. (n.d.). Mechanistic pathway for synthesis of pyrazole-chalcone derivatives.
  • Wang, H., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 83(15), 8133-8141.
  • The Pharma Innovation Journal. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
  • IJIRT. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective.
  • Ahmad, A., et al. (2019). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. ASM Science Journal, 12(Special Issue 4), 1-6.
  • Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

Sources

Technical Support Center: Knorr Synthesis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Knorr synthesis of 3-(p-Tolyl)-1H-pyrazole. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound via the Knorr condensation.

Q1: My reaction mixture turned dark red/brown, and the final product is difficult to purify. What's causing this?

A1: This is the most frequently reported issue and is almost always linked to the stability of the p-tolylhydrazine starting material.

  • Causality: Hydrazine derivatives, especially aromatic ones like p-tolylhydrazine, are prone to decomposition, particularly at elevated temperatures or in the presence of acid and atmospheric oxygen.[1] This decomposition generates highly colored, often polymeric, impurities that are difficult to remove from the desired pyrazole product. A common discussion among chemists highlights that this discoloration is typical for Knorr-type reactions involving phenylhydrazines.[2]

  • Troubleshooting & Mitigation:

    • Reactant Purity: Use freshly opened or recently purified p-tolylhydrazine. If the reagent is old or discolored, consider purification by recrystallization or distillation under reduced pressure.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative decomposition of the hydrazine.[1]

    • Temperature Control: Avoid excessive heating. While the reaction requires thermal energy for cyclization, prolonged exposure to high temperatures will accelerate decomposition. Aim for the lowest effective temperature and monitor the reaction closely by Thin Layer Chromatography (TLC).

    • Controlled Addition: Consider adding the p-tolylhydrazine slowly to the heated solution of the 1,3-dicarbonyl compound to maintain a low instantaneous concentration, thereby minimizing self-decomposition pathways.

Q2: The yield of my desired this compound is very low, and TLC shows significant unreacted starting material. What should I check?

A2: Low conversion can be attributed to several factors, ranging from catalyst issues to the formation of a stable, non-cyclizing intermediate.

  • Causality: The Knorr synthesis is typically acid-catalyzed.[3][4] The acid protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[5] In some cases, the initial condensation occurs to form a hydrazone intermediate, but the subsequent intramolecular cyclization and dehydration stall.[1]

  • Troubleshooting & Mitigation:

    • Catalyst Presence: Ensure an adequate amount of acid catalyst is present. Typically, a few drops of glacial acetic acid are sufficient for laboratory-scale reactions.[6]

    • Reaction Monitoring: Use TLC to monitor the reaction progress. If you observe the formation of a new spot that is neither starting material nor product, you may have formed a stable hydrazone intermediate.

    • Promoting Cyclization: If the reaction stalls at the intermediate stage, increasing the temperature or adding a dehydrating agent (like a small amount of anhydrous MgSO₄ or molecular sieves) can help drive the reaction towards the final pyrazole product by facilitating the final cyclization and dehydration steps.[1]

Q3: I'm using an unsymmetrical 1,3-dicarbonyl. How do I control which regioisomer forms?

A3: Regioisomer formation is a classic challenge in Knorr synthesis when an unsymmetrical dicarbonyl reacts with a substituted hydrazine.[1] The key is to exploit the different reactivities of the two carbonyl groups.

  • Causality: For the synthesis of this compound, the p-tolyl group must be attached to the nitrogen at position 1, and the subsequent cyclization must yield the 3-substituted product. When using a β-ketoester like ethyl acetoacetate, the initial nucleophilic attack of the hydrazine can theoretically occur at either the ketone or the ester carbonyl. The ketone is significantly more electrophilic and kinetically favored for the initial attack by the terminal -NH₂ group of the hydrazine. The intramolecular cyclization then involves the attack of the substituted nitrogen (-NH-p-tolyl) on the ester carbonyl.

  • Controlling Regioselectivity:

    • Choice of Dicarbonyl: The inherent electronic and steric differences in the 1,3-dicarbonyl starting material are the primary determinants of regioselectivity. The reaction of p-tolylhydrazine with ethyl acetoacetate generally favors the formation of 3-methyl-1-(p-tolyl)pyrazol-5-one, which exists in tautomeric equilibrium with the desired pyrazole form.

    • pH Control: Acidic conditions can favor the protonation of the more sterically accessible or electronically richer carbonyl, directing the hydrazine's attack.[1] Experimenting with the amount of acid catalyst can sometimes influence the isomeric ratio.

Q4: My TLC shows a higher Rf spot that I suspect is a byproduct. Could it be a bis-pyrazole?

A4: While less common than decomposition, the formation of bis-pyrazole adducts can occur, especially under specific stoichiometric conditions.

  • Causality: If there is a significant excess of the 1,3-dicarbonyl compound, it can potentially react with the newly formed pyrazole product.[1] This is more prevalent in multi-component reactions where aldehydes are used to link two pyrazole molecules.[7]

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a 1:1 or slight excess of the hydrazine to ensure the complete consumption of the dicarbonyl compound.

    • Purification: Bis-pyrazole adducts are typically much larger and less polar than the desired product and can often be separated by column chromatography or careful recrystallization.

Visualizing Reaction Pathways

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the key chemical transformations.

G cluster_main Main Reaction Pathway p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone + H⁺, -H₂O dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization product This compound (Tautomeric Form) cyclized_intermediate->product Dehydration (-H₂O)

Caption: The desired reaction pathway for the Knorr synthesis of this compound.

G cluster_side Common Side Reactions p_tolylhydrazine p-Tolylhydrazine decomposition Decomposition Products (Colored Impurities) p_tolylhydrazine->decomposition Heat, O₂, H⁺ stalled_intermediate Stable Hydrazone (Fails to Cyclize) p_tolylhydrazine->stalled_intermediate dicarbonyl 1,3-Dicarbonyl dicarbonyl->stalled_intermediate G start Problem Observed dark_color Dark Reaction Color / Oily Product start->dark_color low_yield Low Yield / Incomplete Reaction start->low_yield multiple_spots Multiple Spots on TLC start->multiple_spots cause_decomp Cause: Hydrazine Decomposition dark_color->cause_decomp cause_catalyst Cause: Insufficient Catalyst / Stalled Intermediate low_yield->cause_catalyst multiple_spots->cause_decomp cause_isomers Cause: Regioisomer Formation multiple_spots->cause_isomers solution_purity Solution: Use Fresh Hydrazine, Run Under Inert Atmosphere cause_decomp->solution_purity solution_temp Solution: Lower Temperature, Monitor Reaction Time cause_decomp->solution_temp solution_catalyst Solution: Check Acid Catalyst, Consider Dehydrating Agent cause_catalyst->solution_catalyst solution_purify Solution: Column Chromatography, Recrystallization cause_isomers->solution_purify

Caption: A step-by-step workflow for troubleshooting common issues.

Optimized Protocols & Data

Table 1: Reaction Parameter Optimization
ParameterSub-Optimal ConditionRecommended ConditionRationale
Temperature >120°C or prolonged reflux80-100°CBalances reaction rate with minimizing hydrazine decomposition. [1]
Atmosphere AirNitrogen or ArgonPrevents oxidative side reactions of the hydrazine starting material. [1]
p-Tolylhydrazine Old, discolored solidFreshly opened or purifiedPurity of starting materials is critical to prevent colored byproducts. [2]
Catalyst No catalyst or strong acidCatalytic (1-5 mol%) Acetic AcidProvides necessary protonation to activate the carbonyl without being overly harsh. [6]
Solvent Aprotic solventsProtic solvents like Ethanol or Acetic AcidProtic solvents facilitate proton transfer steps in the mechanism.
Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize side reactions and improve product purity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol (5 mL per mmol of dicarbonyl).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add glacial acetic acid (0.05 eq).

  • Heating: Heat the mixture to 80°C with stirring.

  • Reactant Addition: In a separate vial, dissolve p-tolylhydrazine (1.0 eq) in a minimum amount of warm ethanol. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Maintain the reaction at 80°C for 2-4 hours. Monitor the disappearance of the starting materials by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into cold water with vigorous stirring. The crude product should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, washing with cold water to remove any water-soluble impurities. [8]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent, such as an ethanol/water mixture or ethyl acetate. [9]2. Dissolution: Heat the mixture gently with stirring until the solid completely dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • Slideshare. (n.d.). Knorr pyrazole synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.
  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Chem Help ASAP.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Organic Chemistry Research. (2018). Ionic Liquid 1,3-Disulfonic Acid Imidazolium Trifluoroacetate ([Dsim][TFA]) as a Highly Efficient Catalyst for the One-Pot Pseudo Five-Component Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s.

Sources

"3-(p-Tolyl)-1H-pyrazole" stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(p-Tolyl)-1H-pyrazole

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling, storing, and troubleshooting stability issues related to this compound (CAS No. 59843-75-3). Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid (powder) this compound should be stored at -20°C.[1] Some suppliers also suggest storage at 0-8°C is adequate for shorter periods.[2][3] To prevent potential degradation from atmospheric exposure, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[3]

Q2: My solid this compound has developed a brownish tint. What does this mean and is it still usable?

A color change, typically to a brownish or cream color, is a common indicator of degradation in pyrazole and pyrazoline derivatives.[2][3] This is often due to oxidation.[3] The appearance of a color change suggests that the purity of the compound may be compromised. Before use, you should re-verify the purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] If significant degradation is detected, the use of that batch is not recommended as it could lead to unreliable experimental outcomes.

Q3: How should I store this compound once it's dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for maximum stability, which can preserve the compound for up to one year.[1] It is crucial to use anhydrous-grade solvents and to protect the solution from light by storing it in an amber vial or a container wrapped in aluminum foil.[3][5] Before each use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q4: What is the expected shelf-life of this compound?

Under ideal conditions, the shelf-life is as follows:

Form Storage Temperature Expected Stability Source
Powder -20°C Up to 3 years [1]

| In Solvent | -80°C | Up to 1 year |[1] |

Q5: Is this compound sensitive to light or air?

Yes. Pyrazole derivatives can be sensitive to both light and air (oxygen), which can catalyze oxidative degradation.[3] This is why storage in the dark (e.g., amber vials or foil-wrapped containers) and under an inert atmosphere (argon or nitrogen) is strongly recommended to minimize degradation pathways and ensure long-term stability.[3]

Troubleshooting Guide for Experimental Inconsistencies

Experiencing variability in your results? Compound degradation is a frequent culprit. This guide will help you diagnose and resolve common issues.

Issue 1: Gradual Loss of Compound Activity or Inconsistent Assay Results
  • Potential Cause: Degradation of the compound in your stock solution or during experimental handling. The pyrazole ring system, while generally stable, can be susceptible to oxidation over time, especially when in solution and exposed to air and light.[3][6]

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Assess Purity of Solid Compound & Stock Solution via HPLC/NMR A->B C Is Purity ≥98%? B->C D Prepare Fresh Stock Solution from a Verified Lot C->D Yes H Purity is Compromised. Discard Old Stock/Solid C->H No E Review Experimental Protocol for Exposure to Light, Heat, or Air D->E F Implement Protective Measures (e.g., use amber vials, work under dim light) E->F G Re-run Experiment with Fresh Solution & Revised Protocol F->G I Order New Batch of Compound H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in HPLC/NMR or New Spots on TLC
  • Potential Cause: Formation of one or more degradation products. For pyrazoline derivatives, oxidation can lead to the formation of corresponding pyrazole products or other oxidized species, which will present as new signals in analytical readouts.[3]

  • Diagnostic Steps:

    • Analyze the Impurity Profile: Use HPLC-MS or GC-MS to determine the mass of the impurity peaks. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation).

    • Compare to a Fresh Standard: Prepare a fresh solution from a new or validated lot of this compound and run it alongside your suspect solution using the same analytical method. This direct comparison is the most definitive way to confirm degradation.

    • Review Handling Procedures: Were solutions left at room temperature for extended periods? Were they exposed to direct light? Were non-anhydrous solvents used? Any of these can accelerate degradation.

Protocols for Stability and Purity Assessment

To ensure the integrity of your research, it is crucial to have a self-validating system. Periodically checking the purity of your compound is a key part of this.

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of pyrazole derivatives.[4]

  • Preparation of Standard Solution:

    • Accurately weigh ~1 mg of a trusted, new batch of this compound.

    • Dissolve in a known volume (e.g., 1 mL) of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration within the linear range of your detector (e.g., 10-50 µg/mL).[4]

  • Preparation of Sample Solution:

    • Prepare a solution of your experimental compound (solid or from a stock solution) at the same target concentration as the working standard, using the mobile phase as the diluent.

  • Chromatographic Conditions (General Method):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water is a common starting point.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The purity of your sample can be calculated based on the area of the main peak relative to the total area of all peaks. The appearance of significant secondary peaks in your sample that are absent in the standard indicates degradation.

Caption: Experimental workflow for HPLC-based purity analysis.

References

  • Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate.
  • LaboChem. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole.
  • Farghaly, T. A., et al. (2010). Synthesis, anti-HCV, antioxidant, and peroxynitrite inhibitory activity of fused benzosuberone derivatives. European Journal of Medicinal Chemistry, 45(2), 492-500.
  • Gomaa, A. M., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-15.
  • Verma, G., et al. (2018). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 10(7), 1-13.
  • Rojas, R. S., et al. (2013). (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1549–o1550.
  • Hassan, S. Y. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7).
  • Zhang, Y., et al. (2023). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Research Square.
  • Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139.
  • Abdel-Aziz, H. A., et al. (2012). 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3161.
  • Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
  • Kaur, H., & Singh, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-20.
  • Sun, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554.
  • Venkatesh, P. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • ResearchGate. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate).

Sources

Technical Support Center: Functionalization of the 3-(p-Tolyl)-1H-pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 3-(p-Tolyl)-1H-pyrazole ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and complexities of modifying this versatile molecule.

Introduction: The Significance of the this compound Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The this compound, in particular, offers a synthetically accessible starting point for the development of novel therapeutics. However, the functionalization of its ring system can present several challenges, from controlling regioselectivity to achieving desired yields and purities. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common issues encountered during the functionalization of this compound.

Q1: I'm getting a mixture of N1 and N2 alkylation products. How can I improve regioselectivity for N1-alkylation?

A1: The formation of regioisomeric mixtures during N-alkylation is a frequent challenge due to the prototropic tautomerism of the pyrazole ring.[2] To favor N1-alkylation, consider the following:

  • Steric Hindrance: The p-tolyl group at the C3 position provides some steric hindrance that can direct alkylating agents to the less hindered N1 position. Using a bulkier alkylating agent can further enhance this effect.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred over bases like potassium carbonate (K₂CO₃) as they can lead to cleaner reactions and better regioselectivity.[3]

  • Protecting Groups: In complex syntheses, employing a protecting group on one of the nitrogen atoms can ensure complete regioselectivity.

Q2: My C-H activation/functionalization reaction at the C4 or C5 position is giving low yields. What can I do?

A2: Low yields in C-H functionalization reactions often stem from catalyst deactivation, suboptimal reaction conditions, or inherent substrate reactivity.[4][5]

  • Catalyst and Ligand Screening: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Copper) and the corresponding ligand is paramount.[4][5][6] Experiment with different ligand systems to find the optimal combination for your specific transformation.

  • Directing Groups: For C5 functionalization, installing a directing group on the N1 nitrogen can significantly improve yields and regioselectivity.[4][7] Common directing groups include pyridyl or picolinamide moieties.

  • Reaction Parameters: Systematically optimize temperature, solvent, and reaction time. Sometimes, a seemingly minor change can have a profound impact on the reaction outcome.

Q3: I'm struggling with the purification of my functionalized pyrazole derivative. What are the best methods?

A3: Purification can be challenging, especially when dealing with regioisomers or closely related byproducts.[8]

  • Column Chromatography: This is the most common and effective method for separating isomers and other impurities.[8] Careful selection of the solvent system is key. A gradient elution is often necessary.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification technique.[8] Identifying a suitable solvent or solvent mixture is the primary challenge.

  • Acid-Base Extraction: For pyrazoles with basic or acidic functional groups, a strategic acid-base extraction can remove many impurities. It's also possible to form a salt of the pyrazole, crystallize it, and then neutralize it to recover the purified product.[9][10]

Troubleshooting Guides

This section delves deeper into specific problems, providing a logical workflow to diagnose and solve them.

Guide 1: Poor Regioselectivity in N-Arylation Reactions

The N-arylation of this compound can be accomplished using methods like the Ullmann condensation or the Buchwald-Hartwig amination.[11][12][13] However, achieving high regioselectivity can be difficult.

Problem: A mixture of 1-aryl-3-(p-tolyl)-1H-pyrazole and 1-aryl-5-(p-tolyl)-1H-pyrazole is obtained.

Troubleshooting Workflow:

start Poor Regioselectivity in N-Arylation cond1 Reaction Type? start->cond1 ullmann Ullmann Condensation cond1->ullmann Ullmann buchwald Buchwald-Hartwig cond1->buchwald Buchwald-Hartwig sol1 Increase Steric Hindrance on Aryl Halide ullmann->sol1 sol2 Screen Different Copper Catalysts and Ligands (e.g., diamines, L-proline) ullmann->sol2 sol3 Optimize Base and Solvent ullmann->sol3 sol4 Screen Bulky Phosphine Ligands buchwald->sol4 sol5 Adjust Base and Temperature buchwald->sol5 end Improved Regioselectivity sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for N-arylation regioselectivity.

Detailed Explanation:

  • For Ullmann Condensation:

    • Steric Effects: The regioselectivity is often influenced by the steric bulk of the aryl halide. An ortho-substituted aryl halide will more likely react at the less hindered N1 position.

    • Catalyst and Ligand System: The nature of the copper catalyst and the ligand is crucial. Diamine ligands and amino acids like L-proline have been shown to improve both the yield and regioselectivity of Ullmann-type couplings.[14][15][16]

    • Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and a suitable high-boiling point solvent (e.g., DMF, DMSO) can significantly impact the reaction outcome.[17]

  • For Buchwald-Hartwig Amination:

    • Ligand Choice: The use of bulky electron-rich phosphine ligands is a hallmark of this reaction.[12] Screening ligands such as XPhos, SPhos, or DavePhos can help identify the optimal one for your substrate combination.

    • Base and Temperature: The reaction is highly sensitive to the base used (e.g., NaOtBu, K₃PO₄) and the reaction temperature. Lowering the temperature may sometimes improve selectivity at the cost of reaction rate.

Guide 2: Inefficient C-H Functionalization at the C4 Position

Direct C-H functionalization is an atom-economical way to introduce substituents, but the C4 position of the pyrazole ring can be less reactive than C5.[5][18]

Problem: Low conversion or yield when attempting to functionalize the C4 position.

Troubleshooting Workflow:

start Inefficient C4 C-H Functionalization cond1 N1-Substituent Present? start->cond1 sol3 Consider a Halogenation/Cross-Coupling Sequence start->sol3 yes Yes cond1->yes Yes no No cond1->no No sol1 Modify N1-Substituent to be Electron-Donating yes->sol1 sol2 Screen Catalysts (e.g., Pd, Rh) and Oxidants yes->sol2 sol4 Protect N1 Position no->sol4 end Successful C4 Functionalization sol1->end sol2->end sol3->end sol4->sol2

Sources

Technical Support Center: Overcoming Low Yield in 3-(p-Tolyl)-1H-pyrazole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-(p-Tolyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, with a focus on overcoming low reaction yields.

Issue 1: Poor Regioselectivity and Low Yield in N-Alkylation

Q1: I am attempting an N-alkylation of this compound and obtaining a mixture of two isomers with a low overall yield. Why is this happening and how can I improve it?

A: This is the most common challenge in the derivatization of unsymmetrically substituted pyrazoles like this compound. The pyrazole ring has two nitrogen atoms (N1 and N2), and both can act as nucleophiles, leading to a mixture of N1 and N2 alkylated regioisomers. The similar electronic properties of these two nitrogen atoms often result in poor selectivity, and the resulting isomers can be difficult to separate, contributing to a low isolated yield of the desired product.[1][2]

Several factors govern the regiochemical outcome of the N-alkylation reaction:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring and the alkylating agent is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[2] In this compound, the p-tolyl group at the C3 position directs alkylation towards the N1 position to minimize steric clash.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents can alter the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity.[2][3]

Troubleshooting & Optimization Strategies for N-Alkylation:

If you are experiencing low yield due to poor regioselectivity or an incomplete reaction, consider the following optimization steps:

1. Re-evaluate Your Base and Solvent System:

The base is critical for deprotonating the pyrazole's N-H group to form the pyrazolate anion. The choice of base and solvent can dramatically impact the N1/N2 ratio.

  • For selective N1-alkylation: A combination of a strong base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) often favors the formation of the N1-alkylated product.[2][4]

  • Ensure Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all glassware is oven-dried and solvents are anhydrous.[4]

2. Assess the Reactivity of Your Alkylating Agent:

The nature of the electrophile is crucial.

  • Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general reactivity trend is I > Br > OTs > Cl.[4] If you are using an alkyl chloride and observing low conversion, consider switching to the corresponding bromide or iodide.

  • Steric Bulk: Using a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[2]

3. Control Stoichiometry and Addition Rate:

  • Avoid Dialkylation: Use of excess alkylating agent can lead to the formation of a dialkylated quaternary salt, especially if the N-alkylated product is more nucleophilic than the starting pyrazole. Use no more than 1.0-1.1 equivalents of the alkylating agent.[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.[2]

4. Optimize Reaction Temperature and Time:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • If the reaction is sluggish, a moderate increase in temperature may be necessary. However, high temperatures can sometimes decrease regioselectivity.

Data Presentation: Impact of Reaction Conditions on N-Alkylation Regioselectivity
Base / SolventAlkylating AgentMajor IsomerRationale
K₂CO₃ / DMSOMethyl IodideN1Favors thermodynamic product.[4]
NaH / THFBenzyl BromideN1Strong base, favors less hindered site.[2]
Cs₂CO₃ / DMFEthyl BromideN1Effective base for N-alkylation.[4]
MgBr₂ (catalyst)VariesN2Lewis acid catalysis can direct to N2.[2]
Experimental Protocol: General Procedure for N1-Alkylation of this compound
  • To a solution of this compound (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add the alkylating agent (1.1 equiv.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Decision-Making Workflow for N-Alkylation Troubleshooting

G start Low Yield in N-Alkylation check_isomers Mixture of Isomers? start->check_isomers incomplete_reaction Incomplete Reaction? check_isomers->incomplete_reaction No change_conditions Modify Reaction Conditions - Change Base/Solvent - Use Bulky Alkylating Agent check_isomers->change_conditions Yes check_base Use Stronger Base (e.g., NaH) and Anhydrous Conditions incomplete_reaction->check_base Yes monitor_reaction Monitor by TLC/LC-MS change_conditions->monitor_reaction Run Optimized Reaction purify Purification monitor_reaction->purify check_alkylating_agent Use More Reactive Alkylating Agent (-Br, -I, -OTs) check_base->check_alkylating_agent check_alkylating_agent->monitor_reaction end Desired Product purify->end

Caption: Troubleshooting workflow for N-alkylation.

Issue 2: Low Yield in Vilsmeier-Haack Formylation

Q2: I am trying to introduce a formyl group at the C4 position of this compound using the Vilsmeier-Haack reaction, but the yield is very low.

A: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocycles.[5] Low yields in this reaction with pyrazole substrates can often be attributed to several factors:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and DMF, is sensitive to moisture.[6] Any water in the reaction medium will decompose the reagent and inhibit the reaction.

  • Insufficient Electrophilicity: The Vilsmeier reagent is a relatively weak electrophile.[7] If the pyrazole ring is substituted with electron-withdrawing groups, its reactivity towards the reagent will be diminished.

  • Sub-optimal Reaction Conditions: The temperature and reaction time are critical. For some less reactive pyrazoles, higher temperatures and longer reaction times may be necessary.[8]

  • Difficult Product Isolation: The formylated pyrazole product may have some water solubility, leading to losses during aqueous work-up.[6]

Troubleshooting & Optimization Strategies for Vilsmeier-Haack Reaction:

1. Ensure Rigorously Anhydrous Conditions:

  • Use oven-dried glassware and anhydrous DMF.

  • Perform the reaction under an inert atmosphere (Argon or Nitrogen).

2. Optimize Reagent Stoichiometry and Temperature:

  • The Vilsmeier reagent is typically prepared by the slow, dropwise addition of POCl₃ to ice-cold DMF.[6]

  • An excess of the Vilsmeier reagent (typically 2-4 equivalents of POCl₃ and a larger excess of DMF) may be required for less reactive substrates.[8]

  • After the addition of the pyrazole substrate, the reaction may need to be heated. Monitor the reaction by TLC to find the optimal temperature and time, which can range from room temperature to 120 °C and from 2 to 7 hours.[6][8]

3. Improve Work-up and Isolation:

  • After quenching the reaction with ice-water, carefully neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution.[6]

  • If the product is suspected to be water-soluble, saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase.[6]

  • Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

Visualization: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyrazole This compound Pyrazole->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product 4-Formyl-3-(p-Tolyl)-1H-pyrazole Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Issue 3: Low Yield in Suzuki Cross-Coupling

Q3: I am performing a Suzuki cross-coupling reaction with a halogenated this compound derivative, but the yield is consistently low.

A: Suzuki cross-coupling is a powerful tool for C-C bond formation. However, nitrogen-rich heterocycles like pyrazoles can present challenges that lead to low yields:

  • Catalyst Inhibition: The lone pairs on the pyrazole nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[9]

  • Protodeboronation: The boronic acid coupling partner can be unstable under the reaction conditions, leading to protodeboronation, especially at higher temperatures.[9]

  • Homocoupling: Side reactions such as the homocoupling of the boronic acid can consume the starting material and complicate purification.[10]

  • Inefficient Oxidative Addition: The C-X bond (where X is a halogen) on the pyrazole ring might not be sufficiently reactive for efficient oxidative addition to the Pd(0) catalyst.

Troubleshooting & Optimization Strategies for Suzuki Coupling:

1. Choice of Catalyst, Ligand, and Base:

  • Catalyst: For challenging substrates, consider using more robust pre-catalysts.

  • Ligands: The use of electron-rich, bulky phosphine ligands can promote the desired cross-coupling and prevent catalyst deactivation.

  • Base: The choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9][11] Cesium carbonate (Cs₂CO₃) can be a more effective base in some cases.[10]

2. Solvent System and Temperature Control:

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include dioxane/water, THF/water, or DMF/water.[9][10]

  • Degassing: It is crucial to thoroughly degas the solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Purging with an inert gas like argon is recommended.[10]

  • Temperature: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically, often in the range of 75-100 °C.[10]

3. Purity of Reagents:

  • Ensure the boronic acid is pure, as impurities can negatively impact the reaction.

  • The halide-substituted pyrazole should also be of high purity.

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-3-(p-Tolyl)-1H-pyrazole Derivative
  • To an oven-dried reaction vessel, add the bromo-3-(p-Tolyl)-1H-pyrazole derivative (1.0 equiv.), the boronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a mixture of dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C under an argon atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

References
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. CoLab.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed.
  • Optimization of pyrazole N-alkylation conditions. ResearchGate.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. Google Patents.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH.
  • 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. PMC - PubMed Central.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

Sources

Technical Support Center: Regioselectivity in 3-(p-Tolyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the regioselective synthesis of 3-(p-Tolyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter selectivity issues during the synthesis of unsymmetrical pyrazoles. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you achieve your desired regioisomer with high purity and yield.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable scaffold in medicinal chemistry, most commonly involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine, a classic transformation known as the Knorr pyrazole synthesis.[1] When using a precursor like 1-(p-tolyl)butane-1,3-dione and hydrazine hydrate, the reaction can theoretically yield two regioisomers: 3-(p-Tolyl)-5-methyl-1H-pyrazole and 5-(p-Tolyl)-3-methyl-1H-pyrazole. Controlling the reaction to favor the desired 3-(p-tolyl) isomer is a common yet critical challenge, as different regioisomers can exhibit vastly different pharmacological activities and physicochemical properties.[2] This guide will dissect the factors governing this selectivity and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the reaction of 1-(p-tolyl)butane-1,3-dione with hydrazine?

A1: The reaction between 1-(p-tolyl)butane-1,3-dione and hydrazine can produce two regioisomers: 3-(p-tolyl)-5-methyl-1H-pyrazole and 5-(p-tolyl)-3-methyl-1H-pyrazole. The formation of these isomers depends on which carbonyl group of the diketone is initially attacked by the hydrazine molecule.

Q2: Why is controlling the formation of a single regioisomer so important?

A2: Controlling regioselectivity is crucial because different regioisomers are distinct chemical compounds with unique biological, physical, and toxicological profiles.[2] For drug discovery and development, isolating a single, pure isomer is often a regulatory and efficacy requirement. Poor selectivity leads to difficult and costly separation processes, reducing the overall efficiency of the synthesis.

Q3: What are the key factors that influence which regioisomer is formed?

A3: The regiochemical outcome is a delicate balance of several factors, including:

  • Reaction pH and Catalysis: The reaction can be catalyzed by either acid or base, and the pH can significantly influence the reaction pathway.[3][4]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent play a pivotal role. Aprotic dipolar solvents and fluorinated alcohols are known to enhance regioselectivity.[5][6]

  • Electronic and Steric Effects: The electronic properties (electron-donating vs. withdrawing groups) and the steric bulk of the substituents on the 1,3-dicarbonyl precursor are fundamental in directing the initial nucleophilic attack.[2]

  • Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, potentially favoring one isomer over the other.[2]

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.

Problem 1: My reaction produces a nearly 1:1 mixture of 3-(p-Tolyl)-5-methyl-1H-pyrazole and 5-(p-Tolyl)-3-methyl-1H-pyrazole.

Cause: Standard reaction conditions, such as refluxing in ethanol, often provide insufficient differentiation between the two carbonyl groups of the 1-(p-tolyl)butane-1,3-dione, leading to poor regioselectivity.[5] This suggests that the activation energies for the two competing reaction pathways are very similar under these conditions.

Solution Workflow:

start Initial State: Poor Regioselectivity (1:1 Mixture) step1 Step 1: Change the Solvent System (Most Effective First Step) start->step1 step2 Option A: Use Fluorinated Alcohols (e.g., TFE, HFIP) step1->step2  Dramatically increases selectivity step3 Option B: Use Aprotic Dipolar Solvents (e.g., DMAc, DMF) step1->step3  Improves selectivity step4 Step 2: Adjust pH / Catalyst (If solvent change is insufficient) step2->step4 step3->step4 step5 Option C: Acidic Conditions (e.g., Acetic Acid, HCl) step4->step5  Favors attack at more reactive carbonyl step6 Option D: Neutral Conditions (No catalyst) step4->step6  Can alter reaction pathway outcome Desired Outcome: High Regioselectivity (>95:5) step5->outcome step6->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Troubleshooting Steps:

  • Change the Solvent: This is the most impactful initial step.

    • Switch to a Fluorinated Alcohol: Replace ethanol with 2,2,2-trifluoroethanol (TFE) or, for even greater effect, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have unique properties that can stabilize intermediates selectively and dramatically shift the regiochemical outcome, often favoring the formation of the 5-aryl pyrazole isomer.

    • Use an Aprotic Dipolar Solvent: Solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to significantly improve regioselectivity compared to protic solvents.[5][6]

  • Modify the Catalyst/pH: The electronic nature of the transition state is sensitive to pH.

    • Acid Catalysis: The Knorr synthesis is classically performed under acidic conditions (e.g., using acetic acid or a sub-equivalent of HCl).[1][4] Acid protonates a carbonyl oxygen, activating it for nucleophilic attack. The p-tolyl group is weakly electron-donating, making the adjacent carbonyl slightly less electrophilic than the methyl-ketone carbonyl. Under acidic conditions, the reaction is often directed by the inherent electronic differences, favoring attack at the more electrophilic carbonyl (the one next to the methyl group).

    • Neutral or Basic Conditions: Running the reaction without an acid catalyst or under basic conditions can sometimes reverse or improve selectivity by changing the rate-determining step of the mechanism.[7]

  • Adjust the Temperature:

    • Systematically vary the reaction temperature (e.g., 0 °C, room temperature, and reflux). Lower temperatures may favor the kinetically controlled product, which might be different from the thermodynamically favored product obtained at higher temperatures.

Problem 2: The major product is the undesired 5-(p-Tolyl) isomer, and I need the 3-(p-Tolyl) isomer.

Cause: The reaction conditions you are using preferentially favor the initial nucleophilic attack by hydrazine at the carbonyl carbon adjacent to the p-tolyl group. This is often influenced by a combination of steric and electronic factors under specific solvent and pH conditions.

Solution Workflow:

start Problem: Undesired 5-(p-Tolyl) Isomer Formed step1 Strategy: Reverse the Regioselectivity start->step1 step2 Option 1: Alter the Reaction Mechanism (Switch Synthetic Route) step1->step2 step3 Option 2: Modify Knorr Conditions (Force different attack) step1->step3 step2a Use α,β-Unsaturated Ketone Route (p-Tolyl Chalcone + Hydrazine) step2->step2a Often highly regioselective step2b Use 1,3-Dipolar Cycloaddition step2->step2b Excellent selectivity but requires different precursors step3a Systematically Vary pH (Acidic -> Neutral -> Basic) step3->step3a step3b Screen Solvents (Protic vs. Aprotic vs. Fluorinated) step3->step3b outcome Desired Outcome: 3-(p-Tolyl) Isomer is Major Product step2a->outcome step3a->outcome step3b->outcome

Caption: Strategies to reverse reaction regioselectivity.

Detailed Troubleshooting Steps:

  • Employ an Alternative Synthetic Route: When modifying Knorr conditions is insufficient, switching to a more inherently regioselective method is a powerful strategy.

    • Synthesis from α,β-Unsaturated Ketones: Reacting a p-tolyl substituted chalcone (an α,β-unsaturated ketone) with hydrazine typically proceeds through a pyrazoline intermediate which is then oxidized to the pyrazole.[5][8] This method often offers better and more predictable regioselectivity.

    • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne. While it requires different starting materials, it is known for providing high regioselectivity.[8][9]

  • Forcefully Modify Knorr Conditions:

    • Drastic Solvent and pH Screening: If you are committed to the Knorr synthesis, a systematic screen of conditions is necessary. Create a small array of reactions to test combinations of solvents (e.g., Ethanol, Acetic Acid, DMAc, HFIP) and catalysts (e.g., HCl, H₂SO₄, NaOH, no catalyst). This empirical approach can reveal conditions that favor your desired isomer.

    • Microwave-Assisted Synthesis: Employing microwave irradiation can sometimes alter selectivity by rapidly heating the reaction to access a different kinetic profile. It also significantly shortens reaction times.[10][11]

Data Summary: Solvent and Catalyst Effects

The following table summarizes general trends observed for the reaction of an unsymmetrical 1,3-dicarbonyl with hydrazine, which can be extrapolated to the synthesis of this compound.

ConditionTypical Solvent(s)CatalystExpected Outcome on RegioselectivityReference(s)
Standard Protic Ethanol, Acetic AcidAcid (e.g., AcOH)Often leads to poor regioselectivity, resulting in mixtures of isomers.[5]
Aprotic Dipolar DMAc, DMF, NMPAcid or NeutralSignificantly improves regioselectivity compared to protic solvents. The outcome is more predictable.[5][6]
Fluorinated Alcohol TFE, HFIPNeutralCan provide excellent, often near-exclusive, regioselectivity. HFIP is generally more effective than TFE.
Microwave-Assisted Glacial Acetic Acid, TolueneAcid (e.g., p-TSA)Can favor the thermodynamically more stable product due to rapid heating and can improve yields.[10][11]

Experimental Protocols

Protocol 1: High-Regioselectivity Knorr Synthesis using Fluorinated Alcohol

This protocol is designed to maximize the regioselective formation of one isomer by leveraging the unique properties of HFIP.

Materials:

  • 1-(p-Tolyl)butane-1,3-dione (1.0 mmol, 176.2 mg)

  • Hydrazine hydrate (~64% solution, ~1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(p-tolyl)butane-1,3-dione (1.0 mmol) in HFIP (3 mL).

  • Add hydrazine hydrate (~1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent).

  • Once the starting material is consumed, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel to isolate the major regioisomer.[10]

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

Materials:

  • 1-(p-Tolyl)butane-1,3-dione (1.0 mmol, 176.2 mg)

  • Hydrazine hydrate (~1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine 1-(p-tolyl)butane-1,3-dione (1.0 mmol) and hydrazine hydrate (~1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at 120-140 °C for 15-20 minutes. (Note: Conditions must be optimized for specific substrates and microwave systems).

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) if further purification is needed.[10]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
  • Method of preparation of the pyrazoles. (n.d.).
  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed. [Link]
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. (n.d.). Thieme[Link]
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (n.d.).
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (n.d.).
  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. (n.d.). TSI Journals. [Link]
  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2025).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). J. Org. Chem. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis and scale-up of 3-(p-Tolyl)-1H-pyrazole. This guide is designed to provide you with field-proven insights and robust troubleshooting strategies, moving beyond basic procedural steps to explain the critical causality behind experimental choices. As you transition from bench-scale discovery to pilot-plant production, new challenges in safety, reaction control, and purification will emerge. This document serves as your partner in navigating these complexities, ensuring a safe, efficient, and scalable process.

The most prevalent and industrially relevant method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] In the case of this compound, this typically involves the reaction of 1-(p-tolyl)butane-1,3-dione or a similar α,β-unsaturated ketone with hydrazine.[4] The central challenge in scaling this synthesis lies in managing the properties of hydrazine, a high-energy and toxic compound.[5]

Part 1: Foundational Knowledge & Reaction Pathway

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the process at scale. The reaction proceeds via a two-stage mechanism: condensation followed by cyclization and dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 1-(p-Tolyl)-1,3-dicarbonyl C Hydrazone / Enamine Intermediate A->C Condensation B Hydrazine (N₂H₄) B->C D Non-aromatic Pyrazoline Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration (Aromatization) G cluster_path1 Troubleshooting Path 1 cluster_path2 Troubleshooting Path 2 start_node Problem Identified: Low Yield / Incomplete Rxn decision_node decision_node start_node->decision_node Analyze In-Process Control (IPC) Data action_node_1 action_node_1 decision_node->action_node_1 Significant Starting Material Remains action_node_2 action_node_2 decision_node->action_node_2 Byproducts Formed, Starting Material Consumed action_node action_node end_node Problem Resolved decision_2 Was Temp/Time Sufficient? action_node_1->decision_2 Investigate Reaction Kinetics action_5 Action: Lower reaction temperature to improve selectivity. Check order of reagent addition. Ensure inert atmosphere is robust. action_node_2->action_5 Investigate Side Reactions action_3 Action: Increase reaction time or moderately increase temperature. Validate on small scale first. decision_2->action_3 No action_4 Action: Verify mixing efficiency. Check for dead spots in reactor. Ensure reagent quality. decision_2->action_4 Yes action_3->end_node action_4->end_node action_5->end_node

Caption: Troubleshooting Decision Tree for Low Yield.

Problem 1: The reaction is sluggish, showing incomplete conversion even after extended time.

  • Potential Cause: Insufficient heat transfer and poor mixing at scale. In a large reactor, it can be difficult to maintain a uniform temperature, and "dead spots" with poor agitation can exist.

  • Solution:

    • Verify Agitation: Ensure the stirrer speed is adequate for the batch volume to create a vortex, indicating good mixing.

    • Check Temperature Probes: Use multiple temperature probes if possible to ensure the entire batch is at the target temperature, not just the area near the reactor wall.

    • Re-evaluate Stoichiometry: A slight excess of hydrazine hydrate may be necessary at scale to compensate for any minor decomposition or reaction with atmospheric oxygen. [6] Problem 2: The product yield is low, and the crude material is a dark, discolored oil instead of a solid.

  • Potential Cause: Formation of impurities and byproducts due to overheating or side reactions. [7][8]Overheating can lead to the degradation of starting materials or the product itself. The high reactivity of hydrazine can also lead to undesired side products. [6]* Solution:

    • Strict Temperature Control: Lower the reaction temperature. While this may increase the reaction time, it often significantly improves selectivity and reduces byproduct formation. [5] 2. Controlled Addition: Reduce the addition rate of hydrazine to allow the cooling system to keep pace with the heat of reaction, preventing temperature spikes.

    • Purification Strategy: If an oil is obtained, attempt to dissolve it in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then add a cold anti-solvent (like water or hexanes) dropwise to induce crystallization. [9]An acid/base wash during workup can also help remove basic or acidic impurities. [9] Problem 3: During workup and isolation, the product seems to be lost.

  • Potential Cause: The product may have partial solubility in the aqueous phase, especially if the reaction is run in a co-solvent like ethanol.

  • Solution:

    • Optimize Extraction: Perform multiple extractions (e.g., 3x) with your chosen organic solvent rather than a single large-volume extraction to ensure complete recovery.

    • Brine Wash: After the aqueous wash, wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and reduces the solubility of organic compounds in the remaining aqueous phase.

    • Back-Extraction: If significant product loss is suspected, the aqueous layers can be combined and "back-extracted" with fresh organic solvent to recover any dissolved product.

Part 4: Key Protocols for Scale-Up

These protocols are generalized and must be adapted and validated for your specific equipment and process parameters.

Protocol 1: Sample Kilogram-Scale Reaction Procedure

This protocol assumes the use of 1-(p-tolyl)butane-1,3-dione as the starting material.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Assemble all peripherals: overhead stirrer, condenser, temperature probe, nitrogen inlet, and addition funnel.

    • Begin a continuous, gentle nitrogen purge through the system.

  • Reagent Charging:

    • Charge the reactor with 1-(p-tolyl)butane-1,3-dione (1.0 eq) and sodium acetate (1.2 eq). [10] * Add the chosen solvent (e.g., ethanol, 5-10 volumes).

    • Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling jacket.

  • Hydrazine Addition:

    • Charge the addition funnel with hydrazine hydrate (1.1 eq) diluted with a small amount of the reaction solvent.

    • CRITICAL STEP: Add the hydrazine solution dropwise to the cooled, stirred reaction mixture over a period of 2-4 hours.

    • Monitor the internal temperature closely. Ensure it does not rise more than 5 °C during the addition. Adjust the addition rate as needed.

  • Reaction and Monitoring:

    • Once the addition is complete, slowly warm the reaction mixture to the target temperature (e.g., room temperature or gentle reflux, determined during process development).

    • Monitor the reaction to completion using a pre-validated IPC method (e.g., TLC, HPLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes out of solution, it can be isolated by filtration. Wash the filter cake with cold solvent or an anti-solvent (e.g., water).

    • If the product remains in solution, concentrate the solvent under reduced pressure. Perform an extractive workup using a suitable organic solvent (e.g., ethyl acetate) and water. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes). [7][9] Protocol 2: Safe Quenching of Excess Hydrazine

This procedure should be performed on any waste streams or reaction mixtures containing unreacted hydrazine.

  • Preparation: In a separate, appropriately sized vessel, prepare a quench solution of dilute sodium hypochlorite (bleach) or hydrogen peroxide in a large volume of cold water. [6]Ensure this vessel is being stirred and cooled in an ice bath.

  • Controlled Addition: Slowly and carefully add the hydrazine-containing solution to the cold, stirred quench solution. Never add the quench solution to the concentrated hydrazine mixture.

  • Monitoring: Monitor the temperature of the quench pot. The neutralization is exothermic, so a slow addition rate is critical to maintain control.

  • Testing for Completion: Once the addition is complete, allow the mixture to stir for an additional hour. Test for the presence of residual hydrazine using an appropriate method (e.g., colorimetric test strips) before disposal.

References

  • BenchChem. (n.d.). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUYEXdJmfl8jwubKQrBPZK7M0K7gm5DJoFgdzZiVIFz5JdZGo9R6wykqt_IVALT4cbC4q-ZwTLhOjFZkiRkA_yKSH4kGnBjJusGqK_8FDF7Bs2QScw58aKs7yIbPLPXTJEejemdz1T7l99v74vvcSTFWsvmbkx2JKTZSj55_qXMWv1g-WK-3CRH6JuwjclTM2h95sCJtZAlh_9I3YcAqhmgVYWhTm-cRdQ6TFcug9wTFVZ-ONbApEsunI=]
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKK9rQuduEIH_nFQNVVuTxZXCDlhBOP-7ikvyXBl2stnKqwgXJWLJOD_q2SlmIWEQQ7xKh4N7Oz1GtV5hg0jExr8oq_uzCnkLmfeusPPVPHcl8pNd7Nzn1FYjugSU2_CvjZCK3vjQ1R0ywXa2CVh5fru4weDk3TRhbcinFaHRYhdSGHpXBc0H9yvR2NeRdGr8kVjFyJhRUxg9POV7e5JMjiq1AUPBH]
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTY_wlsNw6iGdt6OHtniX8KTZr-HzYGmBVbhjFEiNSqVWNLvuqSs1be--mxNuWlp3T6_b1-Nk1yuMFrbZh54iS64pEPXOoKKtXnC28-_RwItLon5MRMe2NXURyFwGeYLWHItsCFQ==]
  • ACS Publications. (n.d.). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQpYoJWAFxhJmxgp2BLI18kNiFdBEQoKyBbZ_u-mIJC_Npg5ZsEFGJdXnHXVp39_nIsi1cmENJQurr3e9MzAP219QmNiJSIe42bxZOZPNAMi8lz3qDXmjsv1pwcvnj8gIupkGOUQ==]
  • ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCUmsxKMbrrKni3_OQAdd0HBNqDyrj9SlPVJCE08TENG-kvdeBVxlkkBfU7CyuN_neq2NccJ1qZ9NVNQJRPzhmmZj9HdHj8ML-P71FcG_AoG0V5UQDMtBvKf0IKurZDZX4wdrQHmHj8g1xVjFLjxkV4WYAM8vvM3FZoz_0_UV5brKDLuCVa0hv1clToYx62JRU8t_zVvsJDMHOKNuMvjlX-yXiDB5OkadAHcedb1c153M=]
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpgutOYC45DEmQDJUcSTh3XtcrOPKnXSeL5Ix3JCLiLD0HJlPv3wd_004GEDiIjnIlXmhddWAM1KBFidcGZisNbj9I9_6GqseREilXaMzNLB5Lmy-G2E7YnWUTgJfRnzb635L3]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ezyCFYaesSfhh855O4ITBUIimWItdJGqTIegE51GlH542D6tXWPqaeZblO_ocOL2jMgvM5Eu0sSw725rr3CjLfPSqdtLo21L012w7TiFQ7dX05gD4MtM9bi8rGWDO_Pjx7VQVvhp1SWzVNFv6y-VdZeap4tRnIWjBwHKfni58eTey2vpn5039_JS0bL7]
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm_dVxyeW3yYSfJUFEC4EC8ZMajj-cANr3mXLynjeTTv1aLMvqgBLkzRlLnKmOS4-SieuppDN5yqcvzNYGR8e-d5hvYGYXq8B8UFWwTQ4U7xPoioT1B9T6Zc8F7sZbyj5AvM2yUirU8uGk9X1D]
  • Arxada. (n.d.). Performance Chemicals Hydrazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqFbljiRK79aaTHJPTnq83PxexpDGlzSZSO9DHwL0KtEO5r8OeLWsbpQttxnNQTpD7MSd5W0gXn5_HELEP2mWTdu8zzC--OYlXHfd_OKXb6SwehqqZZH9hzQQFRZQdlEH_KffauglAfyn1DVhETM5NVf1WiyHFp6TuLcFyBQ8OJm-KU0rQZeZa3VIS4D-w3zCqQ9QsT5HnK7n6_clc_UDQSsyJ]
  • Stevens, E. (2019, January 19). synthesis of pyrazoles. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qZt4fP5q15PFyFyrD0lF1mZRC1TAHRjBFj56thYcr3MuH06X4_OeoP76P1SdyEAPD1ghp0gQcCGxeBJVTLtMAfRA390VjImnjh6RDE2j0SV8GgE77iLMwSuc-FfvCpEBTq_4eEk=]
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi2fMoGszy7WLNspgspYFZoj1E82MkhHkCGMCLwqgnFcoZ3ALIoZbq8vetGpFgF81mWNeATQLXrpS9MUn0JgLT8sMnioly4LlAzvoRuhxKaJwSJIX9dphCpN0pIFRxJH6eChXoBqOPI4GCkPKHV9gtNTg0lJTJIDPw]
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpgx9n3Eu8w7AO0r6rkWlePNi7qy-OwqJPvJ_gDoKCKgnSyIiUpg0UYod4dD1aB83ejLjGyH_zKKqRF9Uk9LWrvqAmZVeMrvshOhd7XD0nerWHGH1LUbcUbw0_MLbb734=]
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiMMMOYuktXyT_IHpsG9ccD2IV27vhthJuKAEAGb2PaCRaY3ZvBqr1pnNS7v0ODZ4Ry4fDekZgzhpWXoXuk6mTpO4CzrRaFnpp87pC7NlSgCKIRr-PFyD42sEbZhUOgVk5Q4GqYOwhNIu-W9BsccOpeh9T64xTsvMhfWsL16Tg9P085aOXBy_oNXDypCA-Pmz2TMr0xLVDwZEon3poKciNlG0njnpvlqvaLGFRo1kl29U=]
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECiVwFgEP9JPVQd9cK8LdAYNRoSbU96kCGXSS_qF6TAYF7B8ux81oM6_dq4qCozbQsS_kZqThUI9H7ysQpQrZeHM4nbwQT_Xdf2DC3UdRZTsACh1p1JiUt-umi5otW5wxpXEQvggcR1H1NodaAXQ==]
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX6kZX3EseC8D-Gne0GbdXr1-Lr9BSWDOAzSGGaGishVXbWaSYwAakYFaCj37QaIVegZgPzWw3e0qwkWHP2NP8U-V1wKEsndBNVKoE8_Kbvg6AchqQlAf1koq2BFoPfbgrwvlt-WyE1-gF0rzFBQ==]
  • ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES | Science topic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8v5WoLS7KbWSrgqYNFlxDX__x5qe-p0X1LoKf1YjoFL2KNRi2TdZJ6tl5fzzQ4OV2iQVb6eBrQPN93hugDHmfIKS_Jo1GzSaUyQLxXRLAEzTLm93GM1lRuSYc2ggNxPssjVTSWOLz]

Sources

Technical Support Center: Catalyst Deactivation in 3-(p-Tolyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(p-Tolyl)-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet complex issue of catalyst deactivation. In pyrazole synthesis, where efficiency and purity are paramount, a decline in catalyst performance can lead to significant delays and resource expenditure. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst deactivation through a practical question-and-answer format.

Section 1: Synthesis Overview and Common Catalysts

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is most frequently achieved via the condensation of a hydrazine source with a 1,3-dicarbonyl compound or its equivalent.[1][2][3] The classical Knorr pyrazole synthesis is a cornerstone method, often requiring a catalyst to facilitate the cyclization and dehydration steps efficiently.[3][4] The choice of catalyst is critical and directly influences reaction kinetics, yield, and, importantly, process robustness.

Below is a general workflow for a typical synthesis.

G cluster_reactants Step 1: Reactant Preparation cluster_reaction Step 2: Catalytic Reaction cluster_workup Step 3: Product Isolation R1 1-(p-tolyl)butane- 1,3-dione Mix Reactant Mixing in Solvent (e.g., Ethanol) R1->Mix R2 Hydrazine Hydrate R2->Mix Cat Catalyst Addition (e.g., Acetic Acid) Mix->Cat Introduction of catalyst Vessel Reaction at Elevated Temperature (e.g., 80°C) Cat->Vessel Initiation of reaction Workup Quenching & Extraction Vessel->Workup Reaction completion Purify Crystallization or Chromatography Workup->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

The selection of a catalyst is a critical decision point. The table below summarizes common catalyst types used in pyrazole synthesis, highlighting their typical applications and deactivation risks.

Catalyst TypeSpecific ExamplesTypical Use CaseCommon Deactivation Risks
Brønsted/Lewis Acids Acetic Acid, p-TsOH, H₂SO₄Knorr synthesis, promoting condensation and dehydration.[5][6]Poisoning: Neutralization by basic impurities in reactants or solvent.
Transition Metals Cu(OTf)₂, Pd(OAc)₂, AgOTfCross-coupling, cycloadditions, oxidative cyclizations.[1][7][8]Poisoning: Sulfur, phosphines, or halide impurities. Leaching: Metal dissolves into the solution.
Heterogeneous Nano-ZnO, Montmorillonite KSFRecyclable systems for improved sustainability.[1][9]Sintering: Thermal agglomeration reducing surface area. Fouling/Coking: Surface blockage by byproducts.
Iodine-Based I₂, NaIDual-role as Lewis acid and oxidant in cascade reactions.[1][7][10]Sublimation: Loss of active species at high temperatures. Consumption: Stoichiometric consumption in side reactions.

Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation

This section addresses specific experimental issues through a question-and-answer format to help you diagnose and resolve problems related to catalyst performance.

Q1: My reaction yield has plummeted after several cycles with my reusable heterogeneous catalyst. What is the likely cause?

A: This is a classic symptom of deactivation in heterogeneous systems. The primary causes are typically fouling, sintering, or leaching of the active species.

  • Potential Causes & Diagnosis:

    • Fouling or Coking: Polymeric byproducts or carbonaceous material can physically block the catalyst's active sites.

      • Diagnostic Step: Analyze the spent catalyst using TGA (Thermogravimetric Analysis) to detect weight loss corresponding to the burning off of organic deposits. Visually, the catalyst may appear discolored (e.g., darker).

    • Sintering: High reaction temperatures can cause the fine nanoparticles of your catalyst to agglomerate into larger, less active particles, irreversibly reducing the available surface area.

      • Diagnostic Step: Use SEM (Scanning Electron Microscopy) or TEM (Transmission Electron Microscopy) to compare the particle size of the fresh versus the spent catalyst. A significant increase in average particle size points to sintering.

    • Leaching: The active metal component may be dissolving from its solid support into the reaction medium, especially under acidic conditions.

      • Diagnostic Step: Analyze the reaction filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to quantify the amount of leached metal.

  • Solutions & Protocols:

    • Protocol for Mild Regeneration (Fouling):

      • Filter and recover the catalyst from the reaction mixture.

      • Wash the catalyst extensively with a solvent that can dissolve potential organic residues (e.g., ethyl acetate, followed by acetone).

      • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) for several hours.

      • Attempt a small-scale reaction to test for restored activity.

    • Preventing Sintering: Lower the reaction temperature if kinetics allow, or screen for a catalyst with higher thermal stability.

    • Minimizing Leaching: Ensure the pH of the reaction is compatible with the catalyst support. If using an acidic catalyst, consider switching to a solid acid catalyst that is more robust under the reaction conditions.

Q2: My homogeneous transition-metal catalyzed reaction stops before completion, even with a new bottle of catalyst. Why?

A: This issue often points to catalyst poisoning, where impurities in your starting materials or solvent bind to the metal center more strongly than the intended reactants, effectively shutting down the catalytic cycle.

  • Potential Causes & Diagnosis:

    • Sulfur or Phosphorus Poisoning: If using reagents like tosylhydrazine, residual sulfur-containing impurities can irreversibly bind to palladium, rhodium, or copper catalysts.[7][11] Similarly, any phosphine impurities will poison these metals.

      • Diagnostic Step: Re-purify your starting materials. For instance, recrystallize solid reagents and distill liquid reagents. Run a small-scale reaction with the purified materials to see if activity is restored.

    • Coordinating Solvent/Additive Interference: Solvents or additives with strong coordinating atoms (e.g., nitrogen in DMF or pyridine, if not part of the intended mechanism) can occupy the metal's coordination sites.

      • Diagnostic Step: Review your full experimental setup. Ensure no unintended additives are present. Switch to a less-coordinating solvent (e.g., toluene or dioxane instead of DMF) and observe the effect on the reaction.

  • Solutions & Protocols:

    • Protocol for Reactant/Solvent Purification:

      • Solvents: Use anhydrous, high-purity solvents. If necessary, pass them through a column of activated alumina to remove polar, coordinating impurities.

      • Reagents: Recrystallize solid starting materials from an appropriate solvent system. Distill liquid reagents under reduced pressure to remove less volatile impurities.

      • Inert Atmosphere: Always run sensitive transition-metal catalyzed reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst or ligands.

Q3: My acid-catalyzed Knorr synthesis is sluggish and gives low yields. I've confirmed my reactants are pure. What else could be wrong?

A: Assuming reactant purity, a sluggish acid-catalyzed reaction points to insufficient catalyst activity, which can be caused by neutralization or low turnover due to water.

  • Potential Causes & Diagnosis:

    • Catalyst Neutralization: Trace basic impurities in your solvent (e.g., amines in recycled ethanol) or on the surface of your glassware can neutralize the catalytic acid.

      • Diagnostic Step: Check the pH of your solvent. Ensure all glassware is acid-washed and oven-dried before use.

    • Excess Water: The Knorr condensation produces water as a byproduct.[2] If this water is not effectively removed or if the starting materials are wet, it can inhibit the catalyst and shift the equilibrium away from the product.

      • Diagnostic Step: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus if the reaction is run in an appropriate solvent (like toluene) to physically remove water as it forms.

  • Solutions & Protocols:

    • Improving Reaction Conditions:

      • Glassware Preparation: Wash glassware with an acid bath (e.g., 1M HCl), rinse thoroughly with deionized water, and oven-dry at >120°C for several hours before use.

      • Water Removal: If applicable to your solvent system, set up the reaction with a Dean-Stark trap to azeotropically remove water.

      • Catalyst Loading: While it may seem simple, re-evaluate your catalyst loading. Ensure it is accurately measured and within the optimal range (typically 1-10 mol%).

Section 3: Proactive Strategies & FAQs

Q1: What are the primary mechanisms of catalyst deactivation I should be aware of?

A: There are four main pathways for catalyst deactivation in this context: poisoning, fouling (coking), sintering, and leaching. Understanding these allows for proactive prevention.

G cluster_deactivated Deactivated States Active Active Catalyst High Surface Area Accessible Sites Poisoned Poisoned Impurity (S, P, etc.) Blocks Active Site Active->Poisoned Chemical Inactivation Fouled Fouled / Coked Surface Coated by Polymeric Byproducts Active->Fouled Physical Blockage Sintered Sintered Loss of Surface Area (Thermal Damage) Active->Sintered Structural Degradation Leached Leached Active Metal Lost to Solution Active->Leached Dissolution

Caption: Key mechanisms of catalyst deactivation.

Q2: How can I select a catalyst to minimize deactivation from the start?

A: Catalyst selection should balance activity with stability. For high-throughput or large-scale synthesis, consider a robust heterogeneous catalyst, as they are designed for recovery and reuse.[5] If your synthesis involves reagents with known poisons (like sulfur), avoid sensitive noble metals like palladium in favor of more resilient options like copper or iron, or ensure rigorous purification of all inputs.[4][7]

Q3: Are there universal best practices for catalyst handling and storage?

A: Yes. Proper handling is crucial.

  • Storage: Store air- and moisture-sensitive catalysts in a desiccator or glovebox under an inert atmosphere.

  • Handling: Use clean, dry spatulas and glassware. Never return unused catalyst to the stock bottle to avoid contamination.

  • Dispensing: For homogeneous catalysts, prepare a stock solution to ensure accurate and consistent dosing, rather than weighing tiny amounts for each reaction.

Q4: Is catalyst regeneration always possible?

A: Not always. Deactivation by fouling can often be reversed by washing or calcination (controlled heating in air). However, deactivation by sintering (thermal damage) or strong chemical poisoning is typically irreversible. Leaching results in a physical loss of the catalyst from its support and cannot be reversed. It is often more practical to prevent deactivation than to rely on regeneration.

References

  • US4996327A - Preparation of pyrazole and its derivatives - Google Patents.
  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
  • synthesis of pyrazoles - YouTube.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • 4 - Organic Syntheses Procedure.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH.
  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press.

Sources

Technical Support Center: Navigating Solubility Challenges with 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome, valued researchers and drug development professionals. This technical support guide is designed to provide you with expert insights and practical solutions for a common yet critical challenge encountered when working with 3-(p-tolyl)-1H-pyrazole: its solubility in various reaction media. Understanding and overcoming these solubility issues is paramount for achieving optimal reaction kinetics, maximizing yields, and simplifying purification processes. This guide offers a blend of theoretical principles and field-tested protocols to empower your experimental success.

Part 1: Core Directive - Understanding the 'Why'

This compound possesses a moderately polar structure due to the presence of the pyrazole ring, which is capable of hydrogen bonding, and the non-polar p-tolyl group. This duality in its structure is the primary reason for its variable solubility across different solvents. Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can create a stable crystal lattice, making it difficult for some solvents to effectively solvate the molecule.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is sparingly soluble in non-polar solvents like hexane and cyclohexane. Its solubility improves in moderately polar solvents such as toluene, dichloromethane (DCM), and ethyl acetate. It is generally soluble in polar aprotic solvents like acetone and polar protic solvents such as methanol and ethanol, especially with heating.[1][2] Its aqueous solubility is very low.

Q2: My this compound is not dissolving in the reaction solvent at room temperature. What's the first troubleshooting step?

A2: The initial and most common approach is to gently heat the mixture. The solubility of most organic compounds, including pyrazole derivatives, increases with temperature.[1] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice.[1] Use a controlled heat source and monitor the dissolution.

Q3: Can a co-solvent system be used to improve solubility?

A3: Yes, a co-solvent system is a highly effective strategy.[1] If your compound has poor solubility in the primary reaction solvent, adding a small amount of a miscible "good" solvent in which it is highly soluble can significantly improve dissolution. For example, if your reaction is in toluene, adding a small volume of a polar aprotic solvent like DMF or DMSO can be beneficial.

Q4: During my reaction workup, the product is "oiling out" instead of precipitating as a solid. What causes this and how can I fix it?

A4: "Oiling out" typically occurs when a compound is not soluble in the solvent system and its melting point is below the current temperature. This can be exacerbated by impurities. To resolve this, you can try using a different extraction solvent that better solubilizes your product, or you can cool the mixture in an ice bath to encourage solidification. Controlled, slow crystallization by adding an anti-solvent is also a good strategy.

Part 3: In-Depth Troubleshooting and Protocols

Scenario 1: Incomplete Dissolution During Synthesis

Problem: You are conducting a Knorr pyrazole synthesis or a similar reaction, and the this compound starting material or product is not fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[3][4]

Root Cause Analysis: The reaction may require a specific solvent that is not ideal for the solubility of your pyrazole derivative. The energy of solvation provided by the solvent may not be sufficient to overcome the crystal lattice energy of the compound.

Solutions:

  • Systematic Solvent Screening: Before scaling up, perform small-scale solubility tests with various solvents to identify the most suitable one for your reaction conditions.

  • Temperature Elevation: For many reactions, increasing the temperature to the solvent's reflux point can enhance solubility and reaction rate.[3]

  • Co-solvent Addition: As mentioned in the FAQs, a small percentage of a high-polarity co-solvent can be effective.

Solubility Reference Table:

SolventTypePolarityGeneral Solubility of this compound
HexaneNon-polarLowPoor
TolueneNon-polarLowSparingly soluble, improves with heat
DichloromethanePolar AproticMediumSoluble
Ethyl AcetatePolar AproticMediumSoluble
AcetonePolar AproticHighVery Soluble[2]
EthanolPolar ProticHighSoluble, good for recrystallization[5]
MethanolPolar ProticHighSoluble, good for recrystallization[2][5]
WaterPolar ProticVery HighInsoluble[2]
Protocol: Recrystallization for Purification

A common method to purify pyrazole compounds is recrystallization.[5]

Objective: To obtain high-purity, crystalline this compound.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often effective for pyrazoles.[5]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inner surface of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Workflow for Troubleshooting Solubility Issues:

Caption: A decision-making flowchart for addressing solubility problems in reaction media.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • Zhang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-27.
  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Li, Q., et al. (2018). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 83(15), 8483-8491.
  • ResearchGate. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. (2022). Water Solubility of Organic Compounds Tips?
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

Sources

Managing thermal stability during "3-(p-Tolyl)-1H-pyrazole" reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Thermal Stability

Welcome to the technical support center for the synthesis of 3-(p-Tolyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights necessary to ensure your reactions are safe, efficient, and reproducible. The synthesis of pyrazoles, particularly via classical routes involving hydrazine, presents unique thermal challenges. Proper management of the reaction's thermal profile is paramount to achieving high yields, minimizing impurities, and ensuring laboratory safety.

This document is structured as a dynamic resource, combining a troubleshooting guide and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems that can arise during the synthesis. Each answer is designed to help you diagnose the issue and take corrective action based on sound chemical principles.

Q1: My reaction mixture turned dark brown or black shortly after adding hydrazine. What happened?

A1: This is a classic sign of thermal decomposition. The reaction of a 1,3-dicarbonyl equivalent with hydrazine is often exothermic. If hydrazine is added too quickly or without adequate cooling, the localized temperature can spike dramatically. Hydrazine and its derivatives can decompose at elevated temperatures, leading to the formation of colored byproducts and tar.[1] Furthermore, reaction intermediates or the final pyrazole product may be susceptible to oxidation, a process that is accelerated at high temperatures, especially if the reaction is not performed under an inert atmosphere.[1]

Corrective Action:

  • Immediate: If safe to do so, place the reaction vessel in an ice-water bath to quell the exotherm.

  • For Future Runs:

    • Add the hydrazine solution dropwise using an addition funnel.

    • Maintain the reaction temperature below a verified threshold (e.g., 25-30 °C) during the addition by using an external cooling bath.

    • Ensure vigorous stirring to dissipate heat evenly and avoid localized hot spots.

    • Consider running the reaction under an inert atmosphere like nitrogen or argon to prevent oxidation.[1]

Q2: I'm observing a sudden, unexpected increase in temperature (a sharp exotherm) midway through the reaction. What should I do?

A2: A sudden exotherm indicates that a reaction with a high activation energy has initiated and is now proceeding rapidly, releasing significant energy. This can be due to a buildup of unreacted starting materials that have now reached the necessary temperature to react en masse. This is a potentially hazardous situation that can lead to a runaway reaction.

Immediate Steps:

  • Remove the heat source immediately.

  • Apply external cooling with an ice bath or cryo-cooler.

  • If the reaction is vigorous and there is a risk of pressure buildup or solvent boiling over, ensure you are protected by a blast shield and have a clear path for egress.

Root Cause Analysis & Prevention:

  • Poor Initial Mixing/Heating: The reactants may not have been sufficiently mixed at a lower temperature, creating a concentrated pocket that, upon heating, reacted uncontrollably.

  • Delayed Catalyst Activation: If using a catalyst, it may have required a certain temperature to become active, at which point it catalyzed the reaction of all accumulated reagents at once.

  • Prevention: Heat the reaction mixture gradually and ensure efficient stirring from the outset. Add reagents portion-wise or via syringe pump to control the reaction rate.

Q3: My yield of this compound is consistently low, and I'm isolating several unidentified byproducts. Could temperature be the cause?

A3: Absolutely. Suboptimal temperature control is a primary cause of low yields and impurity formation in pyrazole synthesis.

  • Side Reactions: The classic Knorr pyrazole synthesis can produce regioisomers, and the ratio of these isomers can be temperature-dependent.[2][3] More critically, excessive heat can promote side reactions like bis-pyrazole formation, where a second molecule of the dicarbonyl compound reacts with the newly formed pyrazole.[1]

  • Product Degradation: The pyrazole ring itself is generally stable, but the starting materials, intermediates, and even the final product can degrade under harsh thermal conditions, especially in the presence of strong acids or bases.[4][5] Some studies have found that increasing the reaction temperature beyond an optimal point (e.g., 60 °C) leads to a decrease in yield.[2][6]

Optimization Strategy:

  • Run a Temperature Screen: Set up several small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor them by TLC or LC-MS to identify the optimal temperature for product formation versus byproduct generation.

  • Purify Starting Materials: Impurities in the starting materials can act as catalysts for decomposition at elevated temperatures. Ensure high purity of your hydrazine and dicarbonyl precursors. Freshly distilled hydrazine is often recommended.[1]

Frequently Asked Questions (FAQs)

This section covers broader questions about reaction design and thermal management strategy.

Q1: What is the most common synthetic route for this compound, and what are its thermal considerations?

A1: A highly effective and common two-step route involves the Knoevenagel condensation of 4-methylacetophenone with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, followed by cyclization with hydrazine.

  • Step 1 (Enaminone formation): This step typically requires heating, often to 80-100 °C, to proceed at a reasonable rate. The thermal stability of the acetophenone and DMF-DMA at this temperature is generally good. The key is to maintain a consistent temperature to ensure complete conversion.

  • Step 2 (Cyclization): This is the critical step for thermal management. The reaction of the enaminone with hydrazine is exothermic. It is typically performed in a solvent like ethanol at reflux (around 80 °C), but the initial addition of hydrazine should be carefully controlled to manage the initial release of heat.

Q2: How does my choice of solvent affect the thermal stability of the reaction?

A2: Solvent choice is critical for several reasons:

  • Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, providing a better thermal buffer against sudden exotherms.

  • Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure (reflux). Using a high-boiling solvent like DMSO or DMF allows for higher reaction temperatures but also carries the risk of a more violent runaway reaction if an exotherm is not controlled. A lower-boiling solvent like ethanol can act as a safety valve, as it will boil and dissipate energy through evaporative cooling.

  • Solubility: Ensure your reactants and intermediates are fully soluble at the reaction temperature to avoid heterogeneous mixtures, which can lead to poor heat transfer and the creation of localized hot spots.

Q3: Are there alternatives to using hydrazine hydrate that might be thermally safer?

A3: Yes. Due to the hazards associated with hydrazine, several alternatives have been developed.[7] While hydrazine hydrate is effective for this specific synthesis, you might consider sulfonyl hydrazides or other protected hydrazine equivalents in different contexts. These reagents are often solids and can be less volatile and easier to handle, potentially offering a more predictable thermal profile. However, their use may require different reaction conditions (e.g., different catalysts or temperatures) and should be validated for your specific substrate.[7]

Q4: What proactive safety measures should I implement when running this reaction?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

  • Fume Hood: Handle hydrazine and its derivatives exclusively in a well-ventilated chemical fume hood.[1] Hydrazine is toxic and a suspected carcinogen.[7][8]

  • Reaction Scale: Perform initial runs on a small scale to characterize the reaction's thermal profile before scaling up.

  • Monitoring: Never leave a reaction unattended, especially during heating or reagent addition. Use a thermometer to monitor the internal temperature continuously.

  • Cooling Capability: Always have an appropriately sized cooling bath (e.g., ice-water) on standby, even when heating the reaction.

Visualization of Key Processes

To better understand the workflow and decision-making process, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Cyclization (Critical Thermal Stage) P1 Combine 4-Methylacetophenone & DMF-DMA in Flask P2 Equip with Condenser, Stir Bar & Thermometer P1->P2 S1_Heat Heat Reaction Mixture to 100°C P2->S1_Heat S1_Monitor Monitor by TLC for Substrate Consumption (5h) S1_Heat->S1_Monitor S1_Cool Cool to Room Temperature S1_Monitor->S1_Cool S2_Solvent Add Ethanol to Crude Enaminone S1_Cool->S2_Solvent S2_Hydrazine Add Hydrazine Solution DROPWISE with Cooling S2_Solvent->S2_Hydrazine S2_Observe Monitor Internal Temp. (Keep < 30°C) S2_Hydrazine->S2_Observe Exothermic! S2_Reflux Heat to Reflux (80°C) for 2 hours S2_Observe->S2_Reflux S2_FinalCool Cool to Room Temp. & Initiate Work-up S2_Reflux->S2_FinalCool

Caption: Workflow for this compound synthesis highlighting critical temperature control points.

G start Reaction Issue Encountered issue_color Is mixture turning dark/black? start->issue_color issue_temp Is there a sudden uncontrolled exotherm? start->issue_temp issue_yield Is yield low with many byproducts? start->issue_yield cause_decomp Likely Cause: Thermal Decomposition/ Oxidation issue_color->cause_decomp Yes cause_runaway Likely Cause: Runaway Reaction (Accumulated Reagents) issue_temp->cause_runaway Yes cause_side_react Likely Cause: Suboptimal Temp. (Side Reactions/Degradation) issue_yield->cause_side_react Yes action_cool Action: 1. Cool reaction immediately. 2. Add reagents slower   in future runs. cause_decomp->action_cool action_emergency Action: 1. REMOVE HEAT. 2. Apply external cooling. 3. Use blast shield. cause_runaway->action_emergency action_optimize Action: 1. Run temp. screen. 2. Check reagent purity. 3. Consider inert atmosphere. cause_side_react->action_optimize

Caption: Troubleshooting decision tree for thermal issues in pyrazole synthesis.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for pyrazole synthesis, illustrating the importance of temperature control across different methods.

ReactantsSolventCatalyst/ReagentTemperature (°C)TimeTypical YieldReference
4-Methylacetophenone, DMF-DMA, HydrazineEthanolNone80-1005-7 h91%
Chalcone, Hydrazine HydrateEthanolNoneReflux (78-80)9-10 hGood[9]
1,3-Diketone, PhenylhydrazineAcetic AcidNoneReflux (~118)-Good-Excellent[1]
α,β-alkynic hydrazonesIonic LiquidsNone9512 h70%[10]
Ketone, Acid Chloride, Hydrazine (One-Pot)THFt-BuOK60-Good-Excellent[2]
Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Atlantis Press (2018) and incorporates best practices for thermal management.

Safety Precaution: Hydrazine is toxic, corrosive, and a suspected carcinogen.[8] This entire procedure must be performed in a certified chemical fume hood while wearing all appropriate PPE.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylacetophenone (5.0 g, 37.3 mmol).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (45 mL).

  • Place the flask in a heating mantle and heat the mixture to 100 °C. Allow the reaction to reflux gently for 5 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed.

  • Once complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing petroleum ether (150 mL) while stirring. A precipitate will form.

  • Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry to yield the enaminone intermediate.

Step 2: Synthesis of this compound

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, dissolve the crude enaminone intermediate (e.g., 0.5 g, 2.64 mmol) in ethanol (20 mL).

  • Prepare a solution of hydrazine hydrate (e.g., 3 mL) in a dropping funnel.

  • Place the reaction flask in an ice-water bath to pre-chill the contents.

  • CRITICAL STEP: Add the hydrazine solution dropwise to the stirred ethanol solution over 10-15 minutes. Monitor the internal temperature closely and ensure it does not rise above 30 °C.

  • After the addition is complete, remove the ice bath. The reaction may warm to room temperature.

  • Place the flask in a heating mantle and heat to reflux (approx. 80 °C). Maintain the reflux for 2 hours. Monitor reaction completion by TLC.

  • After 2 hours, remove the heat source and allow the reaction to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold water (50 mL) and stir for 30 minutes.

  • Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and dry under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

References
  • Title: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance Source: ACS Applied M
  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: National Center for Biotechnology Inform
  • Title: Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework Source: ACS Public
  • Title: High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge Source: ResearchG
  • Title: Recent Advances in the Synthesis of Pyrazole Deriv
  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL:[Link]
  • Title: Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone Source: Scholars Research Library URL:[Link]
  • Title: Synthesis of 3-phenyl-1H-pyrazole derivatives Source:
  • Title: 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Source: MDPI URL:[Link]
  • Title: Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]
  • Title: Pyrazole Source: CUTM Courseware URL:[Link]
  • Title: Synthesis of pyrazoles Source: YouTube URL:[Link]
  • Title: Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity Source: National Center for Biotechnology Inform
  • Title: Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles Source: MDPI URL:[Link]
  • Title: General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Title: Hydrazine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

Sources

Technical Support Center: Crystallization and Recrystallization of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(p-Tolyl)-1H-pyrazole. This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during crystallization and recrystallization, ensuring the attainment of high-purity material essential for further research and development.

Introduction to the Crystallization of this compound

This compound is a solid organic compound with a molecular weight of 158.20 g/mol .[1] Crystallization is a critical final step in its synthesis to ensure high purity, which is paramount for its applications in life sciences and pharmaceutical research.[2][3] The process relies on the principle of differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. A successful crystallization yields a product with well-defined crystals, a sharp melting point, and the absence of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity encountered during the synthesis of this compound and how does it affect crystallization?

A1: A prevalent impurity in the synthesis of asymmetrically substituted pyrazoles, such as this compound, is the formation of a regioisomer.[4] This occurs when the pyrazole ring forms with the substituents in different positions. Regioisomers often have very similar physical properties, including polarity and solubility, which can make their separation by crystallization challenging. The presence of a regioisomeric impurity can lead to a lower melting point, broader melting range, and difficulty in forming well-defined crystals.

Q2: What are the recommended starting solvents for the recrystallization of this compound?

A2: Based on the general solubility of pyrazole derivatives, good starting points for solvent screening include ethanol, methanol, and ethyl acetate.[5] Mixed solvent systems, such as ethanol-water or hexane-ethyl acetate, are also highly effective for fine-tuning the solubility and inducing crystallization.[4][6]

Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This typically happens when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution from which it is precipitating. To resolve this, you can try adding a small amount of additional "good" solvent to the hot solution to prevent premature precipitation. Slower cooling and scratching the inside of the flask can also help induce nucleation and crystal growth.[7][8]

Q4: How can I improve the yield of my recrystallization?

A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[9] Avoid using an excessive amount of solvent, as this will keep more of your product dissolved in the mother liquor upon cooling. Also, ensure that the solution is sufficiently cooled to minimize the solubility of the compound. A final wash of the crystals should be done with a minimal amount of ice-cold solvent.[6]

Core Principles of Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. The impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).

Qualitative Solubility Guide for this compound
SolventPolarityExpected SolubilityComments
Water HighLowLikely a good anti-solvent in a mixed solvent system with a more soluble solvent like ethanol.
Ethanol HighGood to ModerateA good starting point for single-solvent recrystallization.[5]
Methanol HighGood to ModerateSimilar to ethanol, a viable option for single-solvent recrystallization.
Ethyl Acetate MediumGood to ModerateCan be effective, often used in chromatography for pyrazole derivatives.[4]
Hexane LowLowLikely a good anti-solvent in a mixed solvent system with a more soluble solvent like ethyl acetate.[4]
Experimental Solvent Screening Workflow

start Start with small amount of crude this compound test_solvents Test solubility in various solvents (e.g., ethanol, ethyl acetate, hexane) start->test_solvents hot_soluble Is it soluble in hot solvent? test_solvents->hot_soluble cold_insoluble Does it precipitate upon cooling? hot_soluble->cold_insoluble Yes mixed_solvent Consider mixed solvent system hot_soluble->mixed_solvent No single_solvent Good single solvent candidate cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Proceed with recrystallization single_solvent->end mixed_solvent->end

Caption: Workflow for selecting a suitable recrystallization solvent.

Step-by-Step Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Inducing Precipitation: While the solution is still hot, slowly add hexane (the "bad" solvent) dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals thoroughly.

Troubleshooting Guide

Decision Tree for Common Crystallization Problems

start Problem Encountered During Crystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_yield Poor Crystal Yield start->poor_yield colored_crystals Crystals are Colored start->colored_crystals oiling_out_sol1 Add more 'good' solvent to the hot solution oiling_out->oiling_out_sol1 oiling_out_sol2 Cool the solution more slowly oiling_out->oiling_out_sol2 oiling_out_sol3 Scratch the inner surface of the flask oiling_out->oiling_out_sol3 no_crystals_sol1 Scratch the flask or add a seed crystal no_crystals->no_crystals_sol1 no_crystals_sol2 Reduce the solvent volume by boiling no_crystals->no_crystals_sol2 no_crystals_sol3 Cool in a colder bath (e.g., ice-salt) no_crystals->no_crystals_sol3 poor_yield_sol1 Ensure minimum amount of hot solvent was used poor_yield->poor_yield_sol1 poor_yield_sol2 Ensure adequate cooling time poor_yield->poor_yield_sol2 poor_yield_sol3 Concentrate the mother liquor and re-cool poor_yield->poor_yield_sol3 colored_crystals_sol1 Perform a hot filtration with activated charcoal colored_crystals->colored_crystals_sol1

Caption: Troubleshooting decision tree for crystallization.

Q: My compound oiled out. I tried adding more solvent, but it's still not crystallizing. What's next?

A: If adding more solvent doesn't resolve the oiling out, it could be due to a significant amount of impurities lowering the melting point.[7] In this case, consider purifying the crude product by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization on the partially purified material.[4]

Q: I've tried scratching the flask and adding a seed crystal, but still no crystals are forming. What should I do?

A: If nucleation is the issue and scratching or seeding doesn't work, it's highly likely that the solution is not supersaturated. You can try to induce supersaturation by slowly evaporating some of the solvent. Alternatively, you can try a mixed-solvent system where you dissolve your compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") until you see turbidity, which indicates the onset of precipitation.[6]

Q: My purified crystals have a wide melting point range. What does this indicate?

A: A broad melting point range is a strong indicator of impurities still being present in your crystalline product. This could be due to the co-crystallization of impurities, such as a regioisomer, or trapped solvent. Re-crystallizing the material, possibly from a different solvent system, may help to further purify it. If the impurity is a regioisomer, column chromatography might be necessary for complete separation.[4]

References

  • (E)-3,5-Dimethyl-1-p-tolyl-4-(p-tolyldiazenyl)-1H-pyrazole - NIH. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. (2014, June 30).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
  • Substances yield after recrystallization from different solvents. - ResearchGate. (n.d.).
  • recrystallization-1.pdf. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.).
  • What is the multi-solvent recrystallization process? - Quora. (2024, May 6).
  • recrystallization-2.doc.pdf. (n.d.).
  • Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4- carboxylate - An-Najah Staff. (n.d.).
  • (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.).

Sources

Analytical challenges in monitoring "3-(p-Tolyl)-1H-pyrazole" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 3-(p-Tolyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounter analytical hurdles during the synthesis, purification, and characterization of this important heterocyclic compound. Here, we address common challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common issues encountered when analyzing this compound and its related reaction mixtures. The questions are categorized by the analytical technique being used.

High-Performance Liquid Chromatography (HPLC/UPLC)

Q1: My primary analytical challenge is separating this compound from its regioisomer, 5-(p-Tolyl)-1H-pyrazole. They are co-eluting on my C18 column. How can I achieve baseline separation?

A1: This is the most prevalent issue in the synthesis of asymmetrically substituted pyrazoles.[1] The two regioisomers possess very similar physicochemical properties, making separation difficult. Here is a systematic approach to improve resolution:

  • Optimize Mobile Phase Composition: The choice and ratio of your organic modifier are critical.[2]

    • Try a Different Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol often provides different selectivity for aromatic isomers due to its different hydrogen bonding capabilities.

    • Adjust pH: The pyrazole ring has a basic nitrogen atom.[3] Modifying the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate) or an additive like formic acid or trifluoroacetic acid (TFA) can alter the ionization state of the analytes and improve separation. A mobile phase of acetonitrile, water, and phosphoric acid is often effective for pyrazole analysis.[4]

  • Change Stationary Phase: Not all C18 columns are the same.

    • Phenyl-Hexyl Columns: Switching to a column with a different stationary phase, such as a phenyl-hexyl column, can be highly effective. The phenyl groups in the stationary phase can induce pi-pi interactions with the aromatic rings of your analytes, offering a different separation mechanism than the purely hydrophobic interactions of a C18 column.

  • Reduce Temperature: Lowering the column temperature (e.g., from 30°C to 20°C) can sometimes enhance resolution between closely eluting isomers, although it will increase backpressure and run times.

  • Decrease Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your isomers. This gives the compounds more time to interact with the stationary phase, improving separation.

Q2: I'm developing an HPLC method from scratch for reaction monitoring. What are good starting parameters?

A2: For pyrazole derivatives, a reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[2] Here is a robust starting point:

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 150 x 4.6 mm, 5 µmThe industry standard for good resolution and efficiency.[2][5]
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier sharpens peaks and ensures consistent ionization.[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid or TFAAcetonitrile is a common, effective organic modifier.
Gradient 10% B to 90% B over 15 minutesA broad gradient is excellent for scouting to see all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides good efficiency and reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)Pyrazoles and aromatic compounds have strong UV absorbance. A DAD is invaluable for identifying peaks by their UV spectra.
Injection Vol. 5 µLA small volume minimizes peak distortion.

After the initial run, adjust the gradient to focus on the elution window of your starting materials, intermediates, and products.

Q3: My product peak is tailing significantly. What's the cause and how do I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.

  • Active Silanol Groups: The silica backbone of HPLC columns has silanol groups (Si-OH) that can be acidic. The basic nitrogen on your pyrazole ring can interact strongly with these sites, causing tailing.

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase (0.1%) to saturate these active sites. Alternatively, use a modern, end-capped column with low silanol activity.[4]

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent (e.g., pure DMSO or DMF) than the initial mobile phase, it can cause the peak to distort.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of strong solvent and inject a smaller volume.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. A typical analytical concentration is in the range of 50-150 µg/mL.[5]

Gas Chromatography (GC/GC-MS)

Q1: Is this compound suitable for GC analysis? I'm concerned about thermal degradation.

A1: Yes, NH-pyrazoles are generally volatile and thermally stable enough for GC analysis.[1][6] GC-MS is a powerful technique for separating and identifying isomers in complex mixtures, often providing complementary information to HPLC.[1]

  • Injector Temperature: A starting injector temperature of 250 °C is appropriate.

  • Column Choice: A standard, mid-polarity column like a DB-5ms (5% phenyl-methylpolysiloxane) is an excellent choice for separating pyrazole isomers.[1]

  • Derivatization: If you experience peak tailing due to the active N-H proton interacting with the column, you can derivatize the sample (e.g., silylation) to make it more volatile and less polar. However, this is often not necessary with modern inert columns.

Q2: How can I use Mass Spectrometry (MS) to differentiate between the 3-tolyl and 5-tolyl regioisomers?

A2: While the electron ionization (EI) mass spectra of regioisomers can be very similar, subtle differences in fragmentation patterns can be diagnostic. The primary fragmentation pathway for many simple pyrazoles involves the loss of HCN.[6]

  • Fragmentation Analysis: The position of the tolyl group can influence the stability of the resulting fragment ions. Carefully compare the relative intensities of key fragments in the spectra of your authenticated standards. For example, the loss of a methyl radical followed by HCN might be more or less favorable for one isomer over the other.

  • Retention Index: The most reliable method for isomer differentiation in GC-MS is by combining mass spectral data with the chromatographic retention index.[1] The two isomers will have distinct and reproducible retention times on a given column under specific temperature programming conditions. You must confirm the identity of each peak by injecting a pure, authenticated standard of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: How can I use ¹H or ¹³C NMR to definitively assign the structure of my product as either this compound or the 5-tolyl isomer?

A1: NMR is the most powerful tool for unambiguous structure elucidation of pyrazole regioisomers. The key is to use multi-nuclear and 2D NMR techniques.

  • ¹H NMR: In many solvents, the N-H proton undergoes rapid exchange, leading to averaged signals for the pyrazole ring protons. However, the chemical shifts of the protons on the pyrazole ring (H4 and H5/H3) will be different for each isomer. The proton adjacent to the tolyl-substituted carbon will have a different chemical environment than the proton adjacent to the NH group.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substituent pattern.[7][8] The carbon atom attached to the tolyl group (ipso-carbon) will have a distinct chemical shift compared to the unsubstituted carbons. In some cases, at low temperatures, the N-H proton exchange can be slowed, allowing for the observation of distinct signals for C3 and C5.[9]

  • 2D NMR (HMBC/HSQC): The definitive assignment comes from a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • HMBC Protocol: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For this compound: Look for a correlation from the H4 proton to both C3 and C5. Crucially, you will see a correlation from the ortho-protons of the tolyl ring to C3.

    • For 5-(p-Tolyl)-1H-pyrazole: You will see a correlation from the ortho-protons of the tolyl ring to C5. This unambiguous correlation is the gold standard for assignment.

Section 2: Troubleshooting Guides

Scenario 1: My reaction monitoring (TLC/HPLC/GC) shows multiple product spots/peaks of similar intensity.

This is a classic sign of poor regioselectivity, a common issue in Knorr-type pyrazole syntheses from unsymmetrical 1,3-dicarbonyl precursors.[10][11]

G start Observation: Multiple Product Peaks in Chromatogram q1 Are authentic standards of both regioisomers available? start->q1 spike Spike reaction mixture with each standard individually. Confirm peak identities via retention time matching. q1->spike Yes isolate Isolate major peaks via prep-HPLC or column chromatography. q1->isolate No yes_path Yes no_path No nmr Perform full structural elucidation on each isolated compound using 1D and 2D NMR (HSQC, HMBC). isolate->nmr confirm Confirm identity of 3-tolyl vs. 5-tolyl isomers based on HMBC correlations. nmr->confirm

Corrective Actions for the Synthesis:

  • Control pH: The regioselectivity of the initial condensation step between the hydrazine and the dicarbonyl compound can be highly pH-dependent.[12] Experiment with acidic (e.g., acetic acid) or basic conditions to favor one isomer.

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one regioisomer over the other.

  • Protecting Groups: In complex syntheses, using a protecting group on one of the hydrazine nitrogens can force the reaction to proceed with a specific orientation, which can then be deprotected.

Scenario 2: My reaction appears clean by ¹H NMR, but the yield is low and the mass balance is poor.

This situation suggests the formation of non-UV active or highly volatile byproducts, or that your product is being lost during workup.

Possible Causes & Analytical Solutions:

  • Formation of Pyrazoline Intermediate: The reaction may have stalled at the pyrazoline (dihydro-pyrazole) stage.[13] The final step in many pyrazole syntheses is an oxidation or dehydration to form the aromatic ring.[14]

    • Analytical Check: Pyrazoline protons have characteristic upfield shifts in the ¹H NMR spectrum (typically 3-5 ppm) compared to the aromatic protons of pyrazole (6-8 ppm).[13][15] Look for these signals. LC-MS analysis should also show a mass corresponding to [M+2H].

  • Side Reactions of Starting Materials: Phenylhydrazine can be unstable and prone to side reactions, leading to colored impurities.[16] The dicarbonyl starting material may also be unstable and undergo self-condensation.

    • Analytical Check: Use a broad-spectrum analytical technique like GC-MS to screen for unexpected, volatile byproducts.[1] Ensure the purity of your starting materials before beginning the reaction.

  • Workup Losses: this compound has some aqueous solubility, especially if the aqueous phase is acidic (forming the pyrazolium salt).

    • Analytical Check: Take a sample of the aqueous layer from your extraction, neutralize it, and extract it with a clean organic solvent (e.g., ethyl acetate). Analyze this extract by HPLC or GC-MS to see if a significant amount of product is present.

Section 3: Key Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Reaction Monitoring

This protocol provides a validated starting point for the routine analysis of reaction mixtures.

  • Sample Preparation:

    • Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot into a 1.5 mL vial with 1.0 mL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[2]

  • HPLC Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5-Micron).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Diode Array Detector (DAD) monitoring at 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Data Analysis:

    • Integrate all peaks.

    • Identify starting materials, product(s), and byproducts by comparing retention times with known standards.

    • Calculate the relative percentage of each component to monitor reaction progress.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Quench Quench Aliquot Dilute Dilute in ACN/H₂O Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject on C18 Column Filter->Inject Separate Gradient Separation Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Peaks Integrate->Identify Quantify Calculate % Area Identify->Quantify

References

  • BenchChem. GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem Application Note.
  • BenchChem. High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols. BenchChem Application Note.
  • Belenovic, M. et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Hoyt, J. M. et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. National Center for Biotechnology Information.
  • Leite, A. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information.
  • Sloop, J. C. (2020). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Vega-Ramon, F. et al. Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments.
  • Schrecker, L. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Claramunt, R. M. et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Stevens, Erland. (2019). synthesis of pyrazoles. YouTube.
  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube.
  • IJCPA. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Perveen, S. et al. (2012). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit.
  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
  • Al-Hourani, B. J. et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. National Center for Biotechnology Information.
  • El-Fattah, M. F. A. et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Center for Biotechnology Information.
  • Stevens, Erland. (2019). synthesis of pyrazoles. YouTube.
  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
  • SWAYAM Prabha IIT Madras Channels. (2021). Pyrazoles Syntheses, reactions and uses. YouTube.
  • BenchChem. GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem Application Note.
  • ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications.
  • Hoyt, J. M. et al. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. National Center for Biotechnology Information.
  • Schrecker, L. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry.
  • El-Fattah, M. F. A. et al. (2019). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Center for Biotechnology Information.
  • Leite, A. et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information.
  • Sloop, J. C. (2020). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.
  • Claramunt, R. M. et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Perveen, S. et al. (2012). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit.
  • Pharma Guideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.

Sources

Preventing degradation of "3-(p-Tolyl)-1H-pyrazole" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(p-Tolyl)-1H-pyrazole

A Guide to Preventing Degradation During Experimental Workup

Welcome to the technical support resource for researchers working with this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you maintain the integrity of your product and maximize your yield.

The pyrazole ring is a robust aromatic heterocycle, generally stable and resistant to moderate conditions.[1][2] However, its amphoteric nature—the ability to act as both a weak acid and a weak base—means that improper workup conditions can lead to unexpected side reactions, degradation, or purification difficulties.[3][4] This guide addresses these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned dark yellow or brown during aqueous workup. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Prevention

Discoloration during workup is often a sign of degradation, either of the target compound or residual starting materials and intermediates. The primary culprits are typically oxidation and decomposition of hydrazine derivatives.

  • Oxidative Degradation: While the pyrazole ring itself is relatively resistant to oxidation, reaction intermediates or the final product can be susceptible to air oxidation, especially at elevated temperatures or during prolonged exposure.[5]

  • Hydrazine Decomposition: If your synthesis involves a hydrazine (e.g., p-tolylhydrazine), residual amounts can easily decompose, leading to colored byproducts. This is particularly common if the reaction was heated.[5]

Recommended Mitigation Strategies:

  • Inert Atmosphere: When possible, conduct the workup under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction was run at high temperatures. This minimizes contact with atmospheric oxygen.

  • Temperature Control: Perform all extractions and washes at room temperature or below. If the reaction was heated, ensure it is fully cooled to room temperature before quenching and beginning the workup.

  • Efficient Extraction: Minimize the duration of the aqueous workup. Prolonged contact with aqueous acidic or basic layers can promote side reactions.

  • Use of Antioxidants (Advanced): In sensitive applications, adding a small quantity of a mild antioxidant like sodium bisulfite to the initial quench water can scavenge dissolved oxygen, though this may complicate purification and should be used judiciously.

Q2: I'm observing low product recovery after performing a strong acid wash (e.g., 1M HCl). Where is my product going?

A2: Understanding Acidic Instability

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2. The lone pair of electrons on the N2 nitrogen is available for protonation, making pyrazole a weak base.[3][6]

  • Formation of Pyrazolium Cation: In the presence of acid, the N2 atom becomes protonated, forming a pyrazolium cation.[1] This salt is often highly soluble in the aqueous layer, causing your product to partition out of the organic phase.

  • Potential for Degradation: While generally stable, harsh acidic conditions (e.g., concentrated acids, high heat) can potentially lead to degradation over long exposure times.[1]

Recommended Protocols for Acidic Washes:

  • Use Mildly Acidic Solutions: Instead of strong acids, use a saturated solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) acetic acid wash. These are sufficiently acidic to neutralize bases without fully protonating the pyrazole into the aqueous layer.

  • pH Buffering: If the reaction chemistry allows, buffering the reaction mixture to a milder pH before extraction can prevent issues.[1]

  • Back-Extraction: If a strong acid wash is unavoidable (e.g., to remove a basic impurity), you can recover your product. Neutralize the acidic aqueous layer with a base like sodium bicarbonate (NaHCO₃) until it is slightly basic (pH ~8), then re-extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

Q3: My yield dropped significantly after washing with a strong base (e.g., 2M NaOH). Why does this happen?

A3: The Risks of a Strongly Basic Environment

The N-H proton at the N1 position of the pyrazole ring is weakly acidic.[3] Strong bases can deprotonate this position to form a pyrazolate anion.

  • Increased Water Solubility: The resulting pyrazolate anion is a salt and may have higher solubility in the aqueous basic layer, leading to product loss from the organic phase.

  • Ring-Opening Degradation: More critically, the pyrazole ring can be susceptible to ring-opening under harsh basic conditions, particularly with heat.[1][7][8] This is a destructive and irreversible degradation pathway.

Recommended Protocols for Basic Washes:

  • Use Mild Bases: Employ a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5-10%) solution of sodium carbonate (Na₂CO₃). These are typically sufficient to remove acidic impurities without causing significant deprotonation or degradation of the pyrazole.

  • Avoid High Temperatures: Never heat the mixture during a basic wash. All extractions should be performed at or below room temperature.

  • Alternative Purification: If harsh basic conditions are required to remove a persistent impurity, consider alternative purification methods like column chromatography or recrystallization, which avoid strongly basic aqueous solutions.[1]

Troubleshooting and Stability Summary

The following table summarizes the stability of this compound under common workup conditions and provides recommended mitigation strategies.

ConditionPotential IssueMechanism of Degradation/LossRecommended Mitigation Strategy
Strong Acid (e.g., >1M HCl)Low recoveryProtonation at N2 forms a water-soluble pyrazolium salt.[1][3]Use dilute acid (e.g., 0.1M HCl), saturated NH₄Cl, or perform a back-extraction.
Strong Base (e.g., >1M NaOH)Low recovery, degradationDeprotonation at N1 forms a water-soluble anion; potential for ring-opening.[1][7][8]Use mild bases like saturated NaHCO₃ or dilute Na₂CO₃; avoid heat.
Oxidizing Agents / Air Discoloration, impurity formationOxidation of the pyrazole ring or impurities, especially at elevated temperatures.[5]Work under an inert atmosphere; keep the workup process cool and efficient.
Heat General degradationCan accelerate acid/base-catalyzed degradation and oxidation.Cool the reaction mixture to room temperature before starting the workup.

Experimental Protocols

Recommended General Workup Protocol for this compound

This protocol is designed to safely isolate the product while minimizing the risk of degradation.

Step 1: Quenching and Initial Solvent Addition

  • Cool the reaction vessel to room temperature in an ice-water bath.

  • Slowly add deionized water or a saturated NH₄Cl solution to quench the reaction.

  • Add the primary extraction solvent (e.g., Ethyl Acetate, Dichloromethane).

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • Allow the layers to separate fully and drain the organic layer. Re-extract the aqueous layer 1-2 more times with the organic solvent.

Step 3: Mild Basic Wash

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.

Step 4: Brine Wash

  • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the resulting crude solid or oil via recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or silica gel column chromatography.[9]

Visual Workflow for Recommended Workup

Workup_Workflow Start Crude Reaction Mixture Quench 1. Quench (Saturated NH4Cl or H2O) Start->Quench Extract 2. Extract (e.g., Ethyl Acetate) Quench->Extract Separate 3. Separate Layers Extract->Separate Wash_Base 4. Wash Organic Layer (Saturated NaHCO3) Separate->Wash_Base Wash_Brine 5. Wash Organic Layer (Brine) Wash_Base->Wash_Brine Dry 6. Dry (Anhydrous Na2SO4) Wash_Brine->Dry Concentrate 7. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 8. Purify (Recrystallization or Chromatography) Concentrate->Purify Final_Product Pure this compound Purify->Final_Product Troubleshooting_Tree Start Problem Encountered During Workup Low_Yield Low Product Yield Start->Low_Yield Discoloration Product/Solution Discolored Start->Discoloration Aqueous_Loss Check aqueous layers via TLC. Is product present? Low_Yield->Aqueous_Loss Cause_Oxidation Cause: Oxidation or hydrazine decomposition. Discoloration->Cause_Oxidation Aqueous_Loss_Yes Yes Aqueous_Loss->Aqueous_Loss_Yes Aqueous_Loss_No No Aqueous_Loss->Aqueous_Loss_No Cause_Solubility Cause: Product partitioned into aqueous layer due to pH. Aqueous_Loss_Yes->Cause_Solubility Cause_Degradation Cause: Degradation due to harsh conditions (strong base/heat). Aqueous_Loss_No->Cause_Degradation Solution_Solubility Solution: 1. Neutralize aqueous layer and re-extract. 2. In future, use milder washes (NH4Cl instead of HCl, NaHCO3 instead of NaOH). Cause_Solubility->Solution_Solubility Solution_Degradation Solution: 1. Use mild bases (NaHCO3). 2. Avoid heating during workup. 3. Minimize workup time. Cause_Degradation->Solution_Degradation Solution_Oxidation Solution: 1. Work under inert atmosphere. 2. Ensure reaction is fully cooled. 3. Minimize exposure to air. Cause_Oxidation->Solution_Oxidation

Caption: A decision tree for troubleshooting common workup problems.

References

  • Benchchem. (n.d.). common side reactions in Knorr pyrazole synthesis and their avoidance.
  • Benchchem. (n.d.). stability of 4-Bromo-1-p-tolyl-1H-pyrazole under acidic or basic conditions.
  • JOCPR. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.
  • PMC - NIH. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • PMC - NIH. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • YouTube. (2020, June 18). BASIC STRENGTH OF PYRROLE, PYRAZOLE AND IMIDAZOLE.
  • International Journal Of Pharmaceutical Sciences And Research. (2023, June 1). SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES.
  • TSI Journals. (n.d.). Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(p-Tolyl)-1H-pyrazole and 3-phenyl-1H-pyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its versatility allows for structural modifications that can significantly modulate biological effects, making it a privileged structure in the quest for novel therapeutics. Among the vast library of pyrazole derivatives, 3-aryl-1H-pyrazoles have garnered considerable attention for their prominent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

This guide provides a detailed comparative analysis of the biological activities of two closely related 3-aryl-1H-pyrazoles: 3-(p-Tolyl)-1H-pyrazole and 3-phenyl-1H-pyrazole . While direct head-to-head comparative studies on these two specific parent compounds are limited, a wealth of data on their substituted derivatives allows for a robust exploration of their structure-activity relationships (SAR). Understanding the impact of the subtle structural difference—a single methyl group at the para position of the phenyl ring—is crucial for guiding the design of more potent and selective drug candidates.

The Pyrazole Core: A Foundation for Diverse Biological Activity

The 1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic and structural character, enabling it to interact with various biological targets through hydrogen bonding, metal coordination, and other non-covalent interactions. The planarity of the pyrazole ring also contributes to its ability to fit into the active sites of enzymes and receptors.

Anticancer Activity: A Tale of Two Scaffolds

Both 3-phenyl-1H-pyrazole and this compound moieties have been incorporated into molecules exhibiting significant anticancer activity. The phenyl or tolyl group at the 3-position plays a crucial role in the molecule's interaction with cancer-related targets.

3-phenyl-1H-pyrazole Derivatives in Oncology

Derivatives of 3-phenyl-1H-pyrazole have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms. Studies have shown that substitutions on the phenyl ring can dramatically influence their cytotoxic effects. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its binding affinity to target proteins.

The Influence of the p-Tolyl Moiety on Anticancer Efficacy

The presence of a methyl group on the phenyl ring, forming the p-tolyl substituent, introduces both steric and electronic changes. This seemingly minor addition can lead to enhanced binding interactions with hydrophobic pockets in target enzymes or receptors, potentially increasing the compound's potency. For example, a derivative of 3-(p-tolyl)-4,5-dihydro-1H-pyrazole has shown notable cytotoxic effects against human breast cancer (MCF-7) and melanoma (WM266.5) cell lines, with IC50 values of 1.31 µM and 0.45 µM, respectively.[2][6] Another study on 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone also highlighted its remarkable cytotoxic activities against a panel of cancer cell lines.[7]

Comparative Anticancer Activity Data of Representative Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[2][6]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneWM266.5 (Melanoma)0.45[2][6]
Representative 3-phenyl-1H-pyrazole derivativeA549 (Lung)10.67 ± 1.53[8]
Representative 3-phenyl-1H-pyrazole derivativeC6 (Glioma)4.33 ± 1.04[8]

Note: The data presented is for different derivatives and not a direct comparison of the parent compounds. It serves to illustrate the anticancer potential of both scaffolds.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds in this area.

3-phenyl-1H-pyrazole Derivatives as Antimicrobial Agents

The 3-phenyl-1H-pyrazole scaffold has been utilized to develop compounds with activity against a range of bacteria and fungi. The antimicrobial efficacy is often influenced by the nature and position of substituents on the phenyl ring.

The Role of the p-Tolyl Group in Antimicrobial Action

The lipophilicity introduced by the methyl group in this compound can enhance the compound's ability to penetrate microbial cell membranes. A study on 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, a derivative of this compound, demonstrated high antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in the range of 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi.[9]

Comparative Antimicrobial Activity Data of Representative Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideAspergillus niger2.9 - 7.8[9]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideStaphylococcus aureus62.5 - 125[9]
Representative 3-phenyl-1H-pyrazole derivativeMRSA64 - 128[10]

Note: The data is for different derivatives and illustrates the potential of both scaffolds.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyrazole-containing compounds, most notably the COX-2 inhibitor Celecoxib, have revolutionized anti-inflammatory therapy.

3-phenyl-1H-pyrazole Derivatives in Inflammation

The 3-phenyl-1H-pyrazole core is a common feature in many potent anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

The Impact of the p-Tolyl Substituent on Anti-inflammatory Effects

The methyl group of the p-tolyl substituent can enhance the binding of pyrazole derivatives to the active site of enzymes like COX-2, leading to improved anti-inflammatory activity. For example, a derivative of this compound has been shown to be a component of molecules with anti-inflammatory properties.[11]

Structure-Activity Relationship (SAR) and Comparative Analysis

The collective evidence from studies on various derivatives suggests that the presence of a methyl group at the para-position of the 3-phenyl ring can significantly influence the biological activity of 1H-pyrazoles.

  • Anticancer Activity: The methyl group can enhance hydrophobic interactions with the target protein, potentially leading to increased potency. However, the overall effect is highly dependent on the specific cancer cell line and the molecular target.

  • Antimicrobial Activity: The increased lipophilicity of the tolyl group may facilitate passage through microbial cell membranes, contributing to enhanced antimicrobial effects.

  • Anti-inflammatory Activity: The steric and electronic properties of the tolyl group can favorably influence the binding to inflammatory enzymes like COX-2, potentially leading to higher efficacy.

SAR_Comparison cluster_phenyl 3-phenyl-1H-pyrazole cluster_tolyl This compound Phenyl Phenyl Group Activity_Phenyl Baseline Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) Phenyl->Activity_Phenyl Core Scaffold Activity_Tolyl Potentially Modulated Activity (Enhanced Lipophilicity & Steric Interaction) Activity_Phenyl->Activity_Tolyl Potential for Enhanced Potency Tolyl p-Tolyl Group (+CH3) Tolyl->Activity_Tolyl Structural Modification

Experimental Protocols

The following are generalized, step-by-step methodologies for key assays used to evaluate the biological activities of pyrazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (1x10^4 cells/well) and incubate for 24h. B 2. Compound Treatment Treat cells with various concentrations of pyrazole derivatives for 24-72h. A->B C 3. MTT Addition Add MTT solution (5 mg/mL) to each well and incubate for 4h. B->C D 4. Formazan Solubilization Remove media and add DMSO to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and IC50 values. E->F

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[4][13][14]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test pyrazole compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[15][16][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Researchers and drug development professionals should consider these structure-activity relationships when designing new pyrazole-based therapeutic agents. The choice between a 3-phenyl or a 3-(p-tolyl) core scaffold should be guided by the specific therapeutic target and the desired pharmacological profile. Further studies involving direct, head-to-head comparisons of these and other closely related pyrazole derivatives are warranted to build a more comprehensive understanding of their therapeutic potential.

References

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6035.
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2967.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). Molecules, 16(1), 664-673.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online.
  • Broth microdilution. (2023). In Wikipedia.
  • Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(12), 10186-10203.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PubMed Central.
  • Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. (2015). Monatshefte für Chemie - Chemical Monthly, 146(9), 1517-1527.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules, 19(11), 17737-17749.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate.
  • MTT Cell Assay Protocol. (n.d.).
  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate.
  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate.
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1990). Il Farmaco, 45(2), 141-154.
  • Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2016). PubMed Central.
  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate.
  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2020). PubMed Central.
  • Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives. (n.d.). ResearchGate.
  • Synthesis and anti-inflammatory activity of some pyrazole derivatives. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5649-5658.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Minimum Inhibitory Concentration (µM) of 3-phenyl-1H-indazole derivatives. (n.d.). ResearchGate.
  • Minimum inhibitory concentration (µg/mL) of pyrazole derivatives... (n.d.). ResearchGate.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51.
  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research, 7(10), 54-60.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules, 23(12), 3127.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2020). Molecules, 25(21), 5026.
  • Anti-microbial data of 1,3,5-trisubstituted-pyrazole derivatives. (n.d.). ResearchGate.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). ResearchGate.

Sources

A Comparative Study on the Anticancer Activity of 3-(p-Tolyl)-1H-pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising class of molecules with significant therapeutic potential.[1] This guide provides a comprehensive comparative analysis of the anticancer activity of a specific subset of these compounds: 3-(p-Tolyl)-1H-pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, elucidates the underlying mechanisms of action, and offers detailed protocols to facilitate further investigation in this exciting field.

The Significance of the Pyrazole Scaffold in Oncology

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a privileged scaffold in medicinal chemistry.[1][2] The tolyl group, a methyl-substituted phenyl ring, at the 3-position of the pyrazole core is a key feature of the derivatives discussed herein. Variations in substituents at other positions of the pyrazole ring allow for the fine-tuning of their biological activity, offering a versatile platform for the development of targeted cancer therapies. Numerous studies have demonstrated that pyrazole derivatives can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of protein kinases crucial for cancer cell proliferation and survival, and interference with the cell cycle.[3][4]

Comparative Anticancer Activity of this compound Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. Below is a comparative summary of the reported IC50 values for several this compound derivatives against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

DerivativeCancer Cell LineIC50 (µM)Reference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[5]
1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02)Various (NCI-60 panel)Remarkable cytotoxic activities[6]
3-Anthracen-9-yl-5-p-tolyl-4,5-dihydro-1H-pyrazoleHCT-116 (Colon)Promising activity[7]
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-oneA549 (Lung)44.3 (µg/mL)[8]
1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-oneHepG2 (Liver)57.9 (µg/mL)[8]

Note: The data presented is a selection from the available literature and is intended to be illustrative. For a complete understanding, please refer to the cited publications.

Unraveling the Mechanism of Action: A Multifaceted Approach

The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather a combination of effects on critical cellular processes. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

Apoptosis is a natural, programmed process of cell death that is essential for normal tissue homeostasis.[4][9] A hallmark of many cancers is the evasion of apoptosis, allowing for uncontrolled cell proliferation.[1][10] Several this compound derivatives have been shown to induce apoptosis in cancer cells, thereby reactivating this crucial cell death pathway.

The induction of apoptosis can be assessed through various experimental techniques, with the Annexin V-FITC assay being a widely accepted method. This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis.

Targeting Signaling Pathways: The Case of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[11][12] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[13][14] Some pyrazole derivatives have been shown to inhibit EGFR kinase activity, thereby blocking the downstream signaling cascades that promote cancer cell growth.

The following diagram illustrates a simplified overview of the EGFR signaling pathway and its role in cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2_SOS Grb2/SOS Dimer->Grb2_SOS PI3K PI3K Dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation MTT_Workflow A Seed Cells in 96-well Plate B Treat with Pyrazole Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT Assay.

Detection of Apoptosis: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the cell cycle phase, can be quantified by measuring the fluorescence intensity of PI.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole derivatives and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the PI fluorescence in a linear scale.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Structure-Activity Relationship (SAR) and Future Perspectives

The comparative analysis of different this compound derivatives reveals important structure-activity relationships. For instance, the nature and position of substituents on the pyrazole ring and on the tolyl moiety can significantly influence the anticancer potency and selectivity. A thorough understanding of these SARs is crucial for the rational design of more effective and less toxic pyrazole-based anticancer drugs.

The field of pyrazole-based anticancer agents is dynamic and continues to evolve. Future research should focus on:

  • Expanding the chemical diversity of this compound derivatives to explore a wider range of biological activities.

  • Conducting more comprehensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising lead compounds.

  • Identifying the specific molecular targets of these derivatives to gain a deeper understanding of their mechanisms of action.

  • Utilizing computational modeling and drug design techniques to predict the activity of novel derivatives and guide their synthesis.

References

  • Hanahan D, Weinberg RA.
  • Faria JV, Vegi PF, Miguita AG, dos Santos MS, Boechat N, de Souza AM. Pyrazole and its derivatives: a patent review (2012-present).
  • Yarden Y, Sliwkowski MX. Untangling the ErbB signalling network.
  • Pistritto G, Trisciuoglio D, Ceci C, Garufi A, D'Orazi G. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging (Albany NY). 2016;8(4):603-619.
  • Fulda S. Evasion of apoptosis as a cellular stress response in cancer. Int J Cell Biol. 2013;2013:315014.
  • Riccardi C, Nicoletti I. Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Ciardiello F, Tortora G. EGFR antagonists in cancer treatment. N Engl J Med. 2008;358(11):1160-1174.
  • Wee P, Wang Z.
  • Seshacharyulu P, Ponnusamy MP, Haridas D, Jain M, Ganti AK, Batra SK. Targeting the EGFR signaling pathway in cancer therapy. Expert Opin Ther Targets. 2012;16(1):15-31.
  • van Meerloo J, Kaspers GJ, Cloos J. Cell sensitivity assays: the MTT assay. Methods Mol Biol. 2011;731:237-245.
  • Al-Suwaidan IA, Al-Abdullah NH, Al-Salahi RA, et al. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. 2018;23(11):2789.
  • de Oliveira RB, de Lima DP, da Silva AC, et al. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2020;5(12):6355-6365.
  • El-Sayed MA, El-Gazzar MG, Ahmed SA, El-Gendy MA. Synthesis and anticancer activity of some novel pyrazoline derivatives. Med Chem Res. 2015;24(1):313-324.
  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • Bekhit AA, Abdel-Aziem T. 1,3,5-Trisubstituted Pyrazoles as a Class of Novel Anti-inflammatory and Analgesic Agents. Arch Pharm (Weinheim). 2004;337(10):549-556.
  • Lv K, Wang L, Liu Y, et al. Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Bioorg Med Chem Lett. 2012;22(18):5922-5926.
  • Ali HI, El-Gazzar MG, El-Gendy MA. Synthesis and in vitro anticancer activity of some novel 1,3,5-trisubstituted pyrazole derivatives. Med Chem Res. 2014;23(1):345-354.

Sources

A Comparative Guide to the Synthesis Efficiency of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemicals, owing to its wide range of biological activities.[1][2] The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a topic of significant interest. This guide provides an in-depth comparison of the most common and effective methods for synthesizing these valuable heterocyclic compounds, with a focus on how different substituents impact reaction efficiency and outcomes. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and quantitative data to support a thorough comparison.

Key Synthetic Strategies: A Comparative Overview

The synthesis of substituted pyrazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Synthesis MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[3][4]70-95%[3]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[1][5]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften involves a two-step process: pyrazoline formation followed by oxidation.[3]66-88%[3]Wide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, which can add complexity.
Multicomponent Reactions (MCRs) Aldehydes, 1,3-dicarbonyls, hydrazines, etc.Often one-pot, can be catalyzed by acids, bases, or metal catalysts.[6][7][8]51-98%[9]High atom economy, operational simplicity, and the ability to generate complex molecules in a single step.[8]Optimization can be complex, and the mechanism can be difficult to elucidate.
Microwave-Assisted Synthesis Various (parallels other methods)Microwave irradiation, often with reduced reaction times.[10][11]60-99%[10]Rapid heating, shorter reaction times, improved yields, and enhanced reaction control.[10][11][12]Requires specialized equipment, and scalability can be a concern.
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne or Alkyne SurrogateBase-mediated, typically at room temperature.[3]70-86%[3]High regioselectivity, mild reaction conditions.[3][13]May require the synthesis of specialized starting materials like hydrazonoyl halides.[3]

Delving into the Details: A Closer Look at Key Methodologies

The Knorr Pyrazole Synthesis: The Classic Approach

The Knorr synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][14] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[15] A critical challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomers.[1][5]

The regioselectivity is influenced by several factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups on one side of the dicarbonyl will activate that carbonyl group towards attack.

  • Reaction Conditions: The pH of the reaction medium can significantly influence the outcome. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in favor of the 3-trifluoromethyl derivative.[16]

G cluster_0 Knorr Pyrazole Synthesis Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

This protocol details a classic Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood, as the reaction is slightly exothermic.[3]

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[3]

  • After heating, transfer the resulting heavy syrup to a beaker and cool it thoroughly in an ice-water bath.[3]

  • Add a small amount of diethyl ether (e.g., 2 mL) and stir the mixture vigorously to induce the crystallization of the crude product.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.[3]

  • For purification, recrystallize the crude solid from a minimum amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.[3]

  • Filter the purified product, dry it in a desiccator, and determine the yield and melting point.[3]

Multicomponent Reactions (MCRs): Efficiency in a Single Pot

Multicomponent reactions have emerged as a powerful strategy for the synthesis of complex molecules like pyrazoles in a single, efficient step.[6][8] These reactions offer significant advantages in terms of atom economy and operational simplicity.[8]

The mechanisms of MCRs for pyrazole synthesis can be varied and complex, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and cyclization.[6] For example, a common four-component reaction involves an aldehyde, malononitrile, a hydrazine, and a β-ketoester to form highly substituted pyranopyrazoles.[6] The versatility of MCRs allows for the introduction of a wide range of substituents in a single operation.

G cluster_1 Four-Component Pyranopyrazole Synthesis Workflow Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone β-Ketoester β-Ketoester β-Ketoester->Pyrazolone Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct Pyrazolone->Michael Adduct Pyranopyrazole Pyranopyrazole Michael Adduct->Pyranopyrazole Cyclization & Dehydration

Caption: A representative workflow for a four-component pyranopyrazole synthesis.

This protocol exemplifies a straightforward multicomponent approach.[7]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Diazo compound precursor (e.g., tosylhydrazone) or ethyl diazoacetate (EDA)

  • Piperidinium acetate (catalyst)

  • DMSO

Procedure:

  • In a reaction vessel, mix an equimolar amount of the aromatic aldehyde and the 1,3-dicarbonyl compound (e.g., 1 mmol each).

  • Add a catalytic amount of piperidinium acetate (20 mol%) and stir the mixture under solvent-free conditions until the formation of the initial adduct is complete (monitor by TLC, typically around 10 minutes).[7]

  • To the reaction mixture, add DMSO (1 mL) and the diazo compound (e.g., 1.01 mmol of EDA).[7]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, perform an appropriate work-up, which may involve extraction and purification by column chromatography to isolate the polysubstituted pyrazole.[7]

Microwave-Assisted Synthesis: Accelerating Pyrazole Formation

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields.[11][12]

Microwave-assisted pyrazole synthesis can be applied to various reaction types, including the Knorr synthesis and multicomponent reactions.[10][17] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products.[11]

This protocol describes a solvent-free, microwave-assisted, one-pot synthesis.[9]

Materials:

  • Ethyl acetoacetate

  • Arylhydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

Procedure:

  • In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), the arylhydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).[9]

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[9]

  • After irradiation, allow the solid to cool to room temperature.

  • Triturate the solid with ethyl acetate and collect the product by suction filtration to afford the pyrazolone derivative.[9]

The Impact of Substituents on Synthesis Efficiency

The electronic nature of the substituents on the starting materials can have a profound effect on the efficiency and regioselectivity of pyrazole synthesis.

  • Electron-Donating Groups (EDGs): On the 1,3-dicarbonyl compound, EDGs can decrease the electrophilicity of the carbonyl carbons, potentially slowing down the initial nucleophilic attack by the hydrazine. On the hydrazine, EDGs increase its nucleophilicity, which can accelerate the reaction.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs on the 1,3-dicarbonyl compound increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and often leading to faster reactions. When present on the hydrazine, EWGs decrease its nucleophilicity, which can hinder the reaction rate.

The interplay of these electronic effects is crucial in determining the outcome of the synthesis, particularly the regioselectivity in reactions with unsymmetrical substrates. For instance, in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone.[1][5]

Conclusion

The synthesis of substituted pyrazoles is a well-established field with a diverse array of methodologies. The classical Knorr synthesis remains a reliable and straightforward approach, particularly when regioselectivity is not a concern. For the rapid and efficient construction of complex, highly substituted pyrazoles, multicomponent reactions offer an elegant and atom-economical solution. Furthermore, the application of microwave irradiation can significantly accelerate reaction times and improve yields for various pyrazole syntheses.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the reaction mechanisms and the influence of substituents is paramount for achieving high efficiency and regioselectivity in the synthesis of these important heterocyclic compounds.

References

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05) [10] Comparative analysis of green synthesis methods for pyrazoles - Benchchem. [3] A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. [6] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (2024-08-16) [11] Synthesis and Evalution of Pyrazole Derivatives by Different Method. [18] Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate. (2025-08-06) [19] Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. [2] Recent Advances in Synthesis and Properties of Pyrazoles - SciSpace. (2022-08-29) [12] Synthesis and Evalution of Pyrazole Derivatives by Different Method | Scilit. [20] Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. [5] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022-09-12) [7] One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. (2015-04-07) [21] Pyrazole synthesis - Organic Chemistry Portal. [8] A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (2023-12-28) [9] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. [22] Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. (2023-08-04) [17] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04) [23] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [24] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. [4] Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025-02-23) [25] Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. [26] Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025-01-24) [27] Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark. (2025-04-24) [28] Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction | Request PDF - ResearchGate. [15] Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [13] Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. [14] Knorr pyrazole synthesis - Name-Reaction.com. [29] Effect of substituents on pyrazole synthesis. | Download Scientific Diagram - ResearchGate. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. Efficient one-pot synthesis of substituted pyrazoles. (2012-12-21) [30] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024-08-16) [31] Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC - NIH.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aryl-1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

<

The 3-aryl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological entities. Its inherent structural features provide a robust framework for designing potent and selective modulators of enzymes and receptors. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 3-aryl-1H-pyrazoles, focusing on their application as kinase inhibitors, anticancer agents, and antimicrobial therapeutics. We will dissect the causal relationships between specific structural modifications and biological outcomes, supported by comparative experimental data and detailed protocols.

The 3-Aryl-1H-Pyrazole Core: A Foundation for Diverse Bioactivity

The fundamental 3-aryl-1H-pyrazole structure consists of a five-membered pyrazole ring substituted with an aryl group at the 3-position. The biological interactions of this core can be finely tuned by introducing various substituents at different positions of both the pyrazole and the aryl rings. The nitrogen atoms of the pyrazole ring are key to its ability to engage in hydrogen bonding, a critical interaction in many protein-ligand binding events.

SAR of 3-Aryl-1H-Pyrazoles as Kinase Inhibitors

Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aryl-1H-pyrazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[1]

A notable example is the development of inhibitors for p38 MAP kinase, a key enzyme in inflammatory responses.[2][3] SAR studies have revealed that the substitution pattern on both the aryl ring and the pyrazole core dramatically influences potency and selectivity.

Impact of Aryl Ring Substituents

The nature and position of substituents on the 3-aryl ring are critical for kinase inhibitory activity. For instance, in a series of compounds targeting p38α MAP kinase, it was observed that specific substitutions on the phenyl ring could occupy a kinase specificity pocket, enhancing binding. A regioisomeric switch of substituents on the pyrazole core was found to shift activity from p38 MAP kinase to important cancer kinases like Src, B-Raf, EGFRs, and VEGFR-2.[4]

Compound IDAryl Substituent (R1)Other SubstitutionsTarget KinaseIC50 (nM)
BIRB 796 N/AN/Ap38 MAP Kinase38
Compound 6a 4-fluorophenyl4-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-5-amineSrc, B-Raf, EGFR, VEGFR-2Nanomolar range

Data is for illustrative comparison and sourced from multiple studies.[2][4]

The data highlights how strategic modifications can redirect the inhibitory profile of the 3-aryl-1H-pyrazole scaffold.

Influence of Pyrazole Ring Modifications

Modifications on the pyrazole ring, particularly at the N1 and C4/C5 positions, are instrumental in modulating activity. For instance, N-pyrazole, N'-aryl ureas have been shown to bind to p38 MAP kinase in a distinct manner, stabilizing a conformation of the kinase that is incompatible with ATP binding.[3] This allosteric inhibition mechanism offers a pathway to achieving high selectivity.

Anticancer Applications of 3-Aryl-1H-Pyrazoles

The anticancer potential of 3-aryl-1H-pyrazoles often stems from their ability to inhibit key signaling pathways involved in cell proliferation and survival.[5][6] They have been investigated as inhibitors of various cancer-related targets, including tubulin and receptor tyrosine kinases like c-Met.[7][8][9]

A series of 3-alkyl-1,5-diaryl-1H-pyrazoles were synthesized as analogues of the natural anticancer agent Combretastatin A-4.[7] The SAR indicated that compounds with a 3,4,5-trimethoxyphenyl group at the N-1 position of the pyrazole were more potent.[7]

Compound IDAryl Group at N-1Aryl Group at C-5IC50 against SGC-7901 cells (µM)
7k 3,4,5-trimethoxyphenylVaries0.076
CA-4 (Control) N/AN/A0.016-0.035

Illustrative data based on published findings.[7]

Mechanism of Action: A Visual Representation

The iterative process of drug discovery involving 3-aryl-1H-pyrazoles can be visualized as follows:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 3-Aryl-1H-pyrazole Scaffold Modification Systematic Modification (Aryl & Pyrazole Rings) Start->Modification Library Compound Library Modification->Library Assay Kinase/Cell-based Assays Library->Assay Data Activity Data (IC50) Assay->Data SAR SAR Analysis Data->SAR SAR->Modification Design Feedback Lead Lead Compound SAR->Lead ADME ADME/Tox Profiling Lead->ADME Candidate Preclinical Candidate ADME->Candidate

Caption: Iterative cycle of synthesis, screening, and SAR analysis for lead optimization.

Antimicrobial Activity of 3-Aryl-1H-Pyrazoles

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 3-Aryl-1H-pyrazoles have shown promise as potential antibacterial and antifungal compounds.[10][11][12] Their mechanism of action can vary, from inhibiting essential microbial enzymes to disrupting biofilm formation.[13]

A study evaluating a series of 5-(Aryl)-3-phenyl-1H-pyrazole derivatives found that these compounds exhibited potent antimicrobial activity, in some cases superior to the corresponding chalcone precursors.[10] Another study found that a 4-arylazo-3,5-diamino-1H-pyrazole derivative was a potent anti-biofilm agent against Pseudomonas aeruginosa.[13]

Compound ClassTarget OrganismGeneral SAR Finding
5-(Aryl)-3-phenyl-1H-pyrazolesE. coli, S. aureus, P. aeruginosaPyrazoles were generally more active than the chalcone precursors.
4-Arylazo-3,5-diamino-1H-pyrazolesPseudomonas aeruginosa (biofilm)Substitutions on the aryl ring significantly impact anti-biofilm activity.

Experimental Protocols

To ensure the reproducibility of SAR data, standardized experimental protocols are crucial.

General Procedure for the Synthesis of 3-Aryl-1H-Pyrazoles

A common method for synthesizing 3-aryl-1H-pyrazoles is through the reaction of a chalcone with hydrazine hydrate.[10]

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate acetophenone and an aromatic aldehyde in ethanol.

  • Add a base, such as KOH, and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice water and acidify to precipitate the chalcone.

  • Filter and dry the solid product.

Step 2: Cyclization to form the 3-Aryl-1H-Pyrazole

  • Dissolve the chalcone intermediate in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC.

  • After cooling, the pyrazole product is isolated by filtration and purified by recrystallization.[10]

Synthesis_Workflow Start Acetophenone + Aryl Aldehyde Step1 Claisen-Schmidt Condensation (Base, Ethanol, RT) Start->Step1 Chalcone Chalcone Intermediate Step1->Chalcone Step2 Cyclization with Hydrazine Hydrate (Solvent, Reflux) Chalcone->Step2 Pyrazole 3-Aryl-1H-Pyrazole Step2->Pyrazole

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(p-Tolyl)-1H-pyrazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold in Oncology

The pyrazole nucleus, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Within the vast landscape of pyrazole derivatives, the 3-(p-Tolyl)-1H-pyrazole scaffold has emerged as a particularly promising framework for the development of novel anticancer agents. The structural rigidity and synthetic tractability of this core allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of this compound analogs, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

The rationale behind focusing on this specific scaffold lies in its demonstrated ability to interact with key players in cancer progression. Many pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] This guide will delve into the comparative efficacy of specific analogs, elucidating how subtle structural modifications can significantly impact their biological activity.

Comparative In Vitro Efficacy of this compound Analogs

The initial assessment of any potential anticancer agent relies on robust in vitro screening to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This section compares the in vitro efficacy of several key this compound analogs, with data summarized in Table 1. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

A study by Hassan et al. explored a series of novel indole derivatives linked to a pyrazole moiety. Among the synthesized compounds, those incorporating the this compound core demonstrated significant cytotoxic activity against various human cancer cell lines.[1] For instance, one of the most potent derivatives displayed broad-spectrum activity with low micromolar IC50 values.[1]

Another noteworthy analog, 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, has shown remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines, with reported IC50 values of 0.45 µM and 1.31 µM, respectively.[2] Furthermore, the pyrazolinyl-indole derivative, 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02), exhibited notable cytotoxic activities against a diverse panel of cancer cell lines provided by the National Cancer Institute (NCI).[3]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of this compound Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog A HCT116 (Colon)< 23.7[1]
MCF-7 (Breast)< 23.7[1]
HepG2 (Liver)< 23.7[1]
A549 (Lung)< 23.7[1]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone WM266.5 (Melanoma)0.45[2]
MCF-7 (Breast)1.31[2]
HD02 NCI 60 Cell Line PanelBroad Activity[3]

Note: Specific IC50 values for HD02 across all cell lines were not detailed in the initial abstract but showed significant growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[5] Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Incubate for a further 24-72 hours.[7]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value for each compound.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrazole Analogs B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the in vitro MTT assay for cytotoxicity screening.

Comparative In Vivo Efficacy in Preclinical Models

While in vitro assays provide crucial initial data, the ultimate test of a potential anticancer agent's efficacy lies in its performance in vivo. Preclinical animal models, particularly xenograft models in immunocompromised mice, are instrumental in evaluating a compound's ability to inhibit tumor growth in a complex biological system.

Data on the in vivo efficacy of a systematic series of this compound analogs is more limited in publicly available literature. However, a study on pyrimidinyl pyrazole derivatives, which share a similar heterocyclic core, demonstrated that specific analogs exhibited potent in vivo antitumor activity against several tumor models when administered both intraperitoneally and orally.[8] For instance, the 3-cyano-5-fluorophenyl derivative showed significant antitumor activity against various tumor cells, including human carcinoma, without notable toxicity in mice.[8] This highlights the potential of pyrazole-based compounds to translate from in vitro potency to in vivo efficacy.

Further research is necessary to establish a direct in vivo comparison of the this compound analogs discussed in the in vitro section. Such studies would typically involve measuring tumor growth inhibition over time in response to treatment with the test compounds.

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy

The following is a generalized protocol for evaluating the in vivo antitumor efficacy of this compound analogs using a subcutaneous xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compounds, and tumor growth is monitored to assess the compound's efficacy.

Step-by-Step Protocol:

  • Cell Culture and Preparation: Culture the desired human cancer cell line to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^6 to 10 x 10^6 cells per 100-200 µL.[9]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width).[9]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analogs (formulated in a suitable vehicle) and the vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Measure tumor volumes 2-3 times per week. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[9]

  • Data Analysis: Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

Diagram of the Xenograft Model Workflow:

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Evaluation A Culture Human Cancer Cells B Prepare Cell Suspension A->B C Subcutaneous Injection into Mice B->C D Monitor Tumor Growth C->D E Randomize Mice into Groups D->E F Administer Pyrazole Analogs E->F G Measure Tumor Volume F->G H Excise and Analyze Tumors G->H

Caption: Workflow for in vivo efficacy testing using a murine xenograft model.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1] While the specific targets for many this compound analogs are still under investigation, molecular docking studies and mechanistic assays for related pyrazole compounds suggest potential interactions with key kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][3]

Inhibition of EGFR, a receptor tyrosine kinase, can disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival. Similarly, targeting CDKs can lead to cell cycle arrest, preventing cancer cells from dividing uncontrollably. Some pyrazole derivatives have also been found to inhibit tubulin polymerization, a process essential for cell division.[10]

Diagram of a Potential Signaling Pathway Targeted by Pyrazole Analogs:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle Tubulin Tubulin Pyrazole This compound Analog Pyrazole->EGFR Inhibition Pyrazole->CDK Inhibition Pyrazole->Tubulin Inhibition

Caption: Potential mechanisms of action for this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and potent platform for the development of novel anticancer agents. The analogs discussed in this guide demonstrate significant in vitro cytotoxicity against a range of cancer cell lines, with some showing promise for in vivo efficacy. The modular nature of the pyrazole core allows for extensive structure-activity relationship studies, which will be crucial for optimizing their pharmacological properties.

Future research should focus on a more systematic in vivo evaluation of a broader series of this compound analogs to establish a clearer correlation between in vitro and in vivo efficacy. Furthermore, detailed mechanistic studies are required to identify the specific molecular targets of the most potent compounds. This will not only elucidate their mechanism of action but also enable the rational design of next-generation analogs with improved potency, selectivity, and reduced off-target toxicities. The continued exploration of this promising chemical space holds the potential to deliver novel and effective therapies for cancer patients.

References

  • Roche. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
  • MTT Assay Protocol. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. [Link]
  • Hassan, A. S., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(11), 3328. [Link]
  • Semantic Scholar. (n.d.). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. [Link]
  • Dube, Z. F., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(6), 1983. [Link]
  • Darren Carpizo, M.D. (n.d.). Xenograft Tumor Assay Protocol. [Link]
  • ChemInform. (2016). Anticancer Activity of Pyrazole via Different Biological Mechanisms. [Link]
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
  • Affan, O. S., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 41(16), 7858-7880. [Link]
  • Al-Otaibi, F. M., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 28(14), 5519. [Link]
  • Martinez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101740. [Link]
  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
  • Christodoulou, M. S., et al. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 26(16), 4993. [Link]
  • Ben-Aazza, S., et al. (2007). Anticancer effect of three pyrazole derivatives. Annales Pharmaceutiques Francaises, 65(2), 119-124. [Link]
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
  • Naito, H., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-163. [Link]

Sources

Comparative Analysis of COX-2 Inhibition: The Foundational Scaffold 3-(p-Tolyl)-1H-pyrazole versus the Optimized Drug Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of anti-inflammatory drug discovery, the cyclooxygenase-2 (COX-2) enzyme remains a pivotal target. Its selective inhibition offers the potential for potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the homeostatic COX-1 isoform.[1][2] This guide provides an in-depth comparison between celecoxib, the archetypal selective COX-2 inhibitor, and its core structural scaffold, 3-(p-Tolyl)-1H-pyrazole. By dissecting the contributions of specific chemical moieties, we illuminate the principles of rational drug design and structure-activity relationships (SAR) that transform a simple heterocyclic core into a potent, selective therapeutic agent.

The Central Role of the COX Enzymes

The therapeutic strategy of selective COX-2 inhibition is rooted in the distinct roles of the two primary COX isoforms:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes, including protecting the gastric mucosa and maintaining platelet aggregation.[2] Inhibition of COX-1 is the primary cause of the gastrointestinal bleeding and ulceration associated with traditional NSAIDs.[1]

  • COX-2: While constitutively expressed in some tissues like the brain and kidneys, COX-2 is inducibly expressed at sites of inflammation by stimuli such as cytokines and growth factors.[2][3] It is the primary mediator of prostaglandins involved in pain and inflammation.[4]

Therefore, a compound that selectively inhibits COX-2 over COX-1 is expected to provide anti-inflammatory relief with a significantly improved gastrointestinal safety profile.[2][5]

Structural and Mechanistic Dissection

The profound difference in inhibitory activity between this compound and celecoxib is a direct consequence of their molecular structures. Celecoxib is a diaryl-substituted pyrazole, a class of compounds known for COX-2 inhibitory activity.[4][6]

FeatureThis compound Celecoxib
Chemical Structure
Core Scaffold PyrazolePyrazole
Key Functional Groups p-Tolyl groupp-Tolyl group, Trifluoromethyl (CF3) group, Benzenesulfonamide (-SO2NH2) group
Mechanism of Action Lacks specific moieties for high-affinity binding.Selectively binds to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins.[2][4]
The Decisive Role of Celecoxib's Functional Groups

The COX-2 active site possesses a larger, more flexible binding pocket compared to COX-1, primarily due to the presence of a valine residue (Val523) instead of the bulkier isoleucine found in COX-1.[2][3] This creates a distinct side pocket that can be exploited for selective inhibition.

Celecoxib's design masterfully utilizes this structural difference:

  • The Benzenesulfonamide Moiety: This is the critical group for selectivity. The sulfonamide (-SO2NH2) group inserts itself into the hydrophilic side pocket of the COX-2 active site, where it forms a key hydrogen bond with Arginine 513 (Arg513).[7][8] The corresponding residue in COX-1 (Isoleucine 523) blocks access to this pocket, preventing high-affinity binding of celecoxib.

  • The Trifluoromethyl Group: The CF3 group on the pyrazole ring fits into a hydrophobic region of the active site, contributing to the overall binding affinity and proper orientation of the molecule.

In stark contrast, This compound lacks both the sulfonamide and trifluoromethyl groups. Without the sulfonamide "anchor" to engage the selective side pocket, it cannot achieve the high-affinity, selective binding characteristic of celecoxib. While it shares the pyrazole core, its interaction with the COX-2 enzyme would be weak and non-selective, making it an ineffective inhibitor.

cluster_COX2 COX-2 Active Site cluster_Celecoxib Celecoxib MainChannel Main Catalytic Channel SidePocket Selective Side Pocket (Val523 allows access) Arg513 Arg513 SidePocket->Arg513 Pyrazole Pyrazole Core Pyrazole->MainChannel Binds in main channel Tolyl p-Tolyl Group Tolyl->MainChannel CF3 Trifluoromethyl Group CF3->MainChannel Occupies hydrophobic region Sulfonamide Benzenesulfonamide Moiety Sulfonamide->SidePocket ANCHORS HERE

Caption: Binding of Celecoxib within the COX-2 Active Site.

Comparative Performance: Potency and Selectivity

The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its Selectivity Index (SI).

  • IC50: The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

  • Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2.

CompoundCOX-2 IC50COX-1 IC50Selectivity Index (SI)
Celecoxib ~0.04 µM (40 nM)[9]~13 µM[10]~30-325[10][11]
This compound Data not available; predicted to be very high (low potency)Data not available; predicted to be very high (low potency)Predicted to be ~1 (non-selective)

As the data illustrates, celecoxib is a highly potent and selective inhibitor of COX-2.[9][11] In contrast, this compound is not considered an active inhibitor and published IC50 data is not available, as it serves primarily as a synthetic building block. Based on extensive SAR studies of related pyrazole derivatives, its potency would be several orders of magnitude lower than celecoxib, with no meaningful selectivity for COX-2.[6][12][13]

Experimental Protocols for Inhibitor Evaluation

A rigorous evaluation of potential COX-2 inhibitors involves a multi-tiered approach, starting with direct enzymatic assays and progressing to cell-based models.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the compound's ability to inhibit purified recombinant COX-1 and COX-2 enzymes, providing a clean measure of potency and selectivity.[14][15]

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in the provided assay buffer and keep on ice.[15]

    • Prepare stock solutions of the test compound (e.g., this compound, celecoxib) and a vehicle control (DMSO). Create a serial dilution series.

    • Prepare a reaction mix containing assay buffer, heme, and a fluorometric probe.[14]

  • Assay Plate Setup (96-well format):

    • Add the reaction mix to all wells.

    • Add diluted test inhibitor solutions or DMSO (for 100% activity control) to the appropriate wells.

    • Add the diluted COX-2 enzyme to all wells except the blank.

  • Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for time-dependent inhibitors.[14][16]

  • Reaction Initiation: Add a solution of arachidonic acid to all wells to start the enzymatic reaction.[14]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.[15]

  • Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - COX-2 Enzyme - Inhibitor Dilutions - Reaction Mix A1 Dispense Reaction Mix & Inhibitors into Plate P1->A1 A2 Add COX-2 Enzyme A1->A2 A3 Pre-incubate (10-15 min) A2->A3 A4 Initiate with Arachidonic Acid A3->A4 D1 Kinetic Fluorescence Measurement A4->D1 D2 Calculate Reaction Rates D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for In Vitro COX-2 Enzymatic Assay.

Protocol 2: Cell-Based COX-2 Activity Assay

This assay assesses an inhibitor's performance in a physiological context, accounting for factors like cell membrane permeability.[17]

Objective: To measure the dose-dependent inhibition of prostaglandin E2 (PGE2) production in COX-2-expressing cells.

Methodology:

  • Cell Culture and COX-2 Induction:

    • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Induce COX-2 expression by treating the cells with lipopolysaccharide (LPS) for several hours (e.g., 18-24 hours).[17][18] This step mimics an inflammatory response.

  • Inhibitor Treatment:

    • Remove the LPS-containing media.

    • Add fresh media containing serial dilutions of the test compound or vehicle control (DMSO).

  • PGE2 Production: Incubate the cells with the inhibitor for a defined period (e.g., 30-60 minutes) to allow for inhibition of the induced COX-2.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification:

    • Analyze the PGE2 concentration in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[17]

    • The amount of PGE2 produced is inversely proportional to the activity of the COX-2 inhibitor.

  • Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

C1 Seed RAW 264.7 Macrophage Cells C2 Induce COX-2 with LPS C1->C2 C3 Treat Cells with Inhibitor Dilutions C2->C3 C4 Incubate to Allow PGE2 Production C3->C4 C5 Collect Supernatant C4->C5 C6 Quantify PGE2 via ELISA C5->C6 C7 Calculate IC50 C6->C7

Caption: Workflow for Cell-Based COX-2 Inhibition Assay.

Conclusion: From Scaffold to Selective Drug

The comparison between this compound and celecoxib serves as a powerful case study in medicinal chemistry. It demonstrates that a core scaffold, while providing the basic geometry, is often insufficient for potent and selective biological activity. The remarkable efficacy of celecoxib is not an inherent property of the pyrazole ring system alone; it is the result of deliberate and intelligent chemical modification.[6][19]

The addition of the benzenesulfonamide moiety to engage the unique side pocket of the COX-2 active site is the cornerstone of its selectivity and potency. This transforms the inactive this compound scaffold into a clinically effective anti-inflammatory drug.[1][11] For researchers in drug development, this comparison underscores the critical importance of structure-activity relationship studies and rational design in the journey from a chemical lead to a therapeutic reality. While celecoxib and other coxibs have been associated with cardiovascular risks, their design remains a landmark achievement in modern pharmacology.[5][20]

References

  • McGeer, P. L. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • DailyMed. (2023). Celecoxib. StatPearls - NCBI Bookshelf.
  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse.
  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Wikipedia.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics.
  • Gudipati, R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
  • Real Life Pharmacology. (2024). Celecoxib Pharmacology. YouTube.
  • Moore, R. A., et al. (2020). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy.
  • Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry.
  • Tannenbaum, H., et al. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Canadian Journal of Clinical Pharmacology.
  • Aron, A. T., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie.
  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry.
  • BPS Bioscience. (2025). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Behrouz, S., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery.
  • ResearchGate. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate.
  • ResearchGate. (n.d.). Structures of compounds having COX-2 or 5-LOX inhibitory activities. ResearchGate.
  • Kudalkar, S. N., et al. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F.
  • Singh, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic Chemistry.
  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.
  • ResearchGate. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. ResearchGate.
  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
  • Al-Saeed, A. H. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology.
  • Ghorab, M. M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports.
  • ResearchGate. (n.d.). Binding mode of celecoxib inside COX-2 active site. ResearchGate.
  • El-Miligy, M. M., et al. (2023). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports.
  • ResearchGate. (n.d.). X-ray diffractograms of plain celecoxib. ResearchGate.
  • Sharma, V., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals.
  • MDPI. (2023). Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-(p-Tolyl)-1H-pyrazole with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in silico performance of 3-(p-Tolyl)-1H-pyrazole against key protein targets implicated in cancer and inflammation. We will explore the rationale behind experimental choices, present detailed methodologies for reproducible findings, and offer a comparative analysis against established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for In Silico Investigation of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] The specific derivative, this compound, has emerged as a molecule of interest due to its documented anti-inflammatory and anticancer properties in various studies.[1][4][5] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[6][7][8] This in silico approach is instrumental in prioritizing drug candidates, elucidating mechanisms of action, and guiding further experimental validation.

This guide will focus on a comparative docking analysis of this compound against two well-validated and highly relevant protein targets: Cyclooxygenase-2 (COX-2) and the B-Raf V600E mutant kinase. The selection of these targets is based on the known biological activities of pyrazole derivatives, which frequently exhibit inhibitory effects on these pathways.[9][10][11][12] For a robust comparison, we will benchmark the performance of our lead compound against established drugs: Celecoxib for COX-2 and Vemurafenib for B-Raf V600E.

Target Protein Selection: A Deliberate Choice

The choice of target proteins is a critical first step in any docking study. Our selection is guided by the principle of targeting disease-relevant proteins where pyrazole-based inhibitors have shown promise.

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[9][13] Its selective inhibition is a well-established therapeutic strategy for inflammatory disorders.[10][14] Several pyrazole-containing compounds have been developed as potent and selective COX-2 inhibitors.[10]

  • B-Raf V600E Kinase: The B-Raf kinase is a crucial component of the MAPK signaling pathway, which regulates cell proliferation and survival. The V600E mutation is a known driver in a significant percentage of melanomas and other cancers.[11][15] The development of inhibitors targeting this mutant kinase has revolutionized the treatment of these malignancies.[11][12]

Experimental Protocols: A Step-by-Step Guide to a Validated Docking Workflow

To ensure the scientific integrity and reproducibility of our findings, a meticulous and well-documented protocol is essential. The following workflow outlines the key steps for a comparative docking study.

Step 1: Ligand and Protein Preparation
  • Ligand Preparation:

    • The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • For the reference compounds, Celecoxib and Vemurafenib, the 3D structures are obtained from a public database like PubChem.

    • Gasteiger partial charges are assigned, and non-polar hydrogen atoms are merged.[16]

  • Protein Preparation:

    • The crystal structures of the target proteins, COX-2 (PDB ID: 3LN1) and B-Raf V600E (PDB ID: 3OG7), are retrieved from the RCSB Protein Data Bank.[16]

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.[16]

    • The protein structure is saved in the appropriate format (e.g., PDBQT for AutoDock).

Step 2: Molecular Docking Simulation
  • Grid Box Generation:

    • A grid box is defined to encompass the active site of each protein. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB file to ensure the docking search is focused on the relevant binding pocket.[16]

  • Docking Execution:

    • Molecular docking is performed using widely validated software such as AutoDock Vina.[16][17]

    • The Lamarckian Genetic Algorithm is typically employed for ligand conformational searching.

    • Multiple docking runs are performed to ensure the convergence of the results.

Step 3: Analysis and Visualization of Docking Results
  • Binding Affinity and Pose Analysis:

    • The docking results are analyzed to identify the binding poses with the lowest binding energy (highest affinity).

    • The root-mean-square deviation (RMSD) between the docked poses is calculated to assess the clustering of conformations.

  • Interaction Analysis:

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed using software like PyMOL or Discovery Studio.

Below is a Graphviz diagram illustrating the described experimental workflow.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Docking Execution Docking Execution Grid Generation->Docking Execution Binding Affinity Analysis Binding Affinity Analysis Docking Execution->Binding Affinity Analysis Interaction Analysis Interaction Analysis Binding Affinity Analysis->Interaction Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Performance

The following tables summarize the hypothetical docking results for this compound and the reference inhibitors against COX-2 and B-Raf V600E.

Table 1: Comparative Docking against Cyclooxygenase-2 (COX-2)
CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference Inhibitor
This compound-8.5Arg513, Val523, Ser353Celecoxib
Celecoxib-10.2Arg513, His90, Gln192N/A

Note: The data presented are illustrative and based on typical values observed for pyrazole derivatives in the literature.

Table 2: Comparative Docking against B-Raf V600E
CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference Inhibitor
This compound-7.9Cys532, Gly596, Lys483Vemurafenib
Vemurafenib-11.5Cys532, Asp594, Phe595N/A

Note: The data presented are illustrative and based on typical values observed for kinase inhibitors in the literature.

Mechanistic Insights and Pathway Context

To better understand the significance of inhibiting these targets, the following diagram illustrates their roles in key signaling pathways.

signaling_pathways cluster_inflammation Inflammation Pathway cluster_cancer Cancer Proliferation Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 catalysis Prostaglandins Prostaglandins COX-2->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 inhibits Growth Factor Growth Factor Ras Ras Growth Factor->Ras activates B-Raf V600E B-Raf V600E Ras->B-Raf V600E activates MEK MEK B-Raf V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cell Proliferation Cell Proliferation ERK->Cell Proliferation 3-(p-Tolyl)-1H-pyrazole_cancer This compound 3-(p-Tolyl)-1H-pyrazole_cancer->B-Raf V600E inhibits

Sources

Benchmarking the Antimicrobial Spectrum of 3-(p-Tolyl)-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial research, the pyrazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a specific pyrazole derivative, 3-(p-Tolyl)-1H-pyrazole. Our objective is to present a clear, data-driven comparison of its in vitro activity against a panel of clinically relevant microorganisms, juxtaposed with the performance of standard-of-care antimicrobial agents.

This document is intended for researchers, scientists, and drug development professionals. It is structured to not only present data but also to elucidate the scientific reasoning behind the experimental design and interpretation of results, adhering to the highest standards of scientific integrity.

Introduction to this compound and the Rationale for Antimicrobial Benchmarking

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[4][5] The core pyrazole ring system serves as a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, is a foundational pyrazole structure. Understanding its intrinsic antimicrobial spectrum is a critical first step before exploring more complex structural modifications.

Antimicrobial benchmarking is the systematic evaluation of a compound's efficacy against a broad range of microorganisms and its comparison with existing drugs. This process is essential for:

  • Defining the Spectrum of Activity: Determining whether a compound has broad-spectrum (acting against a wide range of bacteria) or narrow-spectrum (targeting specific types of bacteria) activity.[6][7][]

  • Identifying Potential Therapeutic Niches: Pinpointing specific pathogens against which the compound is most potent.

  • Guiding Drug Development Efforts: Informing structure-activity relationship (SAR) studies to optimize potency and spectrum.

Experimental Methodology: A Validating System for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of our findings, we will adhere to the internationally recognized standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI).[9][10] The primary method employed for this benchmark is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[11][12][13]

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare standardized inoculum of microorganism C Inoculate microtiter plate wells containing compound dilutions with bacterial/ fungal suspension A->C B Prepare serial dilutions of this compound and comparator antibiotics B->C D Incubate plates under optimal conditions (e.g., 37°C for 18-24h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Step-by-Step Protocol for Broth Microdilution
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh this compound and comparator antibiotics.

    • Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.

    • Add 50 µL of the 2x final concentration of the test compound to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) for each organism.

    • Inoculate each well (except the sterility control) with 50 µL of the standardized microbial inoculum.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation times.[12]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Comparative Antimicrobial Spectrum of this compound

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. These values are compared with those of standard antibiotics: Vancomycin (a glycopeptide active against Gram-positive bacteria), Ciprofloxacin (a broad-spectrum fluoroquinolone), and Fluconazole (an antifungal agent).

Table 1: Comparative In Vitro Activity of this compound and Reference Antibiotics

MicroorganismTypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive1610.5NA
Bacillus subtilis (ATCC 6633)Gram-positive320.50.25NA
Escherichia coli (ATCC 25922)Gram-negative64NA0.015NA
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128NA0.5NA
Candida albicans (ATCC 10231)Fungus (Yeast)8NANA0.5
Aspergillus fumigatus (ATCC 204305)Fungus (Mold)32NANA16

NA: Not Applicable, as the comparator drug is not effective against this class of microorganism.

Interpretation and Discussion of Results

The hypothetical data presented in Table 1 suggests that this compound possesses a broad spectrum of antimicrobial activity, with notable potency against fungi and moderate activity against Gram-positive bacteria.

  • Antifungal Activity: The compound demonstrates significant activity against Candida albicans with an MIC of 8 µg/mL and moderate activity against Aspergillus fumigatus (MIC of 32 µg/mL). This positions it as a potentially interesting scaffold for the development of new antifungal agents.[2][14]

  • Antibacterial Activity:

    • Gram-positive bacteria: this compound shows moderate activity against Staphylococcus aureus and Bacillus subtilis. While not as potent as Vancomycin or Ciprofloxacin, this activity indicates a potential for further optimization.

    • Gram-negative bacteria: The compound exhibits weak activity against Escherichia coli and is largely inactive against Pseudomonas aeruginosa. This suggests a possible challenge in penetrating the outer membrane of Gram-negative bacteria or susceptibility to efflux pumps, common mechanisms of resistance in these organisms.

The differential activity between Gram-positive and Gram-negative bacteria is a critical aspect of the antimicrobial spectrum. The following diagram illustrates the key structural differences in the cell envelopes that likely contribute to this disparity.

Cell_Wall cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium cluster_compound This compound GP_PG Thick Peptidoglycan Layer GP_CM Cytoplasmic Membrane GP_PG->GP_CM Teichoic Acids GN_OM Outer Membrane (with Porins and LPS) GN_PG Thin Peptidoglycan Layer GN_OM->GN_PG GN_CM Cytoplasmic Membrane GN_PG->GN_CM Compound Antimicrobial Compound Compound->GP_PG Penetrates easily Compound->GN_OM Penetration hindered

Caption: Differential Cell Envelope Structures.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the antimicrobial spectrum of this compound. Based on our exemplar data, this compound demonstrates a promising profile, particularly as an antifungal agent and as a scaffold for developing new therapeutics against Gram-positive bacteria.

Future research should focus on:

  • Mechanism of Action Studies: Investigating how this compound exerts its antimicrobial effects. Potential targets could include cell wall synthesis, protein synthesis, or DNA replication. Some studies on pyrazole derivatives suggest inhibition of DNA gyrase.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and broaden the spectrum of activity, particularly against Gram-negative bacteria.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of infection to assess their therapeutic potential.

By following a rigorous and comparative benchmarking process, the scientific community can efficiently identify and advance novel antimicrobial candidates like this compound in the urgent fight against infectious diseases.

References

  • TutorChase. What is the difference between broad-spectrum and narrow-spectrum antibiotics?
  • Al-Ostath, A. I., et al.
  • Zhang, H., et al. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed.
  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Biology LibreTexts. 7.1.4: Spectrum of Antimicrobial Activity.
  • Wikipedia. Broad-spectrum antibiotic.
  • Wang, X., et al.
  • Microbe Investigations.
  • BOC Sciences. Broad Spectrum and Narrow Spectrum Antibiotics.
  • Wu, J., et al.
  • CLSI. Antimicrobial Susceptibility Testing.
  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Kumar, A., et al. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules.
  • BenchChem. Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
  • Barnes, L. V., et al. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • CLSI. CLSI 2024 M100Ed34(1).
  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases.
  • Bent's Web.
  • IJRAR. ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews.

Sources

Head-to-head comparison of "3-(p-Tolyl)-1H-pyrazole" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of 3-(p-Tolyl)-1H-pyrazole: A Head-to-Head Comparison for Medicinal and Process Chemists

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Its prevalence in blockbuster drugs highlights its significance as a privileged scaffold in drug development. This compound, a key derivative, serves as a crucial building block for synthesizing more complex molecules with potential applications ranging from anti-inflammatory to anticancer agents.[1]

The efficient and selective synthesis of this target molecule is therefore of paramount importance to researchers in both academic and industrial settings. The choice of synthetic route can significantly impact yield, purity, cost, scalability, and environmental footprint. This guide provides a comprehensive, head-to-head comparison of the most prominent and effective methods for synthesizing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to empower you, the researcher, to select the optimal strategy for your specific laboratory and project needs.

Section 1: Classical Synthesis Routes: The Workhorses of Pyrazole Chemistry

Classical methods remain highly relevant due to their reliability and use of readily available starting materials. The two primary approaches involve the cyclocondensation of 1,3-dicarbonyl compounds or the conversion of α,β-unsaturated ketones.

Method A: The Knorr Pyrazole Synthesis from a 1,3-Diketone Precursor

First reported by Ludwig Knorr in 1883, this reaction is arguably the most fundamental and widely used method for pyrazole synthesis.[2][3] It involves the straightforward cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4]

Principle & Mechanism

The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-diketone, typically the more electrophilic one. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5] For the synthesis of this compound, the required precursor is 1-(p-tolyl)butane-1,3-dione. When reacted with unsubstituted hydrazine, this symmetrical diketone analog yields a single product, avoiding the issue of regioisomers that can arise with unsymmetrical diketones.[4][6]

Knorr_Mechanism diketone 1-(p-Tolyl)butane-1,3-dione hydrazone Hydrazone Intermediate diketone->hydrazone Condensation hydrazine Hydrazine (H2N-NH2) hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Nucleophilic Attack product This compound cyclized->product Dehydration (-H2O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Knorr Synthesis

  • Materials : 1-(p-tolyl)butane-1,3-dione, hydrazine hydrate, ethanol, glacial acetic acid.

  • Procedure :

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(p-tolyl)butane-1,3-dione (10 mmol) in ethanol (30 mL).

    • Add hydrazine hydrate (12 mmol) dropwise to the stirred solution.

    • Add a catalytic amount of glacial acetic acid (3-5 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice (~50 g).

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Discussion

The Knorr synthesis is highly reliable and straightforward. Its primary advantage lies in the use of readily accessible starting materials. The main drawback, particularly with more complex unsymmetrical dicarbonyls, is the potential formation of regioisomeric mixtures, which can complicate purification.[6]

Method B: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method utilizes α,β-unsaturated aldehydes or ketones, commonly known as chalcones, as the starting material. The reaction with hydrazine proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[2][6]

Principle & Mechanism

The synthesis begins with a Claisen-Schmidt condensation between p-tolylacetophenone and an appropriate aldehyde to form the chalcone precursor. This chalcone then reacts with hydrazine in a cyclocondensation reaction to form a 2-pyrazoline. The final step is the aromatization of the pyrazoline ring using an oxidizing agent to yield the desired pyrazole.[7][8]

Chalcone_Workflow start p-Tolylacetophenone + Aldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazoline Pyrazoline Intermediate chalcone->pyrazoline + Hydrazine (Cyclocondensation) product This compound pyrazoline->product Oxidation

Caption: Workflow for Pyrazole Synthesis from a Chalcone.

Detailed Experimental Protocol: From Chalcone

  • Part 1: Synthesis of the Chalcone Precursor

    • Dissolve p-tolylacetophenone (10 mmol) and an appropriate aromatic aldehyde (10 mmol) in ethanol (20 mL).

    • Slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of 60% NaOH) dropwise while keeping the temperature low (5-10°C).[9]

    • Stir the mixture for 2-3 hours at room temperature.[10]

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.[9]

    • Filter, wash with water, and recrystallize to purify the chalcone.

  • Part 2: Synthesis of this compound

    • To a solution of the synthesized chalcone (1 mmol) in a suitable solvent like ethanol or acetic acid (5 mL), add hydrazine hydrate (1.2 mmol).[6]

    • Reflux the mixture for 4-6 hours. A pyrazoline intermediate will be formed.

    • After cooling, add an oxidizing agent (e.g., I₂, Br₂, or simply expose to air in some cases) and continue stirring until aromatization is complete (monitor by TLC).

    • Work up the reaction as described in Method A to isolate the product.

Discussion

This method is versatile due to the vast number of chalcones that can be easily synthesized via Claisen-Schmidt condensation.[11] The primary disadvantage is the requirement of a separate oxidation step, which adds complexity and can sometimes lead to side products.[6]

Section 2: Modern & Green Synthetic Strategies

Recent advancements focus on improving efficiency, selectivity, and the environmental profile of pyrazole synthesis through novel reaction designs and energy sources.

Method C: 1,3-Dipolar Cycloaddition

This powerful method offers excellent control over regioselectivity, a common challenge in classical syntheses. It involves the [3+2] cycloaddition of a 1,3-dipole (a nitrile imine) with a dipolarophile (an alkyne or alkyne equivalent).[2][12][13]

Principle & Mechanism

The nitrile imine is a fleeting intermediate that is typically generated in situ from a more stable precursor, such as a hydrazonoyl halide, in the presence of a base.[6] This reactive species then rapidly undergoes a concerted cycloaddition with an alkyne. The choice of substituents on the nitrile imine and the alkyne directly and unambiguously determines the substitution pattern of the final pyrazole product.[14]

Dipolar_Cycloaddition hydrazonoyl_halide Hydrazonoyl Halide (Precursor) nitrile_imine Nitrile Imine (1,3-Dipole) hydrazonoyl_halide->nitrile_imine Elimination alkyne Alkyne product This compound alkyne->product base Base (e.g., Et3N) base->nitrile_imine nitrile_imine->product [3+2] Cycloaddition

Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.

Detailed Experimental Protocol: 1,3-Dipolar Cycloaddition

  • Materials : Appropriate hydrazonoyl halide (e.g., N-phenyl-4-methylbenzohydrazonoyl chloride), terminal alkyne, triethylamine (Et₃N), and an anhydrous solvent like THF or toluene.

  • Procedure :

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the hydrazonoyl halide (1 mmol) and the alkyne (1.2 mmol) in the anhydrous solvent (15 mL).

    • Cool the solution in an ice bath.

    • Add triethylamine (1.5 mmol) dropwise via syringe over 10 minutes. The base generates the nitrile imine in situ.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • After completion, filter the triethylammonium halide salt.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel) to yield the pure 1,3,5-trisubstituted pyrazole. (Note: for the N-unsubstituted target, a different precursor strategy would be needed).

Discussion

The primary advantage of this method is its exceptional regioselectivity.[2] The reaction conditions are often mild. However, the synthesis of the required hydrazonoyl halide precursors can sometimes be multi-stepped, adding to the overall synthetic effort.

Method D: Green Approaches - Microwave and Ultrasound-Assisted Synthesis

Green chemistry principles are increasingly being applied to pyrazole synthesis to reduce environmental impact and improve efficiency.[15][16] Microwave (MW) and ultrasound (US) irradiation are two key enabling technologies.[7][17]

Principle

  • Microwave-Assisted Synthesis : Microwaves provide rapid, uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[17][18] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.[19][20]

  • Ultrasound-Assisted Synthesis : Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process enhances mass transfer and creates localized high-temperature and high-pressure zones, accelerating the reaction even at room temperature.[17][21][22]

Detailed Experimental Protocol: Microwave-Assisted Knorr Synthesis

  • Materials : 1-(p-tolyl)butane-1,3-dione, hydrazine hydrate, p-toluenesulfonic acid (p-TSA), toluene.

  • Procedure :

    • In a specialized microwave reaction vessel, combine 1-(p-tolyl)butane-1,3-dione (10 mmol), hydrazine hydrate (10 mmol), a catalytic amount of p-TSA (0.1 mmol), and toluene (5 mL).[20]

    • Seal the vessel and place it in a laboratory microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-15 minutes.[18][20] The reaction progress can be monitored by TLC after cooling.

    • Once complete, cool the vessel to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with a non-polar solvent like hexane to remove impurities, then filter to obtain the pure product in excellent yield.[20]

Section 3: Quantitative and Qualitative Comparison

To facilitate an informed decision, the following table summarizes the key performance indicators of the described methods.

Parameter Method A: Knorr Synthesis Method B: From Chalcones Method C: 1,3-Dipolar Cycloaddition Method D: Microwave-Assisted
Typical Reaction Time 2 - 4 hours4 - 6 hours (plus oxidation)12 - 24 hours5 - 30 minutes[17]
Typical Yield (%) 70 - 95%[6]66 - 88%[6]70 - 95%[14]85 - 99%[17]
Temperature Reflux (~80°C)Reflux (~80°C)Room Temperature100 - 140°C[17]
Key Advantages Readily available starting materials; straightforward procedure.[6]Wide availability of diverse chalcone precursors.[6][23]High regioselectivity; mild reaction conditions.[2][6]Extremely rapid; high yields; enhanced reaction control.[17]
Key Disadvantages Lack of regioselectivity with unsymmetrical diketones.[6]Requires an additional oxidation step; can be a two-pot process.[6]Precursor synthesis can be complex.Requires specialized microwave reactor equipment.

Conclusion and Expert Recommendation

The synthesis of this compound can be approached through several robust and reliable methods.

  • For simplicity, scalability, and cost-effectiveness on a standard laboratory scale, the Knorr Pyrazole Synthesis (Method A) remains an excellent first choice, especially since the required diketone precursor avoids regioselectivity issues.

  • When a diverse range of analogs is the primary goal, the Chalcone-based route (Method B) offers superior flexibility in introducing varied substituents.

  • For syntheses where absolute regiocontrol is critical and cannot be compromised, the 1,3-Dipolar Cycloaddition (Method C) is the authoritative method, despite the potential for more involved precursor preparation.

  • For laboratories equipped with modern technology, Microwave-Assisted Synthesis (Method D) provides an unparalleled combination of speed and efficiency, making it ideal for rapid library synthesis and methods development.[17][18]

Ultimately, the optimal method is dictated by the specific constraints and goals of your project. By understanding the principles, advantages, and limitations of each approach laid out in this guide, you are now better equipped to navigate the synthetic landscape and efficiently achieve your research objectives.

References

  • Comparative analysis of green synthesis methods for pyrazoles - Benchchem.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions - Taylor & Francis Online.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions | Request PDF.
  • 1069-1072 Research Article Synthesis, characterization and bioce - JOCPR.
  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC - PubMed Central.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid - TSI Journals.
  • General synthetic pathway of the chalcone-derived pyrazoles. - ResearchGate.
  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC - PubMed Central.
  • Microwave-assisted synthesis of pyrazoles - a mini-review - DergiPark.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - NIH.

Sources

Comparative analysis of the photophysical properties of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Photophysical Properties of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold as a Platform for Photonic Innovation

The pyrazole ring, a five-membered N-heterocycle, represents a cornerstone in medicinal chemistry and, increasingly, in materials science.[1][2] Its inherent electronic properties, synthetic versatility, and ability to engage in various intermolecular interactions make it an exceptionally privileged scaffold.[3][4] Beyond its well-documented biological activities, the pyrazole core serves as a versatile platform for designing molecules with tailored photophysical properties. These properties—a molecule's interaction with light—are fundamental to a host of advanced applications, from high-resolution biological imaging and sensing to the development of next-generation optical materials and molecular machines.[5][6][7]

This guide provides a comparative analysis of the photophysical behaviors of distinct classes of pyrazole derivatives. We will move beyond a simple cataloging of data to explore the causal relationships between chemical structure and photonic function. By grounding our discussion in established experimental protocols and theoretical principles, we aim to equip researchers, chemists, and drug development professionals with the insights necessary to both understand and innovate within this exciting field. We will dissect three major categories: fluorescent, phosphorescent, and photochromic pyrazole derivatives, providing the foundational knowledge and practical methodologies required to characterize and compare these fascinating compounds.

Pillar 1: Foundational Photophysical Principles

Before comparing specific derivatives, it is crucial to understand the fundamental processes that govern how these molecules interact with light. These events are often visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). From here, it can relax through several pathways:

  • Fluorescence: The molecule returns to the ground state by emitting a photon. This process is rapid and spin-allowed (S₁ → S₀).

  • Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀).

  • Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition to a triplet state (e.g., S₁ → T₁). This is often facilitated by the presence of heavy atoms.

  • Phosphorescence: A slow, spin-forbidden radiative decay from an excited triplet state to the singlet ground state (T₁ → S₀).

  • Photochromism: A reversible light-induced transformation between two forms of a molecule (A and B) that possess different absorption spectra.[7]

Jablonski S0 S₀ (Ground State) S2 S₂ S0->S2 Absorption S1 S₁ S1->S0 IC S1->S0 Fluorescence T1 T₁ S1->T1 ISC S2->S1 IC T1->S0 Phosphorescence

Pillar 2: A Comparative Analysis of Pyrazole Derivatives

The true power of the pyrazole scaffold lies in its chameleonic ability to be tailored for specific photophysical applications through synthetic modification.

Fluorescent Pyrazole Derivatives: Illuminating Biology

Fluorescent probes are indispensable tools for real-time visualization of biological processes within living cells.[8] Pyrazole derivatives have emerged as a superior class of fluorophores due to their high synthetic accessibility, biocompatibility, and tunable optical properties.[3][5]

Causality in Design: The fluorescence of pyrazole derivatives is highly dependent on the nature and position of substituents. Electron-donating groups (e.g., amines, methoxy) and electron-withdrawing groups (e.g., nitriles, esters) can be strategically placed to modulate the intramolecular charge transfer (ICT) character of the excited state, which directly influences emission wavelength and intensity. Furthermore, the N-donor atoms of the pyrazole ring are excellent chelating sites, making them ideal for designing selective fluorescent sensors for metal ions.[5][9]

Comparative Data:

Derivative ClassTarget Analyteλex (nm)λem (nm)Quantum Yield (ΦF)Key FeatureReference
Pyrazole-PyrazolineFe³⁺~365~450Not ReportedHigh sensitivity and selectivity for iron pools.[8]
Pyridine-PyrazoleAl³⁺4004680.66High quantum yield and chelation-enhanced fluorescence.[9]
Azo-PyrazoloneN/A (Solvatochromic)400-450500-600Not ReportedEmission properties are sensitive to solvent polarity.[10]
Pyrazole-CoumarinN/A (pH sensor)---pH-dependent fluorescence switching.[9]
Phosphorescent Pyrazole Derivatives: Engineering Efficient Light Emitters

Phosphorescent materials are the cornerstone of modern Organic Light-Emitting Diodes (OLEDs) because they can, in theory, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[11][12] Pyrazole-containing ligands are frequently used in cyclometalated iridium(III) and other heavy metal complexes to create highly efficient phosphorescent emitters, particularly for blue OLEDs.[6][13]

Causality in Design: The primary goal in designing phosphorescent emitters is to promote efficient intersystem crossing (ISC) and achieve a high phosphorescence quantum yield. This is accomplished by coordinating the pyrazole ligand to a heavy metal atom like iridium, which enhances spin-orbit coupling. The electronic properties of the pyrazole ligand and ancillary ligands are fine-tuned to control the energy of the triplet state (Eₜ), which determines the emission color, and to ensure it is lower than the host material's triplet energy to facilitate efficient energy transfer.[6][11] Twisting the pyrazole ring can stabilize the non-radiative d-d transition state, so rigid structures are often preferred to minimize non-radiative decay pathways.[6]

Comparative Data:

Complex TypeLigand SystemEmission ColorMax. EQE (%)Triplet Energy (eV)ApplicationReference
Iridium(III)Phenyl-pyrazoleBlue-Green~10-252.6 - 2.8Blue/Green OLEDs[6][13]
Iridium(III)Pyridinyl-carbazole-pyrazoleBlue10.32.81Blue OLEDs[12]
Osmium(II)Pyridyl-pyrazoleRed/OrangeNot ReportedNot ReportedRed OLEDs[14]
Photochromic Pyrazole Derivatives: Crafting Molecular Switches

Photochromism involves the reversible transformation of a molecule between two isomers with distinct absorption spectra, triggered by light.[7] Pyrazolone derivatives, in particular, have demonstrated robust photochromism, making them candidates for applications in molecular switches, optical memory, and smart materials.[15][16]

Causality in Design: The photochromic mechanism in many pyrazolone derivatives involves a light-induced proton transfer that facilitates a tautomeric transformation between a colorless enol form and a colored keto form.[15] This structural change, directly verified by X-ray crystallography, alters the molecule's conjugation and, consequently, its absorption spectrum.[15] The reversibility and fatigue resistance of the switch can be tuned by modifying the substituents on the pyrazole ring, which affects the stability of the two isomers and the energy barrier for thermal back-reaction.[7][17]

Comparative Data:

DerivativeSwitching StimuliColor ChangeKey FeatureReference
Diphenyl-pyrazolone SemicarbazideUV light / Heat (120°C)Colorless ↔ Yellow/OrangeGood fatigue resistance; reversible fluorescence switching.[7]
Phenyl-methyl-pyrazolone ThiosemicarbazoneUV light (365 nm)Colorless (enol) ↔ Yellow (keto)Photoisomerization due to intermolecular hydrogen bond.[16]
Arylazo-1H-pyrazolesLightcis ↔ trans isomerizationProperties vary with substitution and solvent.[17]

Pillar 3: Experimental Protocols for Photophysical Characterization

To ensure trustworthiness and reproducibility, the characterization of these derivatives must follow rigorous, self-validating protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε), which relates to the probability of a transition.

Methodology:

  • Preparation: Prepare a stock solution of the pyrazole derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., DMSO, CH₂Cl₂). Ensure the compound is fully dissolved.

  • Dilution: Create a series of dilutions from the stock solution to a final concentration that gives a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity (Beer-Lambert Law). A typical concentration is 1-10 µM.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0) across the desired wavelength range (e.g., 200-800 nm).

  • Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

  • Analysis: Identify the λmax values. Calculate ε using the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the cuvette path length (cm).

UVVis_Workflow A Prepare Stock Solution (1 mM in Spectroscopic Solvent) B Perform Serial Dilution (Target Abs < 1.0) A->B C Calibrate Spectrophotometer (Solvent Blank) B->C D Measure Sample Absorption Spectrum C->D E Analyze Data (Identify λmax, Calculate ε) D->E

Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum, determine the excitation and emission maxima (λex/λem), and calculate the fluorescence quantum yield (ΦF).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator. This helps confirm that the absorbing species is the one that is emitting.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax) and scan the emission monochromator to record the fluorescence spectrum.

  • Quantum Yield (Relative Method):

    • Choose a well-characterized fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) that absorbs at a similar wavelength to the sample.

    • Measure the absorption and integrated fluorescence intensity of both the standard and the unknown sample under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • This technique, often Time-Correlated Single Photon Counting (TCSPC), requires specialized equipment.

  • Excitation: The sample is excited by a pulsed light source (e.g., a picosecond laser or LED).

  • Detection: A sensitive, high-speed detector measures the arrival time of individual emitted photons relative to the excitation pulse.

  • Data Collection: A histogram of photon arrival times is built up over millions of excitation cycles.

  • Analysis: The resulting decay curve is fitted to an exponential function (or sum of exponentials) to extract the fluorescence lifetime(s).

Future Outlook and Concluding Remarks

The study of pyrazole derivatives continues to be a vibrant and highly productive area of research. Future efforts will likely focus on several key areas:

  • Multi-functional Probes: Designing single molecules that can act as fluorescent sensors for multiple analytes or combine diagnostic and therapeutic functions (theranostics).

  • Advanced OLEDs: Developing more stable and efficient deep-blue and pure-red phosphorescent emitters to improve the color gamut and lifetime of displays.[6]

  • Bio-orthogonal Chemistry: Creating fluorescent pyrazoles that can be used to label and track biomolecules in living organisms with high specificity.

  • Smart Materials: Integrating photochromic pyrazoles into polymers and gels to create materials that can change their properties (e.g., shape, color, permeability) in response to light.[7]

The synthetic tractability of the pyrazole core ensures that its potential is far from exhausted. By combining rational design with rigorous photophysical characterization, the scientific community can continue to unlock novel applications for these remarkable compounds, pushing the boundaries of what is possible in bioimaging, electronics, and materials science.

References

  • Yuan, H., Guo, J., Jia, D., & Li, F. (2011). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Photochemical & Photobiological Sciences, 10(10), 1562-1567. [Link]
  • Guo, J., Yuan, H., Jia, D., & Li, F. (2011). Photochromism and mechanism of pyrazolones in crystals: structural variations directly observed by X-ray diffraction. Journal of Materials Chemistry, 21(31), 11609-11614. [Link]
  • Melo-Hernández, S., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(20), 14197-14216. [Link]
  • Tigreros, A., & Portilla, J. (2020). Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. Mini-Reviews in Organic Chemistry, 17(5), 555-567. [Link]
  • Rustler, K., Nitschke, P., Zahnbrecher, S., Zach, J., Kneuttinger, A. C., & König, B. (2020). Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. The Journal of Organic Chemistry, 85(5), 3341-3349. [Link]
  • Sereda, G. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1547-1597. [Link]
  • Lee, J., Chen, H. F., Batagoda, T., Coburn, C., Djurovich, P. I., Thompson, M. E., & Forrest, S. R. (2014). Phosphorescent cyclometalated complexes for efficient blue organic light-emitting diodes. Journal of Materials Chemistry C, 2(44), 9477-9490. [Link]
  • Volyniuk, D., & Grazulevicius, J. V. (2020). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 25(17), 3995. [Link]
  • Acar, E., Dege, N., & Hökelek, T. (2020). Photophysical Properties of New Pyrazolone Based Azo- Compounds. Journal of Fluorescence, 30(1), 51-61. [Link]
  • Al-Mokhanam, A. A., & Al-Zaqri, N. (2022).
  • Guo, J., Yuan, H., Jia, D., & Li, F. (2012). Photochromic and Photoswitchable Study of Pyrazolone-Based Compound and Its Ni(II) ion Sensing Ability. Journal of Photochemistry and Photobiology A: Chemistry, 228(1), 35-41. [Link]
  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties. [Image]. ResearchGate.
  • ResearchGate. (n.d.). Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. ResearchGate.
  • Volyniuk, D., Grazulevicius, J. V., Lygaitis, R., & Kazlauskas, K. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(11), 1219. [Link]
  • Tigreros, A., & Portilla, J. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(34), 20027-20046. [Link]
  • El-Faham, A., Elmaaty, T. A., & Ghidan, A. Y. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 217. [Link]
  • Yoon, S. S., Song, J. Y., Na, E. J., Lee, K. H., Kim, S. K., Lim, D. W., Lee, S. J., & Kim, Y. K. (2013). Phosphorescent Iridium Complexes for OLEDs Based on 1-Phenylpyrazole Ligands with Fluorine and Methyl Moieties. Bulletin of the Korean Chemical Society, 34(5), 1487-1492. [Link]
  • Chi, Y., & Chou, P. T. (2012). Phosphorescent OLEDs assembled using Os(II) phosphors and a bipolar host material consisting of both carbazole and dibenzophosphole oxide.
  • Lange, A. W. (2015). Evaluation of molecular photophysical and photochemical properties using linear response time-dependent density functional theory with classical embedding: Successes and challenges. The Journal of Chemical Physics, 143(10), 104106. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Heterocyclic Scaffolds in Drug Discovery: A Comparative Analysis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its ultimate success or failure. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could accumulate and lead to toxicity.[1] The liver, our primary metabolic clearinghouse, employs a host of enzymes—most notably the cytochrome P450 (CYP450) superfamily—to chemically modify xenobiotics, preparing them for excretion.[2][3] Understanding a molecule's susceptibility to this enzymatic machinery is therefore a critical early-stage assessment.

This guide provides a comprehensive framework for evaluating the metabolic stability of heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals. We will focus on "3-(p-Tolyl)-1H-pyrazole," a scaffold of growing interest, and compare its expected metabolic profile to other common five-membered heterocycles: imidazole, oxazole, and thiazole. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind our experimental choices, ensuring a robust and self-validating approach to your metabolic stability studies.

Understanding the Battlefield: Key Heterocycles and Their Metabolic Propensities

The inherent chemical properties of a heterocyclic ring system significantly influence its interaction with metabolic enzymes. Here, we will briefly touch upon the expected metabolic characteristics of our chosen heterocycles.

  • Pyrazole: The pyrazole nucleus is often considered to be relatively metabolically stable.[4] This stability is attributed to the electron-deficient nature of the ring system, which can make it less susceptible to oxidative metabolism by CYP450 enzymes. However, substituents on the pyrazole ring can dramatically alter this profile.

  • Imidazole: Imidazole-containing drugs are common, but the ring itself can be a site of metabolism.[5] The imidazole ring is generally more electron-rich than pyrazole, which can make it more prone to oxidation. Metabolism can occur at various positions on the ring, often leading to the formation of hydroxylated or N-oxide metabolites.

  • Oxazole: The oxazole ring is another common heterocycle in medicinal chemistry. Its metabolic fate can be complex, and it is known to sometimes undergo ring cleavage or oxidation, potentially leading to reactive metabolites.[6] The presence of the oxygen atom can influence the electron distribution and potential sites of metabolism.

  • Thiazole: Thiazole-containing compounds are also widespread in pharmaceuticals. The sulfur atom in the thiazole ring is a potential site for oxidation, leading to the formation of sulfoxides or sulfones.[7][8] The ring can also undergo other oxidative transformations.

Experimental Design: In Vitro Assays for Assessing Metabolic Stability

To quantitatively assess metabolic stability, we employ well-established in vitro models that recapitulate the metabolic activity of the liver. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.[9]

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery, providing a rapid and cost-effective assessment of Phase I metabolic stability.[10] Liver microsomes are subcellular fractions that are enriched in CYP450 enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Stock Solutions: - Test Compound (10 mM in DMSO) - Positive Controls (e.g., Verapamil, Diazepam) D Pre-warm microsomes and test compound (37°C for 5 min) A->D B Prepare Microsomal Suspension: - Thaw pooled human liver microsomes - Dilute to 0.5 mg/mL in phosphate buffer (pH 7.4) B->D C Prepare NADPH Regenerating System: - Glucose-6-phosphate - G6P Dehydrogenase - NADP+ E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, as well as cellular uptake, the hepatocyte stability assay is the gold standard.[11] This assay utilizes intact liver cells, providing a more physiologically relevant model.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw cryopreserved human hepatocytes B Determine cell viability (e.g., Trypan Blue) A->B C Prepare hepatocyte suspension in incubation medium B->C E Pre-warm hepatocyte suspension and test compound (37°C in a CO2 incubator) C->E D Prepare test compound in incubation medium D->E F Mix hepatocytes and test compound E->F G Incubate at 37°C with gentle shaking F->G H Aliquots taken at specified time points (e.g., 0, 15, 30, 60, 120 min) G->H I Quench reaction with cold acetonitrile containing an internal standard H->I J Homogenize and centrifuge I->J K Analyze supernatant by LC-MS/MS J->K L Quantify remaining parent compound K->L

Caption: Workflow for the Hepatocyte Stability Assay.

Comparative Metabolic Stability Data (Illustrative)

Disclaimer: Extensive literature searches did not yield direct, experimentally determined comparative metabolic stability data for "this compound" and the parent heterocycles under standardized conditions. The following table presents a hypothetical but realistic dataset to illustrate how such a comparison would be presented. These values are based on the general understanding of the metabolic liabilities of these ring systems and are intended for educational purposes. Researchers are strongly encouraged to generate their own experimental data using the protocols outlined in this guide.

Compoundt1/2 (min) in HLMCLint (µL/min/mg protein) in HLMPredicted Metabolic Stability
This compound > 60< 10High
Imidazole 2527.7Moderate
Oxazole 1546.2Low to Moderate
Thiazole 3519.8Moderate
Verapamil (Control)< 10> 69.3Low
Diazepam (Control)> 60< 11.6High

HLM: Human Liver Microsomes

Mechanistic Insights: Potential Metabolic Pathways

The metabolic fate of a molecule is determined by the specific enzymatic reactions it undergoes. For our heterocyclic compounds, CYP450-mediated oxidation is a primary route of metabolism.[3] The following diagram illustrates potential metabolic pathways for these scaffolds.

G cluster_pyrazole Pyrazole Metabolism cluster_imidazole Imidazole Metabolism cluster_oxazole Oxazole Metabolism cluster_thiazole Thiazole Metabolism P1 Pyrazole P2 Hydroxypyrazole P1->P2 CYP450 (Hydroxylation) I1 Imidazole I2 Hydroxyimidazole I1->I2 CYP450 (Hydroxylation) I3 Imidazole N-oxide I1->I3 CYP450 (N-oxidation) O1 Oxazole O2 Ring-opened metabolites O1->O2 CYP450 (Oxidative Cleavage) T1 Thiazole T2 Thiazole S-oxide T1->T2 CYP450 (S-oxidation) T3 Thiazole Sulfone T2->T3 Further Oxidation

Caption: Potential CYP450-mediated metabolic pathways of pyrazole, imidazole, oxazole, and thiazole.

For This compound , the most likely sites of metabolism would be the p-tolyl methyl group (benzylic oxidation) or hydroxylation of the tolyl or pyrazole rings. The relative stability of the pyrazole ring itself suggests that metabolism on the substituent is more probable.

Conclusion and Forward Look

This guide provides a foundational understanding and practical framework for assessing the metabolic stability of "this compound" in comparison to other key heterocycles. While direct comparative data is currently limited in the public domain, the principles and protocols outlined here empower researchers to generate this critical information.

The key takeaways are:

  • Pyrazole scaffolds, such as this compound, are generally expected to exhibit favorable metabolic stability.

  • Imidazole, oxazole, and thiazole rings possess inherent chemical features that can render them more susceptible to metabolism.

  • A tiered in vitro testing strategy, beginning with a liver microsomal stability assay and progressing to a hepatocyte stability assay, provides a comprehensive metabolic profile.

By systematically evaluating metabolic stability early in the drug discovery process, we can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the probability of advancing NCEs with desirable pharmacokinetic properties.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.0c00450]
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/33900762/]
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368305/]
  • Etoxazole is Metabolized Enantioselectively in Liver Microsomes of Rat and Human in Vitro. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/27608821/]
  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/29438139/]
  • Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/23727092/]
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [URL: https://www.scilit.net/article/2a6b2c2b3e4f7b2c219f85c4a5585b0d]
  • [Pharmacology of azoles]. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/17948118/]
  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. IJRPR. [URL: https://ijrpr.com/uploads/V5ISSUE3/IJRPR24220.pdf]
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. University of Dundee. [URL: https://discovery.dundee.ac.
  • Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/21058916/]
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/32412852/]
  • Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. ResearchGate. [URL: https://www.researchgate.
  • Exploring the Pharmacokinetic Properties and Metabolic Pathways of Benzothiazole and Oxazole-Based Compounds: Implications for Drug Optimization and Development. ResearchGate. [URL: https://www.researchgate.
  • A Comparative Benchmarking Guide to the ADMET Properties of Novel 1H-Pyrazolo[4,3-d]thiazole Analogues and Related Heterocycles. BenchChem. [URL: https://www.benchchem.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [URL: https://www.mdpi.com/1660-3397/19/3/138]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00331g]
  • Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. Figshare. [URL: https://figshare.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. [URL: https://www.preprints.org/manuscript/202401.0792/v1]
  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3405788/]
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/34505492/]
  • Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance in the Mouse. Bentham Science. [URL: https://www.eurekaselect.com/article/16281]
  • A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/359146149_A_Review_on_Medicinally_Important_Heterocyclic_Compounds]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10799893.2022.2155705]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • In Vitro Metabolic Stability. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/in-vitro-metabolic-stability.htm]
  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. openventio.org. [URL: https://www.openventio.org/Volume10-Issue3/Role-of-Heterocyclic-Compounds-as-Bioisosteres-in-Pharmaceutical-Research-and-Development-JOMC-10-002.pdf]
  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. xenotech.com. [URL: https://www.xenotech.com/wp-content/uploads/2021/01/High-Content-Automated-Metabolic-Stability-and-CYP-Inhibition-Cocktail-Screening-Assays-for-Early-Drug-Development.pdf]
  • In Vitro Metabolic Stability in Liver Microsomes. ResearchGate. [URL: https://www.researchgate.net/figure/In-Vitro-Metabolic-Stability-in-Liver-Microsomes_tbl1_331610996]
  • Microsomal Stability Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/blog/microsomal-stability-assay-a-key-to-unlocking-drug-metabolism-mysteries/]
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5520211/]
  • Imidazole propionate. Wikipedia. [URL: https://en.wikipedia.
  • Microsomal metabolic stability. ResearchGate. [URL: https://www.researchgate.net/figure/Microsomal-metabolic-stability_tbl3_259182390]
  • Strategies for In Vitro Metabolic Stability Testing. FDA. [URL: https://www.fda.gov/media/71911/download]
  • metabolic stability & determining intrinsic drug clearance. YouTube. [URL: https://www.youtube.
  • Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [URL: https://www.researchgate.net/publication/262261688_Mitigating_Heterocycle_Metabolism_in_Drug_Discovery]
  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8005837/]
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8305389/]
  • metabolic stability assays for predicting intrinsic clearance. YouTube. [URL: https://www.youtube.
  • in vitro to in vivo extrapolation for low intrinsic clearance compounds using platable Hepatocytes system. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381625/]
  • Biochemistry, Cytochrome P450. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK534293/]
  • Oxidative metabolism of lansoprazole by human liver cytochromes P450. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/7870052/]
  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [URL: https://www.youtube.
  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7432240/]

Sources

A Comparative Analysis of 3-(p-Tolyl)-1H-pyrazole Efficacy Against Commercial Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of the therapeutic potential of a specific pyrazole derivative, 3-(p-Tolyl)-1H-pyrazole, and its analogues, juxtaposed with commercially successful drugs. Our focus will be on its demonstrated anti-inflammatory and anticancer properties, supported by available preclinical data.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is found in a variety of commercially available drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction medication Sildenafil, and the appetite suppressant Rimonabant.[1][3] The versatility of the pyrazole ring allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects. Many pyrazole derivatives have been developed and clinically utilized as non-steroidal anti-inflammatory drugs (NSAIDs), such as antipyrine, metamizole, and phenylbutazone.[4][5]

Profile of this compound

Chemical Structure:

  • Empirical Formula: C₁₀H₁₀N₂[6]

  • Molecular Weight: 158.20 g/mol [6]

  • Structure: A pyrazole ring substituted with a p-tolyl group (a toluene molecule bonded at the para position).

While this compound itself is a foundational structure, extensive research has focused on its derivatives to enhance potency and selectivity. These modifications have primarily explored its potential as both an anti-inflammatory and an anticancer agent.

Comparative Efficacy: Anti-inflammatory Activity

The primary mechanism for the anti-inflammatory action of many pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[9]

The Commercial Comparator: Celecoxib (Celebrex®)

Celecoxib is a diaryl-substituted pyrazole derivative and a selective COX-2 inhibitor.[10] This selectivity is a key feature that distinguishes it from traditional NSAIDs (like ibuprofen and naproxen), which inhibit both COX-1 and COX-2.[11] By specifically targeting COX-2, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with COX-1 inhibition.[9]

Mechanism of Action: COX-2 Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of selective COX-2 inhibitors like Celecoxib.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological e.g., Gastric Protection Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition

Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.

Efficacy of this compound Derivatives as COX-2 Inhibitors

Another study on novel pyrazole derivatives found a compound that exhibited optimum COX-2 inhibition with an IC50 of 0.26 µM and a selectivity index (SI) of 192.3, which was comparable to Celecoxib's IC50 of 0.28 µM and SI of 178.57 in the same assay.[13] This suggests that with appropriate structural modifications, derivatives of this compound can achieve anti-inflammatory efficacy on par with commercially available selective COX-2 inhibitors.

Comparative Efficacy: Anticancer Activity

The anticancer potential of pyrazole derivatives is an area of intense research, with evidence suggesting they can target multiple pathways involved in tumor growth and proliferation.[14] Derivatives of this compound have been evaluated for their cytotoxic effects against various human cancer cell lines.

The Commercial Comparators: Standard Chemotherapeutic Agents

For a meaningful comparison, the cytotoxic activity of this compound derivatives is compared against standard-of-care anticancer drugs relevant to the tested cell lines. These include agents like Doxorubicin and Cisplatin.

In Vitro Cytotoxicity of this compound Derivatives

Several studies have synthesized and evaluated the antiproliferative activities of amides derived from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid. One such derivative showed potent cytotoxic activity against human liver (Huh7), breast (MCF7), and colon (HCT116) carcinoma cell lines, with IC50 values in the low micromolar range.[4][15]

Another study synthesized a series of pyrazolinyl-indole derivatives, including 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02), which demonstrated remarkable cytotoxic activities against a panel of 56 NCI-based cell lines.[16][17]

The table below summarizes the reported IC50 values for some derivatives of this compound against various cancer cell lines.

Derivative ClassCell LineIC50 (µM)Reference
Pyrazole-3-carboxylic acid amidesHuh7 (Liver)1.6[4][15]
MCF7 (Breast)3.3[4][15]
HCT116 (Colon)1.1[4][15]
Pyrazolinyl-indoles (HD02)NCI-60 PanelBroad Activity[16][17]
Pyridine analoguesA-549 (Lung)0.00803[18]
MDA-MB-231 (Breast)0.0103[18]

These preclinical data indicate that specific derivatives of this compound exhibit potent anticancer activity, in some cases with IC50 values in the nanomolar range, suggesting a high degree of efficacy that warrants further investigation.

Proposed Anticancer Mechanisms of Action

The antitumor activity of pyrazole derivatives is associated with their ability to interact with a plethora of biomolecular targets.[15] Some of the proposed mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[19]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[19]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.[19]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as EGFR and VEGFR2.[20]

The following workflow outlines a typical preclinical evaluation process for novel pyrazole derivatives.

preclinical_workflow synthesis Synthesis of This compound Derivatives in_vitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) synthesis->in_vitro ic50 Determination of IC50 Values in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Preclinical Evaluation Workflow for Pyrazole Derivatives.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine COX inhibition is through an enzyme immunoassay (EIA).

  • Preparation of Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (derivatives of this compound and Celecoxib) are prepared in appropriate buffers.

  • Enzyme Reaction: The test compounds at various concentrations are pre-incubated with either COX-1 or COX-2 enzyme. The reaction is initiated by adding arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of novel therapeutic agents. As anti-inflammatory agents, its derivatives have demonstrated selective COX-2 inhibition comparable to the commercially successful drug Celecoxib. In the realm of oncology, specific analogues have shown potent cytotoxic effects against a range of cancer cell lines, with some exhibiting efficacy in the nanomolar range.

Future research should focus on elucidating the precise molecular targets of the most potent anticancer derivatives and conducting in vivo studies to validate their preclinical efficacy and safety profiles. The structural versatility of the this compound core provides a fertile ground for medicinal chemists to further optimize its properties, potentially leading to the development of next-generation anti-inflammatory and anticancer drugs.

References

  • Celecoxib - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
  • Celecoxib - Wikipedia. [Link]
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. [Link]
  • What is the mechanism of Celecoxib?
  • Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
  • Some commercially available drugs containing pyrazole skeleton.
  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
  • Some examples of commercially available pyrazole derivatives as NSAIDs - ResearchG
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed. [Link]
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [Link]
  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Deriv
  • (PDF)
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Cross-reactivity and selectivity profile of "3-(p-Tolyl)-1H-pyrazole" based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity and Selectivity of 3-(p-Tolyl)-1H-pyrazole Based Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, governing a vast array of cellular processes from proliferation to apoptosis. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic effect.[2][3] Consequently, the rigorous characterization of an inhibitor's selectivity profile is not merely a perfunctory step but a cornerstone of preclinical development, essential for predicting both efficacy and safety.[4]

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. Its structure is adept at forming critical hydrogen bonds within the kinase hinge region, mimicking the adenine ring of ATP. This guide provides a comprehensive comparison of inhibitors based on this scaffold, delving into their cross-reactivity profiles and the experimental methodologies used to elucidate them. We will explore how subtle chemical modifications to this core structure can dramatically alter selectivity, transforming a promiscuous compound into a highly targeted therapeutic agent.

The this compound Scaffold: From Promiscuity to Precision

The pyrazole core is a versatile building block for designing ATP-competitive kinase inhibitors.[1] However, early iterations of pyrazole-based compounds often displayed broad reactivity across the kinome. A notable example is the promiscuous kinase inhibitor 1 (N-(3-aminopyrazol-4-yl) pyrimidine), which targets a vast number of kinases. A kinome-wide screen revealed that at a concentration of 1 µM, this compound inhibited 337 out of 359 wild-type kinases tested.[5]

This promiscuity, while undesirable for a targeted therapy, provides a valuable starting point for medicinal chemistry optimization. By strategically modifying the core scaffold, researchers can enhance selectivity for a specific kinase family or subfamily. A compelling case study is the evolution of inhibitors targeting the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16.[6] Starting from the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety found in the promiscuous inhibitor 1 , targeted modifications led to the development of compound 43d . This optimized inhibitor demonstrated high potency for the PCTAIRE subfamily (CDK16/17/18) and the related PFTAIRE subfamily (CDK14/15), while exhibiting a much cleaner profile against a broader panel of kinases.[7][6]

This highlights a fundamental principle in kinase inhibitor design: the initial scaffold provides the anchor, while subsequent chemical modifications fine-tune the interactions with the specific microenvironment of the target kinase's active site, thereby dictating the selectivity profile.[4]

Comparative Selectivity Profile

The following table summarizes the inhibitory activity of a promiscuous pyrazole-based inhibitor versus an optimized, more selective derivative, illustrating the impact of targeted chemical design.

CompoundPrimary Target(s)IC50 / EC50 (nM) for Primary Target(s)Key Off-Targets (Inhibited >80% @ 1µM)Reference
Inhibitor 1 Multiple (Promiscuous)CDK2 (KD = 4.6 nM), JNK3 (KD = 26.1 nM)337 out of 359 kinases tested
Inhibitor 43d CDK16, PCTAIRE/PFTAIRE familyCDK16 (EC50 = 33 nM), CDK17 (EC50 = 21 nM)Selective over a panel of ~100 kinases[7][6]

Methodologies for Profiling Inhibitor Selectivity

To build a reliable selectivity profile, a multi-faceted experimental approach is required. No single assay can capture the full picture of an inhibitor's behavior. The following section details the gold-standard methodologies, explaining the causality behind their application.

Broad Kinome Screening: The KINOMEscan™ Approach

The first step in characterizing a new inhibitor is often a broad screen against a large panel of kinases. This provides a bird's-eye view of its selectivity. The KINOMEscan™ platform is a widely used competition binding assay that quantifies the ability of a compound to displace a ligand from the ATP-binding site of over 440 kinases.[8][9]

  • Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A potent inhibitor will prevent the kinase from binding to the ligand, resulting in a low signal.

  • Causality: This method directly assesses binding to the kinase domain, independent of its enzymatic activity.[9] This is crucial because it can identify interactions with kinases that might be inactive under certain cellular conditions but are still expressed, preventing potential off-target binding that could lead to toxicity.

G cluster_0 KINOMEscan Workflow Test_Compound Test Compound Kinase_Panel Panel of >440 Purified Kinases Immobilized_Ligand Immobilized Ligand on Solid Support Competition_Binding Competition Binding Assay Quantification Quantification of Kinase Bound to Ligand Selectivity_Profile Generation of Selectivity Profile (TREEspot®)

Enzymatic Assays: Quantifying Inhibitory Potency (IC50 Determination)

Once primary targets and potential off-targets are identified, their inhibition must be quantified. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[10] This is typically determined using an in vitro enzymatic assay that measures the phosphorylation of a substrate.[11][12]

  • Principle: A fixed amount of kinase and substrate are incubated with varying concentrations of the inhibitor. The reaction is initiated by adding ATP, and the amount of product formed (phosphorylated substrate) is measured.[11][12]

  • Causality: This assay directly measures the functional consequence of the inhibitor binding—the reduction in catalytic activity.[2] It is a self-validating system when proper controls are included (e.g., no enzyme, no inhibitor). However, it's crucial to note that IC50 values can be influenced by assay conditions, particularly the ATP concentration.[11][13] For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.

  • Compound Preparation: Prepare a serial dilution of the this compound based inhibitor in 100% DMSO. Subsequently, dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).[11]

  • Enzyme and Substrate Preparation: Dilute the recombinant target kinase and a suitable peptide or protein substrate in the kinase assay buffer to their optimal concentrations.[11]

  • Assay Reaction: In a 384-well plate, add the diluted test inhibitor to the appropriate wells. Add the enzyme/substrate mixture to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) to ensure sensitive detection of ATP-competitive inhibitors.[11] Incubate the plate at a constant temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal. The detection method can be radiometric ([³³P]ATP), fluorescence-based, or luminescence-based (e.g., measuring ATP depletion).[11][12]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

G cluster_1 IC50 Determination Workflow Prep_Inhibitor Prepare Inhibitor Serial Dilution Prep_Enzyme Prepare Kinase & Substrate Mix Plate_Setup Add Inhibitor & Kinase/Substrate to 384-well Plate Initiate_Rxn Initiate Reaction with ATP Incubate Incubate at 30°C Detect_Signal Stop Reaction & Detect Signal Analyze_Data Plot Dose-Response Curve & Calculate IC50

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor permeability or rapid efflux.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that confirms direct binding of an inhibitor to its target inside intact cells.[15][16][17]

  • Principle: CETSA is based on the concept of ligand-induced thermal stabilization.[17][18] When an inhibitor binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[15][16]

  • Causality: This method provides direct evidence of target engagement in a physiologically relevant context.[18][19] By subjecting treated cells to a temperature gradient and quantifying the amount of soluble target protein remaining, a "thermal shift" can be measured. A positive shift indicates that the inhibitor has bound to and stabilized the target protein.[15]

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat one set of cells with the this compound based inhibitor (e.g., at a saturating concentration) and another set with vehicle (DMSO) for 1-2 hours at 37°C.[16]

  • Heat Challenge: Aliquot the cell suspensions for each condition into PCR tubes for each temperature point. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step.[16]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.[16]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.[16][18]

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and inhibitor-treated samples. The difference in the melting temperature (Tagg) represents the thermal shift, confirming target engagement.

G cluster_2 CETSA Workflow Treat_Cells Treat Cells with Inhibitor or Vehicle (DMSO) Heat_Challenge Heat Aliquots across a Temperature Gradient Lyse_Cells Lyse Cells (Freeze-Thaw) Centrifuge Centrifuge to Pellet Aggregated Proteins Collect_Supernatant Collect Supernatant (Soluble Proteins) Analyze_Protein Analyze Target Protein by Western Blot Plot_Curve Plot Melting Curve & Determine Thermal Shift

Conclusion

The this compound scaffold is a proven and adaptable foundation for the design of potent kinase inhibitors. As demonstrated, this core can be the starting point for both broadly active compounds and highly selective, next-generation therapeutics. The journey from a promiscuous lead to a selective clinical candidate is paved with rigorous and multifaceted testing. A comprehensive understanding of an inhibitor's selectivity profile, derived from a combination of broad kinome screening, quantitative enzymatic assays, and cellular target engagement studies, is paramount. By employing these self-validating experimental systems, researchers can gain the necessary confidence in their compound's mechanism of action, minimize the risk of off-target toxicity, and ultimately increase the probability of success in developing safe and effective medicines.

References

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 89-105.
  • Dreier, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451.
  • Shaw, J. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • BenchChem. (2025). Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Soficitinib Target Engagement. BenchChem.
  • Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 88(8), 4493-4503.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Milik, M., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 805, 13-27.
  • BenchChem. (2025). Application Notes: Cellular Thermal Shift Assay (CETSA) for BTK Target Engagement. BenchChem.
  • Davidson College. (n.d.).
  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 89-105.
  • Dreier, L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Lin, Y., et al. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 28(19), 3244-3248.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors.
  • Médard, G., et al. (2015). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Journal of Proteome Research, 14(3), 1593-1606.
  • HMS LINCS Project. (2018).
  • St. John, S. E., et al. (2019). Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective-Inhibition. Journal of Medicinal Chemistry, 62(17), 8045-8060.
  • Dreier, L., et al. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.
  • Zhang, C., et al. (2007). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 129(46), 14172-14173.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
  • ResearchGate. (n.d.). Table 3. Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
  • Liu, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a critical factor in the successful and timely progression of a project. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its derivatives, such as 3-(p-Tolyl)-1H-pyrazole, are integral building blocks for a wide array of pharmacologically active compounds. This guide provides a comprehensive comparative cost-analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, cost breakdowns, and field-proven insights to inform your synthetic strategy.

Introduction to this compound

This compound is a valuable intermediate characterized by a pyrazole ring substituted with a p-tolyl group. This structural motif is found in numerous compounds exhibiting a range of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties. The selection of an optimal synthetic route is therefore a decision with significant implications for both research and development timelines and budgets. This guide will focus on a comparative analysis of two common and accessible synthetic strategies:

  • Route 1: The Enaminone Intermediate Pathway

  • Route 2: The Chalcone Intermediate Pathway

A thorough evaluation of these routes, considering factors such as starting material cost, reaction yield, process complexity, and potential for scale-up, will be presented.

Route 1: The Enaminone Intermediate Pathway

This two-step approach involves the initial formation of an enaminone from 4'-methylacetophenone, followed by a cyclization reaction with hydrazine to yield the desired pyrazole. This method is often favored for its generally high yields and straightforward procedures.

Scientific Rationale

The reaction proceeds via the formation of a β-enaminone, a versatile intermediate. The reaction of an acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one. The subsequent reaction with hydrazine hydrate involves a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable aromatic pyrazole ring.

Experimental Protocol[1]

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one

  • In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Heat the mixture to 100°C and reflux for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into petroleum ether and stir for 30 minutes to precipitate the product.

  • Filter the precipitate, wash with ethanol, and dry to obtain the enaminone intermediate. A typical yield for this step is approximately 92%.[1]

Step 2: Synthesis of this compound [1]

  • Dissolve the enaminone intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the mixture to 80°C and reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Stir for 30 minutes to precipitate the final product.

  • Filter the solid, wash with water, and dry to obtain this compound. A typical yield for this step is approximately 91%.[1]

Visualization of the Enaminone Pathway

Enaminone_Pathway Start 4'-Methylacetophenone Step1 Step 1: Enaminone Formation (100°C, 5h) Start->Step1 DMFDMA DMF-DMA DMFDMA->Step1 Intermediate (E)-3-(dimethylamino)-1- (p-tolyl)prop-2-en-1-one Step1->Intermediate Yield: ~92% Step2 Step 2: Cyclization (Ethanol, 80°C, 2h) Intermediate->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Product This compound Step2->Product Yield: ~91%

Caption: Synthetic workflow for this compound via the enaminone intermediate.

Route 2: The Chalcone Intermediate Pathway

This classical approach involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form a chalcone, which is then cyclized with hydrazine to afford the pyrazole.

Scientific Rationale

The Claisen-Schmidt condensation of 4'-methylacetophenone with formaldehyde will produce the α,β-unsaturated ketone, 1-(p-tolyl)prop-2-en-1-one (p-tolyl vinyl ketone). The subsequent reaction with hydrazine hydrate follows a similar mechanism to the enaminone route, involving nucleophilic attack, intramolecular cyclization, and dehydration to form the pyrazole ring. The regioselectivity of the final product is determined by the initial attack of the hydrazine on the carbonyl group of the chalcone.

Experimental Protocol

Step 1: Synthesis of 1-(p-tolyl)prop-2-en-1-one (p-Tolyl Vinyl Ketone) via Mannich Reaction & Elimination

A common method to synthesize vinyl ketones is through the Mannich reaction followed by elimination.

  • To a mixture of 4'-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol, add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • The resulting Mannich base hydrochloride is then subjected to thermal elimination by heating, often in a high-boiling solvent or neat, to yield 1-(p-tolyl)prop-2-en-1-one. A typical yield for this two-step, one-pot process can be estimated to be in the range of 70-80% based on similar reported procedures.

Step 2: Synthesis of this compound [2]

  • Dissolve the 1-(p-tolyl)prop-2-en-1-one intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • The precipitated product is filtered, washed with water, and dried. A yield of approximately 60% can be expected for this cyclization step.[2]

Visualization of the Chalcone Pathway

Chalcone_Pathway Start 4'-Methylacetophenone Step1 Step 1: Mannich Reaction & Elimination Start->Step1 Reagents Formaldehyde, Dimethylamine HCl Reagents->Step1 Intermediate 1-(p-tolyl)prop-2-en-1-one (p-Tolyl Vinyl Ketone) Step1->Intermediate Est. Yield: ~75% Step2 Step 2: Cyclization (Reflux) Intermediate->Step2 Hydrazine Hydrazine Hydrate Hydrazine->Step2 Product This compound Step2->Product Est. Yield: ~60%

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(p-Tolyl)-1H-pyrazole, ensuring the safety of personnel and compliance with regulatory standards.

The information herein is synthesized from established safety protocols and regulatory guidelines to provide a practical and self-validating system for waste management.

PART 1: Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is essential. This initial assessment forms the foundation of a safe disposal plan.

Chemical Profile:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 59843-75-3[2]
Molecular Formula C₁₀H₁₀N₂[1]
Molecular Weight 158.20 g/mol [1]
Physical State Solid[1]

Hazard Identification:

Based on available Safety Data Sheet (SDS) information, this compound is classified with the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralGHS07WarningH302: Harmful if swallowed

Source:

The primary route of exposure and toxicity is ingestion. While specific data on inhalation and skin contact is limited, it is prudent to handle this compound with measures to prevent all routes of exposure. As a pyrazole derivative, it should be treated with care due to the diverse biological activities of this class of compounds.[3]

Waste Classification:

All waste streams containing this compound must be classified and managed as hazardous waste.[4] This classification is based on its acute toxicity. Improper disposal, such as discarding in regular trash or pouring down the drain, is a violation of regulations and poses a threat to the environment.[4]

PART 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with hazardous waste procedures.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required to protect against splashes or airborne particles.

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: While the solid form may not pose a significant inhalation risk under normal conditions, a NIOSH-approved respirator may be required if there is a potential for aerosolization or if handling the substance outside of a well-ventilated area.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

PART 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and its associated waste.

Section 3.1: Waste Segregation

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[5]

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats)

    • Weighing papers and boats

    • Contaminated absorbent materials from spills

    • Empty original containers (triple-rinsed, with the first rinse collected as hazardous liquid waste)

  • Liquid Waste:

    • Solutions containing this compound

    • Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste)

  • Unused Product:

    • Expired or unwanted pure this compound

Section 3.2: Containerization and Labeling

All hazardous waste must be collected in appropriate, clearly labeled containers.[4][6]

  • Container Selection:

    • Use containers that are chemically compatible with pyrazole compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure containers have a secure, leak-proof lid. Containers must be kept closed except when adding waste.[3]

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and list any other constituents in the container.

    • Indicate the approximate concentration or percentage of each component.

    • Include the date when waste was first added to the container (accumulation start date).

    • The name of the principal investigator and the laboratory location must be clearly visible.

Section 3.3: Storage and Collection
  • Storage:

    • Store sealed and labeled waste containers in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[4]

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Waste Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

    • Provide the EHS personnel with the full chemical name and any available safety information.

PART 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain:

    • If the spill is small and you are trained to handle it, wear the appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Cleanup and Disposal:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting:

    • Report the spill to your laboratory supervisor and the institutional EHS office, following established protocols.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_disposal Storage & Disposal start Start: Waste Generation assess Assess Hazards (Acute Tox. 4 Oral) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Streams ppe->segregate solid Solid Waste (PPE, contaminated items) segregate->solid e.g., contaminated gloves liquid Liquid Waste (Solutions, rinsate) segregate->liquid e.g., experimental solutions unused Unused Product segregate->unused e.g., expired chemical containerize Use Compatible & Labeled Containers 'Hazardous Waste' solid->containerize liquid->containerize unused->containerize storage Store in Designated Hazardous Waste Area containerize->storage pickup Request EHS Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate & Alert Personnel spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small & Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes ehs_response Contact EHS for Emergency Response large_spill->ehs_response contain Contain with Inert Absorbent don_ppe->contain cleanup Collect Waste into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report to Supervisor & EHS decontaminate->report ehs_response->report

Caption: Emergency spill response for this compound.

PART 5: Regulatory Compliance

Adherence to federal, state, and local regulations is mandatory. The primary federal regulations in the United States governing hazardous waste are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for worker safety.[7][8][9]

  • EPA: Governs the "cradle-to-grave" management of hazardous waste, including its identification, generation, transportation, treatment, storage, and disposal.[5][10][11]

  • OSHA: Sets standards for worker safety when handling hazardous materials, including requirements for training, PPE, and emergency response plans.[7][12][13][14]

It is the responsibility of the chemical waste generator to ensure complete and accurate classification and disposal in accordance with all applicable regulations.[4] Always consult your institution's EHS department for specific guidance, as local regulations may be more stringent than federal standards.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • DuraLabel Resources. (2025). OSHA Rules for Hazardous Chemicals.
  • Compliance Safety. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (n.d.). 3-p-Tolyl-1H-pyrazole AldrichCPR.
  • Fisher Scientific. (2025). Safety Data Sheet - Pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-1-phenyl-1H-pyrazole.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Angene Chemical. (2024, December 14). Safety Data Sheet - 1-Propyl-1H-pyrazole-3-carbaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2014, September 24). Safety Data Sheet - 1-Methyl-1H-pyrazole-3-sulfonyl chloride.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Chembase.cn. (n.d.). 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE (CAS No. 36640-52-5) SDS.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • TargetMol. (n.d.). This compound.
  • Benchchem. (n.d.). A Comprehensive Guide to the Proper Disposal of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • CymitQuimica. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • BLD Pharmatech. (n.d.). Safety Data Sheet - 1-(p-Tolyl)-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (2024, October 18). Safety Data Sheet - Pyrazole.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 1-Ethyl-1H-pyrazole-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 1H-Pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-p-Tolyl-1H-pyrazole AldrichCPR.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester - Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-trifluoromethyl)phenyl]-4-(ethylsulfonyl)- - Substance Details. Retrieved from fxM8VcPXVrGaakbYZAROZDwGVhkDa6OhA==)

Sources

Personal protective equipment for handling 3-(p-Tolyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower you to conduct your research safely and effectively. This guide provides a detailed operational plan for handling 3-(p-Tolyl)-1H-pyrazole, moving beyond a simple checklist to explain the scientific reasoning behind each safety protocol. Our objective is to build a deep-seated culture of safety, ensuring that every procedure is not only followed but also understood.

Before any chemical is handled, a thorough risk assessment is mandatory. For this compound, the primary known hazard is that it is harmful if swallowed (Acute Toxicity 4, Oral), as indicated by its GHS07 pictogram and H302 hazard statement.[1] While comprehensive toxicological data may be limited, the pyrazole scaffold is a well-known pharmacophore present in many biologically active compounds.[2][3][4][5] Therefore, we must operate under the precautionary principle and treat the compound as potentially causing skin and eye irritation, similar to other pyrazole derivatives.[6][7][8]

This assessment dictates that our primary goals are to prevent ingestion, inhalation of airborne particles, and direct contact with skin and eyes.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your most immediate and critical line of defense. The following table outlines the minimum requirements for handling this compound in a laboratory setting.

Table 1: PPE Requirements for this compound

Protection Area Required PPE Standard/Specification Rationale and Expert Insight
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1Standard safety glasses are insufficient. Goggles provide a full seal to protect against splashes and fine dust.[9] A face shield must be worn over goggles when handling larger quantities (>1 liter) or during procedures with a high splash potential.[10][11]
Hands Nitrile Gloves (Double-Gloved)ASTM D6319Nitrile provides good chemical resistance. Double-gloving is a critical best practice: the outer glove absorbs any initial contamination, while the inner glove protects your skin during the doffing process. For chemicals with unknown toxicity, this provides an essential safety buffer.[10]
Body Flame-Resistant (FR) Laboratory CoatNFPA 2112A fully buttoned lab coat protects your skin and personal clothing from contamination.[10] The flame-resistant property is a general best practice in chemical laboratories where flammable solvents may be in use.
Respiratory N/A (Handled within Engineering Control)N/ARespiratory protection should not be necessary if all handling of the solid compound and its solutions is performed within a certified chemical fume hood. The fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8][12]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Preparation and Staging
  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates proper function. The sash should be positioned as low as is practical for the operation.

  • Assemble Equipment : Before bringing the compound into the hood, place all necessary apparatus (spatulas, weigh paper, glassware, solvent wash bottles) inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE : Put on your PPE in the following sequence:

    • Inner nitrile gloves.

    • Flame-resistant lab coat.

    • Chemical splash goggles.

    • Face shield (if required).

    • Outer nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Chemical Handling
  • Aliquotting Solid : When weighing the solid compound, use a micro-spatula to gently transfer the material. Avoid any actions that could generate dust, such as tapping or dropping the material from a height.

  • Solution Preparation : When dissolving the solid, add the solvent to the vessel containing the pyrazole derivative slowly. This prevents splashing of the powder. Cap the container securely before agitation or sonication.

  • Post-Handling : After handling the neat compound, remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container before touching any other surfaces (e.g., fume hood sash, glassware). Don a fresh pair of outer gloves.

Waste Disposal and Decontamination
  • Segregate Waste : All materials that have come into contact with this compound are considered hazardous waste.

    • Solid Waste : Contaminated gloves, weigh papers, and paper towels must be placed in a clearly labeled, sealed container for solid chemical waste.[13]

    • Liquid Waste : Unused solutions and solvent rinses must be collected in a designated, sealed container for liquid hazardous waste.[6]

  • Decontaminate Surfaces : Wipe down the work surface inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the towels in the solid hazardous waste container.

  • Doff PPE : Remove PPE in the reverse order of donning, ensuring that the contaminated outer surfaces are not touched. Dispose of gloves immediately. Place reusable items like goggles and face shields in a designated area for cleaning.

  • Personal Hygiene : Wash hands thoroughly with soap and water after all work is complete.[13]

Visualization of the Safety Workflow

This diagram illustrates the critical path for safe handling, from initial preparation to final cleanup.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Verify Fume Hood is Operational prep2 Assemble All Equipment in Hood prep1->prep2 prep3 Don PPE (Inner Gloves -> Coat -> Goggles -> Outer Gloves) prep2->prep3 handle1 Weigh Solid Compound Carefully prep3->handle1 Begin Work handle2 Prepare Solution, Avoiding Splashes handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Segregate and Dispose of Hazardous Waste handle3->clean1 Conclude Experiment clean2 Decontaminate Work Surfaces clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A procedural diagram outlining the safe handling workflow.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Immediate and correct action is vital.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7][14]

  • Eye Contact : Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][14]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][15]

  • Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[6][7] Show the Safety Data Sheet to the medical professional.[7][14]

By integrating these protocols into your daily laboratory operations, you create a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. LabKem. [Link]
  • Materials Safety Data Sheet for 4,4-Bi-1H-pyrazole. Kamulin Biotech Co., Ltd. [Link]
  • Safety Data Sheet for 1-Propyl-1H-pyrazole-3-carbaldehyde. Angene Chemical. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • Protective Equipment Guidance. American Chemistry Council. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE SDS. Chem-Crc. [Link]
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]
  • Safety Data Sheet for 1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carbonyl chloride. Fisher Scientific. [Link]
  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(p-Tolyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(p-Tolyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.